Myristic Acid
Descripción
What is Myristic Acid?
This compound (IUPAC Name: tetradecanoic Acid) is a saturated fatty acid with the molecular formula CH3CH212COOH. Its salts, and esters, are often referred to by the names myristates and tetradecanoates. Its name is Myristica fragrans, the binomial name of nutmeg. Lyon Playfair first isolated it in 1841.
This compound can be used as a natural product. This compound is a saturated, long-chain fatty acid with a 14-carbon backbone. This compound can be found naturally in coconut oil, palm oil, butter fat, and other organisms with data.
This compound in nature
Trimyristin is a triglyceride that contains this compound. Nutmeg butter contains 75% trimyristin. This compound can be found in coconut oil, palm kernel oil, butterfat, 8.6% of breastmilk, 8-14% of bovine dairy milk, and 8.6% in this compound. It can also be found in the Iris rhizomes (including Orris root). It is 14.49% of fats found in the Durio graveolens Durian species.
The chemical behavior of this compound
This compound is a fatty acid with an aliphatic tail containing between 13 and 21 carbon atoms. This compound, also known as myristate, is a saturated fatty acid with 14 carbons. It is almost insoluble in water and is very hydrophobic. It is a white, oily, crystalline solid. This compound can be found in all living organisms, from bacteria to plants to animals. It is also found in vegetable and animal fats, especially butterfat, coconut, palm, and nutmeg oils.
The biological role of this compound
Biomembranes contains this compound as a lipid anchor.
This compound may positively affect HDL cholesterol in the human body and therefore improve the ratio of HDL to total cholesterol.
Uses of this compound
This compound is used industrially to synthesize various flavor compounds and in soaps, cosmetics, and other products (Dorland, 28th edition). Within eukaryotic cells, this compound is also commonly conjugated to a penultimate N-terminal glycine residue in receptor-associated kinases to confer membrane localization of these enzymes (a post-translational modification called myristoylation via the enzyme N-myristoyl transferase). This compound is sufficiently hydrophobic to permit the myristoylated proteins to be incorporated into the fatty core of the phospholipid bilayer in the plasma membrane of the eukaryotic cell. This fatty Acid is also known for its ability to accumulate as fat in the body. However, it has positive effects on cardiovascular health.
Structure
3D Structure
Propiedades
IUPAC Name |
tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021666 | |
| Record name | Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetradecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Myristic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myristic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |
CAS No. |
544-63-8, 32112-52-0 | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Myristic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristic acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetradecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 °F (NTP, 1992), 53.9 °C | |
| Record name | TETRADECANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MYRISTIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Myristic Acid in Cell Signaling Pathways: A Technical Guide for Researchers
This guide provides an in-depth exploration of the critical role of myristic acid, a 14-carbon saturated fatty acid, in the intricate world of cellular signaling. Far from being a mere structural component of membranes, this compound, through the post-translational modification known as N-myristoylation, acts as a crucial regulator of protein function, localization, and interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of myristoylation's impact on signaling cascades and its implications in health and disease.
Introduction: Myristoylation as a Key Regulator
Myristoylation is the irreversible, covalent attachment of this compound to the N-terminal glycine residue of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is a widespread and essential modification in eukaryotes.[2][3] The addition of this hydrophobic myristoyl group profoundly influences the protein's behavior, primarily by facilitating its association with cellular membranes and mediating protein-protein interactions.[2][4] This lipidation event is not a static anchor but can act as a dynamic molecular switch, modulating a protein's function in response to cellular cues.[5]
The significance of myristoylation is underscored by its involvement in a vast array of cellular processes, including signal transduction, immune responses, and apoptosis.[2][3] Dysregulation of this modification is linked to numerous pathologies, including cancer and infectious diseases, making NMT an attractive therapeutic target.[1][4]
The Mechanics of Myristoylation: A Step-by-Step Process
N-myristoylation can occur either co-translationally on nascent polypeptide chains or post-translationally.[1] The canonical co-translational pathway is the most common and involves the following key steps:
-
Initiator Methionine Excision: As the new polypeptide chain emerges from the ribosome, the initial methionine residue is cleaved by methionine aminopeptidase. This exposes a glycine residue at the N-terminus, which is a prerequisite for myristoylation.[6]
-
Myristoyl-CoA Binding to NMT: N-myristoyltransferase first binds to myristoyl-CoA, the activated form of this compound.[7]
-
Peptide Substrate Recognition: NMT then recognizes and binds to the N-terminal glycine of the target protein.
-
Catalytic Transfer: The myristoyl group is transferred from myristoyl-CoA to the alpha-amino group of the N-terminal glycine, forming a stable amide bond.[8]
-
Release of Products: The myristoylated protein and Coenzyme A are released from the enzyme.[7]
Post-translational myristoylation is a less common but functionally important process that often occurs following the cleavage of a protein by caspases during apoptosis, which exposes a new N-terminal glycine residue.[1][3]
Diagram of the N-myristoylation Workflow:
Caption: The N-myristoylation process, from this compound activation to protein modification and membrane localization.
Functional Consequences of Myristoylation in Signaling
The addition of the myristoyl group imparts several key properties to a protein that are critical for its role in signal transduction:
-
Membrane Targeting and Anchoring: The hydrophobicity of the myristoyl group provides a crucial anchor for tethering signaling proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[2][4] This localization is essential for bringing signaling molecules into proximity with their upstream activators and downstream effectors.
-
Protein-Protein Interactions: The myristoyl moiety can directly participate in protein-protein interactions.[9] In some cases, the myristoyl group is sequestered within a hydrophobic pocket of the protein and its exposure is regulated by conformational changes, a phenomenon known as a "myristoyl switch".[1][5] This allows for dynamic regulation of protein interactions in response to signaling events.
-
Modulation of Protein Conformation and Stability: The myristoyl group can influence the tertiary structure of a protein, contributing to its stability and proper folding.[3][4]
Key Signaling Pathways Regulated by Myristoylation
Myristoylation is integral to the function of numerous proteins involved in critical signaling pathways.
G Protein-Coupled Receptor (GPCR) Signaling
Heterotrimeric G proteins are key molecular switches in GPCR signaling. The α-subunits of several G proteins are myristoylated, which is crucial for their membrane localization and interaction with G protein-coupled receptors and downstream effectors.[4][10] The myristoylation of the Gα subunit, often in conjunction with palmitoylation, ensures that the G protein is tethered to the inner leaflet of the plasma membrane, where it can be activated by agonist-bound GPCRs.[5][11] This dual lipidation acts as a switch, regulating the dynamic shuttling of Gα subunits between the plasma membrane and intracellular compartments.[5]
Diagram of Myristoylation in G Protein Signaling:
Caption: Myristoylation anchors the Gα subunit to the plasma membrane, facilitating GPCR-mediated signal transduction.
Src Family Kinases and Oncogenic Signaling
The proto-oncogene tyrosine-protein kinase Src is a well-studied example of a myristoylated signaling protein.[5] Myristoylation is essential for localizing Src to the plasma membrane, a prerequisite for its phosphorylation of downstream targets involved in cell proliferation, survival, and migration.[5] Aberrant Src signaling, often associated with increased myristoylation, is a hallmark of many cancers.[5] The myristoyl group, in conjunction with a cluster of basic amino acids, facilitates the interaction of Src with the negatively charged inner leaflet of the plasma membrane.
Apoptosis
Myristoylation also plays a crucial role in the regulation of apoptosis, or programmed cell death.[3] Several key apoptotic proteins are myristoylated, including the pro-apoptotic protein Bid.[3] Following cleavage by caspase-8, the truncated Bid (tBid) undergoes post-translational myristoylation, which targets it to the mitochondrial membrane where it promotes the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
Myristoylation in Disease and as a Therapeutic Target
Given its central role in regulating fundamental cellular processes, it is not surprising that dysregulation of myristoylation is implicated in a variety of diseases.
| Disease Area | Implication of Myristoylation | Key Myristoylated Proteins |
| Cancer | Promotes oncogenic signaling, cell proliferation, and metastasis.[7][12] | Src, FRS2α, AMPKβ[5][13] |
| Infectious Diseases | Essential for the life cycle of various pathogens, including viruses (e.g., HIV), fungi, and protozoa.[4][14] | HIV-1 Gag, Nef[3][9] |
| Neurodegenerative Disorders | Altered myristoylation may contribute to protein aggregation and neuronal toxicity.[12] | (Under investigation) |
The essential nature of NMT for the viability of many pathogens and for the progression of certain cancers has made it a highly attractive target for drug development.[3][6]
Experimental Methodologies for Studying Myristoylation
A variety of techniques are employed to investigate protein myristoylation and its functional consequences.
Identification of Myristoylated Proteins
Metabolic Labeling with this compound Analogs:
This is a common method to identify myristoylated proteins. Cells are incubated with a this compound analog, such as 15-azidopentadecanoic acid (15-ADPA) or this compound alkynes, which are incorporated into proteins by NMT. The modified proteins can then be detected and identified using click chemistry to attach a reporter tag (e.g., biotin or a fluorescent dye) for subsequent purification and analysis by mass spectrometry.[6]
Experimental Protocol: Metabolic Labeling and Click Chemistry
-
Cell Culture: Culture cells of interest to approximately 80% confluency.
-
Labeling: Replace the culture medium with a serum-free medium containing the this compound analog (e.g., 25-50 µM 15-ADPA) and incubate for 4-16 hours.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
Click Reaction: To the cell lysate, add the click chemistry reagents: a biotin-alkyne or fluorescent-alkyne reporter tag, copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
-
Affinity Purification (for biotin-tagged proteins): Resuspend the protein pellet and incubate with streptavidin-agarose beads to capture the biotinylated (myristoylated) proteins.
-
Elution and Analysis: Elute the captured proteins and analyze by SDS-PAGE and western blotting or by mass spectrometry for protein identification.
In Vitro NMT Activity Assays
These assays are crucial for screening potential NMT inhibitors. A common approach is a fluorescence-based assay.
Experimental Protocol: Fluorescence-Based NMT Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant NMT, a fluorescently labeled peptide substrate with an N-terminal glycine, and myristoyl-CoA.
-
Initiation of Reaction: Initiate the reaction by adding myristoyl-CoA.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Separation: Separate the myristoylated fluorescent peptide from the unreacted peptide using reverse-phase high-performance liquid chromatography (HPLC).
-
Detection: Detect the fluorescently labeled peptides using a fluorescence detector. The amount of myristoylated peptide is proportional to the NMT activity.
Diagram of the NMT Activity Assay Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 13. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
discovery and history of N-myristoyltransferase (NMT)
An In-depth Technical Guide to the Discovery and History of N-Myristoyltransferase (NMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoyltransferase (NMT), a ubiquitous eukaryotic enzyme, catalyzes the essential post-translational modification of N-myristoylation. This guide provides a comprehensive technical overview of the discovery and history of NMT, tracing its journey from a biochemical curiosity to a validated drug target. We will delve into the seminal discoveries that unveiled its existence, the elucidation of its intricate enzymatic mechanism, and the evolution of sophisticated assays for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind key experimental choices that have shaped our understanding of NMT.
The Dawn of a New Modification: The Discovery of N-Myristoylation and NMT
The story of N-myristoyltransferase is intrinsically linked to the discovery of the modification it catalyzes: N-myristoylation. This is the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a protein.[1]
Early Observations and the First Myristoylated Proteins
The first hints of this modification emerged from studies on viral and cellular proteins in the early 1980s. A pivotal moment was the identification of myristate on the transforming protein of Rous sarcoma virus, p60src.[2] This discovery sparked interest in the functional significance of this lipid modification. Subsequent research identified N-myristoylation on a variety of other proteins, including the catalytic subunit of cAMP-dependent protein kinase and the alpha subunits of G proteins, hinting at its broad importance in cellular signaling.[2]
The Quest for the Enzyme: Identification and Cloning of NMT
The existence of a specific enzyme responsible for this modification was a logical necessity. The breakthrough came in the late 1980s from the laboratory of Dr. Jeffrey I. Gordon . His group was instrumental in the initial characterization and eventual cloning of the gene encoding N-myristoyltransferase.
A landmark 1989 publication by Robert J. Duronio , a member of Gordon's lab, detailed the cloning of the structural gene for N-myristoyltransferase (NMT1) from the budding yeast Saccharomyces cerevisiae.[3] This was a critical step, providing the scientific community with the genetic blueprint of the enzyme. A crucial finding from this work was that the insertional mutagenesis of the NMT1 locus resulted in recessive lethality, unequivocally demonstrating that NMT activity is essential for vegetative cell growth.[3] This established NMT as a potential target for antifungal therapies from its very discovery.
Unraveling the Machinery: NMT's Enzymatic Mechanism and Structure
With the gene in hand, researchers could produce recombinant NMT, paving the way for detailed biochemical and structural analyses. These studies revealed a sophisticated and highly ordered catalytic mechanism.
The Ordered Bi-Bi Reaction Mechanism
NMT follows an ordered Bi-Bi reaction mechanism.[4] This means that the substrates bind to the enzyme in a specific order, and the products are released in a specific order.
-
Myristoyl-CoA Binding: The apoenzyme first binds to myristoyl-CoA, forming a binary complex.[4]
-
Peptide Substrate Binding: This binary complex then recognizes and binds the protein or peptide substrate, forming a ternary complex.[4]
-
Catalysis: The transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of the substrate occurs via a direct nucleophilic addition-elimination reaction.[4]
-
Product Release: Coenzyme A (CoA) is the first product to be released, followed by the myristoylated peptide.[5]
This ordered mechanism ensures a high degree of specificity and efficiency in the myristoylation process.
Caption: The evolution of N-myristoyltransferase assay methodologies.
From Essential Enzyme to Druggable Target: The History of NMT Inhibition
The essential nature of NMT in pathogenic fungi and protozoa, and its emerging role in cancer, has made it an attractive target for drug discovery. [6][7][8]
Early Inhibitors and Proof-of-Concept
The initial efforts to develop NMT inhibitors focused on substrate and product analogs. These early compounds, while not potent, provided crucial proof-of-concept that NMT could be inhibited.
The Rise of Potent, Selective Inhibitors
A major breakthrough in NMT inhibitor development came with the discovery of potent and selective small molecules. A notable example is the pyrazole sulfonamide DDD85646, which demonstrated potent activity against the NMT of Trypanosoma brucei, the causative agent of African sleeping sickness. [5][9] The development of these inhibitors has been greatly aided by structural biology, allowing for a rational, structure-based design approach. A common feature of many potent inhibitors is their ability to form a salt bridge with the negatively charged C-terminus of the enzyme. [5]
NMT Inhibitors in Preclinical and Clinical Development
Several NMT inhibitors have progressed to preclinical and early clinical stages for the treatment of parasitic infections and cancer. [5][9]The key challenge in developing NMT inhibitors for human diseases is achieving selectivity for the target NMT (e.g., fungal or parasitic) over the human orthologs to minimize off-target toxicity.
Experimental Protocols: A Practical Guide
This section provides a generalized, step-by-step methodology for a foundational NMT assay.
In Vitro NMT Activity Assay (Fluorescence-Based)
This protocol is based on the continuous monitoring of CoA production using a thiol-reactive fluorescent probe.
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate (with an N-terminal glycine)
-
Fluorescent probe (e.g., CPM)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, prepare the reaction mixture containing the assay buffer, peptide substrate, and fluorescent probe.
-
Add the recombinant NMT enzyme to the wells and incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding myristoyl-CoA to the wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
The initial rate of the reaction can be calculated from the linear portion of the fluorescence versus time plot.
Data Analysis: The rate of the reaction is proportional to the NMT activity. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The journey of N-myristoyltransferase from its discovery to its establishment as a key drug target is a testament to the power of fundamental research. Our understanding of NMT has been built upon a foundation of genetic, biochemical, and structural studies. The development of sophisticated assays has been instrumental in this progress, enabling high-throughput screening and detailed mechanistic investigations.
Future research will likely focus on:
-
Identifying the full complement of NMT substrates (the "myristoylome") in various organisms and disease states.
-
Elucidating the roles of the two human NMT isoforms, NMT1 and NMT2. [10]* Developing next-generation NMT inhibitors with improved selectivity and pharmacokinetic properties for the treatment of infectious diseases and cancer. [11]* Exploring the recently discovered lysine myristoyltransferase activity of NMT. [12] The continued exploration of NMT biology holds great promise for uncovering new therapeutic avenues and deepening our understanding of this fundamental cellular process.
References
- Development of an Enzyme-Linked Immunosorbent Assay for Measurement of Activity of Myristoyl-Coenzyme A:protein N-myristoyltransferase. PubMed.
Sources
- 1. Protein N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycylpeptide N-tetradecanoyltransferase 1 - Wikipedia [en.wikipedia.org]
- 3. Disruption of the yeast N-myristoyl transferase gene causes recessive lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyridyl-based inhibitors of Plasmodium falciparum N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
myristic acid as a precursor for lipid synthesis
Myristic Acid as a Precursor for Lipid Synthesis: An In-depth Technical Guide
This compound, a 14-carbon saturated fatty acid, serves as a critical precursor for the synthesis of a diverse array of lipids essential for cellular structure and function. Beyond its role as a simple building block, this compound is a key player in complex metabolic and signaling pathways. This guide provides a comprehensive technical overview of this compound's journey from its origins to its incorporation into various lipid species and its profound impact on cellular processes. We will delve into the enzymatic pathways that utilize myristoyl-CoA, the activated form of this compound, for the synthesis of glycerophospholipids, sphingolipids, and for the cotranslational and post-translational modification of proteins through N-myristoylation. Particular emphasis will be placed on the functional consequences of these synthetic pathways, from modulating membrane fluidity and protein localization to influencing signal transduction cascades. Furthermore, this guide will present established methodologies for the study of this compound metabolism, including metabolic labeling with fatty acid analogs and mass spectrometry-based proteomic approaches. This technical resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted roles of this compound in lipid biology and its potential as a therapeutic target.
Introduction: The Central Role of this compound in Lipid Metabolism
This compound (14:0), or tetradecanoic acid, is a saturated fatty acid that, while less abundant than palmitic or stearic acid, plays a uniquely significant role in cellular biology.[1][2][3] Its functions extend far beyond being a mere component of cellular energy stores. This compound is a crucial precursor for the synthesis of various complex lipids and is a key substrate for a vital post-translational modification known as N-myristoylation.[2][4][5][6] This modification, which involves the covalent attachment of a myristoyl group to the N-terminal glycine of a protein, is critical for the proper localization and function of a wide range of proteins involved in signal transduction and cellular trafficking.[5][6][7][8]
The cellular pool of this compound is derived from both dietary sources and endogenous synthesis.[3][9] De novo synthesis of fatty acids primarily produces palmitic acid (16:0), from which this compound can be generated through a process of shortening.[9] Alternatively, lauric acid (12:0) can be elongated to form this compound.[9] Once available, this compound is activated to its CoA thioester, myristoyl-CoA, by acyl-CoA synthetases.[10][11] This activated form is the key metabolic intermediate that channels this compound into its various downstream pathways.
This guide will explore the major pathways of lipid synthesis that utilize this compound as a precursor, detailing the enzymatic steps and the functional significance of the resulting lipid species. We will also provide an in-depth look at the process of protein N-myristoylation and its profound impact on cellular signaling. Finally, we will outline key experimental approaches for investigating the metabolism and function of this compound, providing researchers with the tools to further unravel the complexities of this fascinating fatty acid.
This compound as a Precursor for Complex Lipid Synthesis
Myristoyl-CoA is a versatile substrate that can be incorporated into several classes of lipids, each with distinct cellular functions.
Glycerophospholipid Synthesis
Glycerophospholipids are the primary components of cellular membranes. The incorporation of this compound into the sn-1 or sn-2 position of the glycerol backbone influences the physical properties of the membrane, such as fluidity and thickness. While less common than palmitic or oleic acid in this role, the presence of this compound in phospholipids can have significant effects on membrane protein function and lipid-protein interactions.
Sphingolipid Synthesis
This compound plays a dual role in sphingolipid metabolism.[10][12][13][14] It can be incorporated as the N-acyl chain in ceramide biosynthesis, leading to the formation of N-myristoyl-sphingosine.[10][12][13] More uniquely, myristoyl-CoA can serve as a substrate for serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis.[10][11] This leads to the production of non-canonical d16-sphingoid bases, altering the cellular sphingolipid profile.[10][12][13][14] This remodeling of sphingolipid metabolism by this compound has been shown to impact cellular homeostasis and signaling.[10][12][13][14]
Protein N-Myristoylation: A Key Functional Modification
Perhaps the most well-studied role of this compound is its involvement in protein N-myristoylation.[5][7][15][16] This irreversible modification is catalyzed by N-myristoyltransferase (NMT) and involves the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein.[5][6][15][17][18]
The N-Myristoyltransferase (NMT) Enzyme
NMTs are ubiquitous in eukaryotes and are essential for viability in many organisms.[19][20] Mammals express two NMT isoforms, NMT1 and NMT2, which share a high degree of sequence identity but may have distinct substrate specificities and biological roles.[8][16] The enzyme recognizes a consensus sequence on its substrate proteins, typically an N-terminal glycine followed by a specific pattern of amino acids.[16][17][18]
Functional Consequences of N-Myristoylation
N-myristoylation plays a critical role in:
-
Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.[5][6][16] This is crucial for the localization of many signaling proteins to the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[5]
-
Protein-Protein Interactions: The myristoyl moiety can mediate or stabilize protein-protein interactions, often in conjunction with other domains of the protein.[5][6]
-
Signal Transduction: A large number of proteins involved in signal transduction are myristoylated, including G-protein alpha subunits, Src-family tyrosine kinases, and various other kinases and phosphatases.[1][4][5][6] Myristoylation is often essential for their proper function in signaling cascades.[2][5][7]
A fascinating aspect of N-myristoylation is the "myristoyl switch," where the exposure of the myristoyl group is regulated by conformational changes in the protein, allowing for dynamic control of membrane association and signaling activity.[6][20]
This compound in Cellular Signaling and Disease
The diverse roles of this compound in lipid synthesis and protein modification place it at the crossroads of numerous cellular signaling pathways.[1][2][4] Dysregulation of this compound metabolism and N-myristoylation has been implicated in a variety of diseases.
Cancer
Elevated levels of NMT and myristoylated proteins have been observed in several types of cancer.[4][21] Many oncoproteins, including Src kinases, require myristoylation for their transforming activity.[21] Therefore, targeting NMT has emerged as a promising therapeutic strategy in oncology.[22][23][24]
Cardiovascular Disease
Dietary intake of this compound has been associated with an increased risk of cardiovascular disease.[2][4][25][26] Studies have shown a positive correlation between plasma this compound levels and atherogenic triglycerides and apolipoprotein CIII.[25] this compound consumption has also been shown to raise LDL cholesterol levels.[27][28][29]
Infectious Diseases
N-myristoylation is essential for the life cycle of many viruses and parasites.[5][6][7][20] For example, the HIV-1 Gag protein requires myristoylation for its proper assembly and budding.[6][8][20] Similarly, NMT is a validated drug target in parasitic infections such as malaria and leishmaniasis.[19][22][30]
Experimental Methodologies
The study of this compound metabolism and its downstream effects relies on a variety of specialized techniques.
Metabolic Labeling with this compound Analogs
A powerful approach to studying N-myristoylation is the use of this compound analogs.[31] These analogs, which can be radiolabeled or tagged with a bioorthogonal handle (e.g., an alkyne or azide), are metabolically incorporated into proteins in place of this compound.[31][32] This allows for the detection, visualization, and identification of myristoylated proteins.[15][31][32]
Table 1: Common this compound Analogs and Their Applications
| Analog | Modification | Application |
| 2-Hydroxythis compound | Hydroxyl group at C2 | Inhibitor of NMT after metabolic activation.[33][34] |
| Oxygen-substituted analogs | Oxygen for methylene | Probes for structure-function relationships in N-myristoyl proteins.[31] |
| Azido-myristic acid | Azide group | Bioorthogonal handle for click chemistry-based detection and proteomics.[35] |
| Alkyne-myristic acid | Alkyne group | Bioorthogonal handle for click chemistry-based detection and proteomics. |
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of myristoylated proteins.[15][36] In a typical proteomics workflow, proteins are extracted and digested into peptides. Myristoylated peptides can then be enriched and analyzed by LC-MS/MS.[32][36] The myristoyl modification results in a characteristic mass shift that can be detected by the mass spectrometer.[37]
Experimental Protocol: Identification of Myristoylated Proteins by Metabolic Labeling and Mass Spectrometry
-
Cell Culture and Metabolic Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with a this compound analog (e.g., azido-myristic acid) for a defined period (e.g., 16 hours).[35]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells to remove excess analog.
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Quantify protein concentration.
-
-
Click Chemistry Reaction (for bioorthogonal analogs):
-
React the protein lysate with a corresponding reporter tag (e.g., a biotin-alkyne) in the presence of a copper(I) catalyst.
-
-
Enrichment of Labeled Proteins:
-
Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich for the myristoylated proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the enriched proteins and perform in-solution or on-bead tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the myristoylated proteins and the sites of modification.
-
Visualization of Myristoylation Pathways
Graphviz diagrams can be used to visualize the complex interplay of pathways involving this compound.
Caption: Overview of this compound Metabolism and its Fates.
Caption: Experimental Workflow for Myristoylated Proteomics.
Therapeutic Targeting of this compound Pathways
The critical roles of this compound metabolism and N-myristoylation in various diseases have made the enzymes in these pathways attractive drug targets.
N-Myristoyltransferase Inhibitors
A significant effort has been made to develop inhibitors of NMT.[22][23][24][30][38] These inhibitors can be broadly classified as:
-
Myristoyl-CoA analogs: These compounds compete with the natural substrate for binding to the enzyme.
-
Peptide substrate analogs: These molecules mimic the protein substrate and block its binding to NMT.
-
Small molecule inhibitors: These are often identified through high-throughput screening and can bind to various sites on the enzyme.[22][30]
NMT inhibitors have shown promise as anticancer, antifungal, antiviral, and antiparasitic agents in preclinical studies.[22][23][24][38]
Modulating Sphingolipid Synthesis
Inhibitors of enzymes in the sphingolipid biosynthesis pathway, such as serine palmitoyltransferase, are also being explored for therapeutic purposes.[39] Given the role of this compound in modulating this pathway, understanding its effects is crucial for the development of such therapies.
Conclusion
This compound is far more than a simple saturated fatty acid. It is a key metabolic precursor and a critical modulator of protein function through N-myristoylation. Its involvement in fundamental cellular processes, from membrane structure to signal transduction, underscores its importance in health and disease. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in the roles of this compound and open new avenues for therapeutic intervention. This guide has provided a comprehensive overview of the current understanding of this compound as a precursor for lipid synthesis, with the aim of equipping researchers and drug development professionals with the knowledge to further explore this vital area of lipid biology.
References
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. Metabolites, 14(1), 33.
- Heuckeroth, R. O., et al. (1988). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 85(23), 8795-8799.
- Wang, B., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18(4), 878-888.
- Yi, L., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in molecular biology, 1584, 13-24.
- American Society for Nutrition. (2020). Limiting this compound-rich foods: A novel dietary approach to lowering cardiovascular disease risk.
- Creative Diagnostics. (n.d.). Protein N-Myristoylation.
- Dastpeyman, M., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(19), 6561.
- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis.
- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. Semantic Scholar.
- Wikipedia. (n.d.). Myristoylation.
- Li, Y., et al. (2023). This compound Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. International Journal of Molecular Sciences, 24(13), 10834.
- Beauchamp, E., et al. (2009). New regulatory and signal functions for this compound.
- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. PubMed.
- Panethymitaki, C., et al. (2006). Myristoyl-CoA:protein N-myristoyltransferase, an essential enzyme and potential drug target in kinetoplastid parasites. The international journal for parasitology, 36(7), 743-752.
- Roberts, A. M., et al. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 19(6), 876-886.
- Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work?
- MtoZ Biolabs. (n.d.). N-myristoylation Analysis Service.
- Singh, A., et al. (2019). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 4(7), 12229-12241.
- Grokipedia. (n.d.). Myristoylation.
- Yamagishi, K., et al. (2010). Serum Fatty Acid and Risk of Coronary Artery Disease ― Circulatory Risk in Communities Study (CIRCS) ―. Journal of Atherosclerosis and Thrombosis, 17(11), 1045-1055.
- Papanicolau-Sengos, A., et al. (2022). The Modulatory Effects of Fatty Acids on Cancer Progression. Cancers, 14(15), 3814.
- Spector, A. (n.d.). This compound and Membrane Signal Transduction. Grantome.
- Pokotylo, I., et al. (2021). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Lipids in Health and Disease, 20(1), 1-12.
- Beauchamp, E., et al. (2009). [New regulatory and signal functions for this compound]. Médecine sciences, 25(1), 57-63.
- Gong, Y., et al. (2024). This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. PubMed Central.
- Beauchamp, E., et al. (2009). [New regulatory and signal functions for this compound]. Semantic Scholar.
- Kim, J. Y., et al. (2022). This compound Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice. Nutrients, 14(11), 2216.
- Rioux, V., et al. (2009). Endogenous biosynthesis of this compound from (a) acetyl-CoA, (b) lauric acid and (c) palmitic acid, in rat hepatocytes.
- bioRxiv. (2025). N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy.
- Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 84(9), 2708-2712.
- Wang, B., et al. (2021).
- Udenwobele, D. I., et al. (2014). NMT1 (N-myristoyltransferase 1).
- ResearchGate. (n.d.). Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors.
- Kumar, P., et al. (2021). This compound Derived Sophorolipid: Efficient Synthesis and Enhanced Antibacterial Activity. Molecules, 26(2), 346.
- Towler, D. A., et al. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. PNAS.
- Rioux, V., et al. (2001). Metabolism and the functions of this compound. Oléagineux, Corps gras, Lipides, 8(2), 163-169.
- Eliassen, A. H., et al. (2022). Circulating plasma phospholipid fatty acid levels and breast cancer risk in the Cancer Prevention Study-II Nutrition Cohort. International Journal of Cancer, 151(12), 2146-2156.
- Nadler, M. J. S. (1995).
- Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry, 29(45), 10348-10353.
- Frontiers. (n.d.). Molecular mechanism of palmitic acid and its derivatives in tumor progression.
- Hang, H. C., et al. (2007).
- Wikipedia. (n.d.). This compound.
- Ghidoni, R., et al. (2018). Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury. Frontiers in Molecular Biosciences, 5, 68.
- ResearchGate. (n.d.). Semisynthesis of this compound Derivatives and their Biological Activities: A Critical Insight.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [New regulatory and signal functions for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Myristoylation - Wikipedia [en.wikipedia.org]
- 7. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonic… [ouci.dntb.gov.ua]
- 13. [PDF] this compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis | Semantic Scholar [semanticscholar.org]
- 14. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Myristoyl-CoA:protein N-myristoyltransferase, an essential enzyme and potential drug target in kinetoplastid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. nutrition.org [nutrition.org]
- 26. Serum Fatty Acid and Risk of Coronary Artery Disease ― Circulatory Risk in Communities Study (CIRCS) ― [jstage.jst.go.jp]
- 27. The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 33. "this compound analogs as probes for the study of acylation in lymphocy" by Monica J. S Nadler [docs.lib.purdue.edu]
- 34. Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 36. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 37. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. biorxiv.org [biorxiv.org]
- 39. Frontiers | Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury [frontiersin.org]
The Crucial Role of Myristoylation in Viral Replication Cycles: A Technical Guide for Researchers
Abstract
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical post-translational modification that plays a pivotal role in the life cycle of numerous viruses. This modification, catalyzed by the host cell's N-myristoyltransferase (NMT), is essential for the proper localization, assembly, and function of key viral proteins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms by which myristoylation governs viral replication. We will delve into the functional consequences of this lipid modification in various virus families, detail state-of-the-art methodologies for its study, and explore the burgeoning field of NMT inhibitors as a promising class of broad-spectrum antiviral therapeutics.
Introduction: The Myristoyl Switch in Viral Pathogenesis
N-myristoylation is an irreversible lipid modification that occurs co-translationally on a nascent polypeptide chain after the removal of the initiator methionine, exposing an N-terminal glycine residue.[1][2][3] This seemingly simple addition of a myristoyl group profoundly alters the physicochemical properties of the target protein, increasing its hydrophobicity and facilitating its interaction with cellular membranes.[1][4] This process is not random; it is dictated by a specific recognition sequence on the substrate protein and catalyzed by the host enzyme N-myristoyltransferase (NMT).[3][5] Viruses, being obligate intracellular parasites, have evolved to hijack this host cell machinery to their advantage, coopting NMT to myristoylate their own proteins and drive their replication cycles.[6][7]
The functional consequences of viral protein myristoylation are diverse and profound, impacting nearly every stage of the viral life cycle, from entry and replication to assembly and budding.[8] This modification can act as a "molecular switch," controlling protein conformation and mediating interactions with other proteins and cellular membranes.[1] Understanding the intricacies of this process is therefore paramount for developing novel antiviral strategies.
The Role of Myristoylated Proteins in Viral Replication Cycles
The dependence on myristoylation is a common theme across a wide range of viral families, including retroviruses, picornaviruses, and poxviruses.
Retroviruses: The Case of HIV-1
In the realm of retroviruses, Human Immunodeficiency Virus type 1 (HIV-1) provides a well-studied paradigm for the essential role of myristoylation. Several key HIV-1 proteins, including the Gag polyprotein, Nef, and the Gag-Pol polyprotein, are myristoylated by host NMTs.[6][9]
-
Gag Polyprotein (Pr55gag): The myristoylation of the N-terminal glycine of the Gag polyprotein is an absolute requirement for its transport to the plasma membrane, the site of virion assembly.[10][11][12] This modification acts as a membrane-targeting signal, facilitating the multimerization of Gag proteins and the subsequent budding of new virus particles.[10][13] The inhibition of Gag myristoylation leads to a failure in virion assembly and a complete loss of viral infectivity.[10][12] The myristoyl group, in conjunction with a patch of basic residues in the matrix (MA) domain of Gag, forms a bipartite signal that ensures efficient plasma membrane binding.[10] While myristoylation is not directly required for the initial stages of Gag oligomerization, it is crucial for the final steps of virus-like particle (VLP) formation.[10][13]
-
Nef Protein: The myristoylation of the Nef protein is critical for its association with the plasma membrane and its subsequent functions in viral pathogenesis.[6] Myristoylated Nef plays a role in the downregulation of cell surface receptors like CD4 and MHC-I, which helps the virus evade the host immune system.[6]
}
Figure 1: Myristoylation of HIV-1 Gag and its role in membrane targeting.
Picornaviruses: A Prerequisite for Assembly and Infectivity
The Picornaviridae family, which includes important human pathogens like poliovirus and rhinovirus (the common cold virus), also heavily relies on myristoylation.[14][15][16] In most picornaviruses, the capsid protein precursor, VP0, undergoes co-translational N-myristoylation.[15][17] This modification is crucial for several steps in the viral life cycle:
-
Capsid Assembly: The myristoyl group on VP0 is thought to be involved in the early stages of capsid assembly, potentially by stabilizing the pentameric intermediates that form the icosahedral capsid.[14][15] Inhibition of VP0 myristoylation leads to severe defects in virion assembly.[15]
-
Virion Maturation and Infectivity: Myristoylation also plays a role in the maturation of the virion. In many picornaviruses, VP0 is cleaved into VP2 and VP4 during the final stages of maturation, a process that is important for infectivity.[15][16] The myristoylated VP4 is located on the interior of the mature virion and is externalized during cell entry, where it is thought to play a role in forming a pore in the endosomal membrane to allow the viral RNA to enter the cytoplasm.[16] Pharmacological inhibition of NMT in picornavirus-infected cells results in the production of non-infectious particles.[15]
Other Viruses
The importance of myristoylation extends to other viral families as well. For instance, in poxviruses like vaccinia virus, the myristoylation of the L1 protein is essential for the function of the entry/fusion complex, and its inhibition renders the virus particles non-infectious.[18][19] Similarly, arenaviruses require myristoylation of their Z matrix protein for viral particle budding.[16] In the case of the parvovirus Minute Virus of Mice (MVM), myristoylation of the VP1u protein is involved in the disruption of the nuclear envelope, facilitating the entry of the virus into the nucleus.[20]
Methodologies for Studying Viral Protein Myristoylation
The study of protein myristoylation requires a combination of biochemical, molecular, and analytical techniques. Here, we detail some of the key experimental approaches.
Metabolic Labeling
Metabolic labeling is a powerful technique to visualize and identify myristoylated proteins.[5] This approach involves incubating cells with a modified myristic acid analog that can be detected.
-
Radioactive Labeling: Traditionally, cells are incubated with [³H]-myristic acid.[21] The radiolabeled myristate is incorporated into proteins, which can then be detected by autoradiography after separation by SDS-PAGE. While sensitive, this method has limitations due to the use of radioactivity.
-
Click Chemistry-Based Labeling: A more modern and versatile approach utilizes this compound analogs containing a "clickable" functional group, such as an alkyne or an azide.[21][22][23][24] A common example is the alkyne-tagged myristate analog, YnMyr.[25][26] Cells are incubated with YnMyr, which is incorporated into proteins by NMT.[27] After cell lysis, the alkyne-tagged proteins can be "clicked" to a reporter molecule, such as a fluorescent dye or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[27][28] This allows for the visualization of myristoylated proteins by in-gel fluorescence or their enrichment for subsequent identification by mass spectrometry.[26][28]
}
Figure 2: Workflow for the analysis of myristoylated proteins using click chemistry.
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of myristoylated proteins.[4]
-
Identification of Myristoylated Peptides: After proteolytic digestion of a protein sample (e.g., with trypsin), the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30] The myristoyl group adds a specific mass to the N-terminal glycine-containing peptide, which can be detected by the mass spectrometer. A characteristic neutral loss of 210 Da, corresponding to the myristoyl moiety, can be observed during fragmentation, further confirming the modification.[29]
-
Proteome-Wide Analysis: Advances in MS-based proteomics have enabled the global analysis of the myristoylome.[30][31] This involves the enrichment of myristoylated proteins or peptides, followed by large-scale identification and quantification by LC-MS/MS.[30][31]
Mutagenesis
Site-directed mutagenesis is a classic approach to study the function of myristoylation. By mutating the N-terminal glycine to an alanine (G2A), myristoylation is abrogated.[25] The functional consequences of this mutation, such as altered protein localization, impaired virion assembly, or loss of infectivity, can then be assessed. This provides direct evidence for the importance of myristoylation for a specific viral protein.
N-Myristoyltransferase Inhibitors: A Promising Antiviral Strategy
Given the critical role of myristoylation in viral replication and the fact that viruses rely on the host cell's NMT, this enzyme has emerged as an attractive target for the development of broad-spectrum antiviral drugs.[32][33]
Mechanism of Action
NMT inhibitors are small molecules that bind to the active site of NMT, preventing it from catalyzing the transfer of myristate to its substrate proteins.[34] By blocking the myristoylation of essential viral proteins, these inhibitors can effectively halt the viral replication cycle at various stages.
Key NMT Inhibitors in Virology Research
Several potent and selective NMT inhibitors have been developed and are being investigated for their antiviral activity.
| Inhibitor | Target | Antiviral Activity | Reference |
| DDD85646 | Trypanosomal and Human NMT | Effective against picornaviruses (e.g., coxsackievirus B3). | [15][34] |
| IMP-1088 | Human NMT1 and NMT2 | Potent inhibitor of rhinovirus, poliovirus, foot-and-mouth disease virus, and vaccinia virus replication. | [18][19][25][34][35][36] |
| Zelenirstat (PCLX-001) | Human NMTs | Investigated for anti-neoplastic activity, with potential for antiviral applications. | [34] |
Advantages of Targeting a Host Enzyme
Targeting a host factor like NMT offers several potential advantages over directly targeting viral proteins:
-
Broad-Spectrum Activity: Since many different viruses from various families rely on host NMT, inhibitors of this enzyme could have broad-spectrum antiviral activity.[18][33]
-
Higher Barrier to Resistance: Viruses are less likely to develop resistance to drugs that target host factors, as this would require a mutation in the host cell's genome rather than the rapidly evolving viral genome.
However, a potential concern with targeting a host enzyme is the possibility of on-target toxicity. Fortunately, several NMT inhibitors have shown a good therapeutic window in preclinical studies, suggesting that it may be possible to inhibit viral replication at concentrations that are not toxic to the host cell.[19]
Conclusion and Future Perspectives
Protein N-myristoylation is a fundamentally important post-translational modification that has been cleverly exploited by a multitude of viruses to facilitate their replication. The myristoyl group acts as a critical molecular anchor, guiding viral proteins to their correct cellular locations and orchestrating the complex series of events that lead to the production of new, infectious virions. The continued elucidation of the precise roles of myristoylation in different viral contexts will undoubtedly unveil new vulnerabilities that can be targeted for therapeutic intervention.
The development of potent and selective NMT inhibitors represents a highly promising avenue for the creation of a new class of broad-spectrum antiviral drugs. Future research in this area will likely focus on:
-
Optimizing the pharmacological properties of existing NMT inhibitors to improve their efficacy and safety profiles.
-
Identifying the full spectrum of viruses that are susceptible to NMT inhibition.
-
Investigating the potential for combination therapies where NMT inhibitors are used in conjunction with other antiviral agents that have different mechanisms of action.
A deeper understanding of the intricate interplay between viral myristoylated proteins and the host cell machinery will be instrumental in our ongoing battle against viral diseases.
References
- A Method to Generate and Analyze Modified Myristoyl
- Myristylation of picornavirus capsid protein VP4 and its structural significance. PubMed. [Link]
- N-myristoyltransferase: a novel target. PubMed. [Link]
- Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. PubMed. [Link]
- Myristoyl
- Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity. PMC - PubMed Central. [Link]
- Myristylation of picornavirus capsid protein VP4 and its structural significance.
- Mass spectrometry analysis of synthetically myristoyl
- Structural Biochemistry/Proteins/Myristoyl
- N-myristoylation Analysis Service. MtoZ Biolabs. [Link]
- Progress on the functions of host and viral proteins participated in picornavirus infection and replication.
- Roles of Matrix, p2, and N-Terminal Myristoylation in Human Immunodeficiency Virus Type 1 Gag Assembly. PubMed Central. [Link]
- Picornaviruses: A View
- Blocking poxvirus infectiousness with NMT inhibitors. Imperial College London. [Link]
- Roles of Matrix, p2, and N-Terminal Myristoylation in Human Immunodeficiency Virus Type 1 Gag Assembly. ASM Journals. [Link]
- Myristoylation-dependent replication and assembly of human immunodeficiency virus 1. PNAS. [Link]
- MyristolyCoA:protein N-myristoyltransferase as a therapeutic target for inhibiting replication of human immunodeficiency virus-1. WashU Medicine Research Profiles. [Link]
- Protein N-myristoylation: functions and mechanisms in control of inn
- Myristoylation-dependent replication and assembly of human immunodeficiency virus 1. PNAS. [Link]
- Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. PMC - NIH. [Link]
- N-myristoyltransferase inhibitors. Wikipedia. [Link]
- Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. [Link]
- (PDF) Myristoylation of viral and bacterial proteins.
- Myristoylation: An Important Protein Modification in the Immune Response. Frontiers. [Link]
- Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. [Link]
- Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry.
- Multifunctional protein labeling via enzymatic N-terminal tagging and elabor
- Potent inhibitors of human NMTs inhibit RV myristoylation in infected...
- A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology.
- Protein myristoylation in health and disease. PMC - NIH. [Link]
- Application of Liquid-Liquid Extraction for N-terminal Myristoyl
- Figure 1. Metabolic labelling allows for enrichment and visualisation...
- N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy. PubMed. [Link]
- Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Royal Society of Chemistry. [Link]
- Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein. PMC - PubMed Central. [Link]
- Experimental Testing of Predicted Myristoylation Targets Involved in Asymmetric Cell Division and Calcium-Dependent Signalling. PubMed. [Link]
- A not-so-ancient grease history: click chemistry and protein lipid modific
- Click Chemistry in Detecting Protein Modific
- Protein Myristoylation Plays a Role in the Nuclear Entry of the Parvovirus Minute Virus of Mice. PMC - NIH. [Link]
- Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. NIH. [Link]
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Structural Biochemistry/Proteins/Myristoylation - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 6. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Roles of Matrix, p2, and N-Terminal Myristoylation in Human Immunodeficiency Virus Type 1 Gag Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Myristylation of picornavirus capsid protein VP4 and its structural significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Picornaviruses: A View from 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blocking poxvirus infectiousness with NMT inhibitors | Imperial News | Imperial College London [imperial.ac.uk]
- 19. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 20. Protein Myristoylation Plays a Role in the Nuclear Entry of the Parvovirus Minute Virus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. kinase-insight.com [kinase-insight.com]
- 32. N-myristoyltransferase: a novel target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
N-myristoylation consensus sequence motifs
An In-Depth Technical Guide to N-Myristoylation Consensus Sequence Motifs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to a protein's N-terminal glycine, is a critical lipid modification governing a vast array of cellular processes.[1][2] Catalyzed by N-myristoyltransferases (NMTs), this modification is fundamental to protein localization, signal transduction, and protein-protein interactions.[3][4] Its dysregulation is directly implicated in numerous pathologies, including cancer, and viral and fungal infections, positioning NMTs as compelling therapeutic targets.[5][6][7] This guide provides a detailed exploration of the canonical and non-canonical sequence motifs that govern NMT substrate recognition, the structural basis for this specificity, quantitative kinetic data, and field-proven experimental protocols for the identification and characterization of N-myristoylated proteins.
The N-Myristoylation Machinery: N-Myristoyltransferases (NMTs)
In humans, N-myristoylation is carried out by two enzymes, NMT1 and NMT2, which share significant sequence identity but exhibit distinct substrate specificities and play partially overlapping, non-redundant roles.[8][9] These enzymes catalyze the irreversible transfer of myristate from myristoyl-Coenzyme A (Myr-CoA) to the α-amino group of an N-terminal glycine residue.[2]
The catalytic cycle follows an ordered Bi-Bi kinetic mechanism.[10] First, Myr-CoA binds to the apo-enzyme, inducing a conformational change that opens the peptide-binding channel.[11] Only after the formation of the NMT-Myr-CoA complex can the protein substrate bind, leading to the formation of a ternary complex.[11][12] Catalysis proceeds via nucleophilic attack by the substrate's N-terminal glycine amine on the Myr-CoA thioester. A novel mechanism has been proposed where the deprotonation of the glycine's ammonium group is facilitated by the enzyme's own C-terminal backbone carboxylate group, acting as a catalytic base.[10][12] Following the transfer, Coenzyme A (CoA) is released, followed by the myristoylated protein.[10]
The Canonical N-Glycine Myristoylation Motif
While the absolute requirement for an N-terminal Glycine at position 1 (following cleavage of the initiator Methionine) is the only fully conserved element, the subsequent ~8-10 residues play a crucial role in determining whether a protein is an efficient NMT substrate.[8][9] The specificity is dictated by the structural features of the NMT peptide-binding groove.[12][13]
-
Position 1 (P1): Glycine (G). This is an absolute requirement. The NMT active site is sterically constrained, and only the small side chain of glycine allows the N-terminal amine to be positioned correctly for nucleophilic attack on the myristoyl-CoA thioester.[12][14]
-
Position 2 (P2): Uncharged Residues. This position is tolerant of small, uncharged residues like Cysteine (C), Alanine (A), and Asparagine (N).[14] Charged residues (D, E, R, K), bulky hydrophobic residues (F, Y, W), and Proline (P) are strongly disfavored as they clash with the binding pocket.[15]
-
Position 3 (P3) & 4 (P4): Broad Specificity. These positions are highly tolerant of a wide variety of amino acids. The binding pockets for these residues are relatively open and exposed to the solvent, imposing few restrictions.[13]
-
Position 5 (P5): Small, Uncharged Residues. This position shows a strong preference for small, uncharged amino acids, most notably Serine (S) .[15][16] Threonine (T), Alanine (A), and Cysteine (C) are also well-tolerated. The hydroxyl group of Serine can form a hydrogen bond with the enzyme, enhancing affinity.[17]
-
Position 6 (P6): Proline Disfavored. Proline (P) is not allowed at this position as its rigid structure would disrupt the necessary conformation of the peptide backbone for proper binding.[15]
-
Position 7 & 8 (P7/P8): Basic Residues. There is a preference for basic residues like Lysine (K) or Arginine (R) at or near these positions.[18] The entrance to the peptide-binding channel contains a region of negative electrostatic potential, which can favorably interact with these positively charged side chains, further stabilizing the enzyme-substrate interaction.[13]
A widely accepted consensus pattern, therefore, is G¹-{EDRKHPFYW}²-x³-x⁴-[STAGCN]⁵-{P}⁶ .
Non-Canonical N-Myristoylation Motifs
While co-translational modification of an N-terminal glycine is the most common form, NMTs exhibit plasticity, modifying substrates that deviate from this canonical pathway.
Post-Translational Myristoylation via Caspase Cleavage
During apoptosis, the activation of caspase proteases leads to the cleavage of numerous cellular proteins.[19] This action can expose new N-termini within proteins that contain a "cryptic" myristoylation motif. If this newly exposed N-terminus begins with a glycine residue and is followed by a sequence recognizable by NMT, the protein fragment can be myristoylated post-translationally.[19][20]
This event serves as a critical regulatory switch, often changing the subcellular localization and function of the cleaved protein fragment. Prominent examples include:
-
Bid: Upon cleavage by Caspase-8, the pro-apoptotic fragment tBid is myristoylated, facilitating its translocation to the mitochondria to induce cell death.[19]
-
PAK2: The p21-activated kinase 2 is cleaved by Caspase-3, generating a constitutively active C-terminal fragment. This fragment is then myristoylated, which is required for its localization to membranes and its ability to promote late apoptotic events.[18]
-
Huntingtin (HTT): Caspase cleavage of the HTT protein exposes a glycine at position 553, leading to the post-translational myristoylation of the resulting N-terminal fragment.[21]
N-Terminal Lysine Myristoylation
A significant recent discovery is the ability of NMT1 and NMT2 to catalyze the myristoylation of N-terminal Lysine (K) residues.[17][22] This represents a major expansion of the NMT substrate scope. The primary known substrate for this modification is the ADP-ribosylation factor 6 (ARF6).[16]
Structural studies of human NMT1 reveal that the enzyme's active site can accommodate the lysine side chain, positioning its ε-amino group for catalysis in a manner similar to the α-amino group of glycine.[22][23] The sequence preference for lysine myristoylation appears similar to that for glycine, with a strong preference for Serine at P6 and Lysine at P7.[17]
Critically, unlike glycine myristoylation, lysine myristoylation is reversible . The sirtuin deacetylase SIRT2 has been identified as the "eraser" that removes the myristoyl group from ARF6.[16] This creates a dynamic myristoylation-demyristoylation cycle that is coupled to the GTPase cycle of ARF6, regulating its activity and localization.[16][23]
Quantitative Analysis of NMT Substrate Specificity
The efficiency with which NMTs modify a given substrate can be quantified by determining the Michaelis-Menten kinetic parameters, Km (substrate affinity) and kcat (turnover rate). While catalytic efficiency (kcat/Km) is a standard measure, recent evidence suggests that binding affinity (Km) is a more effective predictor of substrate specificity in a cellular context.[1][24] Human NMT1 and NMT2 exhibit different affinities for various substrates, underscoring their non-redundant roles.
| Substrate (Peptide/Protein) | Enzyme | Km (μM) | kcat (s⁻¹) | Source(s) |
| Azido-dodecanoyl-CoA | Murine Nmt1 | 14 ± 2 | - | [25] |
| Azido-dodecanoyl-CoA | Murine Nmt2 | 9 ± 3 | - | [25] |
| Lck-FLAG | Murine Nmt1 | 26 ± 5 | - | [25] |
| Lck-FLAG | Murine Nmt2 | 17 ± 2 | - | [25] |
| ARF6 Peptide (Myristoyl-CoA) | Human NMT1 | 5.0 ± 0.8 | 0.016 ± 0.001 | [24] |
| ARF6 Peptide (Acetyl-CoA) | Human NMT1 | 40.0 ± 0.5 | 0.11 ± 0.01 | [24] |
| GAAPSKIV Peptide | Yeast Nmt1p | ~3.3 | 16 ± 2.5 (burst rate) | [10] |
Table 1: Comparative kinetic parameters of N-myristoyltransferases for various substrates. Note that values are highly dependent on assay conditions and the specific acyl-CoA analog used.
Functional Consequences: The Myristoyl Switch
Myristoylation increases a protein's hydrophobicity, promoting its association with cellular membranes. However, the 14-carbon chain provides only a weak and transient membrane anchor.[3] This property is often harnessed in a regulatory mechanism known as a "myristoyl switch."
In this model, the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to the solvent. A conformational change, often triggered by ligand binding (e.g., GTP for ARF proteins) or phosphorylation, can expel the myristoyl group, making it available to insert into a membrane.[1] This switch is frequently coupled with a second signal, such as a patch of basic amino acids that interact with negatively charged phospholipids on the membrane, to achieve stable membrane anchoring. This "myristoyl-electrostatic switch" allows for the tightly regulated, reversible recruitment of signaling proteins to specific cellular locations.[3]
Methodologies for Studying N-Myristoylation
A multi-faceted approach combining computational prediction with biochemical and proteomic validation is essential for accurately identifying and characterizing N-myristoylated proteins.
A. Bioinformatic Prediction of Myristoylation Sites
Several in silico tools are available to predict N-myristoylation sites from a protein's primary sequence.
-
PROSITE Pattern (PS00008): An early motif-based tool. While useful, it is known to generate a high number of false-positive predictions (over 22%) and can miss true positives.[26][27]
-
NMT Predictor: An improvement that uses more extensive training sets and distinguishes between fungal and metazoan NMT specificities, extending the motif length to 17 residues for better accuracy.[28]
-
Myristoylator: This tool uses ensembles of neural networks trained on large sets of confirmed positive and negative sequences, significantly reducing the false-positive rate to around 2% and offering higher accuracy than previous methods.[27][29]
-
SVM-based Predictors: Methods using support vector machines (SVMs) with features derived from amino acid physicochemical properties have also been developed, reporting prediction accuracies greater than 98%.[30]
Causality Insight: The evolution from simple pattern matching (PROSITE) to machine learning algorithms (Myristoylator, SVMs) reflects the understanding that subtle contributions from residues beyond the core motif are critical for efficient NMT recognition. These advanced tools provide a much more reliable first-pass analysis for researchers.
B. Experimental Validation: In Vitro NMT Assays
Biochemical assays are the gold standard for confirming direct substrate-enzyme interactions and are crucial for screening NMT inhibitors. Fluorescence-based assays are a safe and sensitive alternative to traditional radioisotope methods.[31][32]
Protocol: Fluorescence-Based NMT Activity Assay
This protocol measures the release of Coenzyme A (CoA), which contains a free thiol group, as a byproduct of the myristoyl transfer reaction. The thiol reacts with a maleimide-containing fluorophore, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a measurable increase in fluorescence.[31]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Potassium Phosphate (pH 7.9), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.
-
Enzyme Stock: Dilute purified recombinant human NMT1 or NMT2 in Assay Buffer to the desired final concentration (e.g., 5-10 nM).
-
Substrate Stocks: Prepare a 10X stock of Myristoyl-CoA and a 10X stock of the synthetic peptide substrate (with an N-terminal Glycine) in Assay Buffer.
-
CPM Stock: Prepare a stock solution of CPM dye (e.g., 80 μM) in DMSO.
-
Inhibitor Stock (if applicable): Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Execution (96-well format):
-
To each well of a black microplate, add the components in the following order:
-
50 µL of NMT enzyme solution.
-
10 µL of test inhibitor or DMSO (vehicle control).
-
25 µL of Myristoyl-CoA solution.
-
10 µL of CPM solution.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[31]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
For inhibitor screening, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
C. Global Profiling in Cells: Metabolic Labeling & Click Chemistry
To identify N-myristoylated proteins globally within a cellular context, metabolic labeling with a bio-orthogonal myristic acid analog is the state-of-the-art approach.[33][34] An analog containing a "clickable" functional group, such as the terminal alkyne in Ynoic-Myristate (YnMyr), is fed to cells.[8] It is readily uptaken and activated to YnMyr-CoA, which is then used by cellular NMTs to tag substrate proteins. The alkyne handle allows for the covalent attachment of reporter tags (e.g., biotin for enrichment, fluorophore for visualization) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][35]
Protocol: Proteome-wide Profiling of N-Myristoylation
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Culture cells (e.g., HeLa, HEK293T) to ~70% confluency.
-
Replace the normal growth medium with a medium containing the this compound analog (e.g., 25-50 µM YnMyr). For NMT inhibitor studies, pre-treat cells with the inhibitor for 1-2 hours before adding the analog.
-
Incubate cells for 4-16 hours to allow for incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash cells with cold PBS to remove excess analog.
-
Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the click reaction cocktail. A typical cocktail includes:
-
Azide Reporter Tag: Azide-PEG3-Biotin for enrichment or a fluorescent azide for in-gel imaging.
-
Copper Source: Copper(II) Sulfate (CuSO₄).
-
Reducing Agent: Sodium Ascorbate (to reduce Cu(II) to the catalytic Cu(I)).
-
Copper Ligand: THPTA or TBTA to stabilize the Cu(I) and protect proteins.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Enrichment & Analysis:
-
For Proteomics: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the pellet and incubate with streptavidin-agarose beads to enrich the biotin-tagged myristoylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the proteins or perform on-bead digestion with trypsin for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For Visualization: The clicked lysate can be run directly on an SDS-PAGE gel. Visualize labeled proteins using in-gel fluorescence scanning, followed by Coomassie staining or Western blotting as needed.
-
Therapeutic Targeting of N-Myristoylation
The essential role of N-myristoylation in cellular proliferation and survival pathways, particularly those involving oncogenes like Src family kinases, makes NMTs attractive targets for cancer therapy.[6][11] Increased NMT expression has been observed in various cancers, and high NMT1 with low NMT2 expression is associated with reduced survival in acute myeloid leukemia (AML).[11][33] Potent pan-NMT inhibitors, such as PCLX-001, have shown efficacy in pre-clinical models of B-cell lymphomas and AML by inhibiting the myristoylation of key signaling proteins, leading to their degradation and subsequent cancer cell death.[21][33]
Furthermore, many viral and parasitic pathogens rely on host cell NMTs to myristoylate their own essential proteins (e.g., HIV Gag protein) or have their own NMTs that are vital for their survival, making NMT inhibition a promising strategy for treating infectious diseases.[6][8]
Conclusion
The N-myristoylation consensus sequence is a complex recognition motif extending beyond the absolute requirement for an N-terminal glycine. The amino acids at positions 2 through 8, governed by the structural constraints of the NMT active site, are critical determinants of substrate efficiency. The discovery of post-translational modification following caspase cleavage and the novel, reversible N-lysine myristoylation pathway have revealed unforeseen layers of regulatory complexity. The robust suite of bioinformatic, biochemical, and chemical proteomic tools now available empowers researchers to explore this fundamental modification in depth, paving the way for a deeper understanding of its role in health and providing a validated pathway for therapeutic intervention in diseases like cancer and infectious disease.
References
- Wright, M. H., Heal, W. P., & Tate, E. W. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- Weston, D. J., et al. (1999). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. Nature Structural Biology, 6(8), 771-778. [Link]
- Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs.
- Perinpanayagam, M. A., et al. (2013). Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases. The FASEB Journal, 27(10), 4028-4041. [Link]
- Jiang, T., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.
- Dian, C., et al. (2020). Structural and genomic decoding of human and plant myristoylomes reveals a clear division between canonical and atypical substrates.
- Meinnel, T., et al. (2019). Human N-myristoyltransferase (NMT1) with Myristoyl-CoA and peptide bound. RCSB PDB. [Link]
- Yang, C., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5, 25. [Link]
- Meinnel, T., et al. (2020). Overview of the obtained crystallographic NMT complexes.
- Rudel, T., et al. (2001). Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events. Proceedings of the National Academy of Sciences, 98(16), 9078-9083. [Link]
- Perinpanayagam, M. A., et al. (2013). Regulation of co-and post-translational myristoylation of proteins during apoptosis: Interplay of N-myristoyltransferases and caspases.
- Wright, M. H. (2010). Crystal Structure of NMT and bound myristoyl-CoA (MYA) (PDB: 1IID).
- Martin, D. D. O., et al. (2015). Identification of a post-translationally myristoylated autophagy-inducing domain released by caspase cleavage of Huntingtin. Human Molecular Genetics, 24(25), 7296-7309. [Link]
- PROSITE. (n.d.). N-myristoylation site.
- Chen, B., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18, 878–888. [Link]
- Jiang, T., et al. (2020). NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle.
- Brannstrom, K., et al. (2010). Kinetic and inhibitor studies using NMT-azido-ELISA.
- Sun, L., & Fang, Y. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Biomolecules, 10(6), 844. [Link]
- Broncel, M., et al. (2020). Chemical proteomic approaches to investigate N-myristoylation. Methods in Molecular Biology, 2107, 141-163. [Link]
- Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Creative Biolabs. (n.d.). N-myristoyltransferase (NMT).
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. [Link]
- Raju, R. V. S., & Sharma, R. K. (1999). Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase. Methods in Molecular Biology, 116, 181-190. [Link]
- SIB Swiss Institute of Bioinformatics. (n.d.).
- Bologna, G., et al. (2004). Bioinformatics tools to Predict N-myristoylation Site a Comparison Study.
- Podell, S., & Gribskov, M. (2004). Predicting N-terminal myristoylation sites in plant proteins. BMC Genomics, 5, 37. [Link]
- Jiang, T., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases.
- Rudnick, D. A., et al. (1995). Pre-Steady-State Kinetic Studies of Saccharomyces cerevisiae MyristoylCoA:Protein N-Myristoyltransferase Mutants Identify Residues Involved in Catalysis. Biochemistry, 34(27), 8492-8500. [Link]
- Wikipedia. (n.d.).
- Dong, C., et al. (2007). Kinetic Mechanism of Protein N-terminal Methyltransferase 1. Journal of Biological Chemistry, 282(46), 33295-33303. [Link]
- Cao, J., et al. (2011). Prediction of N-myristoylation modification of proteins by SVM.
- Bologna, G., et al. (2004). N-Terminal myristoylation predictions by ensembles of neural networks. Proteomics, 4(6), 1626-1632. [Link]
- Stevenson, F. T., et al. (1994). Myristyl acylation of the tumor necrosis factor α precursor on specific lysine residues. Journal of Biological Chemistry, 269(24), 16824-16830. [Link]
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity.
- Towler, D. A., et al. (1987). Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase. The Journal of Biological Chemistry, 262(3), 1030-1036. [Link]
- Foster, S. A., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes.
- Merz, N., & Grösch, S. (2025). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 6(3), 103890. [Link]
- Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 6. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 8. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of a post-translationally myristoylated autophagy-inducing domain released by caspase cleavage of Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
- 23. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. N-Terminal myristoylation predictions by ensembles of neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Predicting N-terminal myristoylation sites in plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Myristoylator - SIB Swiss Institute of Bioinformatics [expasy.org]
- 30. Prediction of N-myristoylation modification of proteins by SVM - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Chemical proteomic approaches to investigate N-myristoylation | Crick [crick.ac.uk]
- 34. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 35. jenabioscience.com [jenabioscience.com]
The "Myristoyl Switch": An In-Depth Technical Guide to Myristic Acid's Core Involvement in G Protein-Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine, is a critical lipid modification influencing a vast array of cellular signal transduction pathways.[1] This irreversible process, catalyzed by N-myristoyltransferases (NMTs), is fundamental to the proper functioning of many signaling proteins, including the α subunits of heterotrimeric G proteins, central players in G protein-coupled receptor (GPCR) signaling.[2][3] Dysregulation of N-myristoylation has been implicated in numerous pathologies, including cancer and infectious diseases, positioning NMTs as compelling therapeutic targets.[1][4] This guide provides a comprehensive technical exploration of the multifaceted role of myristic acid in GPCR signaling, detailing the underlying mechanisms, functional consequences, and state-of-the-art experimental methodologies for its investigation.
Introduction: The Significance of N-Myristoylation in Cellular Signaling
N-myristoylation is a ubiquitous and essential co-translational or post-translational modification in eukaryotes.[1][5] The addition of the myristoyl group, derived from this compound, to a protein's N-terminal glycine is catalyzed by N-myristoyltransferase (NMT).[5][6] This lipid modification is not merely a passive anchor but a dynamic regulator of protein function. It governs protein localization, conformation, and interactions with other proteins and membranes, thereby orchestrating key cellular processes.[1]
The primary roles of N-myristoylation in signal transduction include:
-
Membrane Targeting and Anchoring: The hydrophobic myristoyl moiety facilitates the weak and often reversible association of proteins with cellular membranes, such as the plasma membrane.[1][6] This localization is crucial for positioning signaling proteins in close proximity to their activators, substrates, and downstream effectors.
-
Modulation of Protein-Protein Interactions: The myristoyl group can directly participate in or allosterically influence the binding of proteins to their interaction partners.[6][7]
-
Conformational Regulation: The "myristoyl switch" is a key concept where the myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed to the solvent.[6][8] This conformational change, often triggered by ligand binding or nucleotide exchange, can act as a molecular switch to regulate protein activity and localization.[6]
Humans possess two NMT isoforms, NMT1 and NMT2, which, despite sharing significant sequence identity, exhibit distinct substrate specificities and play partially overlapping yet unique roles in cellular processes like proliferation and apoptosis.[1][9]
The "Myristoyl Switch" in Gα Subunit Function
Heterotrimeric G proteins, composed of α, β, and γ subunits, are molecular switches that transduce extracellular signals received by GPCRs to intracellular effector proteins. The α subunit (Gα) binds guanine nucleotides (GDP in the inactive state and GTP in the active state). Several Gα subunits, particularly those of the Gαi/o family, are N-terminally myristoylated.[2][3] This modification is indispensable for their proper function within the GPCR signaling cascade.
Mechanism of Gα Myristoylation
The process of Gα myristoylation is a co-translational event. Following the removal of the initiator methionine by methionine aminopeptidase, an N-terminal glycine is exposed, which serves as the recognition site for NMT.[5] NMT then catalyzes the transfer of myristate from myristoyl-CoA to this glycine residue, forming a stable amide bond.[10]
Functional Consequences of Gα Myristoylation
The myristoylation of Gα subunits has profound effects on their cellular localization, interaction with other proteins, and overall signaling dynamics:
-
Membrane Localization: The myristoyl group acts as a hydrophobic anchor that promotes the association of the inactive Gαβγ heterotrimer with the inner leaflet of the plasma membrane.[3][6][8] This membrane tethering is essential for the G protein to efficiently interact with its cognate GPCR.[6]
-
Interaction with Gβγ Subunits: Myristoylation can influence the affinity of Gα for the Gβγ dimer. While unmyristoylated Gαi-3 can still interact with membrane-bound Gβγ, myristoylation maximizes this interaction.[11]
-
The "Myristoyl-Ethanolamine" Switch and Receptor Coupling: In the inactive, GDP-bound state, the myristoylated N-terminus of Gαi is thought to be exposed, facilitating membrane association. Upon receptor-mediated GTP exchange, a conformational change can lead to the sequestration of the myristoyl group into a hydrophobic pocket within the Gα subunit. This "myristoyl switch" reduces the affinity of Gα-GTP for the membrane, allowing it to dissociate and interact with downstream effectors in the cytosol.[8]
-
Allosteric Regulation of Conformation and Nucleotide Binding: Myristoylation exerts allosteric effects on the conformation of the Gα subunit. It can stabilize the interaction between the guanine ring of the nucleotide and the α5 helix, potentially influencing nucleotide binding and exchange rates.[8][12] Molecular dynamics simulations suggest that myristoylation induces conformational changes in the switch II and α-helical domains of Gαi1-GTP, creating new possibilities for protein-protein interactions.[13][14]
-
Effector Interaction and Signal Termination: The conformational changes induced by myristoylation are crucial for the interaction of Gα-GTP with its downstream effectors. For instance, the myristoylation of Gαi2 is absolutely required for its ability to regulate adenylyl cyclase and the p42 MAP kinase pathway.[15][16]
The following diagram illustrates the central role of the myristoyl switch in the GPCR signaling cycle.
Caption: The Myristoyl Switch in GPCR Signaling.
Experimental Methodologies for Studying Protein Myristoylation
A variety of powerful techniques are available to investigate protein myristoylation, from metabolic labeling to advanced mass spectrometry-based proteomics.
Metabolic Labeling with this compound Analogs
This is a classical and widely used approach to identify myristoylated proteins.
-
Radioactive Labeling: Cells are incubated with radiolabeled this compound, such as [³H]myristate.[17] Myristoylated proteins incorporate the radioactive label and can be detected by autoradiography or fluorography following SDS-PAGE. While sensitive, this method involves handling radioactivity and often requires long exposure times.[17][18]
-
Bio-orthogonal Chemical Reporters: To overcome the limitations of radioactive labeling, this compound analogs containing bio-orthogonal functional groups (e.g., an azide or alkyne) have been developed.[5][17][18] These analogs are metabolically incorporated into proteins by NMTs. The tagged proteins can then be selectively derivatized via "click chemistry" with a reporter molecule, such as biotin for affinity purification or a fluorophore for visualization.[19] This approach offers a non-radioactive and highly sensitive method for detecting and identifying myristoylated proteins.[18]
Table 1: Comparison of Metabolic Labeling Techniques
| Feature | Radioactive Labeling ([³H]myristate) | Bio-orthogonal Labeling (e.g., Azidomyristate) |
| Principle | Incorporation of a radioactive isotope | Incorporation of a chemically reactive group |
| Detection | Autoradiography/Fluorography | Click chemistry followed by Western blotting or fluorescence imaging |
| Sensitivity | High, but requires long exposure times | Very high, with short detection times |
| Safety | Involves handling of radioactive materials | Non-radioactive |
| Applications | Identification of myristoylated proteins | Identification, purification, and visualization of myristoylated proteins |
Acyl-Biotin Exchange (ABE) Chemistry
ABE is a powerful technique for the specific detection and enrichment of S-acylated (e.g., palmitoylated) proteins, but it can be adapted to study N-myristoylation under specific conditions.[20][21][22][23][24] The core principle involves three steps:
-
Blocking of free thiol groups on cysteine residues.
-
Cleavage of thioester linkages (palmitoylation) with hydroxylamine.
-
Labeling of the newly exposed thiol groups with a thiol-reactive biotin derivative.
While primarily for S-acylation, modifications to this protocol can allow for the study of other lipid modifications.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of myristoylated proteins.[10]
-
Identification of Myristoylated Proteins: In a typical bottom-up proteomics workflow, proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Myristoylated peptides can be identified by the characteristic mass shift of 210 Da corresponding to the myristoyl group.[25]
-
Site-Specific Identification: Tandem mass spectrometry (MS/MS) allows for the precise localization of the myristoylation site to the N-terminal glycine.[26]
-
Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with MS to quantify changes in protein myristoylation under different experimental conditions.[10]
The following diagram outlines a typical workflow for the identification of myristoylated proteins using a bio-orthogonal chemical reporter and mass spectrometry.
Caption: Proteomic Workflow for Myristoylated Protein Identification.
Detailed Experimental Protocols
Protocol for Metabolic Labeling with Azidomyristate
This protocol is adapted from established methods for the non-radioactive detection of myristoylated proteins.[5][17]
Materials:
-
Cell culture medium (e.g., RPMI or DMEM) without FBS, supplemented with 1% fatty acid-free BSA.
-
12-Azidododecanoic acid (Azidomyristate) stock solution (e.g., 40 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Biotin-alkyne reporter tag.
-
Click chemistry reaction buffer and catalysts (e.g., copper (II) sulfate, TBTA, sodium ascorbate).
-
Streptavidin-agarose beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Culture and Labeling:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the biotin-alkyne reporter, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using an antibody against the protein of interest or by silver staining to visualize all enriched proteins. For proteomic analysis, proceed with on-bead digestion followed by LC-MS/MS.
-
Protocol for Acyl-Biotin Exchange (ABE)
This is a generalized protocol for ABE, which is primarily for S-acylation but provides a framework for lipid modification studies.[20][22][23]
Materials:
-
Lysis buffer containing protease inhibitors and a thiol-blocking agent (e.g., N-ethylmaleimide, NEM).
-
Hydroxylamine solution (e.g., 0.7 M, pH 7.4).[22]
-
Thiol-reactive biotinylating reagent (e.g., HPDP-biotin).[22]
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lysis and Blocking of Free Thiols:
-
Lyse cells in lysis buffer containing NEM to block all free cysteine residues.
-
Remove excess NEM by protein precipitation (e.g., with acetone).
-
-
Cleavage of Thioester Bonds:
-
Resuspend the protein pellet in a buffer containing hydroxylamine to specifically cleave thioester bonds. As a negative control, incubate a parallel sample in a buffer without hydroxylamine.
-
-
Biotinylation of Newly Exposed Thiols:
-
Label the newly exposed thiol groups by incubating with HPDP-biotin.
-
-
Affinity Purification and Analysis:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads and elute the proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Myristoylation in GPCR Drug Development
The critical role of myristoylation in the function of Gα subunits and other signaling proteins makes the enzymes responsible, NMTs, attractive targets for therapeutic intervention.[1][4] GPCRs are already the targets for a large percentage of approved drugs, and targeting downstream signaling components like G proteins offers an alternative strategy.[27]
Inhibition of NMT can disrupt the membrane localization and signaling functions of myristoylated proteins. For example, a myristoyl-CoA analog, B13, which targets NMT activity, has been shown to suppress the myristoylation of the scaffold protein FRS2α, thereby inhibiting FGF/FGFR-mediated oncogenic signaling.[28] This highlights the potential of NMT inhibitors to modulate signaling pathways that are aberrantly activated in diseases like cancer.
Conclusion
N-myristoylation is a pivotal lipid modification that is integral to the proper functioning of GPCR signaling pathways. The "myristoyl switch" mechanism in Gα subunits exemplifies the dynamic regulatory role of this modification, controlling membrane association, protein-protein interactions, and the overall fidelity of signal transduction. A deep understanding of the mechanisms and functional consequences of myristoylation, facilitated by the advanced experimental techniques outlined in this guide, is crucial for both basic research and the development of novel therapeutic strategies targeting diseases driven by aberrant GPCR signaling. The continued exploration of the "myristoylome" will undoubtedly uncover new regulatory paradigms and therapeutic opportunities.
References
- Zhang L, et al. A Method to Generate and Analyze Modified Myristoylated Proteins. Methods Mol Biol. 2018;1777:147-158.
- Patra C, et al. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution. J Biol Chem. 2012;287(18):14867-14881.
- Buss JE, et al. Myristoylated alpha subunits of guanine nucleotide-binding regulatory proteins. Proc Natl Acad Sci U S A. 1987;84(21):7493-7497.
- Mumby SM, et al. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells. Proc Natl Acad Sci U S A. 1990;87(2):728-732.
- Martin DD, et al. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. FASEB J. 2008;22(3):797-806.
- Gallego C, et al. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions. Proc Natl Acad Sci U S A. 1992;89(20):9695-9699.
- Mumby SM, et al. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells. PubMed.
- Webb-Robertson BJ, et al. Mass spectrometry analysis of synthetically myristoylated peptides. J Am Soc Mass Spectrom. 2007;18(6):1140-1147.
- MtoZ Biolabs. N-myristoylation Analysis Service.
- Martin DD, et al. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. PubMed.
- Wikipedia. Myristoylation.
- Ducker CE, et al. Protein myristoylation in health and disease. Cell Mol Life Sci. 2009;66(1):10-22.
- Denker BM, et al. Role of myristoylation in membrane attachment and function of G alpha i-3 on Golgi membranes. Am J Physiol. 1996;271(4 Pt 1):C1034-1042.
- Johnson DR, et al. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. J Biol Chem. 1994;269(34):21711-21719.
- ResearchGate. Principles of the acyl-biotin exchange and acyl-resin-assisted capture...
- Milligan G. Membrane Targeting via Protein N-Myristoylation. Springer Nature Experiments.
- Utsumi T, et al. Exploring protein lipidation by mass spectrometry-based proteomics. J Biochem. 2021;170(1):1-14.
- Gorfe AA, et al. Effect of N-Terminal Myristoylation on the Active Conformation of Gα i1 -GTP. Biophys J. 2017;112(1):109-118.
- Patra C, et al. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution. PubMed.
- YouTube. Acyl-Biotin Exchange Chemistry Part 1.
- Goya-Jorge E, et al. Quantitative analysis of protein S-acylation site dynamics using site-specific acyl-biotin exchange (ssABE). Methods Mol Biol. 2015;1231:115-127.
- Leishman E, et al. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. STAR Protoc. 2024;5(2):103054.
- Gorfe AA, et al. Effect of N-Terminal Myristoylation on the Active Conformation of Gα. EPFL Graph Search.
- Santopaolo M, et al. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. Int J Mol Sci. 2023;24(6):5896.
- ResearchGate. Distribution, N-myristoylation, and palmitoylation of o , o G2A, and o...
- Boddapati S, et al. Myristoylation: An Important Protein Modification in the Immune Response. Front Immunol. 2017;8:753.
- Deganutti G, et al. Hidden GPCR structural transitions addressed by multiple walker supervised molecular dynamics (mwSuMD). eLife. 2022;11:e75252.
- Gallego C, et al. Myristoylation of the Gai2 polypeptide, a G protein a subunit, is required for its signaling and transformation functions. Semantic Scholar.
- Boddapati S, et al. Myristoylation: An Important Protein Modification in the Immune Response. Frontiers.
- Ducker CE, et al. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis. Mol Cancer Res. 2005;3(8):463-476.
- Castrec B, et al. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle. Nat Commun. 2020;11(1):693.
- SIB Swiss Institute of Bioinformatics. Expasy.
- Salmaso V, et al. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Methods Mol Biol. 2017;1643:1-26.
- Creative Diagnostics. GPCR Pathway.
- Chen YJ, et al. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression. J Biol Chem. 2018;293(24):9214-9226.
- Biology LibreTexts. 8.4: G-protein Coupled Receptors (GPCRs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinase-insight.com [kinase-insight.com]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristoylation - Wikipedia [en.wikipedia.org]
- 7. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 15. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myristoylation of the Gai2 polypeptide, a G protein a subunit, is required for its signaling and transformation functions | Semantic Scholar [semanticscholar.org]
- 17. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Physiological Concentration and Analysis of Myristic Acid in Human Plasma
This technical guide provides a comprehensive overview of myristic acid, a 14-carbon saturated fatty acid, with a specific focus on its physiological concentrations in human plasma, its profound biological roles, and the analytical methodologies required for its accurate quantification. This document is intended for researchers, clinicians, and professionals in the field of drug development who are investigating the intricate roles of fatty acids in human health and disease.
Introduction to this compound (C14:0)
This compound, or tetradecanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH.[1] It is a common component of dietary fats, found abundantly in coconut oil, palm kernel oil, and dairy products like butterfat.[1][2][3] Beyond its role as an energy source, this compound is a critical player in numerous cellular processes.[4] Its most notable function is in the post-translational modification of proteins through a process known as N-myristoylation, which is essential for protein localization and signal transduction.[5][6] Dysregulation of this compound levels has been associated with various pathological conditions, including cardiovascular diseases and inflammatory responses.[2][3][7]
Physiological Concentrations of this compound in Human Plasma
The concentration of this compound in human plasma can vary based on a multitude of factors including diet, genetics, age, sex, ethnicity, and overall health status. It is crucial for researchers to consider these variables when interpreting this compound levels. Plasma fatty acids can be found in different lipid fractions, including free fatty acids (non-esterified), triglycerides, phospholipids, and cholesteryl esters. The data presented here primarily reflects total plasma or serum concentrations.
A comprehensive study on a large cohort of young, healthy Canadian adults provides a robust reference for baseline this compound concentrations.[8][9] Additionally, studies investigating inflammatory conditions have established reference ranges in healthy control groups.[7]
| Population | Matrix | Mean Concentration (µmol/L) | Concentration Range | Notes |
| Healthy Young Canadian Adults (n=826) | Plasma | Not directly stated, but percentile data available | Comprehensive data across percentiles | Provides a detailed distribution in a healthy, diverse population.[8][9] |
| Healthy Controls (for Sepsis Study) | Serum | Median: 23.9 | Interquartile Range: 19.3–30.5 µmol/L | Establishes a baseline for comparison with inflammatory states.[7] |
| Healthy Women and Men (Dietary Study) | Serum | Variable based on diet | N/A | Levels are highly responsive to dietary fat composition.[10][11] |
Factors Influencing Plasma this compound Concentrations:
-
Diet: The consumption of foods rich in this compound, such as dairy and tropical oils, directly impacts its plasma concentration.[2][3]
-
Disease States: Elevated levels of this compound have been observed in patients with Systemic Inflammatory Response Syndrome (SIRS) and sepsis, suggesting it may be a marker of severe inflammation.[7] Specifically, higher concentrations were noted in septic patients with bacteremia.[7] Furthermore, elevated levels of this compound in plasma triglycerides are associated with metabolic dysfunction–associated steatotic liver disease (MASLD) in patients with type 2 diabetes.[12]
-
Metabolism: this compound can be synthesized de novo in the body and can also be elongated to form longer-chain fatty acids like palmitic acid.[13] Its metabolism is relatively rapid compared to other saturated fatty acids.[13]
Biological Roles and Signaling Pathways of this compound
The biological significance of this compound extends far beyond its caloric value. It plays a pivotal role in cellular signaling and protein function, primarily through the irreversible process of N-myristoylation.[6]
N-Myristoylation:
This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a nascent polypeptide chain. This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). Myristoylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is a critical step for the function of many signaling proteins.[4][6]
Key proteins that undergo myristoylation include:
-
G alpha subunits of heterotrimeric G proteins
-
Src family tyrosine kinases
-
The catalytic subunit of protein kinase A
-
HIV-1 Gag protein
The localization of these proteins to specific membrane compartments is essential for their role in signal transduction cascades that govern cell growth, differentiation, and apoptosis.[4][6]
Caption: N-Myristoylation Pathway.
Analytical Methodologies for Quantification
Accurate quantification of this compound in plasma is paramount for research and clinical applications. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Analytical Workflow
The overall process for fatty acid analysis involves several key steps, from sample collection to data analysis.
Caption: General workflow for plasma fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the classical and a well-established method for fatty acid analysis.[14] It offers high resolution and is excellent for separating complex mixtures of fatty acids.
Experimental Protocol:
-
Sample Preparation: Collect whole blood from fasting subjects into tubes containing an anticoagulant like EDTA. Centrifuge to separate plasma, which should be stored at -80°C until analysis.[8][9]
-
Lipid Extraction: Total lipids are extracted from a known volume of plasma (e.g., 50-100 µL) using a solvent system such as chloroform:methanol (2:1, v/v), following methods like the Folch or Bligh-Dyer procedures. An internal standard (e.g., C17:0 or a deuterated this compound) must be added at the beginning of the extraction for accurate quantification.
-
Transesterification/Derivatization: The carboxyl groups of fatty acids make them non-volatile. Therefore, they must be derivatized before GC analysis. This is typically achieved by converting them to fatty acid methyl esters (FAMEs) through acid- or base-catalyzed transesterification.[14] A common reagent is 14% boron trifluoride in methanol, with heating at 100°C for 30-60 minutes.
-
FAME Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane. The hexane layer is carefully collected, evaporated to dryness under a stream of nitrogen, and then reconstituted in a small volume of a suitable solvent for injection.
-
GC-MS Analysis: The reconstituted FAMEs are injected into the GC-MS system. The FAMEs are separated on a capillary column (e.g., a polar polyethylene glycol column) based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its FAME derivative to the peak area of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative for fatty acid analysis, offering advantages such as reduced sample preparation time (derivatization is not always necessary) and suitability for a broader range of lipid molecules.[14][15]
Experimental Protocol:
-
Sample Preparation and Lipid Extraction: The initial steps are similar to those for GC-MS, involving plasma collection and total lipid extraction with the addition of an internal standard.
-
Hydrolysis (Optional): If analyzing total fatty acid composition, a hydrolysis step is required to cleave fatty acids from their esterified forms. For free fatty acid analysis, this step is omitted.
-
Derivatization (Optional but Recommended for Sensitivity): While underivatized fatty acids can be analyzed, their ionization efficiency in electrospray ionization (ESI) can be poor. Derivatization of the carboxyl group to introduce a permanently charged moiety can significantly enhance sensitivity.[14]
-
LC-MS Analysis: The extracted and prepared sample is injected into an LC-MS system, typically using a reversed-phase column (e.g., C18). The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization. Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap or Q-TOF, typically in negative ion mode for underivatized fatty acids.[15]
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM) for targeted analysis on a triple quadrupole instrument or by extracting ion chromatograms for high-resolution MS. The response of this compound is normalized to that of the internal standard.
Clinical Significance and Future Perspectives
The concentration of this compound in plasma is more than just a reflection of dietary intake; it is increasingly recognized as a biomarker with clinical relevance.
-
Cardiovascular Disease: Historically, dietary this compound has been linked to increased levels of LDL cholesterol, a known risk factor for cardiovascular disease.[2][3][16]
-
Inflammation and Sepsis: As noted, elevated this compound levels are strongly associated with systemic inflammation and sepsis, potentially serving as a diagnostic or prognostic marker.[7]
-
Metabolic Diseases: The association of this compound with MASLD in type 2 diabetes highlights its involvement in metabolic dysregulation.[12] Comprehensive diabetes treatment has been shown to reduce the levels of triglycerides containing this compound.[17]
Future research will likely focus on elucidating the precise mechanisms by which this compound contributes to these disease states. Furthermore, the development of high-throughput, cost-effective analytical methods will be crucial for the integration of this compound measurement into routine clinical practice, potentially as part of a broader lipidomic profiling for personalized medicine.
References
- Beauchamp, E., Rioux, V., & Legrand, P. (2009). [New regulatory and signal functions for this compound]. Médecine sciences : M/S, 25(1), 57–63. [Link]
- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
- Beauchamp, E., Rioux, V., & Legrand, P. (2009). New regulatory and signal functions for this compound.
- Li, X., et al. (2023).
- HealthMatters.io. (n.d.). This compound - NutriStat Basic Profile - Lab Results explained. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Wang, L. X., Kaduce, T. L., & Spector, A. A. (1991). This compound utilization and processing in BC3H1 muscle cells. The Journal of biological chemistry, 266(21), 13883–13890. [Link]
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. Arteriosclerosis and thrombosis, 14(4), 567–575. [Link]
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. Semantic Scholar. [Link]
- HealthMatters.io. (2019, April 17). What is this compound? High and low values | Lab results explained. [Link]
- Kovařík, T., et al. (2021). This compound Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia. Diagnostics (Basel, Switzerland), 11(4), 711. [Link]
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound Versus Palmitic Acid on Serum Lipid and Lipoprotein Levels in Healthy Women and Men. WUR eDepot. [Link]
- Rioux, V., Legrand, P., & Beauchamp, E. (2007). This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes.
- Tanaka, K., et al. (2024). Association Between this compound in Plasma Triglycerides and Metabolic Dysfunction–Associated Steatotic Liver Disease in Patients With Type 2 Diabetes: A Comprehensive Analysis of Plasma Lipids Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Diabetes care, 47(1), 136–145. [Link]
- Zhang, J., et al. (2014). HPLC-MRM Relative Quantification Analysis of Fatty Acids Based on a Novel Derivatization Strategy.
- Tanaka, K., et al. (2022). Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry-based semi-target lipidomic analysis.
- Poznyak, A. V., et al. (2020). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Biomolecules, 10(8), 1147. [Link]
- Abdelmagid, S. A., et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults. PloS one, 10(2), e0116175. [Link]
- Waters Corporation. (n.d.).
- Ecker, J., et al. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites, 8(1), 10. [Link]
- G-Estevez, J., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(18), 5824. [Link]
- Persson, X. M., et al. (2007). Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS. Journal of lipid research, 48(10), 2275–2280. [Link]
- Exposome-Explorer. (n.d.). This compound (14:0) (Compound). [Link]
- Alfa, M. J., et al. (2021). Assessment of Fatty Acid Concentrations Among Blood Matrices. Metabolites, 11(10), 668. [Link]
- Mezzetti, M., et al. (2023). Time course of plasma relative abundances of this compound (C14:0).
- Abdelmagid, S. A., et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults. PLOS ONE, 10(2), e0116175. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. blog.healthmatters.io [blog.healthmatters.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [New regulatory and signal functions for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 10. [PDF] Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. | Semantic Scholar [semanticscholar.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Association Between this compound in Plasma Triglycerides and Metabolic Dysfunction–Associated Steatotic Liver Disease in Patients With Type 2 Diabetes: A Comprehensive Analysis of Plasma Lipids Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Myristoylation: A Critical Lipid Modification Orchestrating Apoptosis and Cell Survival Pathways
Executive Summary
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a crucial lipid modification that governs the location, function, and stability of a wide array of cellular proteins.[1][2] This modification, catalyzed by N-myristoyltransferase (NMT), is not a mere static anchor but a dynamic regulatory switch. It plays a profound and often dichotomous role in determining cell fate. On one hand, co-translational myristoylation is essential for the membrane localization and function of key pro-survival signaling proteins, such as Src family kinases, thereby promoting cell growth and proliferation.[1][3][4] On the other hand, a specialized form of post-translational myristoylation, initiated by caspase cleavage during apoptosis, converts certain proteins into potent death signals.[5][6] The pro-apoptotic protein Bid is the archetypal example, where its caspase-cleaved fragment is myristoylated, enabling its translocation to the mitochondria to amplify the death cascade.[7][8][9] This guide provides an in-depth technical exploration of the mechanisms by which myristoylation controls the delicate balance between cell survival and programmed cell death, discusses the experimental methodologies to study this modification, and highlights the therapeutic potential of targeting NMT in diseases like cancer.
Part 1: The Fundamentals of Protein N-Myristoylation
The Myristoylation Reaction: A Covalent Lipid Modification
N-myristoylation is the irreversible attachment of myristate, a 14-carbon fatty acid, via an amide bond to the α-amino group of an N-terminal glycine on a substrate protein.[2] This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (CoA) as the fatty acid donor.[10][11] In humans, two isozymes, NMT1 and NMT2, perform this function, and while they have overlapping functions, they also play unique roles in processes like proliferation and apoptosis.[12][13] The catalytic process is a sequential, ordered mechanism where myristoyl-CoA binds to the enzyme first, inducing a conformational change that allows the protein substrate to bind.[1]
Co-translational vs. Post-translational Myristoylation: A Tale of Two Timings
The timing of myristoylation is critical to its biological consequence.
-
Co-translational Myristoylation: This is the most common form, occurring on a nascent polypeptide chain as it emerges from the ribosome.[1][13] It requires the enzymatic removal of the initiator methionine by a methionine aminopeptidase (MetAP) to expose the N-terminal glycine (Gly2), which is the site of modification.[10][14] This process is fundamental for the function of many signaling proteins involved in cell survival and proliferation.[1]
-
Post-translational Myristoylation: This is a much rarer event. It occurs on a mature protein following a proteolytic cleavage that exposes a new, internal glycine residue at the N-terminus of the resulting fragment.[1][6] Crucially, this mechanism has been strongly linked to apoptosis, where caspases, the executioner proteases of programmed cell death, cleave specific substrates to unmask these cryptic myristoylation sites.[5][15] This modification acts as a molecular switch, converting the cleaved protein into a potent, targeted effector of the apoptotic process.[7][8]
Caption: Comparison of co-translational and post-translational myristoylation pathways.
The "Myristoyl Switch": Regulating Protein Function
Myristoylation increases a protein's hydrophobicity, promoting its association with cellular membranes. However, this interaction is often weak and requires a second signal for stable membrane anchoring, such as a stretch of basic amino acids (an electrostatic patch) or a subsequent palmitoylation.[2][6] This dual-signal requirement allows for dynamic regulation. In a mechanism termed the "myristoyl switch," the myristoyl group can be either exposed to interact with a membrane or sequestered within a hydrophobic pocket of the protein, often triggered by ligand binding or another signaling event.[1][14] This allows cells to precisely control the location and activity of myristoylated proteins in response to stimuli.
Part 2: The Pro-Apoptotic Role of Post-Translational Myristoylation
Apoptosis is a tightly regulated process of programmed cell death essential for tissue homeostasis.[2] A key feature of apoptosis is the activation of a cascade of caspases.[15] Post-translational myristoylation has emerged as a critical mechanism that amplifies the apoptotic signal by repurposing caspase-cleaved proteins into targeted death effectors.[1][5]
The Archetype: Myristoylation of Bid Amplifies the Death Signal
The BH3-interacting domain death agonist (Bid) is a quintessential example of post-translational myristoylation's role in apoptosis.[2][16] In the extrinsic apoptosis pathway, activation of death receptors like Fas leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8.[10][17]
-
Caspase-8 Cleavage: Active caspase-8 cleaves the full-length p22 Bid protein, generating a C-terminal fragment known as tBid (truncated Bid). This cleavage event exposes an internal glycine residue (Gly60) at the new N-terminus of the p15 fragment of tBid.[7][8][9]
-
N-Myristoylation: This newly exposed glycine becomes a substrate for NMT.[10] The subsequent myristoylation of tBid dramatically increases its affinity for mitochondrial membranes.[7][8][9]
-
Mitochondrial Targeting and Cytochrome c Release: Myristoylated tBid (myr-tBid) translocates from the cytosol to the outer mitochondrial membrane.[10][17] This targeting is a critical activating switch.[7][8] At the mitochondria, myr-tBid induces the oligomerization of pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[2][8]
-
Apoptosome Formation: Released cytochrome c triggers the assembly of the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and the dismantling of the cell.[7]
This post-proteolytic N-myristoylation serves as a powerful amplifying switch, enhancing Bid-induced cytochrome c release and cell death.[7][8]
Caption: Myristoylation of Bid as a molecular switch in extrinsic apoptosis.
Beyond Bid: Other Myristoylated Apoptotic Players
Bid is not the only protein to undergo this fate-altering modification. Several other caspase substrates are now known to be post-translationally myristoylated during apoptosis.
| Protein | Cleaved By | Function of Myristoylated Fragment | Cell Fate Role |
| Bid | Caspase-8 | Targets mitochondria, induces cytochrome c release[7][8][9] | Pro-apoptotic |
| PAK2 | Caspase-3 | Relocalizes to membranes, activates JNK stress pathway | Pro-apoptotic |
| Gelsolin | Caspase-3 | Unknown, but myristoylated fragment may have anti-apoptotic roles[15] | Anti-apoptotic |
| PKCε | Caspase-3 | Myristoylated fragment implicated in cell survival[6] | Anti-apoptotic |
| Huntingtin (HTT) | Caspase-3 | Myristoylated fragment induces autophagy[18] | Context-dependent |
Table 1: Key proteins regulated by post-translational myristoylation during apoptosis.
Notably, p21-activated kinase 2 (PAK2) is cleaved by caspase-3, and the resulting C-terminal fragment is myristoylated.[19] This modification is required for its localization to membrane ruffles and internal membranes, where it potentiates late apoptotic events through the JNK signaling pathway.[19] Interestingly, not all post-translational myristoylation events are pro-death; the modification of fragments from proteins like gelsolin may play anti-apoptotic roles, suggesting a complex regulatory network that balances cell death and survival signals.[15]
Part 3: The Pro-Survival Role of Co-Translational Myristoylation
While post-translational myristoylation is a hallmark of apoptosis, the more common co-translational modification is essential for the function of numerous proteins that drive cell survival, proliferation, and oncogenesis.[1]
Focus on Src Family Kinases (SFKs): A Prerequisite for Oncogenic Signaling
The Src family kinases (SFKs), such as c-Src, Fyn, and Lck, are non-receptor tyrosine kinases that are central hubs in signaling pathways controlling cell growth, differentiation, and survival.[3][20] Myristoylation is an absolute requirement for their biological function.
-
Membrane Anchoring: Co-translational myristoylation of the N-terminal glycine of SFKs is the primary signal for their localization to the inner leaflet of the plasma membrane and other cellular membranes.[3][4][10] This membrane tethering is critical, as it positions the kinases in close proximity to their upstream activators (e.g., receptor tyrosine kinases) and downstream substrates.[4]
-
Kinase Activity and Stability: Beyond simple localization, myristoylation positively regulates the kinase activity of c-Src.[3] Non-myristoylated c-Src mutants show reduced kinase activity. Furthermore, the myristoylation status dictates protein stability; loss of myristoylation can lead to ubiquitination and proteasomal degradation of the kinase.[3][21][22]
-
Downstream Pro-Survival Signaling: Once at the membrane and active, SFKs phosphorylate a multitude of substrates, activating key pro-survival pathways such as the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation.[13] Dysregulation and overexpression of SFKs are common in many cancers, where their myristoylation-dependent activity drives tumor progression.[2][20]
Caption: Myristoylation-dependent localization and activation of Src kinase for cell survival.
Part 4: Therapeutic Implications: Targeting N-Myristoyltransferase in Disease
The critical reliance of numerous oncoproteins on myristoylation, coupled with the elevated expression of NMT in many cancers, makes NMT an attractive therapeutic target.[23][24] Inhibiting NMT offers a strategy to simultaneously disrupt multiple pro-survival and oncogenic pathways.[25][26]
Mechanisms of Action of NMT Inhibitors
Selective NMT inhibitors (NMTi) have been developed and demonstrate potent anti-cancer activity through several mechanisms:
-
Loss of Protein Myristoylation: NMTi leads to a global, dose-responsive loss of myristoylation on over 100 cellular proteins.[25][27]
-
Protein Degradation: For proteins like SFKs, the lack of myristoylation leads to their mislocalization, instability, and eventual degradation.[21][22]
-
Signaling Inhibition: By preventing the membrane localization of key kinases, NMTi effectively shuts down critical survival pathways, such as the B-cell receptor (BCR) signaling pathway in lymphomas.[22]
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these effects is the induction of endoplasmic reticulum (ER) stress, cell cycle arrest (often in G1 phase), and ultimately, apoptosis in cancer cells.[25][26]
Recent studies have shown that NMT inhibition is particularly effective in cancers with MYC deregulation, revealing a synthetic lethal relationship.[28] NMTi treatment in high-MYC cells leads to mitochondrial dysfunction, concurrent with the loss of myristoylation on the mitochondrial complex I assembly factor NDUFAF4.[28]
| Inhibitor | Target | Status / Key Finding |
| PCLX-001 | Pan-NMT (NMT1/NMT2) | In Phase I clinical trials for lymphoma and solid tumors.[21] Potently inhibits BCR signaling and induces apoptosis in B-cell lymphomas.[22] |
| Zelenirstat | NMT | Reduces leukemic burden in AML patient-derived xenograft models by disrupting SFK signaling and oxidative phosphorylation.[29] |
Table 2: Examples of N-Myristoyltransferase inhibitors in development.
Part 5: Experimental Methodologies for Studying Protein Myristoylation
Investigating myristoylation requires specialized techniques to detect the lipid modification and elucidate its functional consequences. The causality behind experimental choices here is to differentiate myristoylation from other modifications and to specifically probe its functional necessity.
Metabolic Labeling with Myristic Acid Analogs
This is the cornerstone technique for identifying myristoylated proteins. The rationale is to provide cells with a modified this compound that can be incorporated into proteins by NMT and subsequently detected.
-
Radioactive Labeling: The traditional method uses [³H]this compound.[8] After labeling, proteins are separated by SDS-PAGE, and myristoylated proteins are visualized by autoradiography. This method is highly sensitive but requires handling of radioactive materials.
-
Bio-orthogonal "Click" Chemistry: A modern, non-radioactive approach uses this compound analogs containing a "clickable" functional group, such as an alkyne (e.g., Alk-Myr) or an azide.[18][30] These analogs are fed to cells and incorporated into proteins. After cell lysis, a reporter molecule (e.g., biotin-azide or a fluorescent azide) is covalently attached to the alkyne-modified protein via a highly specific copper-catalyzed click reaction. The labeled proteins can then be detected by fluorescence or enriched using streptavidin beads for identification by mass spectrometry.[18]
Protocol: Click Chemistry-Based Detection of Myristoylated Proteins
This protocol provides a robust workflow for identifying myristoylated proteins, particularly those modified post-translationally during apoptosis.
-
Metabolic Labeling: Culture cells (e.g., Jurkat T cells) in media supplemented with an alkynyl-myristic acid analog (e.g., 25-50 µM) for 4-16 hours. This allows the analog to be converted to Alk-Myr-CoA and incorporated into proteins.
-
Induction of Apoptosis (Optional): To study post-translational myristoylation, induce apoptosis using an appropriate stimulus (e.g., anti-Fas antibody or staurosporine).[8][19] Include control cells that are not induced.
-
Cell Lysis: Harvest and lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Click Reaction: To the cell lysate, add the click reaction cocktail: a fluorescent azide (e.g., Alexa Fluor 488 Azide), a copper (I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to catalyze the reaction. Incubate for 1 hour at room temperature.
-
Analysis:
-
In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the myristoylated proteins directly using a fluorescence gel scanner.
-
Enrichment & Mass Spectrometry: Use an azide-biotin tag in the click reaction. Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Elute the bound proteins and identify them using LC-MS/MS.
-
Caption: Experimental workflow for bio-orthogonal labeling of myristoylated proteins.
Site-Directed Mutagenesis
To definitively prove that myristoylation is required for a protein's function, the key experimental choice is to abolish the modification without otherwise altering the protein. This is achieved through site-directed mutagenesis, typically by changing the essential N-terminal glycine to an alanine (a G2A mutation).[8] This mutant protein cannot be myristoylated by NMT. Comparing the localization, stability, and activity of the wild-type protein versus the G2A mutant provides direct evidence for the functional role of the myristoyl group.
Conclusion
Myristoylation is a pivotal lipid modification that sits at the crossroads of cellular life and death decisions. Through co-translational modification, it anchors essential pro-survival kinases to cellular membranes, enabling the signaling cascades that drive cell proliferation. Conversely, through a remarkable post-translational mechanism triggered by apoptotic cues, it transforms caspase-cleaved proteins into targeted instruments of cell destruction. This dual functionality underscores the elegant complexity of cellular regulation. Understanding these intricate mechanisms provides deep insights into fundamental cell biology and, critically, reveals the N-myristoyltransferases as a highly promising class of therapeutic targets for cancers and other diseases where the balance between survival and apoptosis is dangerously askew.
References
- Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. [Link]
- Protein myristoylation in health and disease. Cellular and Molecular Life Sciences. [Link]
- Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases. The FASEB Journal. [Link]
- Protein N-myristoylation: critical role in apoptosis and salt tolerance. Science's STKE. [Link]
- Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis. Science. [Link]
- Inhibition of Protein N-Myristoylation: A Therapeutic Protocol in Developing Anticancer Agents. Current Cancer Drug Targets. [Link]
- Posttranslational N-Myristoylation of BID as a Molecular Switch for Targeting Mitochondria and Apoptosis. Science. [Link]
- Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis. Molecular Cancer Research. [Link]
- Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis. Molecular Cancer Research. [Link]
- Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis. Science. [Link]
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. [Link]
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. [Link]
- Myristoyl
- Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology. [Link]
- Posttranslational myristoylation of caspase-activated p21-activated protein kinase 2 (PAK2) potentiates late apoptotic events.
- (PDF) Posttranslational N-Myristoylation of BID as a Molecular Switch for Targeting Mitochondria and Apoptosis.
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells.
- Activation, myristolyation of BID and transloc
- N-myristoylation inhibition reduces angiogenesis and cancer cell migr
- Identification of a post-translationally myristoylated autophagy-inducing domain released by caspase cleavage of Huntingtin. Human Molecular Genetics. [Link]
- Post-translational myristoylation at the cross roads of cell death, autophagy and neurodegeneration. Biochemical Society Transactions. [Link]
- N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells. Imperial College London. [Link]
- (PDF) Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation.
- N-myristoylation: from cell biology to translational medicine. Acta Pharmacologica Sinica. [Link]
- Targeting N-myristoylation for therapy of B-cell lymphomas.
- (PDF) Regulation of co-and post-translational myristoylation of proteins during apoptosis: Interplay of N-myristoyltransferases and caspases.
- Post-translational myristoylation of Bid during apoptosis.
- A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in Molecular Biology. [Link]
- Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity. Molecular and Cellular Biology. [Link]
- Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology. [Link]
- Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression. Cancer Research. [Link]
- (PDF) Protein myristoylation in health and disease.
- N-myristoyltransferase 1-mediated Src Myristoylation Promotes Non-receptor Tyrosine Kinase Pathways in Oral Squamous Cell Carcinoma. In Vivo. [Link]
- Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Cancer Discovery. [Link]
- Membrane Targeting via Protein N-Myristoylation.
- Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prost
- Caspase-catalyzed cleavage and activation of Mst1 correlates with eosinophil but not neutrophil apoptosis. Blood. [Link]
Sources
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis - ProQuest [proquest.com]
- 10. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 11. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 12. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein N-myristoylation: critical role in apoptosis and salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactome | Activation, myristolyation of BID and translocation to mitochondria [reactome.org]
- 18. Identification of a post-translationally myristoylated autophagy-inducing domain released by caspase cleavage of Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 29. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Myristic Acid in Inflammatory Responses: A Technical Guide for Researchers
Abstract
Myristic acid, a 14-carbon saturated fatty acid, has emerged as a significant modulator of inflammatory pathways, exhibiting a complex and often dichotomous role. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the impact of this compound on inflammatory responses. We delve into its pro-inflammatory signaling cascades, primarily through Toll-like receptor 4 (TLR4) activation and subsequent NF-κB pathway stimulation, and contrast this with its potential anti-inflammatory activities, including the induction of the inhibitory cytokine IL-10. Furthermore, this guide details the critical role of protein N-myristoylation, a key post-translational modification, in the localization and function of proteins integral to inflammatory signaling. Authored for researchers, scientists, and drug development professionals, this document synthesizes current understanding with field-proven experimental methodologies, offering a comprehensive resource for investigating the nuanced immunomodulatory functions of this compound.
Introduction: this compound - Beyond a Simple Saturated Fatty Acid
This compound, or tetradecanoic acid, is a saturated fatty acid ubiquitously found in animal and vegetable fats, with notable concentrations in nutmeg, palm kernel oil, and coconut oil.[1] While historically studied in the context of lipid metabolism and cardiovascular health, a growing body of evidence highlights its potent and multifaceted influence on the immune system. The cellular and systemic impact of this compound is not straightforward; it can act as both a potent initiator of inflammatory cascades and, under certain conditions, a promoter of anti-inflammatory responses. This guide dissects this duality, providing a framework for understanding and experimentally interrogating its complex biological activities.
A crucial aspect of this compound's function extends beyond its direct signaling effects to its role as a substrate for N-myristoyltransferase (NMT). This enzyme catalyzes the covalent attachment of a myristoyl group to the N-terminal glycine of a multitude of proteins, a process known as N-myristoylation.[2] This lipid modification is critical for protein localization, stability, and protein-protein interactions, profoundly impacting a wide array of cellular processes, including inflammatory signaling.[3][4]
The Pro-Inflammatory Facet of this compound: Fueling the Fire
This compound can act as a damage-associated molecular pattern (DAMP), triggering innate immune responses through pattern recognition receptors (PRRs), most notably Toll-like receptor 4 (TLR4).[5]
TLR4-Mediated Activation of NF-κB Signaling
The activation of TLR4 by saturated fatty acids, including this compound, is a key mechanism driving pro-inflammatory gene expression.[6] While the precise biophysical interaction is still under investigation, it is understood that this compound can promote the dimerization and recruitment of TLR4 into lipid rafts, facilitating the initiation of downstream signaling.[7][8]
This signaling cascade culminates in the activation of the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. TLR4 activation leads to the recruitment of adaptor proteins like MyD88, ultimately activating the IκB kinase (IKK) complex. IKK phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[6]
This compound-Induced Pro-Inflammatory NF-κB Signaling Pathway.
Inflammasome Activation
Saturated fatty acids have been shown to activate the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form.[9] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[10] While much of the research has focused on palmitic acid, the structural similarity and shared signaling pathways suggest a potential role for this compound in NLRP3 inflammasome activation, a critical area for further investigation.[3][11]
The Anti-Inflammatory Potential of this compound: A Counter-Regulatory Role
Paradoxically, this compound has also been reported to exert anti-inflammatory effects. This duality underscores the context-dependent nature of its immunomodulatory properties.
Induction of IL-10
One of the key anti-inflammatory mechanisms associated with this compound is the induction of Interleukin-10 (IL-10). IL-10 is a potent immunosuppressive cytokine that can inhibit the production of pro-inflammatory cytokines by macrophages and other immune cells. Studies have shown that myristicin, a compound found in nutmeg and structurally related to this compound, can significantly increase the production of IL-10 in stimulated macrophages.[4][12] The precise molecular pathway by which this compound upregulates IL-10 remains an active area of research but may involve the activation of specific transcription factors or epigenetic modifications.
Protein N-Myristoylation: An Indirect but Critical Inflammatory Regulator
The covalent attachment of this compound to proteins, or N-myristoylation, is a critical post-translational modification that influences the function of numerous proteins involved in inflammatory signaling.[2] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for:
-
Membrane Targeting: Myristoylation provides a hydrophobic anchor that facilitates the association of proteins with cellular membranes, including the plasma membrane and the membranes of organelles. This is crucial for the proper localization of signaling proteins.[3]
-
Protein-Protein Interactions: The myristoyl group can mediate specific protein-protein interactions, enabling the formation of signaling complexes.[4]
-
Signal Transduction: Many key signaling proteins in inflammatory pathways, such as the Src family of kinases and certain G-protein alpha subunits, are myristoylated. Their proper localization and function are dependent on this modification.[2]
A notable example is the myristoylated alanine-rich C kinase substrate (MARCKS), a protein involved in macrophage activation and inflammatory signaling.[13] Dietary this compound has been shown to increase the levels of MacMARCKS in activated macrophages, suggesting a link between dietary fatty acid intake and the modulation of myristoylated protein function in immune cells.[13]
Experimental Methodologies for Investigating the Inflammatory Effects of this compound
To rigorously investigate the impact of this compound on inflammatory responses, a combination of in vitro and in vivo models, coupled with robust molecular and cellular assays, is essential.
In Vitro Cell Models
-
Macrophage Cell Lines (e.g., RAW 264.7, THP-1): These are workhorse models for studying innate immune responses. They can be stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound to assess its impact on cytokine production, signaling pathway activation, and phagocytosis.[12][14]
-
Primary Macrophages: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages offer a more physiologically relevant model compared to cell lines.
-
Adipocytes (e.g., 3T3-L1): Given the link between obesity, fatty acids, and inflammation, adipocyte cell lines are valuable for studying this compound-induced inflammation in the context of metabolic disease.[15]
-
Endothelial Cells (e.g., HUVECs): To investigate the effects of this compound on vascular inflammation, a key aspect of atherosclerosis.
In Vivo Animal Models
-
Diet-Induced Obesity Models: Feeding mice a high-fat diet supplemented with this compound can be used to study its effects on systemic and tissue-specific inflammation, particularly in adipose tissue and the liver.[1]
-
LPS-Induced Endotoxemia: This acute inflammatory model can be used to assess the in vivo impact of this compound on cytokine storms and systemic inflammatory responses.
Key Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or serum.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (typically 1-2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serially diluted standards and experimental samples (cell culture supernatants or serum) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.[16][17]
Causality Behind Experimental Choices: The sandwich ELISA format provides high specificity and sensitivity by using two antibodies that recognize different epitopes on the target cytokine. The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface, which would lead to high background and inaccurate results.
Western blotting is a powerful technique to assess the activation of the NF-κB pathway by detecting the phosphorylation of key signaling proteins and the nuclear translocation of NF-κB subunits.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or LPS for the desired time points.
-
For analysis of nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts. For analysis of protein phosphorylation, use a whole-cell lysate.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65, as well as antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) loading controls. Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
Causality Behind Experimental Choices: The use of both total and phospho-specific antibodies is essential to demonstrate a specific increase in phosphorylation, indicating pathway activation, rather than just an increase in total protein expression. Subcellular fractionation is critical to definitively show the translocation of NF-κB from the cytoplasm to the nucleus, a hallmark of its activation.
Experimental Workflow for Western Blot Analysis of NF-κB Activation.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of this compound on inflammatory markers.
| Model System | Treatment | Parameter Measured | Result | Reference |
| Murine Macrophages (in vivo) | High-fat diet with this compound | MacMARCKS protein levels | Significantly increased | [13] |
| Murine Adipose Tissue (in vivo) | High-fat diet + 3% this compound | Inflammatory gene expression (e.g., TNF-α, MCP-1) | Significantly elevated in adipose tissue | [1] |
| RAW 264.7 Macrophages | Myristicin (structurally related) + dsRNA | IL-10 production | Significantly increased in a dose-dependent manner | [12] |
| RAW 264.7 Macrophages | Myristicin + dsRNA | IL-6 production | Significantly decreased in a dose-dependent manner | [12] |
Conclusion and Future Directions
This compound is a potent immunomodulator with a complex, context-dependent role in inflammation. Its ability to activate pro-inflammatory pathways like TLR4-NF-κB, coupled with its potential to induce anti-inflammatory cytokines such as IL-10, positions it as a critical fatty acid in the interplay between nutrition and immunity. The indirect influence of this compound through protein N-myristoylation further adds to its regulatory complexity.
For researchers in immunology and drug development, a thorough understanding of these dichotomous functions is paramount. Future research should focus on elucidating the precise molecular switches that determine whether this compound promotes a pro- or anti-inflammatory phenotype. Investigating its direct role in inflammasome activation and identifying the full spectrum of myristoylated proteins involved in inflammatory signaling will be crucial. The experimental frameworks and protocols detailed in this guide provide a solid foundation for these future endeavors, ultimately paving the way for a more nuanced understanding of how dietary lipids shape our inflammatory landscape and for the potential development of novel therapeutic strategies targeting these pathways.
References
- Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid. PubMed Central.
- Protein N-myristoylation: functions and mechanisms in control of innate immunity. PubMed Central.
- Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- Fatty acid synthesis promotes inflammasome activation through NLRP3 palmitoylation. bioRxiv.
- Myristoylation: An Important Protein Modification in the Immune Response. PubMed Central.
- Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid. ResearchGate.
- Western blot analysis on lipid droplets isolated from control and... ResearchGate.
- Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner. ResearchGate.
- Role of TLR4 in the induction of inflammatory changes in adipocytes and macrophages. Taylor & Francis Online.
- ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PubMed Central.
- Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. Atlantis Bioscience.
- TLR4 links innate immunity and fatty acid–induced insulin resistance. PubMed Central.
- Dietary this compound alters acylated proteins in activated murine macrophages. PubMed.
- Cell Culture and estimation of cytokines by ELISA. Protocols.io.
- This compound Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice. National Institutes of Health.
- Notes and tips for improving quality of lipid-protein overlay assays. ResearchGate.
- (PDF) Fatty acid synthesis promotes inflammasome activation through NLRP3 palmitoylation. ResearchGate.
- Fatty acids modulate toll-like receptor 4 activation through regulation of receptor dimerization and recruitment into lipid rafts in a reactive oxygen species-dependent manner. The Journal of Biological Chemistry.
- Fatty Acid Regulation of NLRP3 Inflammasome Activity. Apollo - University of Cambridge Repository.
- General Protocol for Western Blotting. Bio-Rad.
- Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome. PubMed Central.
- Western Blot: Basics to Advanced | Tips and Tricks. YouTube.
- Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond. MDPI.
Sources
- 1. This compound Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Activation of NLRP3 Inflammasome by Palmitic Acid in Human Sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of myristicin on RAW 264.7 macrophages stimulated with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR4 links innate immunity and fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary this compound alters acylated proteins in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. m.youtube.com [m.youtube.com]
A Technical Guide to Myristic Acid: Endogenous Synthesis, Dietary Sources, and Biological Significance
Abstract
Myristic acid (C14:0), a 14-carbon saturated fatty acid, is a molecule of significant interest in metabolic research, cellular biology, and drug development. While not as abundant as palmitic or stearic acid, its roles in cellular signaling and protein function are profound. This technical guide provides a comprehensive overview of the two primary routes of this compound acquisition in biological systems: endogenous synthesis via the de novo lipogenesis pathway and absorption from dietary sources. We will explore the biochemical intricacies of its synthesis, detail its prevalence in various foodstuffs, discuss its critical function in protein N-myristoylation, and provide a validated experimental protocol for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's biology and analytical chemistry.
Introduction to this compound (C14:0)
This compound, systematically named tetradecanoic acid, is a long-chain saturated fatty acid (SFA). It was first discovered in 1841 by Lyon Playfair in the seeds of the nutmeg tree, Myristica fragrans, from which its name is derived.[1] In biological systems, this compound is found as a glycerol ester in most animal and vegetable fats and can also be synthesized endogenously.[2][3] While it contributes to the body's overall fatty acid pool, its unique and most critical role is as a lipid anchor in the post-translational modification of proteins, a process known as N-myristoylation.[4][5] This modification is essential for localizing proteins to cellular membranes and mediating signal transduction pathways, making the enzymes involved, such as N-myristoyltransferase (NMT), attractive targets for therapeutic intervention.[6][7][8]
Endogenous Synthesis of this compound
The primary pathway for the endogenous production of this compound is de novo lipogenesis (DNL), a metabolic process that converts excess carbohydrates and proteins into fatty acids.[8][9] This pathway is most active in the liver and adipose tissue.
2.1 The De Novo Lipogenesis (DNL) Pathway
The DNL pathway builds fatty acids from two-carbon acetyl-CoA units. The two key regulatory enzymes in this process are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) .[10]
-
Carboxylation of Acetyl-CoA: The process begins in the cytosol when ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the committed and rate-limiting step of fatty acid synthesis.[10]
-
Fatty Acid Elongation: The multi-enzyme complex, FASN, then orchestrates a repeating four-step cycle (condensation, reduction, dehydration, and a second reduction) to elongate the fatty acid chain. It sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain anchored to the synthase.
-
Product Release: In mammals, the primary product released from the FASN complex is the 16-carbon palmitic acid (C16:0).[9][11] this compound (C14:0) is considered a minor product of this primary synthesis pathway, formed when the growing acyl chain is prematurely released from the FASN complex after seven cycles of elongation.[8]
Additional, though less primary, endogenous routes for this compound formation include the elongation of lauric acid (C12:0) and the peroxisomal β-oxidation (shortening) of palmitic acid (C16:0).[12]
Dietary Sources of this compound
While the body can synthesize this compound, a significant portion is obtained from the diet. It is particularly abundant in tropical fats and dairy products. The consumption of this compound has been shown to raise low-density lipoprotein (LDL) cholesterol.[4]
3.1 High-Concentration Sources
The following table summarizes the primary dietary sources of this compound, with approximate concentrations.
| Food Source | This compound Content (g per 100g) | Key Notes & References |
| Nutmeg Butter | ~60 - 75g (as trimyristin) | Derived from the nutmeg seed, it is the richest known natural source.[4][13] |
| Coconut Oil | 16.0 - 21.0g | A major component of coconut oil's saturated fat profile.[6][14][15] |
| Palm Kernel Oil | 14.0 - 18.0g | Extracted from the kernel of the oil palm fruit. Distinct from palm oil.[6][16][17] |
| Dried Coconut Meat | ~11.3g | High concentration in the desiccated flesh of the coconut.[15] |
| Butter | 8.0 - 9.0g | One of the most significant sources in Western diets.[2][6] |
| Hard Cheeses (e.g., Cheddar, Parmesan) | 2.5 - 3.5g | Content varies by cheese type and fat content.[2][6] |
| Cream (30-40% fat) | ~3.7 - 4.3g | Found in the fat component of milk.[6] |
| Animal Fats (Beef, Lamb) | 1.2 - 2.8g | Present as a minor component of meat fats.[2] |
Note: Values are approximate and can vary based on product, processing, and natural variation.
Biological Role: Protein N-Myristoylation
The most crucial function of this compound is its role in protein N-myristoylation, a lipid modification that is vital for a wide range of cellular processes.[5][7]
4.1 The N-Myristoylation Process
This modification involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.[4] The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT) .[4][16] This process is generally irreversible and can occur either co-translationally on a nascent polypeptide chain or post-translationally after an enzymatic cleavage event exposes an internal glycine residue.[4]
4.2 Functional Consequences
N-myristoylation is a key mechanism for controlling protein function and localization. The attached 14-carbon lipid anchor facilitates weak, reversible interactions with cellular membranes and other proteins.[4][6] This is critical for:
-
Membrane Targeting: Anchoring proteins to the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[6]
-
Signal Transduction: Many proteins involved in signaling cascades, such as G-protein subunits (Gα) and Src-family kinases, require myristoylation to localize to the membrane where they can interact with receptors and downstream effectors.[6]
-
Viral Assembly: Some viruses, including HIV-1, rely on the myristoylation of viral proteins (e.g., the Gag polyprotein) to direct them to the host cell membrane for assembly and budding.[4] This makes NMT a potential antiviral drug target.
The myristoyl group can be either permanently exposed or sequestered within a hydrophobic pocket of the protein, acting as a "molecular switch" that can be regulated by conformational changes or ligand binding to control membrane association.[4]
Experimental Protocol: Quantification of this compound in Food Matrices
For researchers, accurate quantification of this compound is essential. The gold-standard methodology involves lipid extraction followed by gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
5.1 Principle
Total lipids are first extracted from the homogenized sample. The fatty acids within these lipids (which are typically in the form of triglycerides, phospholipids, etc.) are then converted into their more volatile methyl ester derivatives via transesterification. These FAMEs are subsequently separated and quantified using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
5.2 Step-by-Step Methodology
This protocol is adapted from standard lipid analysis procedures.[14]
1. Sample Preparation & Homogenization: a. Accurately weigh approximately 100-150 mg of the homogenized food sample into a glass extraction tube with a Teflon-lined cap. b. For quantitative analysis, add a known amount of an internal standard not naturally present in the sample (e.g., pentadecanoic acid, C15:0, or a deuterated this compound standard).[14][17]
2. Total Lipid Extraction (Folch Method): a. To the sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[14][17] b. Add an antioxidant like BHT (0.01% w/v) to prevent oxidation of unsaturated fatty acids.[14] c. Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction. d. Add 0.5 mL of a 0.9% NaCl aqueous solution to induce phase separation.[17] e. Centrifuge at ~2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids. f. Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. g. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.[17]
3. Transesterification to FAMEs (Base-Catalyzed): a. To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide (NaOCH₃) in anhydrous methanol. b. Tightly cap the tube and heat in a water bath at 50-60°C for 5-10 minutes. c. Cool the tube to room temperature. Neutralize the reaction by adding a small amount of glacial acetic acid or 15% sodium bisulfate (NaHSO₄). d. Add 1 mL of hexane (or iso-octane) to extract the FAMEs, vortex thoroughly, and allow the phases to separate (centrifugation can be used if an emulsion forms). e. Transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.
4. Gas Chromatography (GC) Analysis: a. Injection: Inject 1 µL of the FAMEs extract into the GC system. b. Column: A polar capillary column, such as a BPX-70 (70% cyanopropyl polysilphenylene-siloxane), is typically used for FAME separation (e.g., 30 m length, 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Helium or Hydrogen. d. Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 160°C), then ramp at a slower rate to a final temperature (e.g., 220-240°C) and hold to ensure elution of all fatty acids. e. Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. f. Quantification: Identify the this compound methyl ester peak by comparing its retention time to that of a certified FAME standard mixture. Calculate the concentration based on the peak area relative to the internal standard and the calibration curve.
Conclusion
This compound occupies a unique niche in lipid biology. Its endogenous synthesis is intrinsically linked to the central metabolic pathway of de novo lipogenesis, while its dietary acquisition is concentrated in specific, high-fat food sources. For drug development professionals, the pivotal role of this compound in N-myristoylation presents NMT as a viable target for modulating cellular signaling in cancer and infectious diseases. For researchers in nutrition and metabolism, understanding its dietary sources and endogenous regulation is key to elucidating its impact on cardiovascular health. The analytical methods detailed herein provide a robust framework for the accurate quantification of this multifaceted fatty acid, enabling further investigation into its diverse biological roles.
References
- Creative Diagnostics. (n.d.). Protein N-Myristoylation.
- Wikipedia. (2023). Myristoylation.
- Garciá-Pérez, J. M., et al. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143.
- Holland, L. (2023). What is Myristoylation? News-Medical.Net.
- Chen, B., et al. (2018). Roles of Protein N-Myristoylation and Translational Medicine Applications. Critical Reviews in Eukaryotic Gene Expression, 28(1), 49-63.
- Wang, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18, 555-565.
- Michigan State University Mass Spectrometry and Metabolomics Core. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs).
- Sessions, A. L. (2009). Fast Extraction and Methylation of Fatty Acids. Caltech Geochemical and Biogeochemical Laboratory.
- Center for Environmental Farming Systems. (n.d.). Protocol for Extracting Ester-Linked Fatty Acid Methyl Esters.
- PatSnap Synapse. (2024). What are NMT1 inhibitors and how do they work?
- De Alwis, D. D. D. H., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(10), 103358.
- Wikipedia. (2023). Glycylpeptide N-tetradecanoyltransferase 2.
- Liu, G., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Drug Targeting, 31(6), 567-576.
- Al-Alawi, A., et al. (2014). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Journal of Food Science and Technology, 51(10), 2736-2743.
- de Oliveira Santos, O., et al. (2016). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. Journal of Chromatography A, 1454, 82-89.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- Asghar, M. A., et al. (2019). A comprehensive review on gas chromatographic analysis of fatty acids in coconut oil. Indo American Journal of Pharmaceutical Sciences, 6(5), 9780-9786.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. iajps.com [iajps.com]
- 11. Glycylpeptide N-tetradecanoyltransferase 2 - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 17. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tipping Point: A Technical Guide to Myristoylation in the Pathogenesis of Fungal Infections
Executive Summary
The escalating threat of invasive fungal infections, compounded by the limited arsenal of effective antifungal drugs and the rise of resistance, necessitates the exploration of novel therapeutic targets.[1][2][3] Protein N-myristoylation, a ubiquitous and essential eukaryotic co- and post-translational modification, represents a compelling and validated target in major fungal pathogens.[4][5] This modification, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a multitude of proteins.[6][7] In fungi, this lipid anchor is critical for the proper localization and function of proteins involved in vital cellular processes, including signal transduction, membrane trafficking, and the structural integrity of the cell wall.[4][7][8] The essential nature of NMT for fungal viability, coupled with exploitable structural differences between the fungal and human enzymes, positions it as a high-value target for the development of novel, broad-spectrum fungicidal agents.[6][8][9][10] This guide provides an in-depth technical overview of the role of myristoylation in fungal pathogenesis, details key experimental methodologies to interrogate this pathway, and discusses the landscape of NMT-targeted drug discovery.
The Central Enzyme: N-Myristoyltransferase (NMT)
At the heart of protein myristoylation lies N-myristoyltransferase, a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[6] Fungi typically possess a single, essential NMT gene, whereas humans have two isozymes (NMT1 and NMT2), offering a potential therapeutic window.[6][10]
Structure and Catalytic Mechanism
Fungal NMTs are monomeric proteins that exhibit a characteristic alpha/beta fold with a deep, curved groove on one face that accommodates the binding of its two substrates: myristoyl-coenzyme A (Myr-CoA) and a peptide with an N-terminal glycine.[11][12] The crystal structures of NMT from several fungal species, including Candida albicans and Aspergillus fumigatus, have been elucidated, revealing a highly conserved core fold and active site.[4][12]
The catalytic cycle of NMT follows a sequential, ordered Bi-Bi kinetic mechanism.[5][8][11] This mechanism is a critical concept for designing kinetic assays and interpreting inhibitor data. First, Myr-CoA binds to the apoenzyme, inducing a conformational change that creates the binding site for the peptide substrate. Following peptide binding, the N-terminal glycine's amino group performs a nucleophilic attack on the thioester carbonyl of Myr-CoA. This results in the formation of a stable amide bond, attaching the myristoyl group to the protein. Finally, Coenzyme A (CoA) is released, followed by the myristoylated peptide.[5]
Caption: The ordered Bi-Bi catalytic cycle of N-Myristoyltransferase (NMT).
Fungal vs. Human NMT: The Basis for Selectivity
While the Myr-CoA binding site is highly conserved across species, significant differences exist in the peptide-binding pocket between fungal and human NMTs.[8][10] These divergences in substrate specificity are the cornerstone for designing selective inhibitors that spare the host enzymes, thereby minimizing toxicity.[8][10] This structural disparity allows for the development of compounds that are potent against fungal NMTs while having little to no effect on their human counterparts, a critical consideration for any viable therapeutic candidate.
The Role of Myristoylation in Fungal Pathogenesis
The inhibition or genetic disruption of NMT in pathogenic fungi leads to pleiotropic effects, ultimately resulting in growth arrest and cell death.[4][10][13] This underscores the enzyme's role in maintaining fundamental cellular processes that are intrinsically linked to virulence. A knockout of NMT in Candida albicans resulted in avirulence in a murine model of infection.[4]
Key Myristoylated Proteins and Their Functions
A diverse array of proteins requires myristoylation for their function. These are often involved in critical signaling cascades that regulate fungal development, stress responses, and virulence. One of the most well-characterized myristoylated proteins in fungi is the ADP-ribosylation factor (Arf).[1][14] Arf proteins are small GTPases that play a central role in vesicular trafficking.[8] Their myristoylation is essential for their localization to the Golgi apparatus, and disruption of this process leads to a breakdown in the secretory pathway.[15]
| Fungal Pathogen | Myristoylated Protein (Example) | Function | Impact on Pathogenesis |
| Candida albicans | Arf (ADP-ribosylation factor) | Vesicular trafficking, morphogenesis | Essential for viability and virulence.[1][13][14] |
| Gpa1 (G-protein alpha subunit) | Pheromone response signaling | Involved in mating and filamentation. | |
| Cryptococcus neoformans | Arf1 | Vesicular trafficking | Essential for viability at host temperature (37°C).[10][16] |
| Calcineurin A | Stress response, virulence | Required for survival in host tissues. | |
| Aspergillus fumigatus | ArfA | Vesicular trafficking | Essential for viability.[4] |
| Calcineurin A | Calcium signaling, virulence | Important for hyphal growth and cell wall integrity.[4] | |
| Aspergillus flavus | AflNmt | Spore/sclerotia development, aflatoxin biosynthesis | Essential for development and secondary metabolism.[6][17] |
Impact on Cell Wall Integrity and Morphology
A surprising and critical discovery was the link between N-myristoylation and cell wall integrity in filamentous fungi like Aspergillus fumigatus.[4][18] Partial repression of the nmt gene in A. fumigatus resulted in significant morphological defects and a compromised cell wall.[4][19][20] This is a particularly attractive finding from a therapeutic standpoint, as the fungal cell wall is a well-established antifungal target, absent in human cells.[4] This suggests that NMT inhibitors could work synergistically with existing cell wall-active agents like echinocandins.
Investigating Fungal Myristoylation: Key Methodologies
A robust understanding of myristoylation's role in a given fungus requires a multi-pronged experimental approach. The choice of methodology is driven by the specific question being asked, from validating the essentiality of NMT to screening for potent inhibitors.
Genetic Approaches: Conditional Gene Inactivation
Causality: Given that NMT is essential for viability in most pathogenic fungi studied, complete gene deletion is lethal, preventing further study of the enzyme's function.[4][6][13] Therefore, constructing a conditional mutant, where the expression of the nmt gene can be experimentally controlled, is the gold standard for genetic validation. This allows for the depletion of NMT and the subsequent observation of phenotypic and biochemical consequences. The tetracycline-regulatable or xylose-inducible promoter systems are commonly employed for this purpose.[4][6]
Protocol: Construction of a Conditional NMT Mutant in Aspergillus
-
Vector Construction: Amplify the 5' and 3' flanking regions of the native nmt promoter by PCR.
-
Clone these flanking regions on either side of a selectable marker (e.g., pyrG) and a regulatable promoter (e.g., the xylP xylose-inducible promoter) in a suitable plasmid vector.
-
Fungal Transformation: Protoplast the fungal cells and transform them with the linearized knockout cassette.
-
Selection and Screening: Select transformants on media lacking the nutrient corresponding to the selectable marker (e.g., uridine/uracil for pyrG). Screen putative transformants by diagnostic PCR to confirm homologous recombination and replacement of the native promoter.
-
Phenotypic Analysis: Grow the confirmed conditional mutant on inducing media (containing xylose) and repressing media (containing glucose). Assess for growth defects, morphological changes (e.g., via microscopy), and cell wall stress sensitivity (e.g., by spotting on plates containing Calcofluor White or Congo Red).[20]
Biochemical Assays: In Vitro NMT Inhibition Assay
Causality: To identify and characterize direct inhibitors of NMT, a purified, recombinant enzyme and a reliable in vitro assay are required. This allows for the determination of key inhibitor parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) in a controlled environment, free from the complexities of a whole-cell system.
Protocol: Scintillation Proximity Assay (SPA) for NMT Activity
-
Reagent Preparation:
-
Purify recombinant fungal NMT from an E. coli expression system.
-
Synthesize a peptide substrate corresponding to the N-terminus of a known myristoylated protein (e.g., an Arf-derived peptide) with a biotin tag at the C-terminus.
-
Prepare assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT).
-
Use commercially available [³H]-Myristoyl-CoA.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, the test inhibitor (dissolved in DMSO) at various concentrations, and the NMT enzyme. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and [³H]-Myr-CoA.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a solution of streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide (now radiolabeled if the reaction proceeded) to bind to the beads.
-
Read the plate on a scintillation counter. When the [³H]-myristoylated peptide binds to the bead, the radioisotope is brought into close enough proximity to excite the scintillant within the bead, generating a light signal. Unreacted [³H]-Myr-CoA is too far away to generate a signal.
-
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays: The Arf Mobility Shift Assay
Causality: An in vitro assay confirms enzyme inhibition, but it doesn't guarantee activity in a cellular context, where factors like membrane permeability and metabolic stability come into play. A cell-based assay is therefore essential to confirm that a compound engages its target within the living fungus. The N-myristoylation of the Arf protein causes a detectable shift in its electrophoretic mobility during SDS-PAGE.[14] This phenomenon can be exploited to create a robust in vivo assay for NMT inhibition. The myristoylated form of Arf migrates faster than the non-myristoylated form.[14] A reduction of 50% or more in Arf N-myristoylation is a reliable biochemical marker for growth arrest.[14]
Caption: Experimental workflow for the Arf gel mobility shift assay.
Protocol: In Vivo Arf Myristoylation Assay in Candida albicans
-
Culture and Treatment: Grow C. albicans cells in a suitable medium (e.g., YPD) to mid-log phase.
-
Add the test inhibitor at the desired concentration (e.g., 1x, 5x, and 10x the Minimum Inhibitory Concentration). Include a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 4 hours).
-
Protein Extraction: Harvest the cells by centrifugation, wash with cold water, and prepare total protein extracts by a method such as bead beating in a lysis buffer containing protease inhibitors.
-
SDS-PAGE and Western Blotting:
-
Quantify the total protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of total protein on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody specific for the Arf protein.
-
Wash and then probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Identify the two bands corresponding to myristoylated (faster migrating) and non-myristoylated (slower migrating) Arf.
-
Quantify the intensity of each band using densitometry software to determine the percentage of myristoylated Arf in each sample.
-
Targeting Fungal NMT for Drug Discovery
The validation of NMT as an essential fungal enzyme has spurred the discovery and development of several classes of inhibitors.[1] The goal is to develop compounds with potent, broad-spectrum antifungal activity and high selectivity over the human NMT isoforms.
| Inhibitor Class | Mechanism of Action | Example(s) | Key Characteristics |
| Myristate Analogues | Compete with the natural substrate, myristoyl-CoA. | Heteroatom-substituted myristate analogues | Often show limited selectivity and may require metabolic activation.[1] |
| Peptidomimetics | Mimic the N-terminal peptide substrate. | Based on Arf or Src N-terminal sequences | Can be potent but often suffer from poor cell permeability and bioavailability.[9][14] |
| Benzofurans | Bind in the peptide substrate pocket. | RO-09-4879 | Have shown good in vivo antifungal activity and selectivity.[2][21] |
| Benzothiazoles | Bind to the enzyme, likely at the peptide binding site. | Display high selectivity and good antifungal activity.[3] | |
| Pyrazole Sulphonamides | Bind in the peptide substrate pocket. | Compound identified in A. fumigatus screen | Fungicidal under partially repressive nmt conditions.[4][18] |
Future Directions and Conclusion
The study of myristoylation in fungal pathogenesis is a vibrant and promising field. Future research will likely focus on identifying the full complement of myristoylated proteins (the "myristoylome") in various fungal pathogens using advanced chemical proteomics and mass spectrometry techniques.[5][22] This will undoubtedly reveal new links between myristoylation and virulence. Furthermore, the downstream effects of NMT inhibition, particularly on the cell wall and other virulence-associated pathways, warrant deeper investigation.
References
- Peptidomimetic inhibitors of fungal NMT prepared by Searle - | BioWorld. (1997). BioWorld.
- Antifungals targeted to protein modification: focus on protein N-myristoyltransferase. (n.d.). PubMed.
- N-Myristoyltransferase inhibitors as potential antifungal drugs. (n.d.). Europe PMC.
- N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus | ACS Chemical Biology. (2015).
- N-myristoyltransferase (NMT) - Creative Biolabs. (n.d.).
- N-Myristoyltransferase inhibitors as potential antifungal drugs - ResearchGate. (2004).
- N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC - NIH. (2022).
- Protein myristoylation in health and disease - PMC - NIH. (n.d.).
- N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus. (2023). American Society for Microbiology.
- Myristoyl
- N-myristoyltransferase is a cell wall target in Aspergillus fumig
- N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC - NIH. (2015).
- Virulence-Associated Enzymes of Cryptococcus neoformans - PMC - PubMed Central. (2015).
- Structure of N-myristoyltransferase with bound myristoylCoA and peptide substr
- Genetic studies reveal that myristoylCoA:protein N‐myristoyltransferase is an essential enzyme in Candida albicans - WashU Medicine Research Profiles. (n.d.). Washington University School of Medicine in St. Louis.
- N-myristoylation: from cell biology to translational medicine - PMC - NIH. (2020).
- N -Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - ResearchGate. (2015).
- 1NMT: N-MYRISTOYL TRANSFERASE FROM CANDIDA ALBICANS
- Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - NIH. (2023).
- N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed. (n.d.). PubMed.
- Myristoylation of proteins in the yeast secretory pathway - PubMed - NIH. (1992).
- A Method to Generate and Analyze Modified Myristoylated Proteins - PMC - NIH. (n.d.).
Sources
- 1. Antifungals targeted to protein modification: focus on protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoylation - Wikipedia [en.wikipedia.org]
- 8. Discovery of Novel this compound Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myristoylation of proteins in the yeast secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virulence-Associated Enzymes of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-myristoyltransferase is a cell wall target in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing Protein Myristoylation: A Guide to the Synthesis and Application of Azidomyristate for Bioorthogonal Labeling
Introduction: Unveiling the Myristoylome with Chemical Precision
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical post-translational modification (PTM) governing a vast array of cellular processes.[1][2][3] This lipid modification, catalyzed by N-myristoyltransferase (NMT), plays a pivotal role in protein-membrane interactions, signal transduction, and protein-protein interactions.[2][4] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making the study of the "myristoylome" a key area of research.[2][3]
Historically, the investigation of myristoylated proteins has been reliant on the use of radioactive myristic acid analogs, a method plagued by long exposure times, safety concerns, and a lack of multiplexing capabilities.[4][5] The advent of bioorthogonal chemistry has revolutionized the study of PTMs, and the introduction of azidomyristate (12-azidododecanoic acid) as a chemical reporter for myristoylation has provided a powerful, non-radioactive alternative.[4][5][6] This guide provides a comprehensive overview of the synthesis and, more centrally, the application of azidomyristate for the specific and sensitive labeling of N-myristoylated proteins in living systems.
The core principle of this technique lies in the metabolic incorporation of azidomyristate into proteins by NMT. The azide group, being bioorthogonal, does not interfere with cellular processes.[7][8] This "silent" tag then allows for the chemoselective ligation of a reporter molecule, such as a fluorophore or a biotin affinity tag, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][11][12] This two-step approach enables the sensitive and specific detection, visualization, and enrichment of myristoylated proteins for downstream analysis.[4][7][8]
Part 1: The Chemical Probe - Azidomyristate (12-Azidododecanoic Acid)
Synthesis Overview
While 12-azidododecanoic acid is commercially available from numerous suppliers, a general understanding of its synthesis can be valuable for specialized applications or custom analog development. The synthesis typically starts from a commercially available long-chain carboxylic acid, such as 12-hydroxydodecanoic acid. A common synthetic route involves the conversion of the terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide.
A simplified, conceptual synthetic scheme is presented below. For a detailed, executable synthesis protocol, researchers should consult primary organic chemistry literature.
Conceptual Synthesis of 12-Azidododecanoic Acid
A common starting material for the synthesis of 12-azidododecanoic acid is 12-bromododecanoic acid. The synthesis involves a straightforward nucleophilic substitution reaction where the bromide is displaced by an azide ion.
Reaction:
HOOC-(CH₂)₁₁-Br + NaN₃ → HOOC-(CH₂)₁₁-N₃ + NaBr
General Procedure:
-
12-bromododecanoic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
An excess of sodium azide (NaN₃) is added to the solution.
-
The reaction mixture is heated to facilitate the substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 12-azidododecanoic acid.
-
The product can be further purified by column chromatography or recrystallization.
Note: Sodium azide is highly toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part 2: Metabolic Labeling of Myristoylated Proteins
This section provides a detailed protocol for the metabolic labeling of N-myristoylated proteins in cultured mammalian cells using 12-azidododecanoic acid.
Core Principle
Cultured cells are incubated with 12-azidododecanoic acid, which is actively transported into the cell and converted to azidomyristoyl-CoA. This bioorthogonal analog is then recognized by N-myristoyltransferase (NMT) and covalently attached to the N-terminal glycine of nascent or newly exposed protein substrates.[4][6]
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of proteins with azidomyristate.
Protocol: Metabolic Labeling in Mammalian Cells
Materials:
-
12-azidododecanoic acid (Azidomyristate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper or trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cultured mammalian cells (e.g., HeLa, HEK293T, Jurkat)
Procedure:
-
Cell Culture: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Azidomyristate Stock Solution:
-
Prepare a 10 mM stock solution of 12-azidododecanoic acid in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Metabolic Labeling:
-
Remove the culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of 12-azidododecanoic acid. A typical starting concentration is 25-50 µM, but this may need to be optimized for different cell lines.
-
Causality Insight: The optimal concentration and incubation time are a balance between achieving sufficient labeling and minimizing potential toxicity. Higher concentrations or longer incubation times can sometimes affect cell viability or metabolism.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated azidomyristate.
-
For adherent cells, scrape the cells into ice-cold PBS. For suspension cells, pellet the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome with azide-labeled myristoylated proteins. The lysate is now ready for downstream analysis.
-
Part 3: Detection of Azide-Labeled Proteins via Click Chemistry
The azide-labeled proteins within the cell lysate can now be conjugated to a reporter molecule containing a terminal alkyne via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Core Principle
The CuAAC reaction forms a stable triazole linkage between the azide on the myristoylated protein and the alkyne on the reporter molecule (e.g., a fluorescent dye or biotin).[11][13][14] This reaction is highly specific and proceeds with high efficiency in a biological context.[10][12]
Experimental Workflow for Click Chemistry Reaction
Caption: Workflow for the detection of azide-labeled proteins via click chemistry.
Protocol: In-gel Fluorescence Detection of Labeled Proteins
Materials:
-
Azide-labeled cell lysate (from Part 2)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Reaction Master Mix:
-
Trustworthiness Note: It is crucial to prepare the click reaction master mix fresh and add the components in the specified order to ensure the efficiency and reproducibility of the reaction. The copper catalyst should be added last to initiate the reaction.
-
In a microcentrifuge tube, combine the following reagents to the azide-labeled protein lysate (typically 20-50 µg of total protein):
-
Alkyne-fluorophore (final concentration 10-50 µM)
-
TBTA (final concentration 50-100 µM) - TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[11][13]
-
TCEP or Sodium Ascorbate (final concentration 1 mM) - This is the reducing agent that reduces Cu(II) to the active Cu(I) catalyst.[11][15]
-
Copper(II) sulfate (final concentration 1 mM)
-
-
-
Click Reaction Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
After the incubation, add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
In-gel Fluorescence Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol: Biotin Tagging for Affinity Blotting and Enrichment
For applications such as Western blotting with streptavidin conjugates or for enrichment of myristoylated proteins for mass spectrometry-based proteomic analysis, an alkyne-biotin conjugate is used instead of a fluorophore.
Materials:
-
Azide-labeled cell lysate
-
Alkyne-biotin conjugate
-
Click chemistry reagents as described above
-
Streptavidin-HRP conjugate for Western blotting
-
Streptavidin-agarose beads for enrichment
Procedure:
-
Perform the Click Reaction: Follow the same procedure as for in-gel fluorescence detection, substituting the alkyne-fluorophore with an alkyne-biotin conjugate.
-
For Affinity Blotting (Western Blot):
-
Separate the biotin-labeled proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
-
For Enrichment for Mass Spectrometry:
-
After the click reaction, the biotinylated proteins can be captured using streptavidin-functionalized beads.
-
The beads are washed extensively to remove non-specifically bound proteins.
-
The enriched myristoylated proteins are then eluted from the beads and subjected to trypsin digestion and analysis by mass spectrometry for identification and quantification.[16]
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Azidomyristate Concentration | 10 - 100 µM | Cell line dependent; optimize for maximal labeling and minimal toxicity. |
| Labeling Time | 4 - 24 hours | Longer times may increase labeling but could also lead to metabolic breakdown of the probe. |
| Alkyne Reporter Concentration | 10 - 100 µM | Ensure a molar excess over the estimated amount of labeled protein. |
| Click Reaction Time | 30 - 60 minutes | Typically sufficient for complete reaction at room temperature. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling | Optimize azidomyristate concentration and incubation time. Ensure cell health. |
| Inefficient click reaction | Use freshly prepared reagents. Ensure the correct order of addition. Optimize reagent concentrations. | |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. | |
| High background | Non-specific binding of reporter | Ensure thorough washing of cells after labeling. Include a protein precipitation step (e.g., methanol/chloroform) after the click reaction. |
| Aggregation of proteins | This can sometimes occur with the click reaction reagents.[17] Consider using a copper-chelating ligand like THPTA for aqueous reactions.[13] | |
| Cell toxicity | High concentration of azidomyristate | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
Conclusion and Future Perspectives
The use of azidomyristate in combination with click chemistry provides a robust and versatile platform for the study of protein N-myristoylation.[4][6] This bioorthogonal chemical reporter strategy has significantly advanced our ability to detect, identify, and quantify myristoylated proteins in complex biological systems, offering a much faster and safer alternative to traditional radioactive methods.[4][5] The applications of this technology are far-reaching, from fundamental studies of protein function and localization to drug discovery efforts targeting N-myristoyltransferases. Future developments may include the design of novel this compound analogs with additional functionalities, such as photo-crosslinkers to capture protein-protein interactions, further expanding the chemical toolbox for dissecting the intricate roles of protein myristoylation in health and disease.
References
- Martin, D. D. O., Vilas, G. L., Prescher, J. A., Rajaiah, G., Falck, J. R., Bertozzi, C. R., & Berthiaume, L. G. (2008).
- Thirumalairajan, S., et al. (2018). Protein Labeling and Bioconjugation Using N-Myristoyltransferase. Methods Mol Biol, 1779, 131-143. [Link]
- Kummari, E., et al. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. J Lipid Res, 58(9), 1869-1880. [Link]
- Heal, W. P., et al. (2008). Site-specific N-terminal labelling of proteins in vitro and in vivo using N-myristoyl transferase and bioorthogonal ligation chemistry. Chem Commun (Camb), (2), 2308-2315. [Link]
- Kummari, E., et al. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research, 58(9), 1869-1880. [Link]
- Everon Bio. (n.d.).
- Broncel, M., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(10), 2736-2746. [Link]
- Fair-Mäkelä, R., et al. (2014). A not-so-ancient grease history: click chemistry and protein lipid modifications. Current opinion in chemical biology, 21, 147-154. [Link]
- Takamitsu, E., et al. (2015). Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses. PLoS ONE, 10(8), e0136360. [Link]
- Martin, D. D. O., et al. (2008). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 22(3), 797-806. [Link]
- Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Hang, H. C., et al. (2011). Bioorthogonal Chemical Reporters Reveal Fatty-Acylation of Histone H3 Variants and Cholesterol Modification of Proteins. Digital Commons @ RU. [Link]
- Ngo, J. T., et al. (2009). Cell-Selective Metabolic Labeling of Proteins. Nature Chemical Biology, 5(10), 715-717. [Link]
- G-Biosciences. (2019).
- Dieterich, D. C., et al. (2017). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol, 7(14), e2397. [Link]
- Parker, C. G., & Pratt, M. R. (2014).
- Zhang, M., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 24(19), 3448. [Link]
- Lu, Y., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in enzymology, 589, 115-131. [Link]
- Dieterich, D. C., et al. (2017). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol, 7(14), e2397. [Link]
- Signor, L., et al. (2013). A nascent proteome study combining click chemistry with 2DE. Proteomics, 13(12-13), 1965-1969. [Link]
- Thinon, E., et al. (2016). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR protocols, 2(3), 100659. [Link]
- Zhang, H., et al. (2016). Quantitative Analysis of Newly Synthesized Proteins. Journal of visualized experiments : JoVE, (116), 54531. [Link]
- Ayorinde, F. O., et al. (1996). U.S. Patent No. 5,530,148. Washington, DC: U.S.
- Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19-35. [Link]
- National Center for Biotechnology Information. (n.d.). 12-Azidododecanoic acid.
- Nishimura, T., & Tomita, S. (2017). Exploring protein lipidation by mass spectrometry-based proteomics. Proceedings of the Japan Academy, Series B, 93(2), 57-69. [Link]
- Rinner, O., et al. (2004). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Analytical and Bioanalytical Chemistry, 380(5-6), 682-689. [Link]
- Scheel, R., et al. (2021). Synthesis of 10-azidodecanoic acid.
- Julka, S., & Regnier, F. E. (2004). Labeling strategies in mass spectrometry-based protein quantitation. Journal of Proteome Research, 3(3), 350-363. [Link]
- Yates, J. R., et al. (2001). Protein identification using mass spectrometry: A method overview. Methods in molecular biology (Clifton, N.J.), 146, 3-11. [Link]
Sources
- 1. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific N-terminal labelling of proteinsin vitro and in vivo using N-myristoyl transferase and bioorthogonal ligation chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. bioclone.net [bioclone.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Protocol for an In Vitro N-Myristoyltransferase (NMT) Assay: A Guide for Researchers and Drug Discovery Professionals
Introduction: The Critical Role of N-Myristoylation
N-myristoylation is a vital, irreversible lipid modification involving the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins[1][2][3]. This post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT)[4]. The addition of the myristoyl group is crucial for mediating protein-membrane interactions, promoting protein-protein interactions, and influencing protein localization and stability[1][5][6].
NMT substrates are involved in numerous critical cellular processes, including signal transduction pathways, oncogenesis, and the infectivity of retroviruses[7][8]. In humans, two isoforms, NMT1 and NMT2, encoded by distinct genes, carry out this function[9][10]. Given the upregulation of NMT in various cancers and its essential role in the viability of fungi and protozoan parasites, NMT has emerged as a compelling therapeutic target for the development of novel anticancer, antifungal, and antiparasitic agents[2][8][9].
These application notes provide a detailed, field-proven protocol for conducting an in vitro NMT assay. The primary focus will be on a robust, fluorescence-based method amenable to both detailed kinetic studies and high-throughput screening (HTS) of potential inhibitors. Alternative methodologies, such as radioactive and ELISA-based assays, will also be discussed to provide a comprehensive overview for researchers.
Principle of the NMT Assay
The fundamental principle of an in vitro NMT assay is to quantify the enzymatic transfer of a myristoyl group from the donor substrate, myristoyl-coenzyme A (myristoyl-CoA), to the N-terminal glycine of a specific acceptor peptide substrate[11]. The rate of this reaction is a direct measure of NMT activity.
The core reaction is as follows:
Myristoyl-CoA + Gly-Peptide Substrate ---(NMT)--> Myristoyl-Gly-Peptide + Coenzyme A (CoA-SH)
The key to any assay is the sensitive and specific detection of either the consumption of a substrate or the formation of a product. This guide will detail a fluorescence-based assay that measures the production of Coenzyme A (CoA), a universal product of the NMT reaction[1][11]. This approach offers a continuous, real-time monitoring capability, making it highly suitable for mechanistic studies and inhibitor screening[1].
Catalytic Mechanism and Assay Logic
NMT follows an ordered Bi-Bi reaction mechanism, where myristoyl-CoA binds to the enzyme first, inducing a conformational change that subsequently allows the peptide substrate to bind[12][13]. After the catalytic transfer of the myristoyl group, CoA is the first product released, followed by the myristoylated peptide[12]. This mechanistic detail is crucial, as the detection of the initial product released (CoA) provides a direct and immediate measure of the catalytic event.
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based NMT assay. This protocol is optimized for 384-well plates, making it suitable for HTS campaigns, but can be readily adapted for 96-well formats or single-tube kinetic experiments.
Protocol 1: Fluorescence-Based NMT Assay Using a Thiol-Reactive Probe
This assay quantifies the generation of free thiol on Coenzyme A (CoA-SH) using a pro-fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). CPM is essentially non-fluorescent but becomes highly fluorescent upon reaction with the thiol group of CoA[1][11].
Materials and Reagents:
-
Recombinant Human NMT: Human NMT1 or NMT2, expressed and purified (e.g., from E. coli)[14][15].
-
Myristoyl-CoA: High-purity lithium salt.
-
Peptide Substrate: A synthetic peptide with an N-terminal glycine. A commonly used substrate is derived from the N-terminal sequence of pp60src: H-Gly-Asn-Ala-Ala-Ser-Ala-Arg-Arg-NH2[1][16].
-
CPM Fluorescent Probe: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin.
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA, 0.01% (v/v) Triton X-100. Note: DTT is included for enzyme stability but should be at a low concentration to minimize reaction with CPM.
-
Test Compounds: Potential NMT inhibitors dissolved in 100% DMSO.
-
Quenching Solution (for endpoint assays): 0.1 M Sodium Acetate, pH 4.75[1].
-
Microplates: Low-volume 384-well black, flat-bottom plates.
-
Plate Reader: Capable of fluorescence intensity measurement with excitation ~380 nm and emission ~470 nm[1][5].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare fresh Assay Buffer.
-
Prepare a 10 mM stock solution of CPM in anhydrous DMSO. Keep protected from light.
-
Prepare stock solutions of Myristoyl-CoA (e.g., 10 mM in water) and Peptide Substrate (e.g., 10 mM in water). Aliquot and store at -80°C.
-
On the day of the assay, dilute the NMT enzyme, Myristoyl-CoA, Peptide Substrate, and CPM to their required working concentrations in Assay Buffer. The final concentrations in the assay will need to be optimized, but starting points are provided in Table 1.
-
-
Assay Plate Preparation (for Inhibitor Screening):
-
To each well of a 384-well plate, add 1 µL of the test compound solution in DMSO or DMSO alone for controls (positive control = 100% activity; negative control = 0% activity).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the diluted NMT enzyme solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at room temperature for 15 minutes to allow test compounds to bind to the enzyme[11].
-
-
Reaction Initiation:
-
Prepare a 2X Substrate Mix containing both Myristoyl-CoA and the Peptide Substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Mix to each well.
-
-
Probe Addition:
-
Immediately after initiating the reaction, add 10 µL of the diluted CPM solution to each well[11]. The final reaction volume will be 51 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The plate can be read kinetically (monitoring fluorescence over time) or as an endpoint measurement.
-
For endpoint assays, the reaction can be stopped by adding 60 µL of Quenching Solution, which lowers the pH and stabilizes the fluorescent signal[1].
-
-
Detection:
Data Presentation: Recommended Assay Component Concentrations
| Component | Stock Concentration | Working Concentration (2X) | Final Concentration in Assay | Reference |
| Human NMT1/NMT2 | 1 mg/mL | ~25 nM | ~6-10 nM | [1] |
| Myristoyl-CoA | 10 mM | 8 µM | 4 µM | [1] |
| Peptide Substrate | 10 mM | 8 µM | 4 µM | [1] |
| CPM Probe | 10 mM | 16 µM | 8 µM | [1] |
| DMSO | 100% | N/A | ~2% | [5] |
| Table 1: Example concentrations for an NMT1/NMT2 fluorescence-based assay. These should be optimized for the specific enzyme batch and substrates used. Concentrations are typically set near the Michaelis-Menten constant (Km) for the substrates to ensure sensitivity to competitive inhibitors. |
Protocol 2: Radioisotope-Based NMT Assay ([³H]Myristoyl-CoA Filter Binding)
This classic method relies on the use of radiolabeled [³H]myristoyl-CoA and measures its incorporation into the peptide substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NMT enzyme, peptide substrate, and any test compounds[11].
-
Initiation: Start the reaction by adding [³H]myristoyl-CoA.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes[11].
-
Termination and Separation: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the myristoylated peptide[11]. Spot the mixture onto a P81 phosphocellulose or glass fiber filter paper[7][11].
-
Washing: Wash the filter extensively with cold 5% or 10% TCA to remove unincorporated [³H]myristoyl-CoA[11].
-
Detection: Dry the filter, place it in a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter[11]. The counts per minute (CPM) are proportional to the enzyme activity.
Protocol 3: ELISA-Based NMT Assay
This method offers a non-radioactive alternative for detecting the myristoylated product and is suitable for medium-throughput applications.
Step-by-Step Protocol:
-
Modified Substrates: This assay requires a biotinylated peptide substrate and an analog of myristoyl-CoA containing a "clickable" chemical handle, such as an azide group (e.g., azido-myristoyl-CoA)[17].
-
NMT Reaction: Perform the enzymatic reaction by incubating the NMT enzyme, biotinylated peptide, and azido-myristoyl-CoA[11][17].
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated peptide (both myristoylated and unmyristoylated forms)[11].
-
Click Chemistry & Detection:
-
Wash the plate to remove unbound reagents.
-
Add a detection reagent that specifically binds to the incorporated azido-myristoyl group. This is typically achieved via a "click chemistry" reaction (Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition) with a reporter molecule, such as horseradish peroxidase (HRP)[17].
-
After washing away the excess reporter, add an HRP substrate (e.g., TMB) and measure the resulting absorbance or chemiluminescence[11].
-
Data Analysis and Quality Control
1. Calculating Percent Inhibition: For inhibitor screening, the activity of the enzyme in the presence of a test compound is compared to control wells.
-
Positive Control (100% Activity): Reaction with DMSO instead of inhibitor.
-
Negative Control (0% Activity): Reaction without NMT enzyme or with a known potent inhibitor.
Percent Inhibition = (1 - (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)) * 100
2. Determining IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined by performing a dose-response experiment with serial dilutions of the inhibitor. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to calculate the IC₅₀.
3. Assay Quality Control (Z'-factor): For HTS, the quality and robustness of the assay are assessed by calculating the Z'-factor. This metric evaluates the separation between the positive and negative control signals.
Z' = 1 - (3 * (σ_positive + σ_negative)) / |μ_positive - μ_negative|
Where σ is the standard deviation and μ is the mean of the control signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening[18]. The average Z' value for the fluorescence-based NMT assay is typically between 0.7 and 0.9[1].
Trustworthiness: A Self-Validating System
To ensure the integrity of your results, every NMT assay should be a self-validating system. This involves several key practices:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the reaction over the desired time course.
-
Substrate Km Determination: Characterize your enzyme and substrates by determining the Michaelis-Menten constants (Km) for both myristoyl-CoA and the peptide substrate. For inhibitor studies, running the assay at substrate concentrations near their Km values provides maximal sensitivity to competitive inhibitors[1].
-
Reference Inhibitors: Always include known, potent NMT inhibitors as a control in your experiments. This validates that the assay can detect inhibition and provides a benchmark for the potency of new compounds.
-
Troubleshooting: Be aware of potential artifacts. For example, in the fluorescence assay, highly nucleophilic compounds could react directly with the CPM probe, leading to false positives. Counter-screening without the enzyme can identify such compounds. Similarly, colored compounds or those that are intrinsically fluorescent can interfere with the readout and must be flagged.
By rigorously applying these controls and validation steps, researchers can have high confidence in the data generated from the in vitro NMT assay, ensuring that observed effects are genuinely due to the modulation of NMT activity.
References
- Boutin, J. A. (2011). A fluorescence-based assay for N-myristoyltransferase activity. Methods in Molecular Biology, 795, 145-154. [Link]
- Zhao, Y., & Ma, C. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(11), 773-782. [Link]
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. [Link]
- Neubauer, G., et al. (2011). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 50(40), 8695-8703. [Link]
- Olaleye, O., et al. (2017). A fluorescence-based assay for N-myristoyltransferase activity.
- Raju, R. V., et al. (1995). Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase. Methods in Molecular Biology, 54, 1-10. [Link]
- Farazi, T. A., et al. (2001). Pre-Steady-State Kinetic Studies of Saccharomyces cerevisiae MyristoylCoA:Protein N-Myristoyltransferase Mutants Identify Residues Involved in Catalysis. Biochemistry, 40(21), 6335-6343. [Link]
- Lis, P., et al. (2013). Kinetic Mechanism of Protein N-terminal Methyltransferase 1. Journal of Biological Chemistry, 288(45), 32379-32388. [Link]
- Sharma, R. K. (2004). Inhibitors of NMT: A New Class of Chemotherapeutic Drugs. Current Medicinal Chemistry, 11(12), 1623-1630. [Link]
- Everon Bio. (n.d.).
- Meinnel, T., et al. (2006). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 47(1), 214-221. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
- Brand, S., et al. (2012). Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase. Journal of Medicinal Chemistry, 55(22), 9784-9793. [Link]
- Vatansever, S., et al. (2020). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 21(21), 8205. [Link]
- Bio-lead. (n.d.). Human NMT1 (Glycylpeptide N-Tetradecanoyltransferase 1) - Recombinant Protein. Bio-lead. [Link]
- Bhatnagar, R. S., et al. (2014). Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors.
- Rilova, E., et al. (2014). Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay. PLoS ONE, 9(4), e95150. [Link]
- Genprice Inc. (n.d.). Myristoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence. Genprice Inc. [Link]
- Farazi, T. A., et al. (2001). Structure of N-myristoyltransferase with bound myristoylCoA and peptide substrate analogs. Biochemistry, 40(21), 6335-6343. [Link]
- Perez-Dorado, I., et al. (2019). Human N-myristoyltransferase (NMT1) with Myristoyl-CoA and peptide bound. RCSB PDB. [Link]
- Thinon, E., et al. (2018). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences, 39(12), 1046-1059. [Link]
- Amporndanai, K., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo.
- Selvakumar, P., et al. (2007). NMT assay. Major components of the NMT activity assay are indicated,...
- Kansasbio. (n.d.). Myristoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence. Kansasbio. [Link]
- Towler, D. A., et al. (1988). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 85(9), 2894-2898. [Link]
- GeneCards. (n.d.). NMT2 Gene - N-Myristoyltransferase 2. GeneCards. [Link]
- SNT. (n.d.).
- Ducker, C. E., et al. (2021). Effects on Recombinant Human NMT1 and Cytotoxicity in Living Cells (A)...
- Wikipedia. (n.d.).
- Creative Diagnostics. (n.d.). Protein N-Myristoylation.
- Vatansever, S., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5489. [Link]
- Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Cygnus Technologies. [Link]
Sources
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. genecards.org [genecards.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. betalifesci.com [betalifesci.com]
- 15. usbio.net [usbio.net]
- 16. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Myristoylated Proteins Using Mass Spectrometry-Based Proteomics
Introduction: The Significance of N-Myristoylation in Cellular Signaling and Disease
N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions.[3][4] The functional consequences of myristoylation are vast, influencing signal transduction, immune responses, and oncogenesis.[5][6] Given its involvement in numerous physiological and pathological processes, including cancer and infectious diseases, the comprehensive identification of myristoylated proteins—the "myristoylome"—is of paramount importance for both basic research and therapeutic development.[1][3]
This guide provides a detailed overview and step-by-step protocols for the identification of myristoylated proteins using state-of-the-art mass spectrometry-based proteomic techniques. We will delve into the rationale behind experimental choices, offering insights honed from field experience to ensure robust and reproducible results.
The Challenge of the Myristoylome: Hydrophobicity and Low Abundance
The analysis of myristoylated proteins presents unique challenges. The attached lipid moiety significantly increases the hydrophobicity of the modified proteins and their derived peptides, leading to poor solubility and difficult handling during standard proteomics workflows.[7] Furthermore, many myristoylated proteins are of low abundance, making their detection and characterization a complex task.[8] Overcoming these hurdles requires specialized enrichment strategies to isolate myristoylated proteins or peptides from the complex cellular proteome before mass spectrometry analysis.
Strategies for Myristoylome Profiling
Two primary strategies have emerged as powerful tools for the large-scale identification of myristoylated proteins: bioorthogonal chemical proteomics and direct enrichment of endogenous myristoylated peptides.
Bioorthogonal Chemical Proteomics: Metabolic Labeling and Click Chemistry
This elegant approach involves the metabolic incorporation of a myristic acid analog containing a bioorthogonal handle, such as an alkyne or azide group.[9][10] These analogs, like ynon-myristate (YnMyr), are recognized by NMT and incorporated into proteins in living cells.[11] The bioorthogonal handle then allows for the selective covalent attachment of a reporter tag (e.g., biotin) via "click chemistry," a highly specific and efficient reaction.[12][13][14] The tagged proteins can then be enriched and identified by mass spectrometry.
Workflow for Bioorthogonal Chemical Proteomics
Caption: Bioorthogonal chemical proteomics workflow for myristoylated protein identification.
Direct Enrichment of Endogenous Myristoylated Peptides: Liquid-Liquid Extraction
A powerful alternative that avoids metabolic labeling is the direct enrichment of endogenously myristoylated peptides. This method leverages the inherent hydrophobicity of the myristoyl group. Following proteolytic digestion of the entire proteome, a liquid-liquid extraction (LLE) is performed to partition the hydrophobic myristoylated peptides into an organic phase, separating them from the vast majority of unmodified, hydrophilic peptides.[7][15] This approach has the significant advantage of identifying natively modified proteins without the potential for metabolic interference from the probe.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-liquid extraction workflow for the enrichment of endogenous myristoylated peptides.
Detailed Protocols
Protocol 1: Bioorthogonal Labeling and Enrichment
This protocol is adapted from established methods for metabolic labeling and click chemistry-based enrichment.[11][16]
Materials:
-
Cell culture medium, serum, and antibiotics
-
YnMyr (alkynyl-myristic acid analog)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Biotin-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid in 50% acetonitrile)
Procedure:
-
Metabolic Labeling: Culture cells to ~70-80% confluency. Replace the medium with fresh medium containing 25-50 µM YnMyr. Incubate for 16-24 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in Lysis Buffer on ice for 30 minutes. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Click Chemistry Reaction: To 1 mg of protein lysate, add the click chemistry reagents in the following order: Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate for 1 hour at room temperature with gentle rotation.
-
Enrichment: Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series would be: 1% SDS in PBS, 4 M Urea in PBS, and finally PBS alone.
-
On-Bead Digestion: Resuspend the beads in Digestion Buffer. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Collect the supernatant containing the digested peptides. Perform a second elution with Elution Buffer to maximize recovery.
-
Sample Preparation for MS: Combine the eluates, desalt using a C18 StageTip, and dry under vacuum.[11] The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction of Myristoylated Peptides
This protocol is based on the method developed for the direct analysis of endogenous myristoylation.[7][15]
Materials:
-
Lysis/Digestion Buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ethyl Acetate
-
0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Cell Lysis and Protein Digestion: Lyse cells or homogenize tissue in Lysis/Digestion Buffer. Reduce disulfide bonds with DTT (5 mM, 30 min, RT) and alkylate with IAA (15 mM, 30 min, in the dark). Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate and digest with trypsin overnight at 37°C.
-
Peptide Quantification: Determine the peptide concentration of the digest.
-
Liquid-Liquid Extraction: a. Take a defined amount of peptide digest (e.g., 1 mg) in an aqueous solution. b. Add an equal volume of ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the aqueous and organic phases. e. Carefully collect the upper organic phase, which contains the hydrophobic myristoylated peptides.
-
Sample Preparation for MS: Dry the collected organic phase under vacuum. Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).
Mass Spectrometry Analysis and Data Interpretation
LC-MS/MS Parameters:
-
Chromatography: Due to the hydrophobicity of myristoylated peptides, a modified liquid chromatography gradient may be necessary.[7] A shallower gradient with a higher final concentration of organic solvent (e.g., acetonitrile) can improve separation and elution.
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap or TOF instruments) are recommended for accurate mass measurements.[8][17]
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used. A characteristic neutral loss of 210.198 Da, corresponding to the myristoyl moiety (C14H26O), can be observed in the MS/MS spectra of myristoylated peptides and used as a diagnostic feature.[18]
Data Analysis:
-
Database Search: Raw data should be searched against a relevant protein database (e.g., Swiss-Prot) using search algorithms like Sequest, Mascot, or MaxQuant.
-
Modifications: The search parameters must include the myristoylation of N-terminal glycine (+210.198 Da) as a variable modification. For bioorthogonal experiments, the mass of the clicked reporter on the this compound analog must also be considered.
-
Validation: Identified myristoylated peptides should be manually inspected for high-quality MS/MS spectra, including the presence of the characteristic neutral loss.
Predictive Tools and Validation
Several computational tools are available to predict N-myristoylation sites based on protein sequence motifs.[19] While these tools are not a substitute for experimental validation, they can be useful for prioritizing candidates.
| Tool | Principle | Reference |
| Myristoylator | Uses ensembles of neural networks to discriminate between myristoylated and non-myristoylated sequences. | [20][21] |
| NMT Predictor | Based on a statistical scoring scheme and is taxon-specific. | [19] |
| PROSITE | Scans for the consensus pattern G-{EDRKHPFYW}-x(2)-[STAGCN]-{P}. | [22] |
Conclusion and Future Perspectives
The methodologies outlined in this guide provide robust frameworks for the comprehensive identification of myristoylated proteins. The choice between bioorthogonal labeling and direct enrichment depends on the specific biological question. Bioorthogonal approaches are excellent for studying the dynamics of myristoylation, while direct enrichment methods provide a snapshot of the endogenous myristoylome. As mass spectrometry technology continues to improve in sensitivity and resolution, we can anticipate even deeper insights into the roles of N-myristoylation in cellular function and disease, paving the way for novel therapeutic strategies targeting this critical post-translational modification.
References
- Udenfriend, S., & Kodukula, K. (1995).
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- Tang, H., et al. (2021). A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR Protocols. [Link]
- Bologna, G., et al. (2004). Myristoylator: a web server for predicting N-terminal myristoylation.
- Cao, W., et al. (2011). Prediction of N-myristoylation modification of proteins by SVM.
- Maurer-Stroh, S., et al. (2002). N-terminal myristoylation predictions by ensembles of neural networks. Journal of Molecular Biology. [Link]
- D'Souza, K., & Shrivastav, A. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. [Link]
- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics. [Link]
- Tsumagari, K., et al. (2023).
- Eisenhaber, F., et al. (2003).
- Charron, G., et al. (2007).
- PROSITE. (n.d.).
- Sharma, R. K. (2004). Potential role of N-myristoyltransferase in pathogenic conditions. Canadian Journal of Physiology and Pharmacology. [Link]
- Bologna, G., et al. (2004). N-Terminal myristoylation predictions by ensembles of neural networks. Proteins. [Link]
- Hemsley, P. A., et al. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods. [Link]
- Castrec, B., et al. (2018). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences. [Link]
- Manabe, S. (2001). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry. [Link]
- Yang, Y., et al. (2012).
- G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
- Colquhoun, D. R., et al. (2015). Bioorthogonal mimetics of palmitoyl-CoA and myristoyl-CoA and their subsequent isolation by click chemistry and characterization by mass spectrometry reveal novel acylated host-proteins modified by HIV-1 infection. Proteomics. [Link]
- Wang, H., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Annals of Medicine. [Link]
- Wang, H., et al. (2023). The role of N-myristoyltransferase 1 in tumour development.
- Chen, X., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy. [Link]
- Milligan, G. (1995). Membrane Targeting via Protein N-Myristoylation.
- Papac, D. I., et al. (1998). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry. [Link]
- Broncel, M., et al. (2020).
- Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Meissner, J. M., et al. (2019). Protein Labeling and Bioconjugation Using N-Myristoyltransferase. Methods in Molecular Biology. [Link]
- Cobbe, M., et al. (2023).
- Cobbe, M., & Tate, E. W. (2022). Chemical proteomic approaches to investigate N-myristoylation. The Francis Crick Institute. [Link]
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Molecular & Cellular Proteomics. [Link]
- Tsumagari, K., & Yuki, K. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry. [Link]
- Barlak, K., et al. (2017). Application of bio-orthogonal proteome labeling to cell transplantation and heterochronic parabiosis.
- Zhang, Z. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology. [Link]
- Sielaff, M., et al. (2023). Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]
- Cigliana, G., et al. (2023). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications.
Sources
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 9. Chemical proteomic approaches to investigate N-myristoylation | CoLab [colab.ws]
- 10. Chemical proteomic approaches to investigate N-myristoylation | Crick [crick.ac.uk]
- 11. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Labeling and Bioconjugation Using N-Myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 18. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prediction of N-myristoylation modification of proteins by SVM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Myristoylator - SIB Swiss Institute of Bioinformatics [expasy.org]
- 21. N-Terminal myristoylation predictions by ensembles of neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PROSITE [prosite.expasy.org]
Application Notes & Protocols: The Use of N-Myristoyltransferase (NMT) Inhibitors in Cancer Cell Line Studies
Introduction: Targeting a Fundamental Protein Modification in Oncology
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of proteins, is a critical co- and post-translational modification essential for the proper function of over 100 human proteins.[1][2] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for mediating protein-membrane interactions, signal transduction, and protein-protein interactions.[3][4][5]
In the context of oncology, NMT has emerged as a compelling therapeutic target. Elevated expression and activity of NMT, particularly the NMT1 and NMT2 isoforms, have been observed in a wide array of cancers, including colorectal, breast, lung, and hematological malignancies.[6][7][8][9] This overexpression is often correlated with poor patient survival.[7][8] Many oncoproteins, including Src family kinases, G-alpha subunits, and ADP-ribosylation factors (ARFs), are obligate substrates of NMT.[2][3] Their myristoylation is indispensable for their localization to cellular membranes where they execute their oncogenic functions.[3][8]
The dependence of cancer cells on NMT-mediated signaling pathways presents a therapeutic window. NMT inhibitors (NMTi) are a class of drugs designed to block the catalytic activity of NMT, thereby preventing the myristoylation of its substrate proteins.[3] This disruption leads to the mislocalization and functional inactivation of key oncogenic drivers, ultimately inducing cancer cell-specific cytotoxicity through mechanisms such as cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and apoptosis.[2][8][10] This guide provides a comprehensive overview and detailed protocols for researchers utilizing NMT inhibitors in cancer cell line studies to assess target engagement, cellular viability, and mechanisms of action.
Section 1: Mechanism of Action of NMT Inhibitors
NMT catalyzes a two-step reaction. First, it binds myristoyl-coenzyme A (Myr-CoA), the activated form of myristic acid. Subsequently, a protein substrate with an N-terminal glycine is recognized and binds to the enzyme.[5] NMT then transfers the myristoyl group from Myr-CoA to the alpha-amino group of the N-terminal glycine.[1]
NMT inhibitors are typically small molecules that act by competitively binding to the active site of the NMT enzyme, preventing either the binding of Myr-CoA or the protein substrate.[3] This blockade is highly effective, as the modification is irreversible and essential for the function of numerous proteins involved in cancer progression. The downstream consequence is the accumulation of non-myristoylated, and therefore non-functional, oncoproteins. For example, the inhibition of Src myristoylation prevents its localization to the plasma membrane, thereby abrogating its kinase activity and downstream pro-proliferative signaling.[8]
Section 2: Key Experimental Protocols
This section details essential protocols for characterizing the effects of NMT inhibitors on cancer cell lines. It is crucial to include proper controls in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) as the experimental group.
-
Untreated Control: Cells cultured under normal conditions without any treatment.
-
Positive Control: Cells treated with a compound known to induce the measured effect (e.g., staurosporine for apoptosis).
Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful biophysical method to verify that an NMT inhibitor directly binds to and stabilizes the NMT protein within intact cells.[11] The principle is that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[12][13]
Materials:
-
Cancer cell line of interest
-
NMT inhibitor (NMTi) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (BCA assay) and Western Blotting
-
Primary antibody against NMT1 or NMT2
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of NMTi or vehicle for 1-4 hours.
-
Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a concentration of ~10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[12] Include an unheated (room temperature) control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated/precipitated protein (pellet).[14]
-
Analysis: Carefully collect the supernatant. Quantify the total protein concentration. Analyze equal amounts of soluble protein from each sample by Western Blotting using an antibody specific for NMT.
Data Analysis & Expected Results: Plot the band intensity of soluble NMT against temperature for both vehicle- and NMTi-treated samples. In the presence of a binding inhibitor, the NMT protein will be stabilized, resulting in a rightward shift of the melting curve. This indicates that more NMT remains soluble at higher temperatures compared to the vehicle-treated control, confirming target engagement.
Protocol 2.2: Cell Viability Assay (MTT/MTS)
Rationale: To determine the cytotoxic or cytostatic effects of NMT inhibitors and to calculate key metrics like the half-maximal inhibitory concentration (IC50). These assays measure the metabolic activity of cells, which correlates with the number of viable cells. Viable cells with active metabolism convert tetrazolium salts (like MTT or MTS) into a colored formazan product.[15]
Materials:
-
Cancer cell line of interest
-
NMT inhibitor
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the NMT inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (and vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours). The prolonged cytotoxicity of NMT inhibitors may require longer incubation times to observe a significant effect.[10]
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. No solubilization step is needed.[15]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, measure at ~570 nm.[16] For MTS, measure at ~490 nm.
Data Analysis & Expected Results: Subtract the background absorbance (media-only wells). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability). Plot % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value. A dose-dependent decrease in cell viability is expected.
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction to insoluble purple formazan | Reduction to soluble formazan |
| Solubilization | Required (e.g., DMSO) | Not required |
| Endpoint | Terminal | Can be non-terminal |
| Sensitivity | High | High |
| Reference | [15] | [15][17] |
Protocol 2.3: Apoptosis Analysis by Dual Caspase-3/7 and Annexin V Staining
Rationale: NMT inhibition is known to induce apoptosis.[2][10] This protocol uses two key markers to quantify apoptosis in real-time or by flow cytometry.
-
Annexin V: Detects the externalization of phosphatidylserine (PS), an early event in apoptosis.[18][19]
-
Caspase-3/7 Activation: Detects the activity of executioner caspases, which is a hallmark of mid-stage apoptosis.[19][20]
Materials:
-
Cancer cell line of interest
-
NMT inhibitor and positive control (e.g., Staurosporine)
-
Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)
-
A cell-impermeant DNA dye for necrosis (e.g., Propidium Iodide, 7-AAD)
-
A live-cell Caspase-3/7 activation reagent (e.g., a DEVD-peptide linked to a DNA-binding dye)
-
Annexin-binding buffer
-
Flow cytometer or fluorescence microscope/live-cell imaging system
Procedure (for Flow Cytometry):
-
Cell Treatment: Seed cells in 6-well plates and treat with the NMT inhibitor (e.g., at 1x and 5x the IC50 value), vehicle, and positive control for the desired time (e.g., 24-48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin-binding buffer. Add 5 µL of fluorescent Annexin V and 5 µL of the necrosis dye (e.g., PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Data Analysis & Expected Results: The flow cytometry data will allow for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Treatment with an NMT inhibitor is expected to cause a significant increase in the percentage of early and late apoptotic cells compared to the vehicle control.
Section 3: Concluding Remarks
Targeting N-myristoyltransferase represents a promising therapeutic strategy in oncology, with several inhibitors like zelenirstat (PCLX-001) advancing into clinical trials.[21][22][23] For researchers in drug development and cancer biology, the robust characterization of NMT inhibitors in preclinical cell line models is a critical step. The protocols outlined in this guide provide a validated framework for confirming on-target activity, quantifying cytotoxic effects, and elucidating the mechanism of cell death. By employing a multi-assay approach, from biophysical target engagement with CETSA to the functional outcomes of apoptosis, researchers can build a comprehensive and compelling data package to advance the development of this novel class of anti-cancer agents.
References
- NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections.
- Potential role of N-myristoyltransferase in cancer. PubMed.
- The role of N-myristoyltransferase 1 in tumour development. PubMed.
- The role of N-myristoyltransferase 1 in tumour development.
- The role of N-myristoyltransferase 1 in tumour development. PMC - NIH.
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells.
- What are NMT1 inhibitors and how do they work?.
- Application Notes and Protocols for Cell-based Assays of NMT Inhibition with RO-09-4609. Benchchem.
- N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. PMC - PubMed Central.
- Inhibitors of NMT: A New Class of Chemotherapeutic Drugs. Bentham Science.
- A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas.
- A first-in-human, open-label, phase I trial of daily oral PCLX-001, an NMT inhibitor, in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors..
- First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published. Pacylex Pharmaceuticals.
- Apoptosis Detection Assays. PubMed.
- MTT assay protocol. Abcam.
- MTT assay and its use in cell viability and prolifer
- Apoptosis – wh
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.
- Mts-cell-viability-assay. Sigma-Aldrich.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Myristoylation: An Important Protein Modific
Sources
- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of N-myristoyltransferase 1 in tumour development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of NMT: A New Class of Chemotherapeutic Drugs | Bentham Science [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mts-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 20. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published [pacylex.com]
Application Notes and Protocols for the Purification of Myristoylated Proteins from Cell Lysates
Authored by a Senior Application Scientist
Introduction: The Significance of N-Myristoylation in Cellular Processes
N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and is generally considered irreversible.[1] Myristoylation plays a pivotal role in mediating protein-protein interactions and facilitating the localization of proteins to cellular membranes and various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria.[2][3] This localization is essential for the function of numerous signaling proteins, such as kinases and G-proteins.[4] Consequently, the study of myristoylated proteins is vital for understanding a wide array of cellular processes, including signal transduction, immune responses, and oncogenesis.[2][5] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and viral infections, making NMT an attractive therapeutic target.[3][5]
The purification of myristoylated proteins from complex cell lysates presents unique challenges due to their hydrophobic nature and often low abundance.[3] This guide provides a detailed overview of established and emerging techniques for the successful isolation and characterization of these important proteins, aimed at researchers, scientists, and drug development professionals.
Part 1: Initial Sample Preparation - Cell Lysis
The first critical step in any protein purification workflow is efficient cell lysis that preserves the integrity of the target protein. For myristoylated proteins, it is crucial to choose a lysis method and buffer that effectively solubilizes membrane-associated proteins without disrupting the myristoyl modification.
Recommended Cell Lysis Protocol
This protocol is a general guideline and may require optimization depending on the specific cell type and the downstream application.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or a milder non-ionic detergent-based buffer like one containing Triton X-100)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (if phosphorylation is also of interest)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge
Protocol for Adherent Cells:
-
Culture adherent cells to approximately 80% confluency.[6]
-
Aspirate the culture medium and wash the cells gently with ice-cold PBS.[7][8]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. The volume of lysis buffer will depend on the size of the culture dish and the desired final protein concentration.[6][8]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.[6][7]
-
Centrifuge the lysate at approximately 13,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[6][7]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. This clarified lysate is now ready for downstream purification.[7][9]
Protocol for Suspension Cells:
-
Pellet the suspension cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[6]
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.[6][7]
-
Centrifuge again to pellet the cells and remove the PBS.[6]
-
Resuspend the cell pellet in ice-cold lysis buffer with inhibitors.[7]
-
Proceed with incubation and centrifugation as described for adherent cells (steps 6-8).[7]
Part 2: Strategies for Purification of Myristoylated Proteins
Due to the hydrophobic myristoyl group, myristoylated proteins can be separated from their non-myristoylated counterparts and other cellular proteins using techniques that exploit this difference in hydrophobicity. Additionally, metabolic labeling with myristic acid analogs allows for the introduction of tags for affinity purification.
Metabolic Labeling with this compound Analogs
Metabolic labeling is a powerful technique that involves introducing modified this compound analogs into cell culture.[10] These analogs are incorporated into proteins by the cell's natural biosynthetic machinery.[10][11] Analogs containing "click" chemistry handles (e.g., azide or alkyne groups) or photoactivatable groups are particularly useful for subsequent detection and purification.[11][12]
Workflow for Metabolic Labeling and Affinity Purification:
Caption: Workflow for metabolic labeling and affinity purification of myristoylated proteins.
Protocol for Metabolic Labeling with an Azide-Modified this compound Analog:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the azide-modified this compound analog. The optimal concentration and incubation time should be empirically determined.
-
After incubation, harvest and lyse the cells as described in Part 1.
-
To the clarified lysate, add a biotin-alkyne probe and the necessary catalysts for the click chemistry reaction (e.g., copper (I) and a ligand).
-
Incubate the reaction mixture to allow for the covalent linkage of biotin to the azide-labeled myristoylated proteins.
-
The biotin-tagged myristoylated proteins can now be purified using streptavidin-coated affinity beads.
-
Incubate the lysate with the streptavidin beads, followed by extensive washing to remove non-specifically bound proteins.
-
Elute the purified myristoylated proteins from the beads using a high concentration of free biotin or by denaturing the streptavidin.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic interaction chromatography (HIC) is a powerful technique for separating proteins based on their surface hydrophobicity.[13][14] The myristoyl group significantly increases the hydrophobicity of a protein, making HIC an ideal method for separating myristoylated and non-myristoylated forms.[11][15]
Principle of HIC:
In HIC, proteins in a high-salt buffer are loaded onto a column with a hydrophobic stationary phase. The high salt concentration enhances hydrophobic interactions, causing hydrophobic proteins to bind to the column. The bound proteins are then eluted by decreasing the salt concentration in the buffer.[16][17]
HIC Experimental Workflow:
Caption: General workflow for hydrophobic interaction chromatography.
Protocol for HIC Purification:
-
Sample Preparation: Adjust the salt concentration of the clarified cell lysate to a high level (e.g., 1-2 M ammonium sulfate). Filter the sample to remove any precipitates.[16]
-
Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose or Butyl Sepharose) with a high-salt binding buffer.[15][16]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with the binding buffer to remove unbound and weakly bound proteins.
-
Elution: Elute the bound proteins using a decreasing linear salt gradient. Myristoylated proteins, being more hydrophobic, will elute at a lower salt concentration than their non-myristoylated counterparts.[15][16]
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing the purified myristoylated protein.
Immunoprecipitation (IP)
Immunoprecipitation is a type of affinity chromatography that uses a specific antibody to isolate a target protein from a complex mixture like a cell lysate.[18] This method is highly specific and can be used to purify a known myristoylated protein. Co-immunoprecipitation (Co-IP) can also be employed to identify proteins that interact with a myristoylated protein of interest.[4][19]
Protocol for Immunoprecipitation:
-
Antibody-Bead Conjugation: Incubate a specific primary antibody against the target myristoylated protein with Protein A/G-conjugated beads to form an antibody-bead complex.
-
Lysate Incubation: Add the antibody-bead complex to the clarified cell lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to the target protein.
-
Washing: Pellet the beads by centrifugation and wash them several times with a cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified protein from the beads using a low-pH elution buffer or by boiling the beads in SDS-PAGE sample buffer.
Part 3: Identification and Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of myristoylated proteins.[4] High-resolution MS can precisely determine the mass of a protein, allowing for the detection of the mass shift caused by the myristoyl group (210 Da).[20] Tandem mass spectrometry (MS/MS) can be used to identify the exact site of myristoylation.[20]
Key MS-based approaches include:
-
Intact Protein Analysis: The purified protein is analyzed directly to determine its molecular weight.
-
Peptide Mapping: The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The myristoylated N-terminal peptide will have a characteristic mass increase.[21]
Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Metabolic Labeling with Analogs | Incorporation of tagged this compound analogs for affinity capture.[11] | High specificity; allows for proteome-wide profiling.[22] | Potential for analogs to be metabolized into other lipids; may alter protein function.[12][23] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on differences in surface hydrophobicity.[13][14] | Mild elution conditions; can separate myristoylated from non-myristoylated forms.[13][15] | Requires optimization of salt type and concentration; may not be suitable for all proteins.[24] |
| Immunoprecipitation (IP) | Highly specific antibody-antigen interaction.[18] | High specificity and purity in a single step.[25] | Requires a specific antibody; elution conditions can be harsh. |
Conclusion
The purification of myristoylated proteins is a multi-step process that requires careful consideration of the protein's unique properties. A combination of techniques, such as metabolic labeling followed by affinity chromatography or HIC, often yields the best results. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop and optimize their own purification workflows for these biologically important molecules. Subsequent analysis by mass spectrometry is crucial for the definitive confirmation of myristoylation.
References
- Heuckeroth, R. O., & Gordon, J. I. (1989). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 86(14), 5262–5266.
- Wang, M., & Wu, Y.-W. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in Molecular Biology, 1584, 145–155.
- Waas, W. F., & Dalby, K. N. (2006). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 17(1), 22–33.
- Porkertova, S., Iro, M., Sacha, P., Hrabal, R., & Konvalinka, J. (2010). Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements.
- Permyakov, S. E., Cherskaya, A. M., Shulga-Morskoy, S. V., Shingarova, L. N., Baranov, K. O., Zernii, E. Y., Zinchenko, D. V., & Permyakov, E. A. (2018). A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins. International Journal of Molecular Sciences, 19(10), 3217.
- Broncel, M., Hirst, E. M., Lodoen, M. B., & Tate, E. W. (2020).
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35.
- Broncel, M., Hirst, E. M., Lodoen, M. B., & Tate, E. W. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(12), 3127–3136.
- Yap, C. K., & Arshad, A. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology, 9, 730058.
- Kaira, T., Horisawa, K., Ando, R., Koinuma, K., Igarashi, T., & Kageyama, S. (2021). TNF-α-induced Inhibition of Protein Myristoylation Via Binding Between NMT1 and Sorbs2 in Osteoblasts. In Vivo, 35(1), 131–139.
- CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology.
- Jackson, C. S., & Magee, A. I. (2001). Metabolic Labeling With Fatty Acids. Current Protocols in Cell Biology, 7(1), 7.4.1–7.4.11.
- protocols.io. (n.d.). Protein purification.
- G-Biosciences. (2024). What Is Hydrophobic Interaction Chromatography?
- EMBL. (n.d.). Hydrophobic Interaction Chromatography.
- Utsumi, T., Senda, M., Imoto, K., & Senda, T. (2018). Identification and characterization of protein N-myristoylation occurring on four human mitochondrial proteins, SAMM50, TOMM40, MIC19, and MIC25. PLoS ONE, 13(11), e0206355.
- Sandiego. (n.d.). MDH Lysate Preparation Protocol: - Bacterial Lysis for Recombinant Protein Purification.
- Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction.
- Jones, T. L. Z., Simonds, W. F., Merendino, J. J., Brann, M. R., & Spiegel, A. M. (1990). Myristoylation of an inhibitory GTP-binding protein alpha subunit is essential for its membrane attachment. Proceedings of the National Academy of Sciences, 87(2), 568–572.
- Jeromin, A., & Ikura, M. (2011). Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli. Protein and Peptide Letters, 18(10), 1038–1045.
- Sartorius. (n.d.). Affinity Chromatography Solutions for Rapid Antibody and His-Tagged Protein Purification.
- Yao, C. H. (2015).
- EMBL. (n.d.). Protein purification.
- Udenwobele, D. I., Su, R. C., Good, S. V., Ball, T. B., & Onyilagha, C. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 751.
- Towler, D. A., Eubanks, S. R., Towery, D. S., Adams, S. P., & Glaser, L. (1987). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. Proceedings of the National Academy of Sciences, 84(9), 2708–2712.
- Navigo Proteins. (2024). Affinity Chromatography for Recombinant Protein Purification.
- EMBL. (n.d.). Affinity chromatography.
- Sino Biological. (2024). Challenges and Solutions in Purifying Recombinant Proteins.
- Bio-Rad. (2015). #1 How Do You Best Prepare Your Protein Samples for Purification?
Sources
- 1. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 6. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.cn]
- 8. bosterbio.com [bosterbio.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 13. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. goldbio.com [goldbio.com]
- 15. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. Hydrophobic Interaction Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Identification and characterization of protein N-myristoylation occurring on four human mitochondrial proteins, SAMM50, TOMM40, MIC19, and MIC25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 23. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Affinity Chromatography for Recombinant Protein Purification - Navigo Proteins [navigo-proteins.com]
Visualizing Cellular Dynamics: A Guide to Live-Cell Imaging with Fluorescently Tagged Myristic Acid
<
Introduction: The Significance of Myristoylation in Cellular Signaling
N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine of a protein.[1] This process, catalyzed by N-myristoyltransferases (NMTs), is a key regulator of a vast array of cellular signal transduction pathways.[1] By enhancing a protein's hydrophobicity, myristoylation governs its localization, conformation, and interactions with other proteins and membranes.[1][2] This modification is integral to the function of numerous proteins involved in critical signaling pathways, including Src family kinases and G protein-coupled receptor signaling.[1][2] Dysregulation of N-myristoylation has been implicated in a variety of diseases, including cancer and infections, making NMTs attractive therapeutic targets.[1][3]
Fluorescently tagged myristic acid analogs are powerful tools for studying this vital post-translational modification in living cells. These probes are metabolically incorporated into proteins, allowing for the real-time visualization of myristoylated proteins and their dynamic behavior. This guide provides a comprehensive overview of the principles and protocols for using fluorescently tagged this compound in live-cell imaging applications.
The Mechanism: How Fluorescent this compound Analogs Work
Fluorescent this compound analogs are designed to mimic the natural fatty acid, allowing them to be recognized and utilized by the cell's enzymatic machinery. The process begins with the cellular uptake of the fluorescent analog. Once inside the cell, the analog is activated to its CoA derivative, myristoyl-CoA. N-myristoyltransferase (NMT) then catalyzes the transfer of the fluorescent myristoyl group from myristoyl-CoA to the N-terminal glycine residue of target proteins.[1][4] This can occur either co-translationally, as the new protein is being synthesized, or post-translationally.[4][5] The attached fluorescent tag then allows for the direct visualization of the myristoylated protein's localization, trafficking, and interactions within the live cell.[6]
A popular and effective method for visualizing myristoylated proteins involves the use of this compound analogs containing a bio-orthogonal handle, such as an azide or an alkyne group.[7][8] These "clickable" analogs are metabolically incorporated into proteins. Following this, the cells are fixed and permeabilized, and a fluorescent dye containing the complementary reactive group (an alkyne for an azide, or vice-versa) is added.[8] The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), then specifically and covalently attaches the fluorescent dye to the modified proteins, enabling their visualization.[7][8] This two-step labeling approach offers high specificity and sensitivity for detecting myristoylated proteins.[9]
Caption: Metabolic incorporation of a fluorescent this compound analog.
Choosing the Right Probe: A Comparative Overview
A variety of fluorescently tagged this compound analogs are available, each with its own spectral properties and suitability for different applications. The choice of probe will depend on the specific experimental requirements, such as the available microscope filter sets and the potential for multiplexing with other fluorescent markers.
| Probe Type | Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications |
| Directly Labeled Analogs | BODIPY | ~493 | ~503 | Bright, photostable green fluorescence. Prone to background signal.[10] |
| NBD | ~465 | ~535 | Environmentally sensitive fluorophore; fluorescence increases in hydrophobic environments.[11] | |
| Pyrene | ~340 | ~375-470 | Exhibits excimer formation, useful for studying membrane dynamics. | |
| Clickable Analogs | Azido-Myristic Acid (e.g., 12-ADA) | N/A | N/A | Requires secondary labeling with an alkyne-fluorophore via click chemistry.[7][12] |
| Alkynyl-Myristic Acid | N/A | N/A | Requires secondary labeling with an azide-fluorophore via click chemistry. Often provides lower background than the reverse orientation.[9] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for live-cell imaging of protein myristoylation using a "clickable" this compound analog. This method is highly recommended for its specificity and robust signal.[9]
Protocol: Live-Cell Labeling and Imaging of Myristoylated Proteins
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Alkynyl-myristic acid analog (e.g., 12-alkynyl-dodecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction cocktail (e.g., containing an azide-fluorophore, copper (II) sulfate, and a reducing agent like sodium ascorbate)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the alkynyl-myristic acid analog in DMSO. For labeling, complex the analog with fatty acid-free BSA in serum-free medium to improve its solubility and delivery to the cells.[13]
-
Metabolic Labeling: Replace the culture medium with the prepared labeling medium containing the alkynyl-myristic acid-BSA complex. Incubate the cells for a sufficient time (typically 4-24 hours) to allow for metabolic incorporation. The optimal labeling time should be determined empirically for each cell type and experimental condition.
-
Fixation: After incubation, wash the cells twice with warm PBS to remove excess probe. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the intracellular labeled proteins.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled myristoylated proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Caption: A typical experimental workflow for imaging myristoylated proteins.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of excess probe. - Nonspecific binding of the fluorophore. - Autofluorescence of cells or medium. | - Increase the number and duration of wash steps.[14] - Include a blocking step (e.g., with BSA) before the click reaction. - Use a mounting medium with an antifade reagent.[14] - Use fluorophores with red-shifted emission to minimize cellular autofluorescence.[10] |
| Weak or No Signal | - Insufficient probe concentration or labeling time. - Inefficient click reaction. - Low expression of myristoylated proteins. - Photobleaching. | - Optimize the probe concentration and incubation time. - Ensure the freshness of the click chemistry reagents, especially the reducing agent. - Use a positive control cell line known to express high levels of myristoylated proteins. - Minimize light exposure during imaging and use an antifade mounting medium.[14] |
| Cell Toxicity | - High concentration of the probe or DMSO. - Prolonged incubation time. | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration. - Keep the DMSO concentration in the final labeling medium below 0.1%. - Reduce the incubation time. |
Advanced Applications
Beyond simple localization studies, fluorescently tagged this compound can be employed in more advanced imaging techniques to probe the intricate dynamics of myristoylated proteins.
-
Pulse-Chase Analysis: To study the turnover and trafficking of myristoylated proteins, cells can be "pulsed" with a clickable this compound analog for a short period, followed by a "chase" with normal this compound. The fate of the labeled protein population can then be tracked over time.
-
Fluorescence Resonance Energy Transfer (FRET): FRET microscopy can be used to study protein-protein interactions. By using a fluorescently tagged this compound in combination with a fluorescently labeled protein of interest, FRET can reveal when these two molecules are in close proximity.[15]
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can be used to visualize the localization of myristoylated proteins with nanoscale resolution, providing unprecedented insights into their organization within cellular membranes and signaling complexes.[16]
Conclusion
Fluorescently tagged this compound analogs are indispensable tools for the modern cell biologist. They provide a powerful means to visualize and quantify protein myristoylation in living cells, offering a window into the dynamic regulation of cellular signaling pathways. By carefully selecting the appropriate probe and optimizing the experimental protocol, researchers can gain valuable insights into the fundamental roles of this important lipid modification in health and disease.
References
- Myristoyl
- Wright, M. H., & Clough, B. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research, 58(10), 2054-2063. (URL: [Link])
- Heal, W. P., et al. (2019). N-Myristoyl Transferase (NMT)-Catalyzed Labeling of Bacterial Proteins for Imaging in Fixed and Live Cells. Methods in Molecular Biology, 2012, 315-326. (URL: [Link])
- Myristoyl
- Protein N-Myristoyl
- Charron, G., et al. (2009). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters. Journal of the American Chemical Society, 131(13), 4967-4975. (URL: [Link])
- Wang, Y., et al. (2018). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Journal of Leukocyte Biology, 104(3), 513-523. (URL: [Link])
- Wright, M. H., et al. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Lipid Research, 58(10), 2054-2063. (URL: [Link])
- Ducker, C. E., & Ubersax, J. A. (2018). Exploring Protein Lipidation with Chemical Biology. Biochemistry, 57(2), 175-191. (URL: [Link])
- Chen, B., et al. (2018). Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies. Signal Transduction and Targeted Therapy, 3, 10. (URL: [Link])
- Kinoshita, M., et al. (2017). Single-Molecule Imaging and Super-Resolution Microscopy of Lipid Domains in Cell Membranes Using Lipid-Binding Proteins and Fluorophore-Conjugated Lipid Analogs. Molecules, 22(8), 1359. (URL: [Link])
- Martin, B. R., & Cravatt, B. F. (2009). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters. Current Protocols in Chemical Biology, 1(1), 29-43. (URL: [Link])
- Kim, S., et al. (2020). Imaging Plant Lipids with Fluorescent Reporters. Plants, 9(12), 1749. (URL: [Link])
- Jiang, H., et al. (2021). Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities. Cellular and Molecular Life Sciences, 78(24), 7935-7961. (URL: [Link])
- Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2353. (URL: [Link])
- Kellner, R. R., et al. (2016). Dynamic Organization of Myristoylated Src in the Live Cell Plasma Membrane. The Journal of Physical Chemistry B, 120(4), 655-664. (URL: [Link])
- Sklar, L. A., et al. (1977). Conjugated polyene fatty acids as fluorescent membrane probes: model system studies. Biochemistry, 16(5), 819-828. (URL: [Link])
- Broncel, M., et al. (2020).
- The Protein Lipid
- Richieri, G. V., & Kleinfeld, A. M. (2007). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Journal of Lipid Research, 48(11), 2515-2526. (URL: [Link])
- Carquin, M., et al. (2016). Fluorescent probes for detecting cholesterol-rich ordered membrane microdomains: entangled relationships between structural analogies in the membrane and functional homologies in the cell. AIMS Biophysics, 3(2), 269-293. (URL: [Link])
- Confocal fluorescent microscopy images of this compound vesicles... (URL: [Link])
- Amen, T., et al. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes.
- Conjugated fluorescent fatty acid BODIPY-C12 accumulates in peroxisomes in live cells. (URL: [Link])
- Butler, A., et al. (2023). Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? A Critical Account of the Suboptimal Reporting of Novel Fluorescent Imaging Probes, Using Lipid Droplet Stains as a Case Study. International Journal of Molecular Sciences, 24(9), 8352. (URL: [Link])
- Troubleshooting table. (URL: [Link])
- Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. (URL: [Link])
- Design, Synthesis, Application and Research Progress of Fluorescent Probes. (URL: [Link])
- Devadas, B., et al. (1995). Synthesis and antifungal activities of this compound analogs. Journal of Medicinal Chemistry, 38(10), 1837-1840. (URL: [Link])
- Zhang, G., et al. (2009). Synthesis of a novel fluorescent probe and investigation on its interaction with nucleic acid and analytical application. Talanta, 77(3), 1063-1068. (URL: [Link])
- Helping f
- Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 7. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. Dynamic Organization of Myristoylated Src in the Live Cell Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Quantitative Analysis of Protein Myristoylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of N-Myristoylation in Cellular Signaling and Disease
N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein.[1][2] This co- and post-translational modification is vital for regulating protein localization, stability, and function.[1][2] Myristoylated proteins are key players in a multitude of cellular processes, including signal transduction cascades, oncogenesis, and infectious diseases.[1][2][3] Consequently, the enzymes that catalyze this modification, N-myristoyltransferases (NMTs), have emerged as promising therapeutic targets.[1][4] Accurate and robust quantitative analysis of protein myristoylation is therefore essential for dissecting its role in complex biological systems and for the development of novel therapeutics.
This application note provides a comprehensive guide to the quantitative analysis of protein myristoylation, with a focus on modern chemical proteomic strategies. We will delve into the principles of bioorthogonal metabolic labeling coupled with state-of-the-art mass spectrometry techniques, offering detailed protocols and expert insights into experimental design and data interpretation.
Core Principle: Bioorthogonal Labeling and "Click" Chemistry
Traditional methods for studying myristoylation often relied on radioactive isotopes, which pose significant safety and disposal challenges. Modern approaches leverage bioorthogonal chemistry, which involves the introduction of a chemical reporter group that is inert to biological systems but can undergo a specific chemical reaction.[5][6][7]
For myristoylation analysis, this is achieved by metabolically labeling cells with a myristic acid analog containing a bioorthogonal handle, such as an alkyne or an azide group.[8][9][10] These analogs are recognized by the cellular machinery and incorporated into proteins by NMT.[8] The tagged proteins can then be specifically and efficiently labeled with a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) via a "click chemistry" reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][11][12]
Experimental Workflow for Quantitative Myristoylome Analysis
The overall workflow for quantitative analysis of protein myristoylation can be broken down into several key stages. This section will provide an overview, with detailed protocols to follow.
Figure 1: A generalized workflow for the quantitative proteomic analysis of protein myristoylation.
Part 1: Metabolic Labeling of Myristoylated Proteins
The foundation of this quantitative approach is the efficient and specific incorporation of a this compound analog. Alkynyl this compound is a commonly used reagent for this purpose.[8]
Protocol 1: Metabolic Labeling with Alkynyl this compound
Materials:
-
Alkynyl this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium appropriate for your cell line
-
Mammalian cells of interest
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of alkynyl this compound in DMSO.
-
On the day of the experiment, prepare the labeling medium by conjugating the alkynyl this compound to fatty acid-free BSA. This improves its solubility and delivery to the cells. A typical final concentration for the alkyne analog is 25-100 µM.
-
Incubate the analog with BSA in serum-free medium for 30 minutes at 37°C with gentle agitation.
-
Filter-sterilize the labeling medium.
-
-
Cell Labeling:
-
Plate your cells and grow them to the desired confluency.
-
For suspension cells, ensure they are in the logarithmic growth phase.
-
Remove the existing culture medium and wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (typically 4-18 hours). The optimal labeling time should be determined empirically for your specific cell line and experimental goals.
-
-
Cell Harvest:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with cold PBS to remove any unincorporated analog.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
The cell pellet can be stored at -80°C or processed immediately.
-
Part 2: Sample Preparation for Mass Spectrometry
Following metabolic labeling, the next critical steps involve cell lysis, click chemistry-mediated biotinylation, enrichment of the myristoylated proteins, and their digestion into peptides for mass spectrometry analysis.
Protocol 2: Click Chemistry, Enrichment, and On-Bead Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add biotin-azide, TCEP (a reducing agent), and TBTA (a copper-stabilizing ligand).
-
Initiate the reaction by adding CuSO₄.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with rotation to allow for the capture of biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background and ensuring high-quality data. Washes can include buffers with increasing concentrations of urea and SDS.
-
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins by adding DTT and incubating at 56°C.
-
Alkylate the proteins by adding IAA and incubating in the dark at room temperature.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
The following day, collect the supernatant containing the digested peptides.
-
Perform a second digestion step for a few hours to maximize peptide recovery.
-
Combine the peptide supernatants and desalt them using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Part 3: Quantitative Mass Spectrometry Strategies
Once the myristoylated peptides have been isolated, various mass spectrometry-based techniques can be employed for their quantification. The choice of method will depend on the specific experimental question, available instrumentation, and desired level of multiplexing.
A. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique that provides high accuracy and reproducibility for quantitative proteomics.[13][14][15] In a SILAC experiment for myristoylation analysis, two cell populations are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[15] One population is treated with the experimental condition (e.g., a drug), while the other serves as a control. Both populations are labeled with the this compound analog. The cell lysates are then mixed in a 1:1 ratio before the click chemistry and enrichment steps.[16] The relative abundance of a myristoylated protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrometer.[15]
Advantages of SILAC:
-
High quantitative accuracy as samples are combined early in the workflow, minimizing experimental variability.[14][16]
-
In vivo labeling ensures complete incorporation of the stable isotopes.[13]
Considerations:
-
Applicable only to cells that can be metabolically labeled in culture.
-
Requires complete incorporation of the heavy amino acids, which can take several cell divisions.
B. Isobaric Tagging (TMT and iTRAQ)
Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods that allow for the simultaneous quantification of proteins in multiple samples (multiplexing).[17][18][19][20] In this approach, peptides from different samples are labeled with isobaric tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.[17][21][22] The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion.[17][22] This allows for the comparison of myristoylation levels across multiple conditions or time points in a single experiment.[18][23]
Advantages of Isobaric Tagging:
-
Enables multiplexing of up to 18 samples with TMTpro reagents.[20]
-
Suitable for a wide range of sample types, including tissues and clinical samples.[18]
Considerations:
-
Labeling is performed after peptide digestion, which can introduce some variability.
-
Co-isolation of interfering ions can lead to ratio compression, potentially underestimating quantitative differences.
| Feature | SILAC | TMT/iTRAQ |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) |
| Multiplexing | Typically 2-3 plex | Up to 18-plex |
| Quantitative Accuracy | Very High | High |
| Sample Types | Proliferating cells | All sample types |
| Key Advantage | Early sample mixing | High throughput |
Protocol 3: TMT Labeling of Enriched Myristoylated Peptides
Materials:
-
Desalted peptides from Protocol 2
-
TMTpro™ Reagent Set
-
Anhydrous acetonitrile (ACN)
-
Hydroxylamine
Procedure:
-
Peptide Quantification: Accurately determine the peptide concentration of each sample.
-
TMT Labeling:
-
Reconstitute the TMT reagents in anhydrous ACN.
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching the Reaction: Add hydroxylamine to quench the labeling reaction.
-
Sample Pooling: Combine the labeled samples into a single tube.
-
Desalting: Desalt the pooled sample using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. The mass spectrometer should be programmed to perform fragmentation (e.g., HCD) to generate the TMT reporter ions for quantification.
Part 4: Validating N-Myristoylation Substrates with NMT Inhibitors
A common challenge in lipidomics is distinguishing true enzymatic modifications from non-specific lipid association. The use of selective N-myristoyltransferase (NMT) inhibitors provides a powerful method for validating bona fide N-myristoylation substrates.[3] By treating cells with an NMT inhibitor prior to and during metabolic labeling, the incorporation of the this compound analog into true NMT substrates will be significantly reduced or abolished.[1]
Figure 2: Mechanism of NMT inhibitor-based validation of myristoylation.
Protocol 4: NMT Inhibitor Treatment for Substrate Validation
Procedure:
-
Inhibitor Treatment:
-
Treat one set of cells with a selective NMT inhibitor at a pre-determined effective concentration. The treatment duration will depend on the inhibitor's mechanism of action and cellular uptake.
-
Treat a parallel set of cells with a vehicle control (e.g., DMSO).
-
-
Metabolic Labeling:
-
Following the inhibitor pre-treatment, perform metabolic labeling with alkynyl this compound (Protocol 1) in the continued presence of the inhibitor or vehicle.
-
-
Sample Processing and Analysis:
-
Harvest the cells and process the samples for quantitative proteomic analysis as described above (e.g., using TMT labeling to compare the inhibitor-treated and control samples).
-
-
Data Analysis:
-
True N-myristoylated proteins will show a significant decrease in signal in the inhibitor-treated sample compared to the control. Proteins that are non-specifically labeled or modified by other means will not show this dose-dependent decrease.
-
Conclusion and Future Perspectives
The combination of bioorthogonal chemistry and advanced quantitative mass spectrometry has revolutionized the study of protein myristoylation. The workflows and protocols detailed in this application note provide a robust framework for the identification and quantification of myristoylated proteins, enabling researchers to gain deeper insights into their regulatory roles in health and disease. As new bioorthogonal probes and mass spectrometry technologies continue to emerge, the sensitivity, specificity, and throughput of myristoylome analysis will undoubtedly continue to improve, paving the way for new discoveries and therapeutic interventions.
References
- Isobaric tag for relative and absolute quantitation - Wikipedia. (n.d.).
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Grammel, M. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 740-749.
- CD Genomics. (n.d.). TMT(Tandem Mass Tags) Quantitative Proteomics Analysis.
- University of Massachusetts Chan Medical School. (n.d.). iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics.
- Biotech Support Group. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Grammel, M. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 740-749.
- Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Grammel, M. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of Chemical Research, 44(9), 740-749.
- Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.).
- Zhang, M., & Hang, H. C. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 15(7), 577-585.
- Yang, Y., & Wu, H. (2013). A Bioorthogonal Chemistry Strategy for Probing Protein Lipidation in Live Cells.
- Patsnap. (2024, June 21). What are NMT1 inhibitors and how do they work?.
- Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192.
- University of California, Davis. (n.d.). Relative Quantification: iTRAQ & TMT.
- GenScript. (n.d.). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.
- Gevaert, K., & Impens, F. (2009). Quantitative Proteomics Using iTRAQ Labeling and Mass Spectrometry. In Methods in molecular biology (Clifton, N.J.) (Vol. 564, pp. 143–151). Humana Press.
- Mtoz Biolabs. (n.d.). TMT Quantitative Proteomics.
- Wiese, S., Reidegeld, K. A., Meyer, H. E., & Warscheid, B. (2007). Quantification of proteins by iTRAQ. Methods in molecular biology (Clifton, N.J.), 359, 143-151.
- Zhang, M., & Hang, H. C. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 15(7), 577-585.
- Hennrich, M. L., & Gavin, A. C. (2015). Quantitative mass spectrometry of posttranslational modifications: keys to confidence. Science signaling, 8(371), re5.
- Thinon, E., Serwa, A., Broncel, M., Brannigan, J. A., Brassat, U., Wright, M. H., ... & Tate, E. W. (2014). Global profiling of co-and post-translationally N-myristoylated proteomes in human cells.
- Alhourani, L., Tabana, Y., Anand, A., & Fahlman, R. P. (2022). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 23(19), 11467.
- Sol, A. M., & Wagner, G. R. (2020). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. In Methods in molecular biology (Clifton, N.J.) (Vol. 2080, pp. 151–163). Humana Press.
- Ivanov, I., & Christov, C. Z. (2021). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International journal of molecular sciences, 22(16), 8887.
- Shen, Y., Li, N., Wang, J., Liu, Y., & Wu, J. (2018). Proteomic Profiling of De Novo Protein Synthesis in Starvation-Induced Autophagy Using Bioorthogonal Noncanonical Amino Acid Tagging. Journal of proteome research, 17(1), 224-233.
- Hang, H. C., & Wilson, J. P. (2013). Chemical reporters for biological discovery.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Lanyon-Hogg, T., & Tate, E. W. (2018). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Trends in pharmacological sciences, 39(3), 226-240.
- Mtoz Biolabs. (n.d.). From Qualitative to Quantitative: The Comprehensive Capabilities of Mass Spectrometry in PTM Research.
- Broncel, M., & Tate, E. W. (2018). Chemical proteomic approaches to investigate N-myristoylation. In Methods in molecular biology (Clifton, N.J.) (Vol. 1777, pp. 217–236). Humana Press.
- Brannigan, J. A., Smith, B. A., Yu, Z., & Wilkinson, A. J. (2014). Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. MedChemComm, 5(10), 1473-1478.
- Heal, W. P., Wright, M. H., Thinon, E., & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Singh, N., & Siddiqi, M. I. (2019). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS omega, 4(7), 12151-12164.
- Johnson, D. R., Rudnick, D. A., Adams, S. P., & Gordon, J. I. (1991). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. The Journal of biological chemistry, 266(20), 13424-13433.
- Kelly, R. S., & DeLuca, J. M. (2022). Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. Metabolites, 12(5), 404.
- Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
- The Francis Crick Institute. (n.d.). Chemical proteomic approaches to investigate N-myristoylation.
- Wilson, J. P. (2012).
- DeGraw, A. J., & Distefano, M. D. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS chemical biology, 11(10), 2820-2828.
- DeGraw, A. J., & Distefano, M. D. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS chemical biology, 11(10), 2820-2828.
- Tucker, C. S., & Stains, C. I. (2014). Fluorescent imaging of protein myristoylation during cellular differentiation and development. The FASEB Journal, 28(11), 4749-4757.
Sources
- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 16. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 18. TMT(Tandem Mass Tags) Quantitative Proteomics Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 19. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 20. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 21. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 22. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: Probing Protein Myristoylation Sites Using Site-Directed Mutagenesis
Introduction: The Significance of a Single Glycine
N-myristoylation is a crucial, often co-translational lipid modification where N-myristoyltransferase (NMT) irreversibly attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a target protein.[1][2] This seemingly simple modification is a pivotal event that governs the protein's fate, dictating its ability to associate with cellular membranes, engage in specific protein-protein interactions, and ultimately, execute its function within complex signaling networks.[3][4] From the oncogenic kinase Src to the alpha subunits of heterotrimeric G proteins, myristoylation acts as a critical switch, anchoring these key players to the cellular membrane where they can encounter their respective activators and downstream effectors.[1][5]
Dysregulation of N-myristoylation is implicated in a host of human diseases, including cancer, and various infectious diseases, making the process a compelling area for therapeutic intervention.[6][7] Understanding the precise functional role of this lipid anchor on a given protein is therefore of paramount importance. Site-directed mutagenesis provides a powerful and precise tool to dissect this role. By specifically mutating the N-terminal glycine (G2) residue, typically to an alanine (A2), researchers can create a non-myristoylatable version of the protein.[8] This G2A mutant serves as an invaluable negative control, allowing for a direct comparison with its wild-type counterpart to elucidate the specific contributions of the myristoyl group to protein localization, stability, and function.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate experiments aimed at studying protein myristoylation sites using site-directed mutagenesis. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and outline robust analytical methods to confirm the functional consequences of ablating this critical lipid modification.
Mechanistic Principles: Why a Glycine to Alanine Mutation Works
The catalytic mechanism of N-myristoyltransferase (NMT) exhibits a stringent requirement for an N-terminal glycine residue.[9] The enzyme's active site is exquisitely shaped to accommodate the small, unbranched side chain of glycine, allowing for the efficient transfer of the myristoyl group from myristoyl-CoA to the alpha-amino group of the nascent polypeptide.[9]
The substitution of this critical glycine with alanine, which possesses a slightly bulkier methyl group, sterically hinders the protein's entry into the NMT active site. This prevents the enzymatic reaction, resulting in a protein that lacks the myristoyl anchor.[8] The conservative nature of the glycine-to-alanine substitution is crucial, as it is unlikely to cause significant perturbations to the overall protein structure or folding, thus ensuring that any observed functional differences between the wild-type and mutant protein can be confidently attributed to the absence of the myristoyl moiety.[4]
Experimental Workflow: A Step-by-Step Guide
The overall experimental strategy involves mutating the target gene, expressing both the wild-type and mutant proteins, and then comparing their biochemical and cellular properties.
Caption: Overall workflow for studying myristoylation via site-directed mutagenesis.
Protocol: Site-Directed Mutagenesis (G2A Mutant Generation)
This protocol is adapted from the principles of the QuikChange™ Site-Directed Mutagenesis method.[10][11]
2.1.1. Primer Design:
-
Objective: To design complementary forward and reverse primers containing the desired GGC (Gly) to GCC (Ala) mutation.
-
Guidelines:
-
Primers should be 25-45 bases in length.[9]
-
The melting temperature (Tm) should be ≥ 78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch.[9]
-
The mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.[11]
-
The GC content should be at least 40%.[9]
-
Primers should terminate in at least one G or C base.[9]
-
HPLC purification of primers is recommended for large plasmids or challenging mutations.[12]
-
Example Primers for G2A Mutation:
-
Forward Primer: 5'-GCT AGC ATG GCC TCC AAG GAG...-3' (Met-Ala-Ser-Lys-Glu...)
-
Reverse Primer: 5'-...CTC CTT GGA GGC CAT GCT AGC-3'
2.1.2. PCR Amplification:
-
Objective: To amplify the entire plasmid, incorporating the mutagenic primers. A high-fidelity DNA polymerase is essential to prevent secondary mutations.[13]
| Component | Volume (µL) for 50 µL Rxn | Final Concentration |
| 5x Phusion HF Buffer | 10 | 1x |
| 10 mM dNTPs | 1 | 200 µM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template Plasmid DNA (10 ng/µL) | 1-5 | 10-50 ng |
| Phusion DNA Polymerase | 0.5 | 1.0 U |
| Nuclease-Free Water | up to 50 | - |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | |
| Annealing | 60-68* | 30 sec | 18-25 |
| Extension | 72 | 30 sec/kb of plasmid length | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | - |
* Annealing temperature should be optimized based on the primer Tm.
2.1.3. DpnI Digestion:
-
Objective: To digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[14]
-
Procedure:
2.1.4. Transformation:
-
Objective: To introduce the nicked, mutant plasmid into competent E. coli cells.
-
Procedure:
-
Thaw a 50 µL aliquot of high-efficiency competent cells (e.g., DH5α, XL1-Blue) on ice.[18]
-
Add 1-2 µL of the DpnI-treated PCR product to the cells.[19]
-
Incubate on ice for 30 minutes.[19]
-
Heat shock at 42°C for 45 seconds.[18]
-
Immediately return to ice for 2 minutes.[18]
-
Add 250-500 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.[18]
-
Plate on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
2.1.5. Verification:
-
Pick several colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the mutation and the absence of any other sequence changes by Sanger sequencing.
Protocol: Recombinant Protein Expression and Purification
-
Objective: To produce sufficient quantities of both wild-type (WT) and G2A mutant protein for downstream analysis. Co-expression with yeast N-myristoyltransferase (NMT) in E. coli is required for myristoylation of the WT protein.[20][21]
2.2.1. Expression:
-
Co-transform competent E. coli (e.g., BL21(DE3)) with two plasmids: one containing the target protein (WT or G2A mutant, often with a His-tag) and another containing the yeast NMT gene.[22]
-
Grow a starter culture overnight in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of expression medium (e.g., Terrific Broth or auto-induction media) supplemented with 50 µM myristic acid.[20]
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.4 mM final concentration) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).[22]
-
Harvest the cells by centrifugation.
2.2.2. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 30,000 x g for 30 minutes).[22]
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Assess purity by SDS-PAGE and protein concentration using a Bradford or BCA assay. Dialyze into a suitable storage buffer.
Validation and Functional Analysis
A multi-pronged approach is essential to unequivocally demonstrate the loss of myristoylation and to characterize its functional consequences.
Verifying the Absence of Myristoylation
3.1.1. Mass Spectrometry:
Mass spectrometry is the gold standard for confirming protein post-translational modifications.
-
Principle: Myristoylation adds 210 Da to the mass of the protein. Analysis of the intact protein or a tryptic peptide containing the N-terminus will reveal this mass shift in the WT protein, which will be absent in the G2A mutant.[23]
-
Sample Preparation:
-
Analysis: Analyze the peptide mixture using LC-MS/MS. Look for the N-terminal peptide. The G2A mutant peptide will have a mass corresponding to the amino acid sequence, while the WT peptide will have an additional mass of 210.2 Da.
3.1.2. Metabolic Radiolabeling:
-
Principle: This method provides a direct visualization of myristate incorporation. Cells expressing the WT or G2A mutant protein are incubated with radiolabeled this compound ([³H]this compound). The lipid becomes incorporated into the WT protein, which can then be detected by autoradiography.
-
Protocol:
-
Transfect mammalian cells with plasmids encoding WT or G2A mutant proteins.
-
24-48 hours post-transfection, incubate the cells in media containing [³H]this compound (e.g., 100 µCi/mL) for 4-6 hours.
-
Lyse the cells and immunoprecipitate the protein of interest.
-
Resolve the immunoprecipitates by SDS-PAGE.
-
Perform fluorography or autoradiography to visualize the radiolabeled proteins.
-
Expected Result: A strong band will be visible for the WT protein, while no band (or a significantly fainter one) will be present for the G2A mutant.
-
Assessing Functional Consequences
The loss of the myristoyl anchor is expected to have profound effects on the protein's cellular localization and its ability to participate in signaling pathways.[1][4]
3.2.1. Subcellular Fractionation:
-
Principle: Myristoylation typically tethers proteins to cellular membranes. Subcellular fractionation separates the membrane and cytosolic components of a cell, allowing for the determination of the protein's localization.[25]
-
Protocol (Simplified):
-
Harvest cells expressing either WT or G2A mutant protein.
-
Homogenize cells in an isotonic buffer.[26]
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and intact cells.[26]
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour.[25]
-
The resulting pellet contains the membrane fraction, and the supernatant contains the cytosolic fraction.
-
Analyze equal protein amounts from both fractions by Western blotting using an antibody against the protein of interest.
-
Expected Result: The WT protein should be enriched in the membrane fraction, while the G2A mutant should be predominantly found in the cytosolic fraction.
-
Table 1: Expected Results from Subcellular Fractionation
| Protein Variant | Membrane Fraction | Cytosolic Fraction |
| Wild-Type (WT) | +++ | + |
| G2A Mutant | - | +++ |
| (+ indicates relative abundance, - indicates absence) |
3.2.2. Immunofluorescence Microscopy:
-
Principle: This technique provides a visual confirmation of the protein's subcellular localization within the intact cell.[27][28]
-
Protocol:
-
Grow cells expressing WT or G2A mutant protein on coverslips.
-
Fix the cells with 4% paraformaldehyde.[29]
-
Permeabilize the cells with a detergent like 0.1% Triton X-100.[29]
-
Incubate with a primary antibody specific to the protein of interest.
-
Wash and incubate with a fluorescently-labeled secondary antibody.[27]
-
Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.
-
Expected Result: The WT protein will often show a distinct pattern of localization at the plasma membrane or other cellular membranes. In contrast, the G2A mutant will typically display a diffuse, cytosolic staining pattern.
-
Case Studies: Myristoylation in Key Signaling Pathways
Src Family Kinases:
Src, a non-receptor tyrosine kinase, is a proto-oncogene whose activity is tightly regulated. Myristoylation is essential for its localization to the plasma membrane, which is a prerequisite for its transforming activity.[1][4] A G2A mutant of Src fails to associate with the membrane, remains in the cytosol, and is unable to phosphorylate its membrane-associated substrates, thereby losing its oncogenic potential.[6]
Caption: Myristoylation-dependent localization and activation of Src kinase.
G Protein Signaling:
The α-subunits of many heterotrimeric G proteins (e.g., Gαi) are myristoylated at their N-terminal glycine.[5] This modification is crucial for their interaction with the Gβγ dimer and for their association with the inner leaflet of the plasma membrane, allowing them to efficiently couple with G protein-coupled receptors (GPCRs).[8] A G2A mutation in Gαi prevents its membrane attachment, uncoupling it from the GPCR signaling cascade.[8]
Sources
- 1. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Fractionation [protocols.io]
- 3. static.igem.org [static.igem.org]
- 4. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Activation and Inactivation of G Proteins [jove.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression | Performance Analytics [scinapse.io]
- 8. pnas.org [pnas.org]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. gladstone.org [gladstone.org]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. Improvement of PCR reaction conditions for site-directed mutagenesis of big plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. static.igem.org [static.igem.org]
- 15. ProtocolsDpnIDigestion < Lab < TWiki [barricklab.org]
- 16. static.igem.wiki [static.igem.wiki]
- 17. static.igem.org [static.igem.org]
- 18. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 19. welgene.com.tw [welgene.com.tw]
- 20. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
- 22. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. Cell fractionation: Techniques and applications | Abcam [abcam.com]
- 27. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 29. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]
Application Notes and Protocols for the Use of Radiolabeled Myristic Acid in Metabolic Studies
Foreword: Unraveling Cellular Energetics and Signaling with Radiolabeled Myristic Acid
Welcome to this comprehensive guide on the application of radiolabeled this compound in metabolic research. This compound, a 14-carbon saturated fatty acid (C14:0), is not merely a cellular fuel source; it is a critical player in a symphony of biological processes, from energy homeostasis to intricate signaling cascades.[1][2] Its covalent attachment to proteins, a post-translational modification known as N-myristoylation, governs protein localization, function, and stability.[1][3][4] The study of this compound's journey through metabolic pathways is therefore fundamental to understanding cellular health and the dysregulation that underlies numerous diseases, including cancer and infectious diseases.[3][4]
Radiolabeling provides an exquisitely sensitive and quantitative method to trace the fate of this compound within complex biological systems. By introducing a radioactive isotope, typically tritium (³H) or carbon-14 (¹⁴C), into the this compound molecule, we can follow its uptake, incorporation into various lipid species, oxidation for energy, and attachment to proteins.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale to empower you to design, execute, and interpret your experiments with confidence and scientific rigor.
Part 1: Core Principles of this compound Metabolism and Radiotracer Studies
This compound's metabolic journey begins with its uptake into the cell, followed by its activation to myristoyl-CoA by acyl-CoA synthetases.[8] From this central metabolic branch point, myristoyl-CoA can enter several key pathways:
-
β-Oxidation: In the mitochondria, myristoyl-CoA is broken down to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. This is a primary route for energy production.
-
Lipid Synthesis: Myristoyl-CoA can be incorporated into various complex lipids, including triglycerides for energy storage and phospholipids as essential components of cellular membranes.[9]
-
Protein N-Myristoylation: Catalyzed by N-myristoyltransferase (NMT), the myristoyl group is transferred to the N-terminal glycine of a specific set of proteins.[3][4][10] This modification is crucial for the function of numerous signaling proteins.[1][4]
-
Chain Elongation: this compound can be elongated to form longer-chain fatty acids like palmitic acid.[5][11]
The choice of radiolabel is critical and depends on the specific research question:
-
[1-¹⁴C]this compound: With the label on the carboxyl carbon, this tracer is ideal for studying β-oxidation. The release of ¹⁴CO₂ provides a direct measure of fatty acid oxidation.
-
[9,10-³H]this compound: Labeled on the fatty acyl chain, this tracer is well-suited for tracking the incorporation of this compound into lipids and proteins. The release of tritiated water (³H₂O) can also be used to assess β-oxidation.[7]
Safety First: Handling Radiolabeled Compounds
Working with radiolabeled materials necessitates strict adherence to safety protocols to protect both the researcher and the environment. Always consult your institution's radiation safety officer and follow established guidelines.[12][13][14] Key principles include:
-
Designated Work Areas: Use a designated fume hood for handling volatile radiolabeled compounds.[12][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[12][13][15]
-
Contamination Monitoring: Regularly monitor your work area for contamination using appropriate survey meters or wipe tests.[14][15]
-
Waste Disposal: Dispose of all radioactive waste in clearly labeled, designated containers according to institutional protocols.[15]
-
Storage: Store radiolabeled compounds securely and under recommended conditions to prevent degradation and contamination.[15][16] Be aware that compounds like ³H can seep through plastic over time.[16]
Part 2: Experimental Protocols
Protocol 1: Measuring this compound β-Oxidation in Cultured Cells
This protocol details a method to quantify the rate of this compound oxidation by measuring the production of ¹⁴CO₂ from [1-¹⁴C]this compound.
Rationale: The cleavage of the bond between the first and second carbons of the fatty acid during the initial steps of β-oxidation releases the carboxyl carbon as ¹⁴CO₂. Trapping and quantifying this released gas provides a direct measure of the rate of fatty acid oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
[1-¹⁴C]this compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
Scintillation vials
-
Whatman filter paper
-
1M Perchloric acid
-
β-phenylethylamine (or other CO₂ trapping agent)
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to reach the desired confluency.
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of [1-¹⁴C]this compound complexed to fatty acid-free BSA. This enhances its solubility and cellular uptake. A typical molar ratio of this compound to BSA is 4:1.
-
Briefly, dissolve the radiolabeled this compound in a small volume of ethanol. In a separate tube, dissolve BSA in serum-free medium. While vortexing the BSA solution, slowly add the this compound solution. Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared ¹⁴C-myristic acid/BSA complex in serum-free medium to each well.
-
-
CO₂ Trapping:
-
Place a small, folded piece of Whatman filter paper into a cap for a 1.5 mL microcentrifuge tube.
-
Add a specific volume of a CO₂ trapping agent (e.g., 20 µL of β-phenylethylamine) to the filter paper.
-
Carefully place the cap containing the saturated filter paper, open side up, into each well of the culture plate, ensuring it does not touch the medium.
-
Seal the wells tightly (e.g., with multiple layers of parafilm or a sealing mat) to create a closed system.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired time (e.g., 2-4 hours).
-
Stopping the Reaction and Releasing CO₂:
-
After incubation, transfer the plate to a fume hood.
-
Carefully inject 1M perchloric acid into each well through the sealant to lyse the cells and release the dissolved CO₂ from the medium. Be cautious not to disturb the filter paper trap.
-
Allow the plate to sit at room temperature for at least 1 hour to ensure complete trapping of the released ¹⁴CO₂.
-
-
Quantification:
-
Carefully remove the filter paper traps and place each into a separate scintillation vial.
-
Add an appropriate volume of liquid scintillation cocktail to each vial.
-
Count the radioactivity using a liquid scintillation counter with a ¹⁴C window.[17]
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the amount of protein per well or the cell number.
-
Results are typically expressed as nmol of this compound oxidized per hour per mg of protein.
-
Protocol 2: Analysis of Protein N-Myristoylation Using Radiolabeled this compound
This protocol describes the metabolic labeling of cells with [³H]this compound to identify and quantify myristoylated proteins.
Rationale: N-myristoyltransferase (NMT) specifically incorporates this compound onto the N-terminal glycine of target proteins.[3][4] By providing cells with radiolabeled this compound, newly synthesized myristoylated proteins will become radioactive and can be detected by autoradiography or fluorography after separation by SDS-PAGE. This technique is invaluable for studying the regulation of protein myristoylation and for screening potential NMT inhibitors.[18][19]
Materials:
-
Cultured cells
-
[9,10-³H]this compound
-
Cell culture medium (serum-free for labeling)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Fluorographic enhancement solution (e.g., EN³HANCE™)
-
X-ray film or phosphorimager screen
-
Protein assay reagent (e.g., BCA)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If testing inhibitors, pre-incubate the cells with the compound for the desired time before adding the radiolabel.
-
Metabolic Labeling:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with [³H]this compound in serum-free medium. The concentration and incubation time will need to be optimized for your cell type and experimental goals (e.g., 20-50 µCi/mL for 2-4 hours).
-
-
Cell Lysis:
-
After labeling, wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells directly in the dish with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
SDS-PAGE:
-
Mix an equal amount of protein from each sample with SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Fluorography:
-
After electrophoresis, fix the gel (e.g., in a solution of isopropanol, acetic acid, and water).
-
Immerse the gel in a fluorographic enhancement solution according to the manufacturer's instructions. This impregnates the gel with a scintillant that will emit light when excited by the low-energy beta particles from ³H.
-
Dry the gel under vacuum.
-
-
Detection:
-
Expose the dried gel to X-ray film at -80°C. The exposure time can range from days to weeks depending on the level of incorporation.[4]
-
Alternatively, use a phosphorimager for more quantitative results and shorter exposure times.
-
-
Analysis: The resulting autoradiogram will show bands corresponding to the myristoylated proteins. The intensity of the bands can be quantified using densitometry.
Protocol 3: Separation of Radiolabeled Lipids by Thin-Layer Chromatography (TLC)
This protocol outlines a method to separate and quantify the incorporation of radiolabeled this compound into different lipid classes.
Rationale: TLC is a powerful and cost-effective technique for separating lipids based on their polarity.[20][21][22] A silica gel plate serves as the stationary phase, and a mixture of organic solvents acts as the mobile phase. As the mobile phase moves up the plate, it carries the lipids with it at different rates, leading to their separation. This allows for the analysis of how this compound is distributed among triglycerides, phospholipids, and other lipid species.
Materials:
-
Cell or tissue lipid extracts containing radiolabeled lipids
-
Silica gel TLC plates
-
TLC developing chamber
-
Mobile phase solvent system (e.g., for neutral lipids: petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)[20][22]
-
Lipid standards (e.g., this compound, triolein, phosphatidylcholine)
-
Iodine crystals (for visualization)
-
Scintillation vials
-
Scraper
-
Liquid scintillation cocktail
Step-by-Step Methodology:
-
Lipid Extraction: Extract lipids from your radiolabeled cells or tissues using a standard method like the Folch or Bligh-Dyer procedure.
-
Plate Preparation:
-
Using a pencil, gently draw a line (the origin) about 1.5-2 cm from the bottom of the TLC plate.[23]
-
Mark the lanes for your samples and standards.
-
-
Sample Application:
-
Dissolve the dried lipid extracts in a small volume of a non-polar solvent (e.g., chloroform:methanol 2:1).
-
Using a fine capillary tube or syringe, carefully spot a small volume of each sample onto the origin in its designated lane.[20] Allow the spot to dry completely between applications to keep the spot size small.
-
Spot lipid standards in separate lanes.
-
-
Chromatogram Development:
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5-1 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which improves resolution.
-
Place the lid on the chamber and allow it to equilibrate for at least 10-15 minutes.[20]
-
Carefully place the TLC plate into the chamber, ensuring the origin is above the solvent level.
-
Replace the lid and allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.[23]
-
-
Visualization and Quantification:
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Place the plate in a sealed chamber containing a few iodine crystals. The iodine vapor will stain the lipid spots brown.[22]
-
Lightly circle the identified spots (including those corresponding to the standards) with a pencil.
-
Scrape the silica from each identified spot into a separate scintillation vial.
-
Add liquid scintillation cocktail to each vial and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity incorporated into each lipid class.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare to the standards for identification.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | [1-¹⁴C]this compound | [9,10-³H]this compound | Notes |
| Primary Use | β-Oxidation studies | Lipid and protein incorporation studies | |
| Typical Specific Activity | 40-60 mCi/mmol | 10-60 Ci/mmol | Higher specific activity of ³H allows for detection of less abundant molecules. |
| Emission Energy (Max) | 0.156 MeV | 0.0186 MeV | ¹⁴C is a higher energy beta emitter. |
| Detection Method | Liquid Scintillation Counting | LSC (with fluorography for gels) | Different energy windows are used for counting.[17] |
| Typical Cell Culture Conc. | 0.5-2 µCi/mL | 20-50 µCi/mL | Concentration is highly dependent on the experiment and cell type. |
Visualizing Metabolic Fates and Workflows
Diagram 1: Metabolic Fates of this compound
Caption: Key metabolic pathways for radiolabeled this compound.
Diagram 2: Experimental Workflow for β-Oxidation Assay
Caption: Workflow for measuring this compound β-oxidation.
References
- Selvakumar, P., et al. (2018). A fluorescence-based assay for N-myristoyltransferase activity. PLoS ONE, 13(7), e0200100. [Link]
- Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. [Link]
- Rioux, V., et al. (2000). This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes. Journal of Nutritional Biochemistry, 11(5), 247-253. [Link]
- Legrand, P., et al. (2002).
- RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC)
- Moravek, Inc. (n.d.). Radiolabeled Compound Handling 101. [Link]
- Ghosh, S. (2016). Thin-Layer Chromatography of Phospholipids. Methods in Molecular Biology, 1376, 13-21. [Link]
- Taton, A., et al. (2019). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 24(22), 4084. [Link]
- Food and Agriculture Organization of the United Nations. (n.d.).
- MEU JO. (2021, March 14).
- Wang, Z., & Benning, C. (2011). Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC). Journal of Visualized Experiments, (49), e2518. [Link]
- National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]
- Carpentier, A. C. (2018). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Frontiers in Physiology, 9, 1493. [Link]
- Edwards, R. A., et al. (2021). In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. Cancers, 13(16), 4066. [Link]
- Wang, L. X., et al. (1991). This compound utilization and processing in BC3H1 muscle cells. Journal of Biological Chemistry, 266(21), 13883-13890. [Link]
- Shchepin, R. V., et al. (2017). Real time non invasive imaging of fatty acid uptake in vivo. eLife, 6, e22249. [Link]
- Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]
- Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). [Link]
- ResearchGate. (n.d.). NMT assay.
- van den Berg, J. J., et al. (1990). Effect of dietary fats on linoleic acid metabolism. A radiolabel study in rats. Annals of the New York Academy of Sciences, 598, 497-499. [Link]
- University of East Anglia. (n.d.).
- Everon Bio. (n.d.).
- Scribd. (n.d.).
- Amersham Biosciences. (n.d.). Radiochemicals: A guide to their safe handling and use. [Link]
- Davies, J. W., & Cocking, E. C. (1966). Liquid scintillation counting of 14C and 3H samples using glass-fibre or filter-paper discs. Biochimica et Biophysica Acta, 115(2), 511-513. [Link]
- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
- Manning, N. J., et al. (1990). A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts. Journal of Inherited Metabolic Disease, 13(1), 58-68. [Link]
- Singh, P., et al. (2019). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 4(7), 12345-12358. [Link]
- Wilcox, C., et al. (1990). Acylation of proteins with this compound occurs cotranslationally. Science, 249(4965), 235-238. [Link]
- Columbia University. (n.d.).
- Heuckeroth, R. O., & Gordon, J. I. (1989). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 86(14), 5262-5266. [Link]
- ResearchGate. (n.d.). Determination of the Liquid Scintillation Counting Efficiency of 3H and/or 14C Labelled Samples Independently of the Degree of Colour and/or Chemical Quenching. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- University of California, Berkeley. (n.d.). 6. Procedures for Work with Radioactive Materials. Office of Environment, Health & Safety. [Link]
- Liu, X., et al. (2023).
- DeGrella, R. F., & Light, R. J. (1980). Uptake and metabolism of fatty acids by dispersed adult rat heart myocytes. I. Kinetics of transport and metabolism of 1-(14)C-labeled fatty acids. Journal of Biological Chemistry, 255(20), 9731-9738. [Link]
- LIPID MAPS. (2022, April 25). This compound. [Link]
- Bobinski, R., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism, 104(8), 3465-3476. [Link]
- Most, A. S., et al. (1979). Myocardial metabolism of free fatty acids. Studies with 14C-labeled substrates in humans.
- Patterson, B. W. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 55(11), 2235-2246. [Link]
- Rioux, V., et al. (2000). Dietary this compound at physiologically relevant levels increases the tissue content of C20:5 n-3 and C20:3 n-6 in the rat. Reproduction Nutrition Development, 40(4), 385-396. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. This compound utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. moravek.com [moravek.com]
- 14. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 16. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 17. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 20. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 21. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.seafdec.org [repository.seafdec.org]
- 23. youtube.com [youtube.com]
High-Throughput Screening for Novel N-Myristoyltransferase (NMT) Inhibitors: An Application Guide
Introduction: Targeting a Key Cellular Modifier
N-myristoylation, the irreversible attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of a protein, is a critical co- and post-translational modification in all eukaryotes.[1][2] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, signal transduction, and protein stability.[1][3][4] Given its essential role in the lifecycle of various pathogens, including parasites and viruses, and its upregulation in several cancers, NMT has emerged as a compelling therapeutic target for a range of diseases.[1][4][5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel NMT inhibitors. We will delve into the principles of robust assay design, provide step-by-step methodologies for established screening platforms, and discuss the critical subsequent steps of hit validation and characterization.
The NMT Catalytic Cycle: A Target for Inhibition
The enzymatic reaction catalyzed by NMT involves the transfer of a myristoyl group from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine of a substrate protein or peptide.[7][8] This process releases Coenzyme A (CoA) as a byproduct. Understanding this mechanism is fundamental to designing effective screening assays, which typically monitor either the consumption of substrates or the formation of products.
Caption: The catalytic cycle of N-myristoyltransferase (NMT).
Designing a High-Throughput Screening Campaign
A successful HTS campaign for NMT inhibitors requires a carefully planned workflow, from the primary screen to identify initial hits, through to secondary and tertiary assays for validation and characterization. The choice of the primary assay is critical and depends on factors such as throughput, cost, and sensitivity.
Caption: A generalized workflow for an NMT inhibitor HTS campaign.
Primary HTS Assay Methodologies
Several assay formats are amenable to HTS for NMT inhibitors. Historically, radioactive assays were the gold standard due to their sensitivity, but concerns over safety and waste have led to the development of robust fluorescence and luminescence-based alternatives.[1]
Fluorescence-Based Assays: A Modern HTS Workhorse
A popular and robust method for HTS is a fluorescence-based assay that detects the production of Coenzyme A (CoA).[1][2] This method utilizes a thiol-reactive, pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reaction with the free thiol group of CoA.[1][9] This assay is a cost-effective and sensitive alternative to radioactive methods, suitable for both continuous monitoring and endpoint reads.[1]
Protocol: Fluorescence-Based NMT Inhibition Assay (Endpoint)
1. Reagent Preparation:
- Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.[10]
- Enzyme Stock: Recombinant human NMT1 or NMT2 diluted in Assay Buffer to the desired final concentration (e.g., ~20 nM).[10]
- Substrate Mix: Prepare a mix of myristoyl-CoA and a peptide substrate (e.g., a c-Src-derived peptide) in Assay Buffer. Final concentrations are typically around their Km values (e.g., 4 µM each).[1][10]
- Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO.
- Quenching/Detection Solution: Prepare CPM fluorescent probe in an appropriate buffer as per the manufacturer's instructions.
2. Assay Procedure (384-well format):
- Dispense a small volume (e.g., 100 nL) of test compounds or DMSO (for controls) into the wells of a black, low-volume 384-well plate.
- Add enzyme solution (e.g., 5 µL) to all wells.
- Initiate the reaction by adding the Substrate Mix (e.g., 5 µL) to all wells.
- Incubate the plate at room temperature (e.g., 25°C) for a set time (e.g., 30 minutes).[1]
- Stop the reaction and develop the signal by adding the Quenching/Detection Solution (e.g., 10 µL).
- Incubate for a further 15-30 minutes to allow the fluorescent signal to stabilize.
- Read the fluorescence on a plate reader (e.g., Excitation: 380 nm, Emission: 470 nm).[3]
3. Data Analysis:
- Negative Control (0% inhibition): Reaction with DMSO.
- Positive Control (100% inhibition): Reaction with a known potent NMT inhibitor (e.g., IMP-1088) or no enzyme.
- Calculate the percent inhibition for each compound concentration.
- Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Value | Reference |
| Enzyme (hNMT1) | ~20 nM | [10] |
| Myristoyl-CoA | 4 µM | [1][10] |
| Peptide Substrate | 4 µM | [1][10] |
| Incubation Time | 30 minutes | [1] |
| Z'-factor | 0.7 - 0.9 | [1] |
Table 1. Representative parameters for a fluorescence-based NMT assay.
Scintillation Proximity Assay (SPA): The Classic Sensitive Method
SPA is a homogeneous radioactive assay that offers high sensitivity.[11][12] In this format, a biotinylated peptide substrate is used. Upon enzymatic transfer of a radiolabeled myristoyl group (e.g., from [³H]myristoyl-CoA), the resulting radiolabeled peptide is captured by streptavidin-coated SPA beads.[13][14] The proximity of the radioisotope to the scintillant within the bead generates a light signal that can be detected.[12][13] Unreacted [³H]myristoyl-CoA in solution is too far from the beads to generate a signal.[12]
Protocol: NMT Scintillation Proximity Assay
1. Reagent Preparation:
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 1 mM EDTA.[9]
- Enzyme Stock: Recombinant NMT diluted in Assay Buffer.
- Substrate Mix: [³H]myristoyl-CoA and a biotinylated peptide substrate.
- SPA Beads: A slurry of streptavidin-coated SPA beads.
- Stop Solution: A solution to halt the enzymatic reaction, which may contain a high concentration of non-radioactive myristoyl-CoA and EDTA.
2. Assay Procedure:
- Combine the enzyme, test compound, and Substrate Mix in a microplate.
- Incubate to allow the enzymatic reaction to proceed.
- Stop the reaction by adding the Stop Solution.
- Add the SPA bead slurry to each well.
- Incubate to allow the biotinylated, radiolabeled peptide to bind to the beads.
- Read the plate on a scintillation counter.
Other HTS Technologies
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based, no-wash immunoassay technology can be adapted for NMT.[15][16][17] A biotinylated peptide substrate is captured on streptavidin-coated Donor beads, and a specific antibody recognizing the myristoylated peptide binds to Acceptor beads. In the presence of the myristoylated product, the beads are brought into proximity, generating a chemiluminescent signal.[16] This method offers high sensitivity and is amenable to automation.[15]
Hit Validation and Secondary Assays
Hits identified from the primary screen must undergo a rigorous validation process to eliminate false positives and to characterize their activity.
1. Hit Confirmation and IC50 Determination:
- Re-test active compounds from the primary screen.
- Perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration), a measure of the compound's potency.
2. Orthogonal Assays:
- Confirm the activity of hits in a different assay format to rule out technology-specific artifacts. For example, if the primary screen was fluorescence-based, a radioactive SPA or an AlphaLISA assay could be used as an orthogonal test.
3. Selectivity Profiling:
- It is crucial to determine the selectivity of inhibitors, especially when targeting NMT from pathogens.[18][19] Assays should be run against human NMT isoforms (NMT1 and NMT2) to identify compounds that are selective for the target of interest (e.g., Plasmodium falciparum NMT).[18][19][20] The high structural similarity between human NMT1 and NMT2 makes the design of isoform-selective inhibitors challenging.[5]
4. Cell-Based Assays:
- Biochemical assays confirm direct inhibition of the enzyme, but cell-based assays are essential to determine if a compound can penetrate cells and inhibit NMT in a physiological context.[21][22]
- A common method involves metabolically labeling cells with a myristic acid analog containing a "click chemistry" handle (e.g., an alkyne).[9] Inhibition of NMT leads to reduced incorporation of the analog into proteins, which can be quantified by conjugating a fluorescent reporter via a click reaction, followed by in-gel fluorescence scanning or flow cytometry.[9]
From Hit to Lead: The Path Forward
Compounds that are potent, selective, and active in cellular assays become "validated hits" and can be considered starting points for medicinal chemistry efforts. The goal is to optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This process often involves structure-activity relationship (SAR) studies and may be guided by co-crystallization of inhibitors with the NMT protein to understand their binding mode.[18][19]
Conclusion
High-throughput screening has proven to be a powerful strategy for the discovery of novel NMT inhibitors.[18][20][23] The availability of robust and sensitive non-radioactive assays, such as the fluorescence-based CoA detection method, has greatly facilitated large-scale screening campaigns. A well-designed HTS cascade, incorporating rigorous hit validation, selectivity profiling, and cell-based assays, is essential for identifying promising lead compounds for the development of new therapeutics targeting cancer and infectious diseases.[4][5]
References
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344.
- Yap, A., et al. (2011). A fluorescence-based assay for N-myristoyltransferase activity. PubMed, 22001558.
- Castrec, B., et al. (2022). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. National Institutes of Health.
- Toraskar, M. P., Prasad, K. K., & Kadam, V. J. (2008). N-Myristoyltransferase: A Novel Target. Bentham Science.
- Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI.
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate.
- Harupa, A., et al. (2019). Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening. ACS Publications.
- Song, J., et al. (2012). Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay. Journal of Biological Chemistry, 287(42), 35317-35327.
- Gao, C., et al. (2020). N-myristoylation: from cell biology to translational medicine. PubMed, 32203082.
- Harupa, A., et al. (2020). Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening. MalariaWorld.
- Ali, S., et al. (2019). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Publications.
- Harupa, A., et al. (2019). Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening. ResearchGate.
- Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI.
- Dong, A., et al. (2015). A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases. PLoS One, 10(8), e0135289.
- Yu, M., et al. (2012). Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase. ACS Publications.
- Medina-Franco, J. L., et al. (2024). De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches. National Institutes of Health.
- Brannigan, J. A., et al. (2014). Using a Non-Image-Based Medium-Throughput Assay for Screening Compounds Targeting N-myristoylation in Intracellular Leishmania Amastigotes. PLoS Neglected Tropical Diseases, 8(12), e3323.
- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. National Institutes of Health.
- Wang, J. (2018). Design, synthesis and evaluation of small molecule inhibitors of human N-myristoyltransferase. Spiral.
- Georgieva, M. V., et al. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. National Institutes of Health.
- Li, T., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. National Institutes of Health.
- Bell, A. S., et al. (2012). Design and synthesis of inhibitors of Plasmodium falciparum N-myristoyltransferase, a promising target for anti-malarial drug discovery. The Francis Crick Institute.
- Bell, A. S., et al. (2012). Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs. PLoS Neglected Tropical Diseases, 6(4), e1625.
- SNT. Next-Generation Scintillation Proximity Assay Materials. SNT.
- Li, T., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Taylor & Francis Online.
- Wikipedia. Scintillation proximity assay. Wikipedia.
- Toraskar, M. P., et al. (2016). Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. ResearchGate.
- ResearchGate. NMT assay. Major components of the NMT activity assay are indicated,... ResearchGate.
- IRBM. Biochemical & Cell-based Assays. IRBM.
- Chem Help ASAP. (2023). types of assays used in early drug discovery. YouTube.
- Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse.
- BPS Bioscience. AlphaLISA® Assay Kits. BPS Bioscience.
- Paveri, S., et al. (2021). A Radioactive-Free Method for the Thorough Analysis of the Kinetics of Cell Cytotoxicity. MDPI.
- Chen, Y., et al. (2023). Blockade of NMT1 enzymatic activity inhibits N-myristoylation of VILIP3 protein and suppresses liver cancer progression. PubMed Central.
Sources
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 11. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 13. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. malariaworld.org [malariaworld.org]
- 20. Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. irbm.com [irbm.com]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solubilizing Myristic Acid in Cell Culture Experiments
Introduction: The Double-Edged Sword of Myristic Acid in Cellular Research
This compound, a saturated 14-carbon fatty acid (C14:0), is a pivotal molecule in cellular biology. It serves not only as a metabolic fuel but also as a crucial component for the post-translational modification of proteins through myristoylation. This lipid modification governs protein trafficking, signal transduction, and protein-protein interactions, making this compound a key player in a multitude of cellular processes, from immune responses to oncogenesis.[1] However, the very nature of this compound—its long, saturated hydrocarbon tail—presents a significant technical hurdle for researchers: its poor solubility in aqueous solutions like cell culture media.[2][3]
This guide provides a comprehensive overview and detailed protocols for the effective solubilization of this compound for in vitro studies. We will delve into the causality behind various experimental choices, ensuring that the selected method aligns with the scientific objectives while maintaining experimental integrity and cell viability.
The Challenge: Overcoming the Hydrophobicity of a Saturated Fatty Acid
The primary challenge in working with this compound lies in its hydrophobic nature, which leads to the formation of insoluble precipitates or micelles in aqueous environments.[4] This can result in inconsistent and non-reproducible experimental outcomes. Furthermore, direct addition of this compound to cell culture media can lead to localized high concentrations, causing cytotoxicity through detergent-like effects on cell membranes.[5] Therefore, a reliable solubilization strategy is paramount for accurate and meaningful cell-based assays.
Two principal strategies are employed to overcome these challenges: the use of organic solvents to create a concentrated stock solution and the complexation with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), to mimic physiological transport.[5][6]
Method Selection Workflow
The choice of solubilization method is critical and depends on the specific experimental goals, cell type, and desired concentration of this compound. The following workflow provides a decision-making framework for researchers.
Caption: Workflow for selecting the appropriate this compound solubilization method.
Protocol 1: Solubilization using Organic Solvents (DMSO or Ethanol)
This method is suitable for preparing high-concentration stock solutions of this compound. However, it is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity.[6][7][8]
Materials:
-
This compound (crystalline solid)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof (100%), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Water bath or heating block
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration. This compound is soluble in ethanol at approximately 15 mg/mL and in DMSO at about 12 mg/mL.[9][10][11]
-
Gently warm the solution to 37-65°C to aid dissolution.[5][12] Vortex periodically until the this compound is completely dissolved and the solution is clear.
-
For long-term storage, purge the stock solution with an inert gas like nitrogen or argon to prevent oxidation and store in tightly sealed vials at -20°C for up to one year or -80°C for up to two years.[9][13]
-
-
Preparation of Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Vortex the this compound stock solution before use.
-
Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. It is critical to add the stock solution dropwise while gently vortexing or swirling the medium to prevent precipitation.
-
The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid off-target effects.[4]
-
Causality and Critical Considerations:
-
Choice of Solvent: Both DMSO and ethanol are effective, but their effects on cells can differ.[8] It is essential to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
-
Heating: Gentle heating facilitates the dissolution of the saturated fatty acid. However, excessive heat should be avoided to prevent degradation.
-
Precipitation: Rapid addition of the concentrated stock to the aqueous medium can cause the this compound to precipitate. Slow, dropwise addition with constant mixing is crucial.[4]
Protocol 2: Complexation with Fatty Acid-Free Bovine Serum Albumin (BSA)
This method is considered more physiologically relevant as it mimics the natural transport of fatty acids in the bloodstream, bound to albumin.[14][15][16][17] The BSA-fatty acid complex enhances solubility and facilitates cellular uptake.[5]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Ethanol, 50% (v/v) in sterile water
-
Sterile phosphate-buffered saline (PBS) or 150 mM NaCl solution
-
Sterile water (Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution (e.g., 150 mM):
-
Dissolve this compound in 50% ethanol to create a concentrated stock solution. For example, to make a 150 mM solution, dissolve 34.3 mg of this compound (MW: 228.37 g/mol ) in 1 mL of 50% ethanol.
-
Warm the solution at 65°C and vortex periodically until the this compound is fully dissolved.[12]
-
-
Preparation of Fatty Acid-Free BSA Solution (e.g., 10% w/v):
-
Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile Milli-Q water or PBS.[5][12]
-
Stir gently at 37°C until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming and protein denaturation.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Store the sterile BSA solution at 4°C.
-
-
Complexation of this compound with BSA:
-
In a sterile conical tube, add the required volume of the 10% fatty acid-free BSA solution. For a 5:1 molar ratio of fatty acid to BSA to achieve a final concentration of 0.5 mM this compound, you would use 67 µL of 10% BSA per mL of final culture medium.[12]
-
Warm the BSA solution in a 37°C water bath for 5-10 minutes.[5][12]
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently swirling. For the example above, you would add 3.3 µL of the 150 mM this compound stock.[12]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complex formation.[5][12]
-
Visually inspect the solution for any cloudiness, which would indicate precipitation. If cloudy, the preparation should be discarded.[5]
-
-
Preparation of Final Working Solution:
Causality and Critical Considerations:
-
Fatty Acid-Free BSA: It is imperative to use fatty acid-free BSA to ensure that the binding sites on the albumin are available for the this compound of interest and to avoid confounding effects from endogenous fatty acids.[5]
-
Molar Ratio: The molar ratio of fatty acid to BSA is a critical parameter that can influence the biological response.[5] Different ratios can lead to varying levels of "free" or unbound fatty acid, which may have distinct cellular effects. It is crucial to report this ratio in your methodology.
-
Temperature: Maintaining the solutions at 37°C during complexation is important for mimicking physiological conditions and promoting the binding of this compound to BSA.
Mechanism of Cellular Uptake of BSA-Complexed Fatty Acids
The delivery of this compound via a BSA complex facilitates its uptake by cells through a combination of mechanisms, including passive diffusion of unbound fatty acids and protein-mediated transport.
Caption: Cellular uptake of this compound delivered via a BSA complex.
Comparative Summary of Solubilization Methods
| Feature | Organic Solvent (DMSO/Ethanol) | Fatty Acid-BSA Complex |
| Physiological Relevance | Low | High[5][6] |
| Solubility | High stock concentration achievable[9][10][11] | Dependent on BSA concentration and molar ratio |
| Potential for Cytotoxicity | High, due to solvent effects[6] | Low, if prepared correctly |
| Complexity of Preparation | Simple and rapid | More complex and time-consuming |
| Control Requirements | Vehicle control with solvent is essential | BSA-only vehicle control is essential |
| Best Suited For | High-throughput screening, short-term studies | Long-term studies, mimicking in vivo conditions |
Safety and Handling of this compound
This compound is generally considered a low-hazard substance.[18] However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][20] In case of contact, wash the affected area thoroughly with water.[19]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from oxidizing agents.[18][21]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19]
Conclusion
The successful use of this compound in cell culture experiments hinges on the appropriate choice and execution of a solubilization protocol. While organic solvents offer a straightforward method for preparing concentrated stocks, the BSA complexation method provides a more physiologically relevant approach that minimizes the risk of artifacts. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can ensure the reliable and reproducible delivery of this compound to cells, thereby generating high-quality data in their investigations of lipid metabolism and signaling.
References
- A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC - NIH. (n.d.).
- Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice - PubMed Central. (n.d.).
- Serum Albumins as Carriers for Fatty Acid Delivery - Cayman Chemical. (n.d.).
- This compound - SDS (Safety Data Sheet). (n.d.).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- This compound-d7 solubility in different organic solvents - Benchchem. (n.d.).
- Albumin as fatty acid transporter - PubMed. (n.d.).
- This compound - Safety Data Sheet. (n.d.).
- Effects of different concentrations of this compound on cell viability... - ResearchGate. (n.d.).
- This compound Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway - MDPI. (n.d.).
- This compound | Endogenous Metabolite - MedchemExpress.com. (n.d.).
- Albumin as Fatty Acid Transporter - ResearchGate. (n.d.).
- This compound. (n.d.).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- This compound-d7-SDS-MedChemExpress. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (n.d.).
- Safety Data Sheet: this compound - Carl ROTH. (n.d.).
- Preparation of BSA complexed free fatty acids for in vitro studies - Protocols.io. (2022).
- This compound. (n.d.).
- Best practices for preparing fatty acid-BSA complexes for experiments - Benchchem. (n.d.).
- This compound – Knowledge and References - Taylor & Francis. (n.d.).
- This compound–BSA Conjugate: Principles, Applications, and Best Practices for Lipid and Cell Signaling Research - KinaSource. (n.d.).
- This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed. (n.d.).
- Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges - PubMed. (n.d.).
- This compound potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis | Oncotarget. (2015).
- This compound | ≥99%(HPLC) | Selleck | Src 阻害剤. (n.d.).
- Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - Oxford Academic. (n.d.).
- This compound | C14H28O2 | CID 11005 - PubChem - NIH. (n.d.).
- Fatty Acid-BSA complex protocol - WK Lab. (n.d.).
- Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - JLUpub. (2021).
- How to prevent fatty acid precipitation/micelle formation in cell culture media? (2017).
- Long-chain Fatty Acids : r/Biochemistry - Reddit. (2024).
- Challenges with fats and fatty acid methods - PubMed. (n.d.).
- Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell | Oxford Academic. (n.d.).
- Challenges in Fatty Acid and Lipid Physiology - PMC - PubMed Central. (n.d.).
- Challenges with fats and fatty acid methods | Request PDF - ResearchGate. (2025).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A direct role for serum albumin in the cellular uptake of long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Albumin is an important factor in the control of serum free fatty acid flux in both male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for the Immunoprecipitation of Myristoylated Proteins
Abstract
N-myristoylation, the irreversible attachment of the 14-carbon fatty acid myristate to an N-terminal glycine, is a critical lipid modification that governs protein localization, conformation, and signaling function.[1][2] This modification facilitates weak and reversible membrane interactions, as well as crucial protein-protein interactions, placing myristoylated proteins at the heart of numerous signal transduction pathways.[1][3][4] Dysregulation of N-myristoylation is implicated in diseases ranging from cancer to viral infections, making these proteins attractive therapeutic targets.[1][5] However, the very lipid modification that endows these proteins with their biological function also presents unique challenges for their biochemical analysis, particularly for techniques like immunoprecipitation (IP). This guide provides an in-depth exploration of the principles and a detailed, field-proven protocol for the successful immunoprecipitation of myristoylated proteins of interest, ensuring their isolation while preserving their native interactions for downstream analysis.
The Challenge: Preserving the Myristoyl-Dependent Interactome
The myristoyl group imparts a hydrophobicity that often directs proteins to cellular membranes, including the plasma membrane, Golgi, and endoplasmic reticulum.[4] Unlike transmembrane proteins, which are firmly embedded, or proteins with stronger lipid anchors like palmitoylation or prenylation, myristoylated proteins often exhibit transient membrane binding.[2][6] This weak affinity is central to their function, allowing them to dynamically shuttle between membrane and cytosolic compartments.
The primary challenge in immunoprecipitating myristoylated proteins is to efficiently solubilize them from membranes without disrupting the very protein-protein interactions that are often dependent on or stabilized by the myristoyl moiety itself. A harsh lysis buffer might effectively release the protein into the soluble fraction but will likely denature it or strip away binding partners. Conversely, a buffer that is too gentle may fail to extract the protein from the membrane, leading to low IP yield. Therefore, the protocol must be a carefully balanced system to maintain the protein's structural integrity and its associated complexes.
Foundational Principles for Success
The "Myristoyl Switch"
Many myristoylated proteins are regulated by a "myristoyl switch" mechanism. The myristoyl group can be either sequestered within a hydrophobic pocket of the protein or exposed, allowing it to interact with membranes.[1][5] This switch can be triggered by ligand binding, phosphorylation, or other conformational changes. When designing an IP experiment, it is critical to consider the activation state of your protein of interest and choose lysis conditions that stabilize the desired conformation and its associated interactions.
Strategic Detergent Selection
The choice of detergent is the most critical variable. Detergents are amphipathic molecules that form micelles, which can encapsulate hydrophobic molecules and solubilize membrane proteins.[7][8] For myristoylated proteins, the goal is to use the mildest detergent possible that can effectively extract the protein.
-
Non-ionic detergents (e.g., Triton™ X-100, NP-40, Tween® 20) are generally preferred as they disrupt lipid-lipid and lipid-protein interactions but are less likely to disrupt protein-protein interactions.[7][9][10]
-
Zwitterionic detergents (e.g., CHAPS) are also considered mild and are effective at solubilizing membrane proteins while preserving their native structure and charge.[7][9]
-
Ionic detergents (e.g., SDS, sodium deoxycholate) are harsh and denaturing. They are typically avoided in protocols where preserving protein interactions (Co-IP) is the goal, although they are present in RIPA buffer, which can be useful for difficult-to-extract nuclear or membrane-bound proteins if interactions are known to be robust.[11][12]
The following table summarizes the properties of commonly used detergents for the IP of membrane-associated proteins.
| Detergent | Class | Properties & Recommended Use | Typical Concentration |
| Triton™ X-100 | Non-ionic | Mild; excellent for solubilizing membrane proteins while preserving native structure. Good starting point for myristoylated proteins.[7] | 0.1 - 1.0% (v/v) |
| NP-40 (Igepal® CA-630) | Non-ionic | Similar to Triton X-100; very common in IP lysis buffers.[12] | 0.1 - 1.0% (v/v) |
| CHAPS | Zwitterionic | Mild and preserves native protein conformation and charge.[7][9] Useful for proteins sensitive to non-ionic detergents. | 0.5 - 1.0% (w/v) |
| Digitonin | Non-ionic | Very mild steroid-based glycoside; useful for maintaining delicate protein complexes. | 1.0% (w/v) |
| DDM | Non-ionic | Gentle maltoside-based detergent, often used for stabilizing sensitive membrane proteins.[13] | 0.05 - 0.2% (w/v) |
Antibody Selection and Validation
The success of any IP hinges on the quality of the antibody.[14]
-
Specificity: The antibody must be highly specific for the target protein. Validation by Western blot on lysates from wild-type and knockout/knockdown cells is the gold standard.
-
Epitope Recognition: The antibody must recognize a native epitope that is accessible on the folded protein in the lysis buffer. Not all antibodies that work for Western blotting (where the protein is denatured) will work for IP.[14]
-
Pan-Myristoylation Antibodies: For some applications, pan-specific antibodies that recognize the N-myristoyl glycine moiety can be used to enrich a population of myristoylated proteins.[15][16][17][18] However, their efficacy can be variable, and target-specific antibodies are generally preferred for studying a single protein.
-
Validation for IP: Always confirm that the chosen antibody is validated for IP applications by the manufacturer or through in-house experiments. A proper negative control, such as an isotype-matched IgG, is essential to distinguish specific binding from non-specific background.[19]
Experimental Workflow & Protocols
The following diagram outlines the complete workflow for the immunoprecipitation of a myristoylated protein of interest.
Caption: Workflow for Myristoylated Protein Immunoprecipitation.
Detailed Step-by-Step Protocol
This protocol is a robust starting point and should be optimized for each specific myristoylated protein.
A. Reagent Preparation
-
Mild Lysis Buffer (Starting Point):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton™ X-100 (or other mild detergent from Table 1)
-
Crucially, add fresh just before use:
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail (if studying phosphorylation)
-
-
-
Wash Buffer:
-
Same composition as Lysis Buffer, but may use a lower detergent concentration (e.g., 0.1% Triton™ X-100) to reduce background in later washes.
-
-
Elution Buffer:
-
For Denaturing Elution (Western Blot): 1X Laemmli SDS-PAGE sample buffer.
-
For Non-Denaturing Elution (Activity Assays): Glycine-HCl (pH 2.5-3.0) or a competitive peptide corresponding to the antibody's epitope.
-
-
Beads:
-
Protein A or Protein G agarose/magnetic beads (choose based on the primary antibody's host species and isotype).[14]
-
B. Cell Lysate Preparation
-
Culture and treat cells as required by the experimental design.
-
Harvest cells (e.g., for adherent cells, wash with ice-cold PBS, then scrape into PBS). Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[12]
-
Aspirate the supernatant completely. Resuspend the cell pellet in ice-cold Mild Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.[19]
-
Critical Step: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g for 15-20 minutes at 4°C) to pellet cell debris and insoluble components.[20]
-
Carefully transfer the supernatant (the cleared lysate) to a new pre-chilled tube. This is your starting material. Determine the protein concentration using a standard assay (e.g., BCA).
C. Immunoprecipitation
-
Dilute the cleared lysate to a final concentration of 1-2 mg/mL with lysis buffer.[19] Use 500 µg to 1 mg of total protein per IP reaction. Reserve 20-50 µL of the diluted lysate to serve as an "Input" or "Lysate" control for Western blotting.
-
(Optional but Recommended) Pre-clearing: Add 20-30 µL of a 50% bead slurry to the lysate. Incubate on a rotator for 30-60 minutes at 4°C. This step removes proteins that non-specifically bind to the beads.[11][12] Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody to the pre-cleared lysate. The optimal amount should be determined by titration, but a typical starting point is 1-5 µg.[12]
-
Add a negative control (e.g., isotype-matched IgG) to a separate, identical aliquot of lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C. Overnight incubation generally increases yield but may also increase background.[21]
-
Add 30-50 µL of a 50% bead slurry to each reaction. Incubate on a rotator for an additional 1-3 hours at 4°C to capture the immune complexes.[21]
D. Washing and Elution
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack. Carefully aspirate and discard the supernatant.
-
Wash the beads by adding 1 mL of ice-cold Wash Buffer. Invert the tube several times or gently vortex. Pellet the beads and discard the supernatant. Repeat this wash step 3 to 5 times.[22] Complete removal of the supernatant after the final wash is critical to minimize background.[12]
-
Elution: After the final wash, remove all supernatant. Add 20-50 µL of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.[12]
-
Centrifuge the tubes to pellet the beads. The supernatant now contains your immunoprecipitated protein, ready for loading onto a gel for Western blot analysis.
Self-Validating Systems: Essential Controls
To ensure the trustworthiness of your results, every IP experiment must include a set of self-validating controls.
Caption: Essential Controls for a Validated IP Experiment.
-
Input (Lysate) Control: Shows that the protein of interest is present in the starting lysate and that the antibody used for Western blotting can detect it.[11]
-
Negative Control (Isotype IgG): An IP performed with a non-specific antibody of the same isotype and from the same host species as the primary antibody. This is the most important control for determining if the pulldown is specific.[19]
-
Beads-Only Control: Lysate incubated with beads in the absence of any antibody. This control reveals proteins that bind non-specifically to the beads themselves.[11]
A successful experiment will show a strong band for your protein of interest in the "Input" and "IP with Specific Ab" lanes, with no or a very faint band in the "Isotype IgG" and "Beads-Only" lanes.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal of Target Protein | Inefficient Lysis/Solubilization: The protein is not being extracted from the membrane. | Try a slightly stronger non-ionic detergent (e.g., switch from 0.5% to 1.0% Triton X-100) or test a different mild detergent like CHAPS or DDM.[10][23] Ensure lysis includes mechanical agitation (vortexing) and sufficient incubation time. |
| Antibody Not Suitable for IP: The antibody does not recognize the native protein conformation.[14] | Use an antibody specifically validated for IP. Test a different antibody against another epitope. | |
| Over-stringent Washing: The washes are stripping the immune complex from the beads.[24] | Reduce the number of washes or decrease the detergent concentration in the wash buffer. | |
| High Background / Non-specific Bands | Insufficient Washing: Non-specifically bound proteins are not being removed. | Increase the number of washes (from 3 to 5). Ensure complete removal of supernatant between washes.[24] |
| Ineffective Pre-clearing: Lysate contains proteins that inherently bind to beads or IgG. | Always include the pre-clearing step.[11] Increase incubation time for pre-clearing if background persists. | |
| Too Much Antibody or Lysate: Increases the chance of non-specific binding.[20] | Titrate the antibody to determine the optimal, lowest effective concentration. Reduce the total amount of lysate used in the IP. | |
| Heavy/Light Chains Obscure Target | Antibody Elution: The denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are detected by the secondary antibody in the Western blot.[11] | Use IP/WB-specific secondary antibodies that only recognize native (non-reduced) IgG. Alternatively, cross-link the antibody to the beads before the IP. |
References
- Utsumi, T., et al. (2003). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry.
- Wang, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology.
- Myristoylation. (n.d.). Wikipedia.
- Protein N-Myristoylation. (n.d.). Creative Diagnostics.
- Troubleshooting of Immunoprecipitation (IP). (n.d.). Creative Biolabs Antibody.
- Immunoprecipitation Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Fatty Acylation (Myristoylation, Palmitoylation) Specific Antibody Discovery Service. (n.d.). Creative Biolabs.
- IP Troubleshooting: No Proteins Detected following IP. (n.d.). Sino Biological.
- Co-Immunoprecipitation of Membrane-Bound Receptors. (2015). Journal of Visualized Experiments.
- Antibody for detecting myristoylated proteins?. (2020). ResearchGate.
- Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). BosterBio.
- Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Sygnature Discovery.
- Shoji, S., et al. (1992). A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells. Biochemical and Biophysical Research Communications.
- Columbus, L., & Koss, H. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods in Molecular Biology.
- How to Safely Use Detergents during Protein Extraction. (2016). G-Biosciences.
- Jourdan, M., et al. (1995). Involvement of N-myristoylation in monoclonal antibody recognition sites on chimeric G protein alpha subunits. The Journal of Biological Chemistry.
- Pan myristoylation Antibody. (n.d.). AFG Scientific.
- anti-Pan Myristoylation Antibody. (n.d.). antibodies-online.com.
- Myristoylation: An Important Protein Modification in the Immune Response. (2017). Frontiers in Immunology.
- Broncel, M., et al. (2020). Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife.
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications.
- Myristoylation of an inhibitory GTP-binding protein a subunit is essential for its membrane attachment. (1990). Proceedings of the National Academy of Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. Detergents for the stabilization and crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. usbio.net [usbio.net]
- 13. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 14. How to Select an Antibody for Immunoprecipitation | Cell Signaling Technology [awsprod-cellsignal.com]
- 15. A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pan myristoylation Antibody – AFG Scientific [afgsci.com]
- 17. anti-Pan Myristoylation Antibody [ABIN4902480] - All Species, ELISA, WB [antibodies-online.com]
- 18. mybiosource.com [mybiosource.com]
- 19. protocols.io [protocols.io]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation Procedure [sigmaaldrich.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
troubleshooting low efficiency of myristic acid metabolic labeling
Welcome to the technical support center for myristic acid metabolic labeling. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established biochemical principles to help you navigate the complexities of your experiments. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions to ensure you achieve robust and reproducible results.
Troubleshooting Guide: Low Labeling Efficiency
Metabolic labeling with this compound analogs, such as alkynyl this compound, followed by click chemistry is a powerful technique for studying protein N-myristoylation.[1][2] However, its multi-step nature presents several potential points of failure. This guide addresses the most common issue: low or no signal.
Question 1: I am seeing a very weak or no signal for my protein of interest after metabolic labeling and click chemistry. What are the likely causes and how can I fix this?
This is the most frequent challenge and can be broken down into three primary areas: inefficient metabolic incorporation of the probe, a suboptimal click reaction, or issues with downstream detection.
Potential Cause A: Inefficient Metabolic Incorporation of the Alkyne Probe
The first and most critical step is ensuring the this compound analog is successfully taken up by the cells and incorporated into proteins by N-myristoyltransferase (NMT). NMT is the enzyme responsible for transferring myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[3] The enzyme is highly specific for myristate and an N-terminal glycine residue.[3][4][5]
1. Suboptimal Probe Concentration or Incubation Time:
-
The Problem: Insufficient probe concentration or labeling time can lead to low incorporation. Conversely, excessively high concentrations can be toxic.[6]
-
The Solution: Optimization is key. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 25 - 100 µM | Start with 50 µM. Some cell lines may require up to 200 µM, but monitor for toxicity.[7] |
| Incubation Time | 4 - 24 hours | A 16-18 hour (overnight) incubation is often a good starting point. |
| Cell Density | 70-80% Confluency | Cells should be in a healthy, metabolically active state for optimal probe uptake and incorporation. |
2. Poor Probe Solubility:
-
The Problem: Alkynyl this compound is highly hydrophobic and can precipitate out of aqueous media, making it unavailable to cells.
-
The Solution: Proper solubilization is critical. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your culture medium. Vortex thoroughly immediately before adding to cells.
Protocol: Solubilizing the Alkyne-Myristic Acid Probe
-
Prepare a 10-50 mM stock solution of the alkynyl this compound probe in anhydrous DMSO.
-
Warm the cell culture medium to 37°C.
-
To dilute, add the DMSO stock solution dropwise into the pre-warmed medium while vortexing to prevent precipitation. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Immediately apply the probe-containing medium to your cells.
-
3. Competition from Serum Lipids:
-
The Problem: Fetal Bovine Serum (FBS) is a complex mixture containing endogenous lipids, including this compound, which will compete with your alkyne probe for incorporation by NMT.[8]
-
The Solution: If possible, perform the labeling in serum-free or reduced-serum (1-2%) medium.[9][10] If your cells require serum for viability, you may need to increase the probe concentration or incubation time. Always run a control with and without serum to assess the impact.
4. Poor Cell Health or Probe Toxicity:
-
The Problem: Unhealthy cells will have reduced metabolic activity, leading to poor probe uptake. High concentrations of the probe or the solvent (DMSO) can also be cytotoxic.[6]
-
The Solution: Always monitor cell morphology and viability during the labeling period. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum tolerable probe concentration for your cell line.
Potential Cause B: Inefficient Click Chemistry Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a robust method for attaching a reporter tag (e.g., biotin or a fluorophore) to your alkyne-labeled proteins.[11] However, the reaction requires careful setup.
1. Reagent Quality and Concentration:
-
The Problem: The copper(I) catalyst is prone to oxidation and is generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] If these reagents are old or improperly stored, the reaction will fail.
-
The Solution: Always use freshly prepared solutions, especially for the reducing agent.
Click Chemistry Reaction Setup Checklist
| Component | Typical Final Concentration | Key Considerations |
| Azide-Reporter Tag | 100 µM | (e.g., Azide-Biotin or Azide-Fluorophore) |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Prepare fresh from a stock solution. |
| Reducing Agent | 5 mM | (e.g., Sodium Ascorbate, TCEP). Prepare fresh immediately before use. |
| Ligand (Optional but Recommended) | 1 mM | (e.g., TBTA, Picolyl Azide). Prevents copper oxidation and increases reaction efficiency.[12] |
| Protein Lysate | 1-2 mg/mL | Ensure lysate buffer is compatible (see below). |
2. Incompatible Lysis Buffer:
-
The Problem: Chelating agents like EDTA or EGTA, commonly found in protease inhibitor cocktails, will sequester the copper catalyst and inhibit the click reaction. High concentrations of detergents can also interfere.
-
The Solution: Use a lysis buffer free of chelating agents. If protease inhibitors are necessary, use a formulation without EDTA, or add EDTA only after the click reaction is complete. A recommended buffer is 1% SDS in PBS.[13]
Protocol: CuAAC Reaction in Cell Lysate
-
Harvest and lyse cells in a compatible buffer (e.g., 1% SDS in PBS with protease inhibitors lacking EDTA).[14]
-
Determine the protein concentration of the lysate using a BCA assay.[13]
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. Add reagents in the following order: lysate, azide-reporter, ligand (if used), CuSO₄, and finally, the reducing agent to initiate the reaction.
-
Incubate at room temperature for 1 hour, protected from light.
-
Proceed to protein precipitation (e.g., with methanol/chloroform) to remove excess reagents before analysis by SDS-PAGE.
Potential Cause C: Issues with Downstream Detection
If the labeling and click reaction were successful, the problem might lie in the final detection step.
-
The Problem: Common issues include inefficient protein transfer to the membrane during western blotting, low-quality primary or secondary antibodies (if detecting an immunoprecipitated protein), or insufficient protein loading on the gel.[15]
-
The Solution:
-
Confirm Transfer: Use a total protein stain like Ponceau S on your membrane after transfer to ensure proteins have moved from the gel.
-
Check Loading: Run a parallel gel and perform a Coomassie stain or western blot for an abundant housekeeping protein (e.g., GAPDH or Tubulin) to confirm equal and sufficient loading.
-
Validate Detection Reagents: If using a biotin tag, ensure your streptavidin-HRP conjugate is active. If using a fluorescent tag, ensure you are using the correct excitation/emission wavelengths for imaging.
-
Question 2: I'm observing high background signal across my entire gel lane. How can I reduce it?
High background can obscure your specific signal and is typically caused by non-specific binding or incomplete removal of reagents.
-
The Cause: Excess, unreacted azide-biotin or azide-fluorophore reporters can stick non-specifically to proteins or the membrane. Inefficient washing after the click reaction or during western blotting is a primary culprit.
-
The Solution:
-
Protein Precipitation: After the click reaction, perform a methanol/chloroform precipitation of your protein sample. This effectively pellets the protein while leaving small-molecule reagents like the unreacted azide-reporter in the supernatant.
-
Thorough Washing: Increase the number and duration of your wash steps during western blotting. Use a buffer containing a detergent like Tween-20 (e.g., TBS-T or PBS-T).[15]
-
Use a Ligand: Including a copper-chelating ligand like TBTA in your click reaction can reduce non-specific copper-mediated effects.
-
Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat milk in TBS-T) for at least 1 hour before incubating with your detection reagent (e.g., streptavidin-HRP).
-
Experimental Workflow & Key Pathways
The following diagrams illustrate the experimental process and the underlying biological pathway.
Sources
- 1. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Toxicity of this compound analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. Metabolic labeling and protein linearization technology allow the study of proteins secreted by cultured cells in serum-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Click Chemistry for Myristoylation Detection
Welcome to the technical support center for the optimization of click chemistry-based myristoylation detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of this powerful technique.
Introduction to Myristoylation Detection via Click Chemistry
N-myristoylation is a critical lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1][2] This modification plays a vital role in protein localization, stability, and function, particularly in signal transduction pathways.[3] Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making its detection and analysis a key area of research.[1][4]
Traditional methods for studying myristoylation often rely on radioactive isotopes, which can be cumbersome and hazardous.[5][6] The advent of bioorthogonal click chemistry has revolutionized the study of post-translational modifications, offering a non-radioactive, highly specific, and efficient method for labeling and detecting myristoylated proteins.[5][7] The most common approach is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the metabolic incorporation of a myristic acid analog bearing either an alkyne or an azide functional group into proteins.[5][8] This is followed by the "clicking" of a corresponding azide or alkyne reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[8]
This guide will walk you through common challenges and optimization strategies to ensure robust and reproducible results in your myristoylation detection experiments.
Experimental Workflow Overview
The general workflow for detecting myristoylated proteins using click chemistry involves several key stages, each with its own set of parameters that can be optimized.
Caption: A generalized workflow for the detection of myristoylated proteins using click chemistry.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Signal from Myristoylated Proteins
Possible Cause 1: Inefficient Metabolic Labeling
-
Explanation: The alkynyl this compound analog may not be efficiently taken up by the cells or incorporated into proteins by N-myristoyltransferase (NMT).
-
Solutions:
-
Optimize Analog Concentration and Incubation Time: Titrate the concentration of alkynyl this compound (typically in the range of 25-100 µM) and vary the incubation time (from 4 to 24 hours) to find the optimal conditions for your cell type.
-
Serum Starvation: For some cell lines, a brief period of serum starvation prior to and during labeling can enhance the uptake and utilization of the fatty acid analog.
-
Check Cell Health: Ensure that the concentration of the this compound analog is not causing cytotoxicity, which would impair cellular metabolism. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel.
-
Possible Cause 2: Inefficient Click Reaction
-
Explanation: The CuAAC reaction is sensitive to several factors that can lead to incomplete labeling of the alkyne-modified proteins with the azide reporter.
-
Solutions:
-
Freshly Prepare Reagents: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate, as it is prone to oxidation.[9]
-
Optimize Copper Concentration: While copper is essential for catalysis, high concentrations can be toxic to proteins.[10] A typical starting point is 100 µM CuSO₄.
-
Use a Copper Ligand: Copper-chelating ligands like THPTA or BTTAA are crucial for stabilizing the Cu(I) oxidation state and increasing reaction efficiency.[11][12] A ligand-to-copper ratio of 5:1 is often recommended.[9]
-
Degas Your Reaction Mixture: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[11][13] Degassing the buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve results.[14]
-
Possible Cause 3: Protein Degradation
-
Explanation: Myristoylated proteins may be degraded during cell lysis and sample preparation.
-
Solutions:
Issue 2: High Background Signal
Possible Cause 1: Non-specific Binding of the Fluorescent Probe
-
Explanation: The fluorescent azide probe may bind non-specifically to other proteins or cellular components, leading to a high background signal.
-
Solutions:
-
Reduce Probe Concentration: Titrate the concentration of the fluorescent azide probe to the lowest effective concentration.
-
Increase Wash Steps: After the click reaction, perform thorough washing steps to remove any unbound probe.[17]
-
Include a Blocking Agent: Adding a blocking agent like bovine serum albumin (BSA) to your buffers can help to reduce non-specific binding.[9]
-
Possible Cause 2: Copper-Mediated Fluorescence
-
Explanation: Residual copper ions can sometimes cause fluorescence or generate reactive oxygen species that contribute to background signal.[9]
-
Solutions:
Possible Cause 3: Side Reactions
-
Explanation: Alkynes can sometimes react with free thiols on cysteine residues, leading to off-target labeling.[9][10]
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: Should I use an alkyne- or azide-modified this compound analog?
A1: Both alkyne and azide-modified this compound analogs are commercially available.[2][18][19][20] The choice often depends on the availability of the corresponding fluorescent reporter probe (azide or alkyne). For CuAAC, it is generally recommended to use an alkyne-modified probe and an azide-containing reporter tag. This orientation can minimize non-specific labeling of cysteine residues by the alkyne tag, which is used in excess.[10]
Q2: What is the best method for cell lysis to preserve myristoylated proteins?
A2: The choice of lysis method depends on your cell type and downstream application.
-
For soluble proteins: A gentle lysis method using a hypotonic buffer with a mild, non-ionic detergent (e.g., Triton X-100) and mechanical disruption (e.g., douncing or syringing) is often sufficient.[21]
-
For membrane-associated proteins: Stronger detergents like SDS may be necessary to solubilize membrane proteins, but be mindful that this can denature proteins.[15]
-
Key considerations for all methods:
Q3: Can I perform the click reaction on live cells?
A3: While traditional CuAAC can be toxic to live cells due to the copper catalyst, advancements in ligand design have made live-cell labeling more feasible.[10] Using copper-chelating azides and ligands like BTTAA can significantly reduce copper toxicity and accelerate the reaction, allowing for labeling in living systems with low micromolar concentrations of copper.[22][23]
Q4: How can I confirm that my protein of interest is indeed myristoylated?
A4: After performing the click chemistry reaction with a fluorescent azide, you can use several methods for confirmation:
-
SDS-PAGE and In-Gel Fluorescence: Run your protein lysate on an SDS-PAGE gel and visualize the fluorescently labeled proteins using a gel imager. A band at the expected molecular weight of your protein of interest is a strong indication of myristoylation.
-
Immunoprecipitation followed by Western Blot: Immunoprecipitate your protein of interest and then perform the click reaction on the enriched protein. A subsequent Western blot for the fluorescent tag will confirm its presence.
-
Mass Spectrometry: For definitive identification of the modification site, mass spectrometry is the gold standard. After enrichment of your labeled proteins (e.g., using a biotin-azide tag and streptavidin beads), the proteins can be digested and analyzed by LC-MS/MS.[24][25] The myristoyl group can be identified by a characteristic neutral loss during fragmentation.[26]
Q5: What are some key quantitative parameters to consider for my click reaction?
A5: The following table provides a starting point for optimizing your CuAAC reaction conditions. Note that these may need to be adjusted for your specific experimental setup.
| Reagent | Recommended Concentration Range | Purpose |
| Alkyne-Myristoylated Protein | Endogenous levels in lysate | The target for labeling. |
| Azide-Fluorophore | 10 - 100 µM | The reporter tag for detection. |
| CuSO₄ | 50 - 200 µM | The source of the copper catalyst. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | Stabilizes Cu(I) and enhances reaction rate.[12][14] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state.[13][14] |
| Aminoguanidine | ~5 mM | Scavenges reactive byproducts of ascorbate oxidation.[13][14] |
Detailed Experimental Protocol: In-Gel Fluorescence Detection
This protocol provides a step-by-step guide for the detection of myristoylated proteins in cell lysates using in-gel fluorescence.
Caption: A step-by-step protocol for in-gel fluorescence detection of myristoylated proteins.
Materials:
-
Fluorescent azide probe (e.g., TAMRA-azide, Alexa Fluor 488-azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Sodium ascorbate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Metabolic Labeling:
-
Plate cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the desired concentration of alkynyl this compound (e.g., 50 µM).
-
Incubate for 16-24 hours under standard cell culture conditions.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add cold lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50-100 µg)
-
Fluorescent azide probe (to a final concentration of 50 µM)
-
Copper ligand (e.g., THPTA, to a final concentration of 500 µM)
-
CuSO₄ (to a final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the protein by adding 4 volumes of cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet and resuspend in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Imaging:
-
Run the samples on a polyacrylamide gel.
-
After electrophoresis, image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire protein profile.
-
References
- Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., Klivansky, L. M., Liu, Y., & Wu, P. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
- Lewis, W. G., Magallon, F. G., Fokin, V. V., & Finn, M. G. (2004). Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society, 126(30), 9152–9153. [Link]
- Bevilacqua, V., King, M., Le-Masurier, B., Pèlegrin, A., Taran, F., & Mercer, J. (2013). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Angewandte Chemie International Edition, 52(46), 12059-12063. [Link]
- Martin, L. J., & Cravatt, B. F. (2009). Click Chemistry in Proteomic Investigations. Methods in Molecular Biology, 500, 241–259. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
- Pules, M., & Tomer, K. B. (2007). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 18(8), 1545–1558. [Link]
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35. [Link]
- Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(11), 18321–18343. [Link]
- AxisPharm. Alkynyl this compound | CAS: 82909-47-5. [Link]
- Hemsley, P. A., & Grierson, C. S. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods, 12, 44. [Link]
- Tanaka, T., & Takahashi, D. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 174(6), 527–535. [Link]
- Gloerich, J., van den Dungen, R. E., & Heck, A. J. R. (2017). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry, 292(35), 14502–14512. [Link]
- Linder, M. E., & Deschenes, R. J. (2007). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 2(3), 100741. [Link]
- Winter, D., & Steen, H. (2011). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics, 11(24), 4726–4730. [Link]
- Heal, W. P., Wright, M. H., Thinon, E., & Tate, E. W. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Devadas, B., Lu, T., Katoh, A., Kishore, N. S., Wade, A. C., Mehta, P. P., ... & Gordon, J. I. (1995). Synthesis and antifungal activities of this compound analogs. Journal of medicinal chemistry, 38(10), 1837–1840. [Link]
- Bertin Bioreagent. This compound Alkyne. [Link]
- Wang, Q., Wang, Y., & Wang, B. (2013). Developing visible fluorogenic 'click-on' dyes for cellular imaging. Journal of visualized experiments : JoVE, (78), e50623. [Link]
- Wang, D., Wang, S., & Li, L. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 23(11), 2826. [Link]
- Hemsley, P. A., & Grierson, C. S. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods, 12, 44. [Link]
- Interchim.
- Winter, D., & Steen, H. (2011). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics, 11(24), 4726–4730. [Link]
- Winter, D., & Steen, H. (2011). Optimization of cell lysis and protein digestion protocols for the analysis of HeLa S3 cells by LC-MS/MS. Proteomics, 11(24), 4726–4730. [Link]
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35. [Link]
- Taylor, R. C., & Shrivastav, A. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Protein & Peptide Letters, 24(8), 758–763. [Link]
Sources
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 16. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Alkynyl this compound | CAS: 82909-47-5 | AxisPharm [axispharm.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 24. academic.oup.com [academic.oup.com]
- 25. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 26. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to N-Myristoyltransferase (NMT) Inhibitors
Welcome to the technical support center for N-myristoyltransferase (NMT) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising class of therapeutic agents. NMTs are critical enzymes that catalyze the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of numerous proteins—a process called N-myristoylation.[1][2][3] This modification is vital for protein localization, stability, and function, making NMTs attractive targets for diseases ranging from cancer to infectious diseases.[1][2][4]
However, the path from a potent NMT inhibitor in a biochemical assay to a selective tool in a biological system is fraught with challenges, primarily the identification and mitigation of off-target effects. This guide provides in-depth, troubleshooting-focused content in a practical question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Foundational FAQs
This section addresses fundamental questions about NMT and its inhibitors, providing the essential background for troubleshooting.
Q1: What are N-myristoyltransferases (NMTs) and why are they important drug targets?
A1: N-myristoyltransferases (NMT1 and NMT2 in humans) are enzymes that attach myristic acid to the N-terminal glycine of substrate proteins.[5][6] This lipid modification is crucial for anchoring proteins to cellular membranes, which is a prerequisite for their function in signal transduction pathways.[6][7] Many of these substrate proteins, such as Src family kinases and G-protein subunits, are implicated in oncogenesis, viral replication, and parasitic life cycles.[1][8] By inhibiting NMT, one can disrupt these pathological processes, making NMT a compelling target for cancer, infectious diseases, and inflammatory conditions.[1][4]
Q2: What is the primary mechanism of action for current NMT inhibitors?
A2: Most potent NMT inhibitors are competitive inhibitors that bind to the enzyme's active site, specifically occupying the pocket intended for the protein substrate.[1][6] Structural studies show that these small molecules often form key interactions, such as a salt bridge with the negatively charged C-terminus of the NMT enzyme.[9][10] The potency of these inhibitors is often correlated with their ability to stabilize a "closed" conformation of the enzyme, effectively trapping the inhibitor inside and preventing substrate binding.[9][11]
Q3: Why is it so challenging to develop NMT inhibitors with high selectivity?
A3: The primary challenge lies in achieving selectivity against the two human isoforms (NMT1 and NMT2) and, for anti-infective development, against host (human) NMTs versus pathogen NMTs. NMT1 and NMT2 share highly conserved catalytic domains, making isoform-selective inhibitors difficult to design.[10] Similarly, the peptide-binding site where most inhibitors act is highly conserved between human and certain pathogen NMTs (e.g., Plasmodium), complicating the development of parasite-selective drugs with a sufficient therapeutic window.[12][13]
Part 2: Troubleshooting Guide for Off-Target Effects
This core section is designed to help you diagnose and resolve common experimental issues. The following decision tree provides a logical workflow for investigating unexpected results.
Caption: Troubleshooting Decision Tree for NMT Inhibitors.
Scenario 1: Discrepancy Between Biochemical and Cellular Activity
Q: My NMT inhibitor has a potent IC50 in my enzymatic assay, but its effective concentration in cell-based assays is orders of magnitude higher, or it shows no effect. What's going wrong?
A: This is a common and critical issue. A low-nanomolar IC50 against a recombinant enzyme does not guarantee cellular activity. The discrepancy usually points to a failure of the compound to engage the target in a live cell. The primary causes are:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane.
-
Efflux Pump Activity: The compound is actively transported out of the cell by transporters like P-glycoprotein.
-
Metabolic Instability: The compound is rapidly degraded by cellular enzymes.
-
Lack of Target Engagement: The intracellular environment (e.g., high ATP concentrations for kinase off-targets, cofactor availability for NMT) prevents the compound from binding to its target.[14]
Troubleshooting Action: Confirm Target Engagement with CETSA.
The first and most crucial step is to verify that your compound physically binds to NMT inside the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[15][16] The principle is that when a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[16][17]
-
If CETSA shows a thermal shift: This confirms your compound is entering the cell and binding to NMT. The low cellular potency is likely due to a downstream biological reason (e.g., the pathway isn't critical in your cell line, or redundant mechanisms exist).
-
If CETSA shows no thermal shift: This is strong evidence for a permeability or efflux problem.[15] The compound is not reaching or staying at a high enough concentration to bind NMT.
Scenario 2: Unexpected Cellular Phenotype (e.g., high toxicity)
Q: My NMT inhibitor is causing rapid cell death at concentrations where I expect to see a more specific phenotype like cell cycle arrest. How do I know if this is an on-target or off-target effect?
A: Differentiating on-target versus off-target toxicity is paramount. While potent, on-target NMT inhibition can lead to apoptosis, unexpected or overly acute toxicity often suggests engagement with unintended proteins.[7][18]
Troubleshooting Action: Perform a Target Knockout Rescue Experiment.
The most definitive way to address this is to remove the intended target and see if the phenotype persists.[18]
-
Generate a Target Knockout Cell Line: Use CRISPR/Cas9 to create a cell line with a functional knockout of NMT1 and/or NMT2.
-
Validate the Knockout: Confirm the absence of the target protein via Western Blot or qPCR.
-
Treat with Inhibitor: Treat both the wild-type and knockout cell lines with your compound.
-
If the phenotype is lost or significantly reduced in the knockout cells: This provides strong evidence that the observed effect (e.g., toxicity) is mediated on-target through NMT inhibition.
-
If the phenotype persists in the knockout cells: This is a clear indication of an off-target effect. The compound is acting through one or more other proteins.[18]
Scenario 3: Identifying the Unknown Off-Targets
Q: I've confirmed my compound's effect is off-target. What are the best methods to identify the specific protein(s) it's hitting?
A: Several unbiased, proteome-wide techniques can identify the binding partners of a small molecule. The choice depends on available resources and the compound's properties.
| Technique | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[17] | Unbiased, no compound modification needed, performed in live cells or lysates, provides direct evidence of binding. | Requires sophisticated mass spectrometry, data analysis is complex. |
| Affinity Chromatography Chemical Proteomics | The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[19][20] | Can identify both direct and indirect binders, relatively straightforward workflow. | Requires chemical modification of the compound which may alter its binding properties; can suffer from non-specific binding to the matrix.[19][20] |
| Kinome Profiling | The inhibitor is screened against a large panel of recombinant kinases (often >400) in biochemical assays to measure its inhibitory activity against each.[21][22] | Highly sensitive for kinase off-targets (a common liability), provides quantitative IC50 or Ki values, commercially available as a service.[23][24][25] | Limited to kinases, performed in vitro (may not perfectly reflect cellular activity). |
Recommendation: For a comprehensive and unbiased view, Thermal Proteome Profiling (TPP) is the most powerful single method. If kinase inhibition is suspected (based on compound structure or phenotype), a Kinome Profiling screen is a cost-effective and highly informative first step.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the key experiments discussed above.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is for verifying target engagement in intact cells.[16]
Workflow Diagram: Western Blot-based CETSA
Caption: Workflow for a standard CETSA experiment.
Methodology:
-
Cell Culture and Treatment: Plate cells to reach ~80-90% confluency. Treat one set of plates with your NMT inhibitor at a desired concentration (e.g., 10x cellular IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Include an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine protein concentration using a BCA assay and normalize all samples.
-
Western Blot Analysis: Analyze the amount of soluble NMT1 or NMT2 remaining in each sample using SDS-PAGE and Western Blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble NMT relative to the unheated control against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
Protocol 2: Validating On-Target Effects using CRISPR/Cas9 Knockout
This protocol provides a general overview for validating on-target effects.[18]
-
Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein (NMT1 or NMT2).
-
Generate Cas9-Expressing Cell Line: Establish a stable cell line expressing the Cas9 nuclease, or co-transfect Cas9 mRNA/protein with the sgRNAs.
-
Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for target protein knockout using Western blot. Sequence the genomic DNA of positive clones to confirm frameshift-inducing indels.
-
Phenotypic Assay: Perform your primary cellular assay (e.g., cell viability, apoptosis) on the validated knockout clone(s) and the wild-type parental cell line in parallel. Treat both lines with a dose-response of your inhibitor.
-
Analysis: Compare the dose-response curves. A significant increase in the IC50 or a complete lack of response in the knockout line confirms the phenotype is on-target.
Protocol 3: Overview of Thermal Proteome Profiling (TPP)
TPP identifies targets by measuring changes in the thermal stability of all detectable proteins in the proteome.[17]
Workflow Diagram: Thermal Proteome Profiling (TPP)
Caption: Key steps in a TPP experiment for target deconvolution.
Methodology:
-
Treatment and Heating: Two populations of live cells are treated with either the inhibitor or vehicle. Each population is then divided into aliquots that are heated to a range of different temperatures (typically 10 temperatures).
-
Protein Extraction: After heating, soluble proteins are separated from aggregated proteins via lysis and ultracentrifugation.
-
Sample Preparation for MS: The soluble protein fractions from each temperature point are digested into peptides.
-
Isobaric Labeling: Peptides from each sample (e.g., the 10 temperature points) are labeled with a unique tandem mass tag (TMT). This allows all samples to be combined into a single run for mass spectrometry analysis, enabling precise relative quantification.
-
LC-MS/MS: The pooled, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: For each identified protein, the relative abundance at each temperature is used to construct a melting curve. The curves from the inhibitor-treated and vehicle-treated cells are compared. The intended target (NMT) should show a significant thermal shift. Any other proteins that also show a statistically significant and dose-dependent shift are considered potential off-targets.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.Expert Opinion on Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr9wg6gKVEIVVpDGF_xBuFSHMkpAu_PUkodSGoMKGcMvShsbjqDdxUZU1_JPgQH08EYlbdDHDFULNXFdCsD0qAqYrviekqxl0QVILJLqg07RG2zgFuaHNHf9rLzIKfSgpH8LKEAB87q3JmXjKn9pjk4DiCoinj86dc3BUh0Anac6SS7hsJxFi_ZQ==]
- What are NMT1 inhibitors and how do they work?Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVffwspMF2Bg7SxvqhOFgF6a8VdC-GkwGiGpwfbLmcOx2KSXLg-C__8ru7WRhQR8o6JGjES76vG8ZicsynQxAnlZ-KmNZG0N_onCsMgJnysEjwTPxxWgpH5yUCzeqALzEKgPwEl5WXM4_hTbAxuwMRPkWS6X36PmGP_FfPIKpvc4i_vcDGsgTXFHadlA==]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00053]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.SciLifeLab Publications. [URL: https://www.scilifelab.se/publications/sensitive-measurement-of-drug-target-engagement-by-a-cellular-thermal-shift-assay-with-multiplex-proximity-extension-readout]
- Chemistry-based functional proteomics for drug target deconvolution.Expert Review of Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpoRrFjAxdjwDTGwrqjQV4tUotAj6EsYyq_g9j1neTvXHUNmfm4DwQoEgcSYjs2NYeeq3wLHADG2v5cKeemKbUk41NH1jnzdwUK2qvf9qIyLPseR4b5wpjQjay1Up4J79KnazAi30dqtFNMTF1YkV]
- What are NMT2 inhibitors and how do they work?Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCxBNSRja4rwK8KWw7CE9SUut2VYWISCZR-vcla9ldwqjtP3VH6v-GOvDb2iFHWtTYtI0-9DDqCqtxmieunjIzP1kauG8vPHMWt4JWcrxIjruST8JBfW2k_VqXfwlr4FoJ1rbjB7KcWsGuOOoTFg8QZXpXQSXFTKgbX2lQDLRvdlGn8d51d3SLbU481w==]
- Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency.bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.07.13.548842v1]
- Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10452391/]
- N-myristoyltransferase | Inhibitors.MedChemExpress. [URL: https://www.medchemexpress.com/targets/n-myristoyltransferase.html]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920121/]
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.01.26.477927v1]
- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/pr800536z]
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.Charles River. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-biology/biophysics-dmta/capture-compound-mass-spectrometry]
- Recent advances in the discovery of N-myristoyltransferase inhibitors.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24910243/]
- Signalling pathways associated with inhibition of N-myristoyltransferase 1 (NMT1) in cancer cells.ResearchGate. [URL: https://www.researchgate.net/figure/Signalling-pathways-associated-with-inhibition-of-N-myristoyltransferase-1-NMT1-in_fig2_373517865]
- NMT1 Inhibitors.Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/nmt1-inhibitors/_/N-1w3b12k]
- Drug target deconvolution by chemical proteomics.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21763176/]
- Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency.MDPI. [URL: https://www.mdpi.com/1422-0067/24/16/12868]
- NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8213601/]
- A brief introduction to chemical proteomics for target deconvolution.European Review for Medical and Pharmacological Sciences. [URL: https://www.europeanreview.org/article/29729]
- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant. [URL: https://www.assayquant.com/kinase-profiling-services]
- NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6237920/]
- Kinome Profiling Service.MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/kinome-profiling-service.html]
- Quantitative Kinome Profiling Services.CD Biosynsis. [URL: https://www.cd-biosynsis.
- Enhanced Potential of Myricx's NMT Inhibitor Payloads with Dual Senolytic and Cytotoxic Modes of Action as ADC Cancer Therapies.Myricx Bio. [URL: https://myricxbio.com/enhanced-potential-of-myricxs-nmt-inhibitor-payloads-with-dual-senolytic-and-cytotoxic-modes-of-action-as-adc-cancer-therapies/]
- Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633391/]
- Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6475877/]
- Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening.MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10543]
- Kinase Screening & Profiling Service.BPS Bioscience. [URL: https://bpsbioscience.com/kinase-screening-profiling-service]
- Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3335905/]
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334861/]
- NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7044301/]
- Kinase Panel Profiling.Pharmaron. [URL: https://www.pharmaron.com/en/services/biology/in-vitro-biology/kinase-panel-profiling/]
- Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.BenchChem. [URL: https://www.benchchem.com/technical-center/investigating-off-target-effects-of-novel-small-molecule-inhibitors]
Sources
- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assayquant.com [assayquant.com]
- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. biosynsis.com [biosynsis.com]
- 24. kinaselogistics.com [kinaselogistics.com]
- 25. pharmaron.com [pharmaron.com]
Technical Support Center: Enhancing Myristoylated Protein Detection Sensitivity
Welcome to the technical support center for myristoylated protein detection assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and reliability of their experiments. N-myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine, is a critical modification that governs protein localization, function, and interaction.[1][2] However, detecting these modified proteins can be challenging due to their low abundance and the hydrophobic nature of the modification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with the knowledge to optimize your assays effectively.
Troubleshooting Guide: From Weak Signals to High Background
This section is structured to follow a typical experimental workflow, addressing common problems at each stage.
Section 1: Metabolic Labeling & Myristate Analog Incorporation
Metabolic labeling with a bio-orthogonal myristic acid analog (e.g., containing an azide or alkyne group) is the foundational step for many modern detection methods.[3] Poor incorporation of this analog is a primary reason for low sensitivity.
Question: I am getting a very weak or no signal after metabolic labeling. What are the likely causes and how can I improve my results?
Answer:
Weak signal originating from the metabolic labeling step is a frequent challenge. The issue typically stems from inefficient incorporation of the myristate analog into your protein of interest. Let's break down the potential causes and solutions.
-
Cause 1: Suboptimal Analog Concentration or Labeling Time.
-
Expertise & Experience: Every cell line has a different metabolic rate and tolerance for fatty acid analogs. Simply using the manufacturer's recommended concentration may not be optimal. Insufficient labeling time won't allow for detectable levels of incorporation, while excessively long periods can lead to analog metabolism and off-target effects.[4]
-
Troubleshooting Steps:
-
Titrate the Analog: Perform a dose-response experiment. Test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal balance between signal intensity and cell viability.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours). Shorter times can reduce potential toxicity and misincorporation into other lipid pools.[4]
-
Confirm Incorporation: If possible, use a positive control—a known, highly expressed myristoylated protein—to validate your labeling conditions.
-
-
-
Cause 2: Poor Cell Health or Analog Toxicity.
-
Expertise & Experience: Bio-orthogonal analogs can be toxic to some cell lines, disrupting normal cellular processes, including protein synthesis and modification. If cells are unhealthy, N-myristoyltransferase (NMT) activity and overall protein expression will decrease.
-
Troubleshooting Steps:
-
Assess Cell Viability: Always perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling experiments.
-
Reduce Serum Starvation: If your protocol involves serum starvation, minimize the duration, as this can impact cell health and protein synthesis.
-
Switch Analogs: Some analogs are better tolerated than others. For example, 12-azidododecanoate has been shown to be an effective and well-tolerated analog for NMT.[5]
-
-
-
Cause 3: Inefficient N-myristoyltransferase (NMT) Activity.
-
Expertise & Experience: NMT is the enzyme responsible for attaching myristate to proteins.[6] Its activity can be influenced by the cellular state. For example, some cancer cell lines exhibit upregulated NMT activity.[7] Conversely, certain experimental conditions or compounds could inadvertently inhibit NMT.
-
Troubleshooting Steps:
-
Use a Positive Control Cell Line: If you suspect low endogenous NMT activity, test your protocol in a cell line known to have robust NMT activity or one that overexpresses your protein of interest.
-
Ensure Proper Lysis Conditions: When preparing lysates for downstream analysis, it's crucial to use buffers that preserve protein integrity and include protease inhibitors.[8][9]
-
-
Section 2: Click Chemistry & Bio-orthogonal Ligation
Click chemistry is a highly efficient reaction used to attach a reporter tag (like biotin or a fluorophore) to the bio-orthogonal handle on the incorporated myristate analog.[3] However, this step can be a major source of background signal.
Question: My blots or images have very high background after the click chemistry reaction. How can I reduce this non-specific signal?
Answer:
High background is the nemesis of sensitive detection. It often arises from non-specific binding of your reporter probe or issues with the copper-catalyzed click reaction itself.
-
Core Directive: Optimize Reagent Concentrations.
-
Expertise & Experience: The concentrations of the fluorescent probe, copper sulfate (CuSO₄), and the reducing agent (e.g., sodium ascorbate) are critical. Excess probe increases non-specific binding, while excess free copper can cause fluorescence quenching or generate reactive oxygen species that lead to background.[10]
-
Troubleshooting Protocol: Click Reaction Optimization
-
Titrate the Reporter Probe: Decrease the probe concentration systematically. Often, a lower concentration (e.g., 5-10 µM) is sufficient and reduces background.[11]
-
Use Fresh Reducing Agent: Sodium ascorbate solutions oxidize quickly. Always prepare this solution fresh just before use.[10]
-
Optimize the Copper Catalyst:
-
Use a copper-chelating ligand like THPTA or BTTAA. This stabilizes the reactive Cu(I) oxidation state and minimizes side reactions.[10]
-
Maintain a high ligand-to-copper ratio. A 5:1 or even 10:1 ratio of ligand to CuSO₄ is often recommended to ensure all copper is chelated.[10]
-
Test different final CuSO₄ concentrations (e.g., 50 µM, 100 µM, 200 µM).
-
-
-
-
Core Directive: Implement Blocking and Washing Steps.
-
Expertise & Experience: Just as in a Western blot, blocking unoccupied binding sites and thoroughly washing away unbound reagents are essential for a clean signal.
-
Troubleshooting Protocol: Background Reduction
-
Add a Blocking Step: Before the click reaction, incubate your fixed and permeabilized cells or lysate-blotted membrane with a blocking buffer, such as 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST), for 30-60 minutes.[10]
-
Increase Wash Steps: After the click reaction, increase the number and duration of your washes. Use PBST to help remove non-specifically bound probes.[10]
-
Perform a Final Chelating Wash: A final wash with a buffer containing 5 mM EDTA can help remove any residual copper ions that may contribute to background.[10]
-
-
-
Core Directive: Address Potential Side Reactions.
-
Expertise & Experience: In complex protein lysates, the alkyne handle of the reporter probe can react non-specifically with free thiol groups on cysteine residues (thiol-yne reaction), creating a major source of background.[11]
-
Troubleshooting Steps:
-
Block Free Thiols: Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) before the click reaction.[11]
-
Increase Reducing Agent: Increasing the concentration of the TCEP reducing agent (up to 3 mM) can also help minimize thiol-alkyne reactions.[10]
-
-
| Reagent | Typical Starting Concentration | Optimization Range | Key Consideration |
| Alkyne/Azide Probe | 10 µM | 1 - 25 µM | Titrate down to reduce non-specific binding.[11] |
| Copper (II) Sulfate | 100 µM | 50 - 500 µM | Excess can cause background; use with a ligand.[10] |
| Copper Ligand (e.g., THPTA) | 500 µM | 250 µM - 2.5 mM | Maintain at least a 5:1 ratio to copper.[10] |
| Reducing Agent (Sodium Ascorbate) | 2.5 mM | 1 - 5 mM | Must be prepared fresh. [10] |
Section 3: Enrichment and Downstream Detection
Even with successful labeling and clean click chemistry, detecting low-abundance myristoylated proteins often requires an enrichment step followed by sensitive downstream analysis like Western blotting or mass spectrometry.
Question: My target protein is known to be myristoylated, but I can't detect it on a Western blot after enrichment. What went wrong?
Answer:
This is a common frustration, indicating a potential issue with either the enrichment process or the final detection method.
-
Cause 1: Inefficient Enrichment or Protein Loss.
-
Expertise & Experience: Myristoylated proteins are hydrophobic and can be lost during sample preparation or fail to bind efficiently to affinity resins (e.g., streptavidin beads for biotin-tagged proteins).[7]
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains detergents (e.g., 1% NP-40 or Triton X-100) to keep hydrophobic proteins in solution. However, be mindful that some detergents can interfere with downstream applications. A common strategy is to use a strong denaturant like SDS during lysis and then dilute it before immunoprecipitation.[12][13]
-
Validate Enrichment: Before proceeding to elution and Western blotting, check a small fraction of the beads to confirm your protein has been captured. You can boil a small aliquot of beads in SDS-PAGE loading buffer and run it on a gel.
-
Improve Signal-to-Noise: Consider methods that covalently link the tagged proteins to the beads, which can improve the signal-to-noise ratio during washes.[14]
-
Consider Alternative Enrichment: For mass spectrometry, direct enrichment of myristoylated peptides using liquid-liquid extraction can be more effective than enriching whole proteins.[15]
-
-
-
Cause 2: Poor Western Blot Transfer or Antibody Issues.
-
Expertise & Experience: The hydrophobic nature of myristoylated proteins can impede their transfer from the gel to the membrane. Standard antibody and blocking conditions may also be suboptimal.
-
Troubleshooting Steps:
-
Optimize Protein Transfer: Use a PVDF membrane, which has a higher binding capacity for hydrophobic proteins than nitrocellulose. Crucially, remember to pre-activate the PVDF membrane with methanol. [16] For high molecular weight proteins, consider a wet transfer overnight at 4°C.
-
Confirm Transfer with Ponceau S: Always stain the membrane with Ponceau S after transfer to visualize total protein and ensure the transfer was successful and even.[9]
-
Re-evaluate Blocking: If using a phospho-specific antibody, avoid milk as a blocking agent because it contains casein, a phosphoprotein, which will cause high background. Use BSA instead.[16]
-
Titrate Your Antibodies: Excess primary or secondary antibody can lead to high background, while too little results in a weak signal. Perform a titration to find the optimal dilution for both.[9][16]
-
-
Caption: Workflow for detecting myristoylated proteins.
Frequently Asked Questions (FAQs)
Q1: Can I use an antibody that directly recognizes the myristoyl group? A1: While there have been efforts to develop such antibodies, commercially available, high-quality antibodies that specifically recognize the N-myristoyl moiety without cross-reacting with other acyl modifications are generally not available.[14][17] The most robust and common methods rely on metabolic labeling with bio-orthogonal analogs followed by click chemistry.[17]
Q2: What is the difference between co-translational and post-translational myristoylation, and how does it affect detection? A2: Co-translational myristoylation is the most common form, occurring on a nascent polypeptide chain at the ribosome after the initiator methionine is cleaved to expose an N-terminal glycine.[6][7] Post-translational myristoylation is rarer and happens after proteolytic cleavage (e.g., by caspases during apoptosis) exposes an internal glycine residue.[2][5] Both types can be detected using metabolic labeling, as the key requirement is an accessible N-terminal glycine for the NMT enzyme. The non-radioactive chemical detection methods are particularly powerful for identifying novel post-translationally myristoylated proteins.[5]
Q3: How can I distinguish between N-myristoylation and other lipid modifications, like S-acylation (palmitoylation)? A3: This is a critical point, as some fatty acid analogs can be metabolized and incorporated into other pathways.[4]
-
Use Negative Controls: A mutation of the N-terminal glycine to alanine (G2A) will abrogate N-myristoylation but not S-acylation. This is a gold-standard control to confirm your signal is from myristoylation.[4]
-
Chemical Cleavage: The thioester bond of S-acylation is sensitive to cleavage by neutral hydroxylamine or strong reducing agents, whereas the amide bond of N-myristoylation is stable.[4][7] Treating your sample with hydroxylamine should reduce the signal from S-acylated proteins but not N-myristoylated ones.
Q4: My mass spectrometry results show low confidence for myristoylated peptide identification. How can I improve this? A4: Identifying lipidated peptides by MS is challenging.
-
Enrich for Peptides: Instead of enriching the whole protein, try a method that enriches for the modified peptides themselves, such as liquid-liquid extraction, which isolates hydrophobic peptides.[15]
-
Use Cleavable Linkers: Employ a cleavable reporter tag during the click chemistry step. This allows you to first enrich the protein, then cleave the tag, leaving a small mass remnant on the myristoylated peptide that is more easily identified by MS. This provides an additional layer of confidence.[18]
-
Use High-Resolution MS: High-resolution mass spectrometers have significantly improved the sensitivity and accuracy for detecting low-abundance modified proteins and precisely identifying the modification site.[19]
Caption: Decision tree for troubleshooting weak signals.
References
- Zhang, M. M., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in Enzymology. Published by NIH.
- Hemsley, P. A., et al. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods. Published by NIH.
- Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology. Published by NIH.
- Zhan, N., et al. (2018). Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification. Chemical Science. Published by NIH.
- Wiedner, S. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules. Published by NIH.
- Wang, H., et al. (2021). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PNAS.
- Utsunomiya, H., et al. (2017). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Journal of Proteome Research. Published by NIH.
- Martin, D. D. O., et al. (2008). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal. Published by NIH.
- Broncel, M., et al. (2020). Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife.
- Faron, M., et al. (2013). A new, robust, and nonradioactive approach for exploring N-myristoylation. The FASEB Journal. Published by NIH.
- Wei, D., et al. (2022). Protein Lipidation Types: Current Strategies for Enrichment and Characterization. International Journal of Molecular Sciences. Published by MDPI.
- White, B. J., et al. (2015). A Strategy for Minimizing Background Signal in Autoinductive Signal Amplification Reactions for Point-of-Need Assays. Analytical Methods. Published on ResearchGate.
- Kulak, N. A., et al. (2014). Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS. Molecular & Cellular Proteomics.
- ResearchGate. (2020). Antibody for detecting myristoylated proteins?.
- Han, B., et al. (2022). A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR Protocols.
- Kosciuk, T., et al. (2022). Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors. EMBO Reports. Published by NIH.
- Gielisch, I., et al. (2019). Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS. Methods in Molecular Biology. Published on ResearchGate.
- Wikipedia. (n.d.). Myristoylation.
- Johnson, D. R., et al. (1992). Functional analysis of protein N-myristoylation: metabolic labeling studies. PNAS.
- Boddul, S. V., et al. (2016). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- SciSpace. (n.d.). Elimination of false positives that arise in using the two-hybrid system.
- rapidmicrobiology. (2016). How to Prevent False-Positive Results in Pathogen Testing.
- Bularga, A., et al. (2020). False-Positive Causes in Serum Cardiac Troponin Levels. Journal of Medical Science. Published by NIH.
- ResearchGate. (2025). I can't detect any protein in my Western blot. Does anyone know how to fix this?.
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 19. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Mass Spectrometric Identification of Myristoylated Peptides
Welcome to the technical support center for the mass spectrometric analysis of myristoylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying this critical lipid modification. Myristoylation, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, plays a crucial role in membrane targeting, signal transduction, and protein-protein interactions.[1][2] However, its analysis by mass spectrometry is fraught with challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve robust, reliable results.
Section 1: Sample Preparation - The Foundation of Successful Analysis
The journey to successfully identifying myristoylated peptides begins with meticulous sample preparation. The inherent hydrophobicity of the myristoyl group necessitates special considerations to prevent sample loss and ensure compatibility with downstream mass spectrometry.
FAQ 1: My sample contains detergents to solubilize proteins. How can I prevent them from interfering with my LC-MS analysis?
Detergents like Triton X-100 and SDS are effective for solubilizing membrane-associated and myristoylated proteins, but they can severely compromise LC-MS performance by causing ion suppression and contaminating the system.[3]
Troubleshooting Steps:
-
Detergent Removal: It is crucial to remove detergents before LC-MS analysis. This can be achieved through:
-
Precipitation Methods: Acetone or trichloroacetic acid (TCA) precipitation can effectively remove detergents, but be mindful of potential protein loss, especially with low-abundance proteins.
-
Spin Columns with Detergent-Binding Resins: Commercially available spin columns are designed to specifically bind and remove common detergents.
-
Reversed-Phase (RP) Cleanup: Using C18 spin columns or tips can effectively desalt your sample and remove many detergents.[4] However, ensure your myristoylated peptides of interest bind to the C18 material under the loading conditions and can be efficiently eluted.
-
-
Alternative Lysis Buffers: If possible, consider using lysis buffers with MS-compatible detergents, such as RapiGest SF or PPS Silent Surfactant, which can be degraded prior to LC-MS analysis.
FAQ 2: I suspect I'm losing my myristoylated peptides during sample preparation due to their hydrophobicity. How can I mitigate this?
The hydrophobic myristoyl moiety can cause peptides to adsorb to plasticware and chromatography materials, leading to significant sample loss.[3][5]
Troubleshooting Steps:
-
Use Low-Binding Tubes and Tips: Throughout your workflow, from cell lysis to final sample storage, utilize low-protein-binding microcentrifuge tubes and pipette tips.
-
Optimize Solvents: Ensure your buffers and solvents have sufficient organic content (e.g., acetonitrile or methanol) to keep the hydrophobic peptides in solution.[5] However, be mindful that high organic concentrations can interfere with subsequent reversed-phase chromatography.
-
Avoid Glass Containers: Peptides, particularly those with basic residues, can adsorb to glass surfaces. Polypropylene or other specially treated containers are preferable.[5]
-
Minimize Sample Handling Steps: Each transfer and processing step is an opportunity for sample loss. Streamline your workflow as much as possible.
Workflow for Myristoylated Peptide Enrichment
Due to their often low abundance, enrichment of myristoylated peptides is frequently necessary.[6]
Caption: A generalized workflow for the enrichment of myristoylated peptides prior to LC-MS/MS analysis.
Section 2: Liquid Chromatography - Taming Hydrophobicity
The chromatographic separation of myristoylated peptides requires careful optimization to achieve good peak shape and resolution.
FAQ 3: My myristoylated peptides are eluting very late or as broad peaks in my reversed-phase LC separation. What can I do?
The strong retention of myristoylated peptides on C18 columns is a common issue.
Troubleshooting Steps:
-
Optimize the Gradient:
-
Extend the Gradient: Use a longer, shallower gradient with a higher final concentration of the organic solvent (e.g., acetonitrile).[7]
-
High Acetonitrile Gradient: For extremely hydrophobic peptides, a high-acetonitrile gradient may be necessary, starting at a higher initial organic concentration.[7]
-
-
Consider Alternative Stationary Phases: While C18 is the workhorse of proteomics, other stationary phases like C8 or C4 offer lower hydrophobicity and may be more suitable for retaining and eluting myristoylated peptides with better peak shapes.
-
Increase Column Temperature: Elevating the column temperature can reduce solvent viscosity and improve mass transfer kinetics, often leading to sharper peaks and earlier elution times for hydrophobic analytes.
Section 3: Mass Spectrometry - Deciphering the Myristoyl Signature
The mass spectrometer provides the key data for identifying myristoylated peptides. Understanding their unique fragmentation behavior is crucial for successful identification.
FAQ 4: How does myristoylation affect the mass of a peptide?
The addition of a myristoyl group (C14H26O) results in a mass shift.
| Modification | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Myristoylation | C14H26O | 210.1984 | 210.36 |
Note: The precise mass will vary slightly depending on the isotopic composition.
FAQ 5: I'm not able to identify myristoylated peptides using a standard database search. What am I missing?
Standard search algorithms will not identify myristoylated peptides unless specifically instructed to look for them.
Troubleshooting Steps:
-
Specify the Modification: In your database search software (e.g., Mascot, Sequest, MaxQuant), you must define N-terminal myristoylation as a variable modification. This tells the software to consider the 210.1984 Da mass shift on N-terminal glycine residues.
-
Consider an "Open" or "Error-Tolerant" Search: These types of searches can identify peptides with unexpected modifications, including myristoylation, without needing to pre-define them.[8] This can be a powerful tool for discovery.
FAQ 6: I've heard about a characteristic neutral loss for myristoylated peptides. What is it and how can I use it?
Myristoylated peptides often exhibit a characteristic neutral loss of the myristoyl group (210 Da) during collision-induced dissociation (CID).[9] This results in a prominent fragment ion in the MS/MS spectrum corresponding to the unmodified peptide.
Diagnostic Utility:
-
The presence of a strong neutral loss of 210 Da from the precursor ion is a strong indicator of myristoylation.[9]
-
This can be used to manually validate peptide-spectrum matches (PSMs) and increase confidence in identifications.
-
Some specialized data analysis tools can specifically search for this neutral loss signature.
FAQ 7: How should I optimize the collision energy for myristoylated peptides?
Optimizing the collision energy is critical for obtaining informative MS/MS spectra.
Troubleshooting Steps:
-
Collision Energy Studies: If you are targeting specific myristoylated peptides, it is beneficial to perform a collision energy optimization experiment. This involves acquiring MS/MS spectra at a range of collision energies to determine the optimal setting that produces a rich series of b- and y-ions for sequence confirmation, while also showing the diagnostic neutral loss.[10][11]
-
Stepped Collision Energy: Using stepped or ramped collision energy can be a good general approach, as it provides a range of fragmentation energies in a single MS/MS scan, increasing the likelihood of generating a comprehensive set of fragment ions.[12]
-
Typical Energy Ranges: Studies have shown that myristoylated peptides can be detected under commonly used collision energy levels, often between 30% and 42% in quadrupole ion trap instruments.[9] However, the optimal energy will be instrument-dependent.
Logical Flow for Myristoylated Peptide Identification
Caption: Decision-making workflow for the bioinformatic identification of myristoylated peptides from MS/MS data.
Section 4: Advanced Considerations
FAQ 8: Can myristoylation occur on residues other than N-terminal glycine?
While N-terminal myristoylation is the most common form, myristoylation has also been reported on internal lysine residues.[9][13] This is a post-translational modification, in contrast to the typically co-translational N-terminal modification.[1][13] When searching for myristoylated peptides, it may be beneficial to also consider lysine myristoylation as a variable modification.
FAQ 9: Are there any software tools specifically for myristoylation prediction?
Yes, bioinformatic tools can predict potential myristoylation sites based on protein sequence motifs. While these predictions are not a substitute for experimental validation, they can help in prioritizing candidate proteins for targeted analysis. The ExPASy server hosts several protein characterization tools.[14]
This technical support guide provides a comprehensive overview of the challenges and solutions for the mass spectrometric identification of myristoylated peptides. By understanding the unique properties of these modified peptides and implementing the appropriate strategies, you can significantly improve your chances of success.
References
- Creaser, C. S., et al. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1514-1521. [Link]
- Wang, J., et al. (2014). A Method to Generate and Analyze Modified Myristoylated Proteins. JoVE (Journal of Visualized Experiments), (86), e51522. [Link]
- Tsuchiya, Y., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(3), 100501. [Link]
- Ahn, S. B., et al. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 15(13), 2217-2230. [Link]
- Broncel, M., et al. (2015). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- Van Groll, J., et al. (2022). Molecular basis for presentation of N-myristoylated peptides by the chicken YF1*7.1 molecule. Journal of Biological Chemistry, 298(7), 102088. [Link]
- ExPASy - SIB Swiss Institute of Bioinform
- Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]
- Udenfriend, S., et al. (1995). Post-translational myristoylation during cell death. Journal of Biological Chemistry, 270(13), 7200-7203. [Link]
- Agilent Technologies. (n.d.).
- Broncel, M., et al. (2015). Myristoylation profiling in human cells and zebrafish.
- Wikipedia. (n.d.).
- MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]
- Bio-Synthesis. (2013).
- Gureasko, J., et al. (2008). Myristoyl-Based Transport of Peptides into Living Cells.
- G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
- MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments.
- Yuan, Y., et al. (2023). Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors. The EMBO Journal, 42(14), e113106. [Link]
- Skyline. (n.d.).
- Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 534-538. [Link]
- Gobom, J., et al. (1999). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Methods in Molecular Biology, 146, 281-294. [Link]
- Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]
- Laganowsky, A., et al. (2014). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry, 25(12), 2050-2059. [Link]
- Ahn, S. B., et al. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 15(13), 2217-2230. [Link]
- Zecha, J., et al. (2019). Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. Molecular & Cellular Proteomics, 18(8), 1591-1603. [Link]
- Wikipedia. (n.d.).
- Sharma, S., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. International Journal of Molecular Sciences, 23(9), 5155. [Link]
- Dong, M., et al. (2019). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 164, 364-376. [Link]
- Waters Corporation. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. [Link]
- Mann, M., et al. (2001). Challenges in mass spectrometry-based proteomics. Annual Review of Biochemistry, 70, 437-473. [Link]
- Kumar, R. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?
- Duivelshof, B. L., et al. (2021). Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review. Molecules, 26(11), 3182. [Link]
- Barnes, S., & Renfrow, M. (2011).
- ResearchGate. (2014).
- Ötleş, S., et al. (2019). Bioinformatic Analysis. In Bioactive Peptides (pp. 141-164). CRC Press. [Link]
- Zhong, W., et al. (2004). Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews, 23(1), 1-24. [Link]
- Fricker, L. D., et al. (2006). Limitations of mass spectrometry-based peptidomic approaches. Molecular & Cellular Proteomics, 5(5), 922-929. [Link]
- Lescuyer, P., et al. (2004). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE, 1(1), e1. [Link]
Sources
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine myristoylation mediates long-term potentiation via membrane enrichment of synaptic plasticity effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
strategies to improve the solubility of myristic acid in aqueous buffers
Welcome to the technical support center for handling myristic acid in aqueous solutions. This compound, a 14-carbon saturated fatty acid, is a valuable tool in various research fields, from studying protein N-myristoylation to investigating metabolic pathways. However, its long hydrocarbon chain renders it practically insoluble in water, a significant hurdle for researchers.[1][2][3][4][5][6] This guide provides in-depth, field-proven strategies and troubleshooting advice to effectively solubilize this compound for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
This compound's poor aqueous solubility is a direct consequence of its molecular structure. It possesses a long, 14-carbon hydrophobic tail and a single hydrophilic carboxylic acid head group.[1][7] In aqueous environments, the hydrophobic tails of this compound molecules tend to aggregate to minimize contact with water, leading to precipitation.[2][7] This behavior is governed by the hydrophobic effect, a primary driving force in the self-assembly of lipid molecules in water.[7][8]
Q2: I've noticed the pH of my buffer seems to affect the solubility. What is the scientific reason for this?
The pH of the aqueous buffer is a critical determinant of this compound's solubility. The carboxylic acid head group has a pKa of approximately 4.9.[2] At pH values below its pKa, the carboxylic acid group is predominantly in its protonated, uncharged form (this compound), which is highly insoluble. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the myristate anion (the conjugate base).[2] This negatively charged anion is more polar and, therefore, more soluble in water.[2][9] Consequently, increasing the pH of your buffer will significantly enhance the solubility of this compound.[9][10]
Troubleshooting Solubilization Issues & Step-by-Step Protocols
This section addresses common problems encountered when preparing this compound solutions and provides detailed protocols for proven solubilization strategies.
Scenario 1: My this compound is precipitating out of my simple buffered solution.
Cause: Direct addition of this compound to a neutral or acidic aqueous buffer will almost certainly result in precipitation due to its low intrinsic solubility.
Solution Strategies:
-
Saponification (Base-Mediated Solubilization)
-
Use of Organic Co-solvents
-
Complexation with a Carrier Protein (BSA)
-
Encapsulation with Cyclodextrins
Protocol 1: Saponification to Prepare Sodium Myristate Stock Solution
Principle: This method involves reacting this compound with a strong base, such as sodium hydroxide (NaOH), to form its sodium salt (sodium myristate).[11][12] This salt is significantly more soluble in aqueous solutions than the protonated acid form.[13][14] The resulting myristate anions can form micelles in solution, further aiding solubility.[7][8][15]
Materials:
-
This compound (crystalline solid)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sterile, high-purity water
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Protocol:
-
Molar Calculation: Determine the desired molar concentration of your myristate stock solution. For every mole of this compound, you will need one mole of NaOH for complete saponification.
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile tube. Add the calculated equivalent volume of NaOH solution to achieve a 1:1 molar ratio.[15]
-
Heating and Mixing: Heat the mixture to approximately 70°C.[16] this compound has a melting point of around 54°C.[3][5][6] Heating above this temperature will facilitate the reaction. Vortex the sample vigorously for 30 seconds to disperse the fatty acid in the NaOH solution.[15]
-
Incubation: Allow the solution to sit for up to an hour to ensure complete saponification and the formation of a clear solution of fatty acid micelles.[15]
-
Final Dilution: This stock solution of sodium myristate can then be diluted into your desired aqueous buffer. Note that the final pH of your working solution will be alkaline.
Troubleshooting:
-
Cloudy Solution: If the solution remains cloudy, saponification may be incomplete. Ensure accurate molar calculations and consider slightly extending the heating and incubation time.[14]
-
Precipitation upon Dilution: If precipitation occurs when diluting into your final buffer, the buffer's pH may be too low, causing the myristate to become protonated. Ensure your final buffer pH remains above the pKa of this compound.
Diagram of Saponification Workflow
Caption: Logical flow for preparing soluble this compound-BSA complexes.
Protocol 4: Solubilization using Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [17]They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble. [18][19]Methylated β-cyclodextrins are particularly effective at solubilizing long-chain fatty acids. [17] Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., Saline or PBS)
-
Organic solvent (e.g., DMSO or Ethanol) for initial stock
-
Vortex mixer and/or sonicator
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous buffer. For example, prepare a 20% (w/v) SBE-β-CD solution in saline. [20]2. Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of an organic solvent like DMSO (e.g., 50 mg/mL). [20]3. Complexation: Add the this compound stock solution to the cyclodextrin solution. A common approach is to add 100 µL of the 50 mg/mL this compound-DMSO stock to 900 µL of the 20% SBE-β-CD solution. [20]4. Mixing: Mix thoroughly by vortexing or sonication to ensure the formation of the inclusion complex. The solution should become clear. [20]5. Usage: The resulting solution contains the this compound-cyclodextrin complex, ready for dilution into your experimental system.
Troubleshooting:
-
Incomplete Dissolution: If the solution remains hazy, the concentration of this compound may be too high for the amount of cyclodextrin used. Try increasing the cyclodextrin concentration or decreasing the amount of this compound. Sonication can also aid in complex formation. [20]* Cellular Effects of Cyclodextrin: Cyclodextrins themselves can have biological effects, such as altering membrane cholesterol. It is essential to include a vehicle control with the same concentration of cyclodextrin alone.
References
- Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (2023). Protein & Cell, Oxford Academic.
- Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. (1985). PubMed.
- Physical properties of fatty acids - Micelles. (2021). Chemistry LibreTexts.
- Distribution coefficient for this compound as a function of (a) pH... (n.d.). ResearchGate.
- Micelle. (n.d.). Wikipedia.
- Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids. (1975). Cambridge University Press & Assessment.
- Effect of Aqueous Phase pH on the Dynamic Interfacial Tension of Acidic Crude Oils and this compound in Dodecane. (2018). ResearchGate.
- Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (2017). PMC.
- Anyone knows how to dissolve palmitic acid, stearic acid and myristric acid and these FFAs - BSA conjugation protocol? (2016). ResearchGate.
- Cas 544-63-8, this compound. (n.d.). lookchem.
- Preparation of fatty acid micelles. (2015). PMC - NIH.
- Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. (2021). PMC - PubMed Central.
- PROTOCOL FOR MEDIUM PREPARATION. (n.d.). iGEM.
- This compound. (n.d.). PubChem - NIH.
- Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (2023). PMC - NIH.
- Fatty Acid-Cyclodextrin Complexes: Properties and Applications. (2015). ResearchGate.
- This compound. (n.d.). Grokipedia.
- Isolation of this compound from Trimyristin via Saponification Experiment. (2022). StudyCorgi.
- This compound 1045. (n.d.). MakingCosmetics.
- Chemistry 102 - Experiment 8. (2009). University of Missouri–St. Louis.
- Stable formulations of fatty acids. (2011). Google Patents.
- This compound Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway. (2023). MDPI.
- Saponification. (n.d.). Wikipedia.
- Adsorption of Fatty Acid on Beta-Cyclodextrin Functionalized Cellulose Nanofiber. (2021). MDPI.
- Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021). NIH.
- Solubility isotherms of myristic, palmitic, stearic, and oleic acids in SCCO2 at 308 K. (2001). ResearchGate.
- Reaction kinetics of the esterification of this compound with isopropanol and n-propanol using p-toluene sulphonic acid as catalyst. (2018). ResearchGate.
- Analysis of Fatty Acid in α-Cyclodextrin. (n.d.). CycloChem Bio Co., Ltd..
- Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. (2020). BYJU'S.
- This compound Impurities and Related Compound. (n.d.). Veeprho.
- Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. (1993). PMC - NIH.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cas 544-63-8,this compound | lookchem [lookchem.com]
- 4. This compound | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. veeprho.com [veeprho.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Micelle - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Saponification - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. studycorgi.com [studycorgi.com]
- 14. Chemistry 102 - Experiment 8 [home.miracosta.edu]
- 15. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Background Noise in In-Gel Fluorescence Detection of Myristoylation
Welcome to the technical support guide for in-gel fluorescence detection of myristoylation. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice to help you overcome common challenges, particularly high background noise, which can obscure specific signals and compromise data quality.
Myristoylation is a crucial lipid modification that influences protein stability, localization, and function.[1] Its detection often involves metabolic labeling with a myristic acid analog, such as 12-azidododecanoic acid (12-ADA), followed by "click chemistry" to attach a fluorescent probe.[1] While powerful, this technique can be susceptible to high background fluorescence, making it difficult to distinguish true signal from noise.[2][3] This guide will walk you through the most common issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: High Background Across the Entire Gel
This is one of the most common issues, where the entire gel, including the lanes and the space between them, exhibits a high fluorescent signal. This "glowing gel" phenomenon can make it impossible to detect specific protein bands.
Q1: My entire gel is fluorescent, masking my specific bands. What is the most likely cause?
A1: The most frequent cause of uniform high background is the presence of unbound or non-specifically bound fluorescent dye.[2] This occurs when the fluorescent alkyne probe used in the click chemistry reaction is not fully removed during the post-reaction wash steps. Hydrophobic interactions between the dye and the polyacrylamide gel matrix can exacerbate this issue.[4][5]
Troubleshooting Steps:
-
Optimize Dye Concentration: Using an excessive concentration of the fluorescent probe is a primary contributor to background noise.[2] It is critical to perform a titration to find the lowest dye concentration that still provides a robust signal for your protein of interest.[2]
-
Extend and Optimize Wash Steps: Insufficient washing after the click reaction will leave residual dye in the gel.[2] Increase the number and duration of your post-staining wash steps.
-
Incorporate a Mild Detergent: Adding a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, to your wash buffer can help disrupt hydrophobic interactions and facilitate the removal of unbound dye.[6]
Category 2: Non-Specific Bands and Smearing in Lanes
This issue manifests as fluorescent signals in your sample lanes that do not correspond to your protein of interest. These can appear as distinct bands or as a general smear along the lane.
Q2: I'm seeing multiple fluorescent bands in my sample lane, but my negative control (e.g., a G2A mutant) is clean. What's happening?
A2: This pattern suggests that the metabolic labeling with the this compound analog (e.g., 12-ADA) is specific, but the subsequent click reaction is labeling other, non-myristoylated proteins that may have available alkyne-reactive groups or are simply "sticky." Another possibility is the overabundance of the fatty acid analog leading to non-specific incorporation.[7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for non-specific bands.
Detailed Steps:
-
Blocking Agents: After the click reaction and before imaging, incubate the gel in a blocking solution like 3-5% non-fat dry milk or 1-5% Bovine Serum Albumin (BSA) in a buffer like TBST (Tris-Buffered Saline with Tween-20) for 30 minutes to 2 hours.[8] This can help to saturate non-specific protein binding sites on the gel.[3]
-
Optimize Analog Concentration and Incubation: If your negative control also shows bands, it indicates a problem with labeling specificity. Reduce the concentration of the this compound analog and/or shorten the incubation time during the metabolic labeling step.[9]
Q3: My sample lanes show a vertical smear rather than distinct bands. What causes this?
A3: Smearing in electrophoresis can result from several factors, including sample degradation, overloading the well, or running the gel at too high a voltage.[10]
-
Sample Integrity: Ensure your protein samples have not been degraded by proteases. Always use protease inhibitors in your lysis buffer.[9]
-
Protein Concentration: Overloading the gel wells with too much protein can lead to poor band resolution and smearing.[11] Determine the protein concentration of your lysate and load an appropriate amount (typically 10-30 µg for a mini-gel).
-
Electrophoresis Conditions: Running the gel at an excessively high voltage can generate heat, which may cause protein aggregation or degradation, resulting in smears.[10] Run the gel at a constant, recommended voltage in a chilled environment if possible.
Category 3: Gel and Imaging Artifacts
Artifacts are non-reproducible features that can appear on the gel image, such as spots, distorted bands, or uneven background.
Q4: I see fluorescent speckles or "hot spots" on my gel. What are they?
A4: These are often caused by precipitated dye or dust particles on the gel surface or imaging screen.
Preventative Measures:
-
Filter Reagents: Filter all buffers and solutions, especially the fluorescent dye solution, through a 0.2 µm filter before use to remove any aggregates.[8]
-
Clean Equipment: Ensure the gel cassette, casting equipment, and the glass plate of the gel imager are scrupulously clean.[8] Wipe the imager surface with a lint-free cloth and an appropriate cleaning solution before each use.
Q5: My protein bands look distorted or "smiling." How can I fix this?
A5: Band distortion, often called "smiling," is typically caused by uneven heat distribution across the gel during electrophoresis.[10] The center of the gel heats up more than the edges, causing the proteins in the central lanes to migrate faster.
Solutions:
-
Reduce Voltage: Lower the running voltage to minimize heat generation.
-
Improve Cooling: Run the electrophoresis unit in a cold room or use a cooling pack. Ensure the running buffer is not reused excessively, as its buffering capacity can diminish, contributing to heating effects.
Experimental Protocols & Data Tables
Optimized Washing Protocol to Reduce Background
This protocol should be performed after the in-gel click chemistry reaction.
| Step | Reagent | Duration | Repeats | Agitation |
| 1 | Deionized Water | 5 minutes | 1x | Gentle |
| 2 | Wash Buffer (e.g., PBS + 0.1% Tween-20) | 15 minutes | 3x | Gentle |
| 3 | Destain Solution (e.g., 50% Methanol, 10% Acetic Acid) | 30 minutes | 1x | Gentle |
| 4 | Deionized Water | 10 minutes | 2x | Gentle |
Recommended Reagent Concentration Ranges
| Reagent | Typical Starting Concentration | Optimization Range | Key Consideration |
| This compound Analog (e.g., 12-ADA) | 25 µM | 10–50 µM | Cell type and incubation time dependent.[9] |
| Fluorescent Alkyne Probe | 5 µM | 1–10 µM | Titrate to find the lowest effective concentration.[2] |
| Copper (II) Sulfate (CuSO₄) | 1 mM | 0.5–2 mM | Essential catalyst for the click reaction. |
| Reducing Agent (e.g., TCEP) | 1 mM | 1–5 mM | Prevents oxidation of the Cu(I) catalyst. |
Workflow Diagram: From Cell Culture to Image Analysis
Caption: Standard workflow for in-gel myristoylation detection.
By systematically addressing these common issues, from optimizing reagent concentrations to refining wash protocols and ensuring proper electrophoresis technique, you can significantly improve the signal-to-noise ratio in your in-gel fluorescence detection experiments, leading to clearer, more reliable, and publishable data.
References
- Charron, J., Zhang, M. M., Yount, J. S., & Hang, H. C. (2018). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of Visualized Experiments, (134), 57279.
- Various Authors. (2017, March 2). How can I eliminate the background noise cause by autoflourescence of my hydrogel matrix for flourescnece microscopy? ResearchGate.
- Hemsley, P. A., Hurst, C. H., & Grierson, C. S. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods, 12, 42.
- How to reduce background noise on PVDF membranes? (n.d.). G-Biosciences.
- Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74208.
- Various Authors. (2018, August 14). How to reduce background noise in immustaining? ResearchGate.
- Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility, STFC.
- Troubleshooting Common Electrophoresis Problems and Artifacts. (n.d.). LabX.com.
- How to get rid of unspecific bands in Gel Electrophoresis. (2023, May 23). YouTube.
- 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio.
- Optimization of the method for analyzing endocytosis of fluorescently tagged molecules: Impact of incubation in the cell culture medium and cell surface wash with glycine-hydrochloric acid buffer. (2019, September 28). Journal of Controlled Release.
- Resources. (n.d.). Hycult Biotech.
- Kudo, T., Uematsu, K., Zako, T., Mizushima, T., Kitamura, A., Kobayashi, T., ... & Utsumi, T. (2019). A strategy to identify protein-N-myristoylation-dependent phosphorylation reactions of cellular proteins by using Phos-tag SDS-PAGE. PLOS ONE, 14(11), e0225527.
- Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. (2018). Journal of Biomedical Optics, 23(8), 086502.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2013). PLOS ONE, 8(6), e64944.
- What Causes Blooming Artifacts in Microscopic Imaging and How to Prevent Them. (2024, May 21). e-con Systems.
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad.
- Common artifacts and mistakes made in electrophoresis. (2012). Journal of Proteins and Proteomics, 3(2), 99-106.
- A Brief Guide to Gel Imaging and Documentation Systems. (n.d.). Biocompare.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Improved RNA preparation for RNA-seq of the intracellular bacterium Wolbachia wAlbB. (2023). Frontiers in Microbiology, 14, 1184491.
- Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. (2022). STAR Protocols, 3(3), 101569.
- Optimizing your Secondary Antibody | Fluorescence. (2024, September 19). YouTube.
Sources
- 1. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 11. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lysis Buffers for Preserving Protein Myristoylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center dedicated to the optimization of lysis buffers for the preservation of protein N-myristoylation. As Senior Application Scientists, we recognize the paramount importance of maintaining the integrity of post-translational modifications (PTMs) throughout protein extraction and analysis. N-myristoylation, the attachment of a C14 fatty acid (myristate) to the N-terminal glycine of a protein, is a pivotal lipid modification that dictates protein localization, stability, and function.[1][2][3] However, its delicate nature poses a considerable challenge during cell lysis.
This guide offers comprehensive troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist you in navigating the complexities of preserving this essential modification. We will explore the rationale behind experimental choices, empowering you to confidently adapt and optimize your lysis conditions for your specific protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is N-myristoylation and why is its preservation crucial?
Q2: What are the main obstacles to preserving protein myristoylation during cell lysis?
A2: The primary obstacle stems from the amphipathic character of myristoylated proteins. The myristoyl group serves as a hydrophobic anchor, while the protein itself is typically hydrophilic. Lysis buffers must possess the ability to solubilize membrane-associated proteins without disturbing the non-covalent attachment of the myristoyl group. Key challenges include:
-
Inappropriate Detergent Selection: Harsh detergents can strip the myristoyl group from the protein or disrupt its native conformation, which can lead to aggregation or degradation.[9]
-
Protease Activity: The release of endogenous proteases during cell lysis can cleave the protein, potentially removing the N-terminal myristoylated segment.[10][11]
-
Suboptimal pH and Salt Concentration: The pH and ionic strength of the lysis buffer can affect protein stability and the activity of both proteases and NMTs.[10]
Q3: What are the essential components of a lysis buffer designed to preserve myristoylation?
A3: An optimized lysis buffer for myristoylated proteins must strike a balance between effective cell lysis and the preservation of this lipid modification. The fundamental components are:
-
Buffering Agent: Maintains a stable pH (usually between 7.4 and 8.0) to ensure protein stability. Tris-HCl and HEPES are common choices.[10]
-
Detergent: Solubilizes cellular membranes to release the protein of interest. The choice of detergent is of utmost importance and is discussed in detail in the troubleshooting section.[12][13]
-
Salts: Modulate the ionic strength of the buffer, which can influence protein solubility and interactions. NaCl and KCl are frequently used.[10]
-
Protease and Phosphatase Inhibitors: A cocktail of inhibitors is vital to prevent protein degradation and changes in phosphorylation status, which can sometimes be associated with myristoylation.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during your experiments, offering explanations and practical solutions.
Issue 1: Loss of Myristoyl Group After Lysis
Q: My protein of interest seems to have lost its membrane association or displays altered mobility on SDS-PAGE, indicating the loss of the myristoyl group. What could be the reason, and how can I resolve this?
A: This is a frequent issue that can often be traced back to the type and concentration of the detergent in your lysis buffer.
Causality: Strong, ionic detergents like Sodium Dodecyl Sulfate (SDS) can denature proteins and disrupt the hydrophobic interactions that secure the myristoyl group within the protein's structure or its association with membranes.[9] Even some non-ionic detergents, when used at concentrations well above their critical micelle concentration (CMC), can effectively "strip" the myristoyl group.
Solutions:
-
Switch to Milder Detergents: Opt for non-ionic or zwitterionic detergents. Digitonin is often regarded as a gold standard for preserving lipid modifications as it gently permeabilizes membranes.[14][15][16] Other suitable options include NP-40 (Nonidet P-40), Triton X-100, and CHAPS.[13][17]
-
Optimize Detergent Concentration: Begin with a low concentration of your selected detergent (e.g., 0.1-0.5%) and empirically determine the lowest concentration that provides sufficient lysis without compromising myristoylation.
-
Consider Detergent-Free Lysis: For certain applications, mechanical lysis methods such as sonication, douncing, or nitrogen cavitation in a hypotonic buffer can be utilized. However, this may result in lower yields for membrane-associated proteins.
Data Presentation: Detergent Selection Guide
| Detergent | Type | Typical Working Concentration | Notes |
| Digitonin | Non-ionic | 0.01 - 0.1% | Excellent for preserving lipid modifications; may be less effective for complete solubilization of all membrane proteins.[14][15][16] |
| NP-40 | Non-ionic | 0.1 - 1.0% | A good initial choice for many applications; generally mild.[12] |
| Triton X-100 | Non-ionic | 0.1 - 1.0% | Similar to NP-40, widely used.[13] |
| CHAPS | Zwitterionic | 0.1 - 1.0% | Can be more effective at solubilizing certain membrane proteins while remaining relatively mild.[13][17] |
| SDS | Ionic | < 0.1% (use with caution) | Generally not recommended for native protein extraction; can be used at very low concentrations in combination with other detergents.[18] |
Issue 2: Poor Yield of Myristoylated Protein
Q: I am unable to obtain a sufficient amount of my myristoylated protein in the soluble fraction following lysis and centrifugation. What measures can I take to enhance the yield?
A: A low yield is often the result of incomplete cell lysis or the protein remaining in the insoluble fraction. [19]
Causality: Myristoylated proteins are frequently tightly bound to cellular membranes. If the lysis is not efficient, a substantial portion of your protein of interest will stay trapped in the membrane fraction, which is then pelleted during centrifugation.
Solutions:
-
Increase Lysis Incubation Time and/or Agitation: Let the lysis buffer incubate with the cells for a more extended period (e.g., 30-60 minutes on ice) with gentle rocking or rotation to promote complete lysis.
-
Incorporate Mechanical Disruption: Combine detergent-based lysis with gentle sonication or douncing to improve the disruption of cellular membranes. Exercise caution with sonication, as excessive energy can generate heat and denature proteins.
-
Optimize Salt Concentration: The ionic strength of the buffer can affect the solubility of your protein. Experiment with varying the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM) to identify the optimal condition for your specific protein.
-
Sequential Extraction: Think about a two-step lysis process. First, use a hypotonic buffer to lyse the cells, pellet the membranes, and then use a detergent-containing buffer to solubilize the membrane fraction.
Experimental Workflow: Optimizing Lysis Conditions
Caption: Troubleshooting workflow for low protein yield.
Issue 3: Protein Degradation
Q: I am seeing multiple bands for my protein on a Western blot, which suggests it is being degraded. How can I avoid this?
A: Protein degradation during lysis is a frequent problem caused by the release of endogenous proteases. [20]
Causality: When cells are lysed, proteases that are normally confined within the cell are released and can quickly degrade your protein of interest.[10][11]
Solutions:
-
Use a Broad-Spectrum Protease Inhibitor Cocktail: Always add a freshly prepared protease inhibitor cocktail to your lysis buffer right before use.[10][19] Commercially available cocktails are convenient and effective. Make sure the cocktail inhibits a wide variety of proteases, including serine, cysteine, and metalloproteases.
-
Work Quickly and at Low Temperatures: Carry out all lysis steps on ice or at 4°C to reduce protease activity.[11]
-
Consider Specific Inhibitors: If you are aware of the class of protease that is degrading your protein, you can add specific inhibitors at a higher concentration. For instance, if you suspect metalloprotease activity, add EDTA or EGTA to chelate the metal ions they need to function.
Experimental Protocols
Protocol 1: Standard Myristoylation-Preserving Lysis Buffer
This protocol is a good starting point for lysing cultured mammalian cells.
Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Ionic strength |
| EDTA | 0.5 M | 1 mM | Metalloprotease inhibitor |
| NP-40 | 10% | 0.5% (v/v) | Detergent |
| Protease Inhibitor Cocktail | 100x | 1x | Protease inhibition |
Procedure:
-
Prepare the lysis buffer base (Tris-HCl, NaCl, EDTA) and keep it at 4°C.
-
Just before use, add the necessary amounts of NP-40 and the protease inhibitor cocktail.
-
Wash cultured cells with ice-cold PBS.
-
Add the complete lysis buffer to the cell pellet (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and move the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully take the supernatant (soluble fraction) for further analysis.
Protocol 2: Verifying Myristoylation Preservation using Acyl-Biotin Exchange (ABE)
ABE is a robust method for specifically labeling and detecting acylated (including myristoylated) proteins. A simplified conceptual workflow is shown below.[21][22][23]
Conceptual Workflow:
Caption: Acyl-Biotin Exchange (ABE) workflow.
Concluding Remarks
The successful preservation of protein myristoylation can be achieved through careful optimization of your lysis buffer and handling techniques. By understanding the principles behind each component and systematically addressing common problems, you can ensure the integrity of your samples and the dependability of your experimental data. For more detailed information, we suggest consulting the references listed below.
References
- Myristoylation - Wikipedia. (n.d.).
- Chen, Y., et al. (2018). Roles of Protein N-Myristoylation and Translational Medicine Applications. International Journal of Molecular Sciences, 19(6), 1587.
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35.
- Udenfriend, S., & Kodukula, K. (1995). How N-myristoylation of a protein is targeted to the endoplasmic reticulum.
- Gao, X., & Uversky, V. N. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 753.
- Patwardhan, P., & Resh, M. D. (2010). Myristoylation and membrane binding regulate c-Src stability and kinase activity. Molecular and Cellular Biology, 30(17), 4094–4107.
- Chen, Y., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research, 77(24), 6950–6962.
- Chen, Y., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research, 77(24), 6950-6962.
- Src family kinase - Wikipedia. (n.d.).
- Patwardhan, P., & Resh, M. D. (2010). Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity. Molecular and Cellular Biology, 30(17), 4094-4107.
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease.
- Wang, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. FEBS Journal, 288(10), 3125-3140.
- Chen, Y., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5(1), 1-10.
- D'Souza, K. (2016). Post-translational myristoylation during cell death.
- D'Souza, K. (2016).
- Leishman, E., et al. (2024). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. STAR Protocols, 5(2), 103054.
- BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs).
- Protein Expression and Purification Core Facility. (n.d.). Choice of lysis buffer.
- Edmonds, M. J., & Lyster, E. (2014). Principles of the acyl-biotin exchange and acyl-resin-assisted capture methods for the detection of protein palmitoylation. Methods in Molecular Biology, 1168, 119-131.
- Peak Proteins. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation.
- Chae, P. S., et al. (2019). Chemical Tools for Membrane Protein Structural Biology. Trends in Biochemical Sciences, 44(7), 591-606.
- Leishman, E., et al. (2024). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. STAR Protocols, 5(2), 103054.
- Sharma, A., et al. (2016). Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues. Biotechnology Progress, 32(5), 1339-1347.
- Brigidi, G. S., & Bamji, S. X. (2013). Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE). Journal of Visualized Experiments, (73), e50131.
- Uddin, M. S., et al. (2021). Current Technologies Unraveling the Significance of Post-Translational Modifications (PTMs) as Crucial Players in Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8743.
- Hopkinbio. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research.
- GoldBio. (2025, January 7). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube.
- G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction.
- D'Acunzo, P., et al. (2023). A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. International Journal of Molecular Sciences, 24(6), 5898.
- Jones, M. L., et al. (2021). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion.
- Fan, H., & Heerklotz, H. (2017). Digitonin does not flip across cholesterol-poor membranes. Journal of Colloid and Interface Science, 504, 215-221.
- The challenge of detecting modifications on proteins. (n.d.).
- Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide.
- Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
- St John's Laboratory. (n.d.). Western Blot Troubleshooting.
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Src family kinase - Wikipedia [en.wikipedia.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. Page loading... [guidechem.com]
- 15. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agscientific.com [agscientific.com]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Protein N-Myristoylation
Welcome to the technical support center for researchers working with N-myristoylated proteins. This guide provides in-depth troubleshooting advice and detailed protocols to help you prevent the loss of this critical post-translational modification during your sample preparation workflows. As scientists and drug development professionals, maintaining the integrity of your target proteins is paramount for generating reliable and reproducible data. This resource is designed to explain the causal factors behind experimental challenges and provide robust, validated solutions.
Understanding the Challenge: The Stability of the Myristoyl Group
A common concern among researchers is the potential for "de-myristoylation" during sample preparation. It is crucial to understand that N-myristoylation, the attachment of a 14-carbon saturated fatty acid to an N-terminal glycine, creates a chemically stable amide bond.[1][2] Unlike modifications such as phosphorylation, which are dynamically regulated by dedicated enzymes (phosphatases), there are no well-characterized mammalian enzymes that actively remove myristate from proteins in a typical cell lysate. The modification is generally considered irreversible in a biological context.[1]
Therefore, the primary challenges in sample preparation are not enzymatic de-myristoylation but rather:
-
Chemical Cleavage: The amide bond, while stable, can be susceptible to hydrolysis under harsh chemical conditions, such as extreme pH or prolonged high temperatures.[2][3]
-
Protein Aggregation: The hydrophobic myristoyl moiety significantly increases the protein's propensity to aggregate, especially at high concentrations or during denaturation steps like boiling.[4][5][6]
-
Poor Solubilization & Sample Loss: The same hydrophobicity can make the protein difficult to extract from cellular membranes and can lead to its loss through adsorption to plasticware.[4][7]
This guide focuses on mitigating these physicochemical challenges to ensure your myristoylated protein remains intact and soluble from cell lysis to downstream analysis.
Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during your experiments.
Q1: I'm seeing a lower molecular weight band that could correspond to a "de-myristoylated" version of my protein. Is an enzyme in my lysate removing the myristoyl group?
A: It is highly unlikely that a specific "de-myristoylase" is active in your lysate. The appearance of a lower band is more commonly due to one of two reasons:
-
Proteolytic Degradation: The most probable cause is cleavage of your protein by endogenous proteases that were not adequately inactivated during lysis. A clipped protein will run lower on a gel. Always use a fresh, broad-spectrum protease inhibitor cocktail in your lysis buffer and keep samples on ice at all times.[8]
-
Incomplete Myristoylation in vivo: Cells can sometimes produce a pool of non-myristoylated protein. This can happen if the N-myristoyltransferase (NMT) is saturated or inhibited. A quality control pathway known as the Glycine N-degron pathway can even target non-myristoylated proteins for degradation, but some pool of unmodified protein may still exist.[9][10] What you are observing might be the baseline level of unmodified protein from your cells, not a result of sample preparation.
Q2: My myristoylated protein runs as a smear or gets stuck in the stacking gel of my SDS-PAGE. What's happening?
A: This is a classic sign of protein aggregation. The hydrophobic myristoyl group can cause proteins to clump together, especially when denatured. Boiling samples in Laemmli buffer is a common culprit. Multi-pass membrane proteins are particularly prone to this.[11][12]
-
Solution: Avoid boiling your samples. Instead, heat them at a lower temperature, for example, 70°C for 10 minutes, before loading the gel.[12] This is often sufficient to denature the protein for SDS-PAGE without inducing irreversible aggregation.
Q3: What is the best lysis buffer for extracting my myristoylated protein?
A: The optimal buffer depends on your protein's subcellular localization.
-
For cytosolic or weakly membrane-associated proteins: A standard RIPA buffer is often a good starting point as its detergents (NP-40 and deoxycholate) can help solubilize the myristoyl group.
-
For tightly membrane-associated or integral membrane proteins: You may need a stronger lysis buffer containing 1% SDS. However, be mindful that this can promote aggregation and may require optimization of your heating step before electrophoresis.
-
For co-immunoprecipitation (Co-IP): Use a milder, non-denaturing buffer containing detergents like Triton X-100 or CHAPS to preserve protein-protein interactions.
Regardless of the buffer, it is critical to supplement it with a complete protease and phosphatase inhibitor cocktail immediately before use.
Q4: I'm concerned about losing my protein due to it sticking to tubes. How can I prevent this?
A: This is a valid concern for any hydrophobic protein.
-
Use Low-Binding Tubes: Utilize commercially available low-protein-binding microcentrifuge tubes for all steps.
-
Include Detergent: Ensure your buffers contain a sufficient concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to keep the protein in solution.
-
Work Quickly: Minimize the time the sample spends in any one tube, especially during transfers.
Experimental Protocols & Methodologies
Recommended Protocol for Sample Preparation of Myristoylated Proteins
This protocol is designed to maximize the yield of soluble, intact myristoylated protein from cultured cells.
Step 1: Prepare Lysis Buffer
-
Prepare your chosen lysis buffer on ice. It is essential to add inhibitors immediately before use .
-
RIPA Buffer (Standard Choice):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or IGEPAL CA-630)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Additives (Mandatory):
-
1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche), if phosphorylation is also of interest.
-
Step 2: Cell Lysis
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add the ice-cold lysis buffer to the dish (e.g., 0.5 mL for a 10 cm dish).
-
Using a cell scraper, scrape the cells into the buffer and transfer the suspension to a pre-chilled low-protein-binding microcentrifuge tube.[12]
-
Agitate the lysate gently on a rocker at 4°C for 30 minutes.
-
To ensure complete lysis and shear chromatin (which can cause viscosity), sonicate the sample on ice. Use short pulses (e.g., 3-4 cycles of 10 seconds ON, 30 seconds OFF) to prevent heating.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (your protein lysate) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of your lysate using a detergent-compatible assay, such as the BCA assay.
Step 4: Preparing Samples for SDS-PAGE
-
Dilute your protein sample to the desired concentration with your lysis buffer.
-
Add 4x Laemmli sample buffer to your lysate to a final concentration of 1x.
-
Critical Step: Heat the samples at 70°C for 10 minutes . DO NOT BOIL.
-
Briefly centrifuge the samples to collect condensation before loading them onto your SDS-PAGE gel.
Visual Guides & Workflows
Diagram 1: Key Factors Threatening Myristoylated Protein Integrity
Caption: Factors leading to the loss of protein integrity.
Diagram 2: Recommended Workflow for Preserving Myristoylation
Caption: Key steps to prevent de-myristoylation and aggregation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low protein yield after lysis | 1. Incomplete cell lysis. 2. Protein is in the insoluble pellet. 3. Protein lost to tube surfaces. | 1. Increase sonication time or use a harsher lysis buffer (e.g., with 1% SDS). 2. Check the pellet for your protein. Try a stronger detergent or a chaotrope like 8M Urea. 3. Use low-protein-binding tubes and ensure buffers contain detergent. |
| Protein is aggregated in the gel well | 1. Sample was boiled before loading. 2. Protein concentration is too high. 3. Disulfide bonds forming aggregates. | 1. Heat sample at 70°C for 10 min instead of boiling.[12] 2. Load less protein per lane. 3. Ensure your Laemmli buffer contains a fresh reducing agent (e.g., DTT or β-mercaptoethanol). |
| Multiple bands appear below the main band | 1. Proteolytic degradation. 2. Unmodified protein present in vivo. | 1. Ensure fresh, potent protease inhibitors were used. Keep samples on ice at all times. 2. This may be a biological reality. Consider using an NMT inhibitor in your cell culture as a negative control. |
| Inconsistent results between replicates | 1. Inconsistent sample handling (e.g., temperature fluctuations). 2. Protease inhibitor activity has faded. | 1. Standardize all incubation times and temperatures. Always work on ice.[8] 2. Always add inhibitors to the lysis buffer immediately before use. |
References
- Gustafsson, J. R., et al. (2012). "Exploring protein lipidation by mass spectrometry-based proteomics." FEBS Journal.
- Wagner, G. R., & Hirschey, M. D. (2014). "Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases." Molecular and Cellular Endocrinology.
- Tang, H., et al. (2022). "A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans." STAR Protocols.
- Biocompare. (2022). "Sample Prep for Lipidomic Mass Spec." Biocompare: The Buyer's Guide for Life Scientists.
- How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. (2021). YouTube.
- Simithy, J., et al. (2017). "A Class of Reactive Acyl-CoA Species Reveals the Non-enzymatic Origins of Protein Acylation." ResearchGate.
- Paulo, J. A. (2013). "Sample Preparation Guide for Mass Spectrometry–Based Proteomics." Spectroscopy Online.
- G-Biosciences. (2019). "Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- Schilling, B., et al. (2021). "Pathways of Non-enzymatic Lysine Acylation." Frontiers in Molecular Biosciences.
- Zhang, Q., et al. (2017). "A Method to Generate and Analyze Modified Myristoylated Proteins." PMC.
- Zhang, Q., et al. (2017). "A Method to Generate and Analyze Modified Myristoylated Proteins." ResearchGate.
- Bio-Rad. (n.d.). "Western Blotting Sample Preparation Techniques.
- Simithy, J., et al. (2017). "Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling." PMC.
- Bond, M. J., & DeForest, J. C. (2007). "Detection and prevention of protein aggregation before, during, and after purification." PubMed.
- ResearchGate. (2015). "How can I perform membrane protein solubilisation for Western blot analyses?
- ResearchGate. (2014). "How can protein aggregation be prevented during Protein Purification?
- ResearchGate. (2022). "How do I stop my cell lysate from aggregating?
- Kore, I., et al. (2019). "A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation." PubMed.
- Gigl, M., et al. (2023). "Protein N-terminal acylation: An emerging field in bacterial cell physiology." PMC.
- Kore, I., et al. (2019). "A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation." ResearchGate.
- Childers, W. T., et al. (2017). "Optimized solubilization of TRIzol-precipitated protein permits Western blotting analysis to maximize data available from brain tissue." PMC.
- Western blot sample preparation. (2019). YouTube.
- Eisenhaber, F., et al. (2000). "N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences." PubMed.
- Van Damme, P., et al. (2012). "N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects." PMC.
- Martin, D. D. O., et al. (2011). "Post-translational myristoylation: Fat matters in cellular life and death." PubMed.
- Kumar, V., & Lathwal, S. (2021). "Amide Bond Activation of Biological Molecules." PMC.
- Chen, Y.-J., et al. (2021). "Impact of Protein N-Modifications on Cellular Functions and Human Health." ResearchGate.
- Wang, Y., et al. (2021). "Protein N-myristoylation: functions and mechanisms in control of innate immunity." PubMed.
- de Jonge, H. R., et al. (2000). "Protein N-myristoylation: critical role in apoptosis and salt tolerance." PubMed.
- Sabari, B. R., et al. (2017). "An Expanding Repertoire of Protein Acylations." PMC.
- Costa, S. P. G., et al. (2001). "C-terminal amide bond stability of peptides containing C,alfa,alfa-disubstituted glycines." University of Minho Repository.
- Wang, W., et al. (2007). "Influence of pH, Buffer Species, and Storage Temperature on Physicochemical Stability of a Humanized Monoclonal Antibody LA298." PubMed.
- Po, C., et al. (2020). "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." PMC.
Sources
- 1. Post-translational myristoylation: Fat matters in cellular life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. youtube.com [youtube.com]
- 9. A glycine-specific N-degron pathway mediates the quality control of protein N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation for western blot | Abcam [abcam.com]
Technical Support Center: Enhancing Antibody Specificity for Myristoylated Proteins
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that working with post-translationally modified proteins, such as those undergoing N-myristoylation, presents a unique set of challenges. The covalent attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine residue is critical for protein localization, signaling, and function.[1][2] However, this lipid modification can also complicate immunological detection.
The goal of this guide is to provide you with not just protocols, but the underlying principles and field-proven insights to troubleshoot and improve the specificity of your antibody-based experiments for myristoylated proteins. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm performing a Western Blot, but I see high background and multiple non-specific bands. How can I resolve this?
High background can obscure your target protein and lead to false positives. The cause often lies in suboptimal antibody concentration or inadequate washing and blocking steps.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Antibody Concentration is Too High | An excess of primary antibody increases the likelihood of low-affinity, non-specific binding. Solution: Perform an antibody titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended dilution and test several dilutions around it (e.g., 1:500, 1:1000, 1:2500, 1:5000).[3][4] |
| Insufficient Blocking | The membrane has unoccupied sites that can bind the primary or secondary antibody non-specifically. Myristoylated proteins are often membrane-associated, and lysates may contain high concentrations of other hydrophobic molecules. Solution: Increase the blocking incubation time to 1-2 hours at room temperature. Consider using a different blocking agent. While 5% non-fat dry milk is common, it contains phosphoproteins that can cross-react with phospho-specific antibodies. For myristoylation studies, 5% Bovine Serum Albumin (BSA) in TBST is often a superior choice. |
| Inadequate Washing | Insufficient washing fails to remove unbound and weakly bound antibodies. Solution: Increase the number of washes (e.g., from 3 to 5 washes) and the duration of each wash (e.g., from 5 to 10 minutes).[5] To further increase stringency, you can add a small amount of a non-ionic detergent like Tween-20 (up to 0.1%) to your wash buffer.[5] |
| Lysate Complexity | The lysate contains proteins that non-specifically interact with your antibody or the beads (in IP). Solution: Pre-clear the lysate by incubating it with the protein A/G beads before adding your primary antibody. This removes proteins that bind non-specifically to the beads themselves.[3][4] |
Question 2: My antibody is supposed to be specific for the myristoylated form of my protein, but it detects a band even when I use a non-myristoylatable mutant (G2A). What's happening?
This is a critical issue that suggests your antibody's epitope is within the protein sequence itself and is not dependent on the myristoyl modification. The antibody recognizes the polypeptide, not the lipidated proteoform.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Epitope is Modification-Independent | The antibody was likely raised against a peptide sequence that does not structurally change upon myristoylation, or the screening process did not adequately select for modification-dependent binding. Solution: This requires rigorous validation. You must use a multi-pronged approach to confirm this lack of specificity. If confirmed, a new antibody is required. There is no simple protocol fix. See the Antibody Validation Workflow below for a comprehensive strategy.[6][7] |
| Antibody Cross-Reactivity | The antibody may be cross-reacting with another protein of a similar size. Solution: Use knockout/knockdown (KO/KD) cell lines for your target protein. A truly specific antibody will show no signal in the KO/KD lysate. This, combined with the G2A mutant data, provides definitive evidence of the antibody's binding characteristics. |
Question 3: I'm getting a very low or no signal in my immunoprecipitation (IP) experiment. How can I increase my yield?
Low IP yield is a common frustration, often stemming from issues with protein solubilization, antibody-antigen interaction in a complex lysate, or low abundance of the target protein.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Harsh Lysis Conditions | Strong ionic detergents (like SDS) can solubilize proteins effectively but may also denature the antibody or the epitope on your target protein, preventing complex formation. Solution: Use a lysis buffer with milder, non-ionic detergents like NP-40 or Triton X-100 (typically 0.5-1.0%).[8] These detergents are effective at solubilizing membrane-associated proteins without disrupting most antibody-antigen interactions. |
| Low Target Abundance | Your protein of interest may be expressed at very low levels in your cell type. Solution: Increase the amount of starting material. Use more cells and a higher volume of lysate for the IP. You can also enrich your sample prior to IP; since many myristoylated proteins are membrane-bound, performing a crude membrane fractionation can significantly increase the target concentration.[4] |
| Inefficient Antibody-Antigen Binding | Incubation times may be too short, or the antibody may not be suitable for IP. Not all antibodies that work in Western Blotting are effective in IP, where they must recognize the native, folded protein. Solution: Increase the incubation time of the lysate with the antibody to overnight at 4°C. Ensure the tube is under constant, gentle rotation to keep the beads in suspension.[8] If problems persist, test a different antibody, preferably one validated for IP. Polyclonal antibodies, which recognize multiple epitopes, often perform better in IP than monoclonals.[3][4] |
Frequently Asked Questions (FAQs)
Q: What is the N-myristoylation consensus sequence? A: N-myristoylation is catalyzed by N-myristoyltransferase (NMT), which recognizes a specific amino acid motif at the N-terminus of substrate proteins.[9][10] The absolute requirement is a Glycine (G) at position 2, which becomes the N-terminal residue after the initiator Methionine is cleaved.[11][12] The consensus sequence is generally described as G-X-X-X-S/T , where 'X' can be various amino acids, but a Serine (S) or Threonine (T) at position 5 or 6 is highly favored by the enzyme and enhances the efficiency of myristoylation.[9][11][13] The surrounding residues also influence NMT binding and catalysis.[14]
Q: How can I experimentally prevent myristoylation to create a negative control? A: You can prevent myristoylation using two primary methods:
-
Genetic Approach: Mutate the required N-terminal Glycine to an Alanine (a G2A mutant). Alanine's side chain sterically hinders the NMT enzyme from binding and transferring the myristoyl group, thus creating a non-myristoylatable version of your protein.[12] This is the gold standard for creating a negative control.
-
Pharmacological Approach: Treat your cells with a specific N-myristoyltransferase inhibitor (NMTi). These small molecules bind to the active site of NMT, preventing it from catalyzing the myristoylation reaction.[15][16][17] This will reduce the myristoylation of all NMT substrates in the cell, including your protein of interest.
Q: My antibody's epitope seems to be hidden. Could the myristoyl group be masking it? A: This is a plausible scenario. For some proteins, the myristoyl group can be sequestered within a hydrophobic pocket of the protein itself. This is known as a "myristoyl switch," a mechanism that regulates the protein's association with membranes.[1][9] If your antibody's epitope is located in this region, it could be inaccessible when the myristoyl group is sequestered. You could try very mild denaturing conditions in your lysis or binding buffer to promote a more open conformation of the protein, but this carries the risk of destroying the epitope altogether. It is also possible that a specific antibody's epitope is a conformational one that requires the myristoyl group to be present to stabilize the correct protein fold for recognition.[18]
Experimental Protocols & Workflows
Workflow for Validating Myristoylation-Specific Antibodies
A trustworthy experiment is a self-validating one. To claim your antibody is specific to the myristoylated form of a protein, you must use a combination of controls to systematically eliminate alternative explanations.
Caption: Workflow for validating a myristoylation-specific antibody.
Protocol: Immunoprecipitation of Myristoylated Proteins
This protocol is optimized to preserve the native conformation and membrane association of myristoylated proteins.
1. Lysis Buffer Preparation:
-
RIPA Buffer (Modified, Mild): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40, 0.5% Sodium Deoxycholate.
-
Immediately before use, add: 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail.
-
Rationale: Mild non-ionic detergents are used to solubilize membrane proteins while preserving protein-protein and antibody-antigen interactions. Inhibitors are critical to prevent degradation and dephosphorylation during lysis.
-
2. Cell Lysis:
-
Wash cell pellets once with ice-cold PBS.
-
Resuspend the pellet in 0.5-1.0 mL of ice-cold modified RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., using a BCA assay).
3. Pre-Clearing:
-
To 500 µg - 1 mg of total protein lysate, add 20-25 µL of a 50% slurry of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Rationale: This step removes proteins from the lysate that bind non-specifically to the beads, reducing background.[3]
-
-
Centrifuge at 2,500 x g for 3 minutes at 4°C. Carefully transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the recommended amount of your primary antibody (or your pre-determined optimal amount). As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
5. Washing and Elution:
-
Pellet the beads by centrifugation (2,500 x g, 3 min, 4°C). Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without inhibitors). After the final wash, carefully remove all supernatant.
-
Rationale: Thorough washing is crucial to remove non-specifically bound proteins.[5]
-
-
Elute the protein by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. The sample is now ready for SDS-PAGE.
References
- Johnson, D. R., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Journal of Immunology Research. [Link]
- Utsumi, T., et al. (2004). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences. [Link]
- Wikipedia.
- Nakai, M., et al. (2011).
- Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?.
- He, W., et al. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie. [Link]
- Charron, G., et al. (2007).
- ResearchGate. (2016). Protein sequence required for myristoylation and sequences of retroviral myristoylated MA domains.
- Gordon, J. I., et al. (1995). Functional significance of myristoyl moiety in N-myristoyl proteins. Methods in Enzymology. [Link]
- Chen, Y., et al. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Signal Transduction and Targeted Therapy. [Link]
- Singh, Y., et al. (2019).
- PROSITE.
- Hemsley, P. A., et al. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods. [Link]
- Shrivastav, A., et al. (2003). Potent inhibitor of N-myristoylation: a novel molecular target for cancer. Cancer Research. [Link]
- ResearchGate. (2015). Reaction catalyzed by Myristoyl CoA:protein N-myristoyltransferase (NMT).
- Creative Biolabs. Fatty Acylation (Myristoylation, Palmitoylation) Specific Antibody Discovery Service.
- Yang, M., et al. (2014). A Method to Generate and Analyze Modified Myristoylated Proteins.
- Hycult Biotech.
- International Working Group for Antibody Valid
- antibodies-online.com. anti-Pan Myristoylation Antibody. antibodies-online.com. [Link]
- ResearchGate. (2020). Antibody for detecting myristoylated proteins?.
- Manabe, S., et al. (1993). A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells. Journal of Virological Methods. [Link]
- Creative Biolabs Antibody. Troubleshooting of Immunoprecipitation (IP).
- ChromoTek. Troubleshooting IP/Co-IP. ChromoTek. [Link]
- Grassie, M. A., et al. (1995). Involvement of N-myristoylation in monoclonal antibody recognition sites on chimeric G protein alpha subunits. The Journal of Biological Chemistry. [Link]
- AFG Scientific.
- Al-Sufyani, T., et al. (2013). A novel approach to enhance antibody sensitivity and specificity by peptide cross-linking. Journal of Immunological Methods. [Link]
- Bjorling, F. M., et al. (2021). Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program. Molecular & Cellular Proteomics. [Link]
- Genext Genomics. (2021). Challenges in Developing Therapeutic Antibody Drugs. Genext Genomics. [Link]
- Beck, A., et al. (2010). Strategies and challenges for the next generation of therapeutic antibodies.
- Bostrom, J., et al. (2009). Improving Antibody Binding Affinity and Specificity for Therapeutic Development. Methods in Molecular Biology. [Link]
- Ha, A., et al. (2021).
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROSITE [prosite.expasy.org]
- 15. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Involvement of N-myristoylation in monoclonal antibody recognition sites on chimeric G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Landscape of Myristic Acid Analogs
Welcome to the technical support center dedicated to addressing the metabolic instability of myristic acid analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with these promising but often challenging molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of their metabolism and ensure the integrity of your experimental data.
Introduction: The Challenge of this compound Analog Instability
This compound, a 14-carbon saturated fatty acid, and its analogs are of significant interest in drug discovery for their roles in protein N-myristoylation, a critical modification for the function of many cellular and viral proteins.[1][2][3] However, their therapeutic potential is often hampered by rapid metabolic degradation. Understanding and overcoming this metabolic instability is a key challenge. This guide provides practical, field-proven insights to help you design robust experiments, interpret your results accurately, and develop strategies to enhance the metabolic stability of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers encounter when working with this compound analogs.
Q1: What are the primary metabolic pathways responsible for the degradation of this compound and its analogs?
A1: this compound and its analogs are primarily metabolized through two main pathways:
-
β-oxidation: This is a mitochondrial process where the fatty acid chain is shortened by two carbons in each cycle to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[4][5][6] This is often the most significant pathway for the degradation of this compound analogs with unmodified alkyl chains.
-
ω- and (ω-1)-hydroxylation by Cytochrome P450 (CYP) enzymes: These enzymes, primarily located in the endoplasmic reticulum, introduce hydroxyl groups at or near the terminal methyl end of the fatty acid.[7][8][9][10] This initial oxidation is often followed by further oxidation to dicarboxylic acids, which are more water-soluble and easily excreted.
Q2: I'm designing a new this compound analog. What structural modifications can I make to improve its metabolic stability?
A2: Enhancing metabolic stability often involves making structural changes that hinder the recognition and processing by metabolic enzymes.[11] Consider the following strategies:
-
Introducing heteroatoms: Replacing a methylene group (CH2) with an oxygen (oxa-analogs) or sulfur (thia-analogs) can disrupt β-oxidation.[3][7]
-
Adding bulky groups: Incorporating bulky substituents, such as phenyl or cyclohexyl groups, near the ends of the fatty acid chain can sterically hinder the approach of CYP enzymes.[1]
-
Halogenation: Introducing fluorine atoms can block sites of metabolism. For example, fluorination at the C-2 position can inhibit the initial step of β-oxidation.[2][12]
-
Incorporating double or triple bonds: The presence of unsaturation can alter the conformation of the fatty acid chain, potentially reducing its affinity for metabolic enzymes.[2]
Q3: What are the most appropriate in vitro systems to study the metabolic stability of this compound analogs?
A3: The choice of in vitro system depends on the specific metabolic pathways you want to investigate.[13]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of CYP enzymes. They are ideal for studying Phase I metabolism (oxidation, reduction, hydrolysis).[13][14]
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes, including both Phase I (CYP) and Phase II (conjugation) enzymes, as well as active uptake and efflux transporters. They provide a more complete picture of hepatic metabolism.[15]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. It can be used to study both Phase I and some Phase II reactions.
-
Recombinant Enzymes: Using specific, recombinantly expressed CYP enzymes can help identify which particular isozyme is responsible for the metabolism of your analog.[13]
Table 1: Comparison of In Vitro Systems for Metabolic Stability Studies
| In Vitro System | Key Enzymes Present | Primary Application | Advantages | Limitations |
| Liver Microsomes | Cytochrome P450s, FMOs, UGTs (with added cofactors) | High-throughput screening for Phase I metabolism | Cost-effective, well-characterized, high-throughput | Lacks cytosolic enzymes and transporters |
| Hepatocytes | Full complement of Phase I and Phase II enzymes, transporters | "Gold standard" for in vitro metabolism, studying transporter effects | More physiologically relevant, integrated metabolism | Higher cost, lower throughput, limited viability |
| S9 Fraction | Microsomal and cytosolic enzymes | Broad screening of Phase I and cytosolic Phase II metabolism | Broader enzyme profile than microsomes | Lower concentration of some enzymes compared to whole cells |
| Recombinant Enzymes | Specific individual enzymes (e.g., CYP3A4) | Reaction phenotyping (identifying specific metabolizing enzymes) | Precise identification of enzyme involvement | Does not capture interactions between different enzymes |
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Guide 1: this compound analog is rapidly degraded in my in vitro assay.
Problem: You are performing an in vitro metabolic stability assay with liver microsomes or hepatocytes, and your this compound analog is disappearing much faster than expected, making it difficult to obtain reliable kinetic data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid analog degradation.
Step-by-Step Troubleshooting:
-
Verify Assay Conditions:
-
Protein Concentration: Ensure the microsomal or hepatocyte concentration is appropriate. High protein concentrations can lead to very rapid metabolism. Try reducing the protein concentration.
-
Cofactor Concentration: For microsomal assays, ensure that NADPH (for CYP-mediated reactions) is present at a saturating concentration (typically ~1 mM).
-
Incubation Time: If the compound is metabolized very quickly, shorten the incubation time points. You may need to sample at very early time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Compound Concentration: Ensure the starting concentration of your analog is not too low, as this can make detection difficult at later time points. Also, be aware of potential substrate inhibition at very high concentrations.
-
-
Assess Compound Purity and Stability:
-
Chemical Purity: Confirm the purity of your analog using LC-MS or NMR. Impurities could be interfering with the assay or the analytical readout.
-
Non-Enzymatic Degradation: Run a control incubation without the metabolic system (e.g., in buffer alone) and another with heat-inactivated microsomes or hepatocytes. This will tell you if your compound is degrading non-enzymatically under the assay conditions (e.g., due to pH or temperature instability).
-
-
Validate Analytical Method:
-
LC-MS/MS Method: Ensure your analytical method is sensitive and specific for the parent compound.[16][17] Check for ion suppression or enhancement from the matrix (microsomes or cell lysate). Use a stable isotope-labeled internal standard if available.
-
Sample Quenching: Ensure the quenching step (e.g., adding cold acetonitrile) is effective at stopping the metabolic reaction completely.
-
-
Investigate the Metabolic Pathway:
-
Run parallel assays in different systems: Compare the degradation rate in microsomes (CYP-rich) versus mitochondria-rich fractions (for β-oxidation).
-
Cofactor Dependence: Run the microsomal assay with and without NADPH. If degradation is significantly reduced without NADPH, it points to CYP-mediated metabolism.
-
-
Use Selective Inhibitors:
-
To confirm CYP involvement, use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT).
-
To investigate β-oxidation, you can use an inhibitor like etomoxir, which inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting step for mitochondrial fatty acid uptake.
-
-
Confirm Metabolite Formation:
-
Use a high-resolution mass spectrometer to look for expected metabolites. For CYP-mediated metabolism, look for masses corresponding to hydroxylation (+16 Da). For β-oxidation, look for chain-shortened analogs (-28 Da for each cycle).
-
Guide 2: I am seeing unexpected metabolites in my LC-MS analysis.
Problem: Your LC-MS data shows several peaks that you did not anticipate, and you are unsure if they are true metabolites or artifacts.
Troubleshooting Workflow:
Caption: Workflow for identifying unexpected metabolites.
Step-by-Step Troubleshooting:
-
Analyze Control Samples:
-
T=0 Sample: Does the peak exist in your sample taken immediately after adding the compound to the incubation mixture (before metabolism has occurred)? If so, it may be an impurity in your starting material.
-
No-Enzyme/Heat-Inactivated Control: Is the peak present in incubations without active enzymes? If yes, it could be a degradation product formed under the assay conditions.
-
Vehicle Control: Is the peak present in a sample containing only the vehicle (e.g., DMSO) and the metabolic system? This could indicate a matrix interference.
-
-
Examine Mass Shifts:
-
Calculate the mass difference between the parent compound and the unknown peak. Common metabolic transformations have characteristic mass shifts.
-
Table 2: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Shift (Da) |
| Phase I | |
| Hydroxylation | +15.99 |
| Dehydrogenation | -2.02 |
| Carboxylation | +29.97 |
| Phase II | |
| Glucuronidation | +176.03 |
| Sulfation | +79.96 |
| Glutathione Conjugation | +305.07 |
-
Compare MS/MS Fragmentation Patterns:
-
Acquire MS/MS spectra for both the parent compound and the unknown peak. A true metabolite will often share some characteristic fragment ions with the parent compound, as parts of the core structure will be conserved.
-
-
Check for Time and Protein Dependence:
-
The formation of a true metabolite should increase with incubation time and be dependent on the concentration of the active metabolic system (e.g., microsomal protein).
-
-
Search the Literature for Known Pathways:
-
Fatty acids can undergo less common metabolic transformations. Research metabolic pathways for similar structures to see if the observed mass shifts correspond to known biotransformations.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the intrinsic clearance of a this compound analog in a high-throughput manner.
Materials:
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
Negative control compound (metabolically stable, e.g., warfarin)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the this compound analog working solution by diluting the stock solution in buffer to an intermediate concentration. The final concentration in the assay is typically 1 µM.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the this compound analog working solution to the wells.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before adding the NADPH.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the analog to the internal standard at each time point.
-
Plot the natural log of the percentage of the analog remaining versus time.
-
The slope of the linear portion of this plot gives the rate constant of degradation (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Workflow Diagram for Microsomal Stability Assay:
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
- Skorve, J., et al. (1993). Impact of cytochrome P450 system on lipoprotein metabolism.
- Brenna, J. T., et al. (2020). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition.
- Brenna, J. T., et al. (2020). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids.
- Wikipedia. (2023).
- Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
- Kim, M., & Kim, J. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI. [Link]
- Henderson, C. J., et al. (2013).
- Sisto, F., et al. (2022). In vitro metabolic stability assays for the selected compounds.
- Hsieh, P.-F., et al. (2021).
- Oreate AI Blog. (2025). Biological Mechanisms and Clinical Significance of Fatty Acid Metabolism.
- Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry.
- Gorsd, M., et al. (2023). Discovery of Novel this compound Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity.
- Javid, F., et al. (2021). Semisynthesis of this compound Derivatives and their Biological Activities: A Critical Insight.
- Johnson, D. R., et al. (1994). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. The Journal of Biological Chemistry.
- Parang, K., et al. (1996). Synthesis and antifungal activities of this compound analogs. PubMed. [Link]
- Guengerich, F. P., & Munro, A. W. (2013).
- Agilent. (2021). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent.
- Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
- Ninja Nerd. (2017). Metabolism | Fatty Acid Synthesis: Part 1. YouTube. [Link]
- Kumar, P., & Adhikari, A. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Chemistry LibreTexts. (2022). 13.3: An Overview of Fatty Acid Metabolism. Chemistry LibreTexts. [Link]
- Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. PubMed. [Link]
- Zhang, Y., et al. (2024).
- Gorsd, M., et al. (2023). Discovery of Novel this compound Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. MDPI. [Link]
- Rioux, F. M., et al. (2000).
- Segers, K., et al. (2019). Analytical techniques for metabolomic studies: a review. PubMed. [Link]
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Szabo, Z., et al. (2022). Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID. MDPI.
- ResearchGate. (2020). Enhancement of metabolic stability with structural modifications....
- Redalyc. (2010).
- AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- Cunnane, S. C. (2003). Problems with essential fatty acids: time for a new paradigm?. Progress in Lipid Research.
- MSD Manual Professional Edition. (2023). Drug Metabolism. MSD Manual Professional Edition. [Link]
- Pharmaron. (2023). in vitro Assays for Metabolic Diseases. Pharmaron.
- Li, Y., et al. (2024).
- MDPI. (2024).
- MDPI. (2024). Characterization of a Collection of Natural Oleogenic Yeasts to Identify Promising Producers of Food Oil Analogues. MDPI.
- Korge, P., et al. (2022). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. PubMed Central. [Link]
- Doering, T. L., et al. (1994). Toxicity of this compound analogs toward African trypanosomes.
- Haynes, R. O., et al. (1991). This compound utilization and processing in BC3H1 muscle cells. PubMed.
- Glatz, J. F. C. (2011). Challenges in Fatty Acid and Lipid Physiology. PubMed Central. [Link]
- Korge, P., et al. (2022). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. PubMed.
- Schonfeld, P., & Reiser, G. (2023).
Sources
- 1. Discovery of Novel this compound Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 7. Impact of cytochrome P450 system on lipoprotein metabolism. Effect of abnormal fatty acids (3-thia fatty acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals | MDPI [mdpi.com]
- 9. Unsaturated fatty acid regulation of cytochrome P450 expression via a CAR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic activation of 2-substituted derivatives of this compound to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical techniques for metabolomic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion Protocols for Mass Spectrometry Analysis of Myristoylated Proteins
Welcome to the technical support center for the analysis of lipid-modified proteins. This guide provides field-proven insights and troubleshooting strategies specifically tailored for researchers, scientists, and drug development professionals working with N-myristoylated proteins. Myristoylation, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine, is a critical modification that influences protein localization, stability, and function.[1][2][3] However, the very nature of this modification—a significant increase in hydrophobicity—presents substantial challenges for standard proteomics workflows.
This document is designed to move beyond simple step-by-step instructions. It explains the causality behind experimental choices, empowering you to diagnose problems and rationally design robust digestion protocols for successful mass spectrometry (MS) analysis.
Understanding the Core Challenge: The Hydrophobicity Barrier
N-myristoylation anchors proteins to cellular membranes, a function essential for their role in signaling pathways.[4][5] This induced hydrophobicity is the primary obstacle in proteomic analysis. Myristoylated proteins and their N-terminal peptides tend to aggregate, precipitate out of aqueous solutions, and resist enzymatic cleavage.[6] Consequently, standard digestion protocols often result in poor protein solubilization, incomplete digestion, and low recovery of the critical, modification-bearing peptides.
The diagram below illustrates the central problem and the strategic junctures where protocol optimization is critical.
Caption: Workflow challenges in the analysis of myristoylated proteins.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific, common failures encountered during the analysis of myristoylated proteins.
Q1: My protein of interest precipitates during cell lysis or buffer exchange. How can I keep it in solution?
Answer: This is a classic solubility problem caused by the protein's hydrophobic myristoyl group. Standard aqueous buffers are insufficient. The key is to use a strong denaturant or surfactant during lysis and maintain solubilizing conditions throughout the workflow.
-
Initial Lysis: Use a buffer containing a strong ionic surfactant like Sodium Dodecyl Sulfate (SDS) at 2-4% concentration. SDS is highly effective at solubilizing even the most stubborn membrane-associated proteins.[7] However, SDS is notoriously incompatible with mass spectrometry as it suppresses peptide ionization and fouls reverse-phase columns.[8][9] Therefore, it must be removed or exchanged before analysis.
-
MS-Compatible Surfactants: For workflows where you want to maintain solubility during digestion, consider using MS-compatible surfactants from the start or during buffer exchange. These are designed to be easily removed or degraded.[10]
-
Sodium Deoxycholate (SDC): An ionic surfactant that enhances trypsin activity and can be effectively removed by precipitation upon acidification of the sample, followed by phase transfer to an organic solvent like ethyl acetate.[11]
-
Acid-Labile Surfactants (e.g., RapiGest™ SF, PPS Silent™ Surfactant): These surfactants are degraded by lowering the pH (e.g., adding formic or trifluoroacetic acid) after digestion is complete.[12][13] The degradation byproducts are designed not to interfere with LC-MS analysis.
-
ProteaseMAX™ Surfactant: This surfactant is unique in that it is degraded by the protease itself during the digestion process, simplifying the cleanup steps.[10]
-
Q2: I'm getting very low sequence coverage, and it seems the digestion is incomplete. What's going wrong?
Answer: Incomplete digestion is a direct consequence of the protein's hydrophobicity. The myristoylated protein may either remain aggregated, sterically hindering protease access, or it may lack a sufficient number of cleavage sites for your chosen enzyme in its hydrophobic domains.
-
Strategy 1: Enhance Denaturation with Filter-Aided Sample Preparation (FASP): FASP is arguably the most robust method for hydrophobic proteins.[14][15] It allows you to use high concentrations of SDS for complete solubilization and denaturation. The protein is then trapped on an ultrafiltration membrane while the SDS is washed away and replaced with a digestion-friendly buffer (e.g., ammonium bicarbonate with or without urea).[7][16][17] This on-filter digestion provides an ideal environment for proteases to access the fully denatured protein.
-
Strategy 2: Use Alternative or Multiple Proteases: Trypsin, which cleaves after lysine (K) and arginine (R), is the workhorse of proteomics. However, hydrophobic, membrane-associated regions of proteins can be poor in these residues.[18] Using proteases with different specificities can generate a more comprehensive set of peptides.[19][20][21]
-
Lys-C: Cleaves only after lysine. It is more robust in denaturing conditions than trypsin.
-
Chymotrypsin: Cleaves after large hydrophobic residues (F, Y, W), which are often abundant in the domains you are trying to analyze.[6]
-
Glu-C: Cleaves after glutamic acid (E).
-
Sequential Digestion: A powerful approach is to perform a two-step digestion, for example, with Lys-C first, followed by Trypsin. This can significantly increase the number of identified peptides.[15]
-
-
Strategy 3: Incorporate Organic Solvents: Adding organic solvents like acetonitrile (up to 40-60%) to the digestion buffer can help keep hydrophobic proteins and peptides in solution during the reaction, improving enzyme accessibility.[6]
Q3: I have identified peptides from my protein, but I can't find the crucial N-terminal myristoylated peptide. Where is it?
Answer: The myristoylated N-terminal peptide is the most hydrophobic peptide from your entire digest. It is highly susceptible to loss during sample preparation and can be challenging to detect with standard MS methods.
-
Loss During Desalting: Standard C18 ZipTip or StageTip protocols are optimized for typical tryptic peptides. An extremely hydrophobic myristoylated peptide can bind irreversibly to the C18 resin or, conversely, fail to elute under standard acetonitrile concentrations. Consider modifying your elution protocol with higher concentrations of organic solvent or a different solvent altogether.
-
Liquid-Liquid Extraction (LLE): A more advanced strategy is to perform a liquid-liquid extraction specifically to enrich for lipidated peptides. After digestion, the peptide mixture can be partitioned between aqueous and organic phases (e.g., butanol or ethyl acetate), with the highly hydrophobic myristoylated peptide preferentially moving to the organic layer.[22][23]
-
Targeted MS Analysis: If you know the sequence of your protein, you can perform a targeted search. Look for a precursor ion corresponding to the theoretical mass of the N-terminal peptide plus the mass of the myristoyl group (C14H27O-), which is 211.2062 Da. During fragmentation (MS/MS), myristoylated peptides often exhibit a characteristic neutral loss of the myristoyl moiety (mass of 210 Da).[24] This signature can be used to identify candidate peptides even if the backbone fragmentation is poor.
Frequently Asked Questions (FAQs)
What is the best overall digestion strategy for a myristoylated protein: in-solution, in-gel, or on-filter (FASP)?
Each method has its pros and cons, but for myristoylated proteins, FASP is generally the most reliable starting point.
| Strategy | Advantages | Disadvantages for Myristoylated Proteins |
| In-Gel Digestion | Excellent for protein separation and cleanup from complex mixtures.[25][26][27][28][29] | Very poor recovery of large and/or hydrophobic peptides from the gel matrix.[30] The critical N-terminal peptide is often lost. |
| In-Solution Digestion | Simple, fewer steps. Can be effective if the right solubilizing agents are used.[31][32] | High risk of protein precipitation without MS-compatible surfactants.[6] Contaminants can inhibit digestion. |
| Filter-Aided (FASP) | Combines the best of both worlds: allows for strong SDS-based solubilization with efficient detergent removal.[7][14][16][17] High peptide recovery. | Can be more time-consuming than a simple in-solution digest. Requires careful handling of ultrafiltration units. |
| On-Membrane Digestion | Proteins are electroblotted to a membrane (PVDF/Nitrocellulose), making them highly accessible to proteases. Better recovery than in-gel.[30] | Requires an extra blotting step. Potential for sample loss during transfer. |
Which solubilization agents and surfactants should I use?
The choice depends on your workflow. If you start with SDS, you must have a robust removal strategy like FASP. If you prefer an in-solution digest, use an MS-compatible surfactant from the beginning.
| Agent | Type | Key Features & Removal Method |
| SDS | Strong Ionic | Gold standard for solubilization. MS-incompatible. Must be removed via FASP, precipitation, or other cleanup methods.[8][9] |
| Urea | Chaotrope | Good denaturant, but less effective than SDS for membrane proteins.[8] Can cause carbamylation of peptides. |
| RapiGest™ SF | MS-Compatible (Ionic) | Acid-labile. Degraded by adding acid (e.g., 1% TFA) post-digestion.[12][13] |
| SDC | MS-Compatible (Ionic) | Enhances trypsin activity. Removed by acid precipitation and phase-transfer to an organic solvent.[11] |
| PPS Silent™ | MS-Compatible (Zwitterionic) | Acid-labile. Degraded by adding acid post-digestion.[9][13] |
| ProteaseMAX™ | MS-Compatible | Degraded by protease activity during digestion. Simplifies workflow.[10] |
Should I always use Trypsin, or start with something else?
Start with Trypsin, as it is highly specific and the most common search parameter in proteomics databases. However, be prepared to supplement it. For a novel or particularly difficult myristoylated protein, a multi-protease approach is highly recommended to maximize sequence coverage.
| Protease | Cleavage Site (C-terminal side) | Recommended For |
| Trypsin | Lysine (K), Arginine (R) | General purpose, baseline digest. |
| Lys-C | Lysine (K) | More robust in denaturants than Trypsin. |
| Chymotrypsin | Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | Generating peptides from hydrophobic regions.[19][20][21][33] |
| Glu-C | Glutamic Acid (E), Aspartic Acid (D) | Generating alternative, often more hydrophilic, peptides. |
| Asp-N | N-terminal side of Aspartic Acid (D) | Generating alternative cleavage patterns. |
Recommended Protocols & Methodologies
Protocol 1: Filter-Aided Sample Preparation (FASP) for Myristoylated Proteins
This protocol is the recommended starting point for achieving robust and reproducible digestion. It is adapted from the methodology described by Wiśniewski et al.[7]
Caption: Workflow for Filter-Aided Sample Preparation (FASP).
Step-by-Step Methodology:
-
Lysis & Reduction: Lyse cells or tissue homogenate in Lysis Buffer (4% w/v SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT). Heat at 95°C for 5 minutes. Sonicate to shear DNA and reduce viscosity.[17]
-
Loading: Combine up to 100 µg of protein lysate with 200 µL of 8 M Urea solution in a 10 kDa or 30 kDa MWCO ultrafiltration unit.
-
Detergent Removal: Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through. Add another 200 µL of 8 M Urea and repeat the centrifugation.
-
Alkylation: Add 100 µL of 0.05 M iodoacetamide (IAA) in 8 M Urea to the filter. Mix briefly and incubate in the dark for 20 minutes at room temperature. Centrifuge at 14,000 x g for 15 minutes.
-
Buffer Exchange: Wash the filter twice by adding 100 µL of 8 M Urea and centrifuging. Then, wash twice with 100 µL of 50 mM Ammonium Bicarbonate (AmBic) to remove the urea.
-
Digestion: Add your protease (e.g., Trypsin Gold, Mass Spectrometry Grade) in 40-100 µL of 50 mM AmBic at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubation: Place the filter unit in a wet chamber and incubate at 37°C for 16-18 hours.
-
Peptide Elution: Transfer the filter unit to a new collection tube. Centrifuge at 14,000 x g for 10 minutes to collect the peptides. To maximize recovery, add another 40 µL of 50 mM AmBic (or 0.5 M NaCl) and centrifuge again, pooling the eluates.[17]
-
Finalize: Acidify the peptide solution with formic acid to a final concentration of 1% and proceed to C18 desalting and LC-MS/MS analysis.
Protocol 2: In-Solution Digestion with SDC Phase-Transfer
This protocol is an effective in-solution alternative, particularly useful for samples that are already partially purified. It is based on the phase-transfer surfactant (PTS) method.[11]
Step-by-Step Methodology:
-
Solubilization & Reduction: Resuspend the protein pellet in 50 mM Ammonium Bicarbonate (AmBic) containing 1% Sodium Deoxycholate (SDC) and 10 mM DTT. Vortex thoroughly and heat at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
Digestion: Add Trypsin at a 1:50 enzyme-to-protein ratio and incubate at 37°C overnight.
-
Stop Reaction & Precipitate SDC: Stop the digestion by adding formic acid to a final concentration of 2%. The solution will become cloudy as the SDC precipitates.
-
Phase Transfer: Add an equal volume of an immiscible organic solvent, such as ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 5 minutes to separate the phases.
-
Peptide Recovery: Carefully collect the lower aqueous phase, which contains your peptides. The SDC will be predominantly partitioned into the upper organic phase.[11]
-
Cleanup: Dry the collected aqueous phase in a vacuum centrifuge to remove any residual organic solvent. Resuspend in 1% formic acid for desalting and LC-MS/MS analysis.
References
- Masuda, T., Tomita, M., & Ishihama, Y. (2011). Phase Transfer Surfactant-Aided Trypsin Digestion for Membrane Proteome Analysis. Journal of Proteome Research.
- Luque-Garcia, J. L., & Neubert, T. A. (2009). On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis. Methods in Molecular Biology.
- Feist, P., & Hummon, A. B. (2015). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. International Journal of Molecular Sciences.
- Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology.
- Giansanti, P., Tsiatsiani, L., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Nature Protocols.
- University of Washington Proteomics Resource. FASP (Filter Aided Spample Preparation) protocol.
- Mann, M., & Wiśniewski, J. R. Filter Aided Sample Preparation (FASP) Method.
- ResearchGate. (2019). How do you best ensure unbiased trypsin digestion for more reliable LFQ? ResearchGate Discussion.
- Giansanti, P., Tsiatsiani, L., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. Nature Protocols.
- Chen, Y., Chen, K., & Liu, J. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Signal Transduction and Targeted Therapy.
- Bhatia, V. N., Jeon, H., & Hilderbrand, A. E. (2009). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry.
- Fornelli, L., et al. (2014). Top-down Proteomics in Health and Disease: Challenges and Opportunities. Mass Spectrometry Reviews.
- Wiśniewski, J. R. (2017). Filter-Aided Sample Preparation for Proteome Analysis. Current Protocols in Protein Science.
- Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis. Nature Methods.
- Chen, Y. J., & Chen, Y. R. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Cancers.
- Zhang, Y., et al. (2020). A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics. Molecular & Cellular Proteomics.
- Giansanti, P., Tsiatsiani, L., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin. ResearchGate.
- University of Washington Proteomics Resource. In-Gel digestion protocols.
- Giansanti, P., Tsiatsiani, L., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry-based proteomics beyond trypsin. Utrecht University Research Portal.
- Meiring, A. G., van der Heijden, R., & Reijmers, T. H. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
- Lanyon-Hogg, T., & Tate, E. W. (2020). Chemical proteomic approaches to investigate N-myristoylation. The Francis Crick Institute.
- In-Gel digestion protocol for Mass Spec analysis.
- The Rockefeller University. In-Gel Digestion Protocol.
- Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare.
- Proteomics and Mass Spectrometry Core Facility. (2014). LC-MS compatible detergents.
- ResearchGate. (2019). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. Request PDF.
- G-Biosciences. Mass Spectrometry Sample Prep.
- Chen, E. I., et al. (2007). Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. Journal of Proteome Research.
- ResearchGate. (2020). New Mass-Spectrometry-Compatible Degradable Surfactant for Tissue Proteomics. Request PDF.
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- Utsunomiya, H., et al. (2020). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics.
- ResearchGate. In‐Solution Digestion of Proteins for Mass Spectrometry.
- Utsumi, T. (2005). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. The Journal of Biochemistry.
- Meinnel, T., & Giglione, C. (2020). Myristoylation, an Ancient Protein Modification Mirroring Eukaryogenesis and Evolution. Trends in Biochemical Sciences.
- Colantonio, S., & Shaffer, S. A. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology.
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- Utsunomiya, H., et al. (2020). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. PubMed.
Sources
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- 8. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS compatible detergents | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Filter-Aided Sample Preparation for Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. UWPR [proteomicsresource.washington.edu]
- 17. usherbrooke.ca [usherbrooke.ca]
- 18. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 19. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Semantic Scholar [semanticscholar.org]
- 20. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
- 21. research-portal.uu.nl [research-portal.uu.nl]
- 22. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 26. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 27. UWPR [proteomicsresource.washington.edu]
- 28. ms.bct.uni-halle.de [ms.bct.uni-halle.de]
- 29. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
- 30. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. promega.co.uk [promega.co.uk]
- 33. researchgate.net [researchgate.net]
reducing non-specific binding in affinity purification of myristoylated proteins
A Guide to Overcoming Non-Specific Binding
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams tackling the unique challenges of purifying myristoylated proteins. This lipid modification, essential for localizing proteins to cellular membranes and mediating signal transduction, introduces a hydrophobic moiety that is a primary source of non-specific binding during affinity purification.[1][2]
This guide is structured to move from foundational concepts to actionable troubleshooting protocols. We will explore the "why" behind the problem before diving into the "how" of solving it, ensuring you can adapt these principles to your specific protein of interest.
Part 1: Foundational Concepts - Why is Purifying Myristoylated Proteins So Challenging?
Before troubleshooting, it's critical to understand the biochemical nature of the problem. The challenges stem from the dual nature of your target: a largely hydrophilic protein with a covalently attached, highly hydrophobic 14-carbon lipid tail.
Q: What is the "myristoyl switch," and how does it impact non-specific binding?
A: The term "myristoyl switch" refers to the ability of many myristoylated proteins to alternate the myristoyl group between two states: a sequestered state, where the lipid tail is buried within a hydrophobic pocket of the protein, and an exposed state, where it is available to interact with other molecules, such as membranes or, unfortunately, your affinity resin.[1][3]
This switching is not random; it is a highly regulated biological mechanism. The transition from a sequestered to an exposed state can be triggered by:
-
Ligand Binding: The binding of a specific ligand, most notably calcium (Ca²⁺), can induce a conformational change that expels the myristoyl group.[4][5][6] This is common in calcium-sensor proteins like Recoverin.
-
Guanine Nucleotide Exchange: For some GTPases, the exchange of GDP for GTP triggers a conformational shift that exposes the myristoyl group, promoting membrane association.[1][6]
-
pH Changes: In some proteins, like hisactophilin, changes in pH can alter intramolecular electrostatic interactions, leading to the exposure of the myristoyl group.[3]
During cell lysis and purification, the cellular environment that regulates this switch is disrupted. This can lead to a heterogeneous population of your protein—some with the myristoyl group sequestered and some with it exposed. The exposed lipid tail is a primary driver of non-specific hydrophobic interactions with the chromatography matrix, leading to high background and co-purification of contaminants.[7]
Caption: The Myristoyl Switch mechanism.
Part 2: Troubleshooting Guide for High Non-Specific Binding
This section provides a logical workflow and specific protocols to systematically eliminate contaminants from your affinity-purified myristoylated protein.
Q: My eluted fractions are highly impure. What is the overall strategy to fix this?
A: High impurity levels are nearly always due to suboptimal buffer conditions that fail to mitigate non-specific ionic and hydrophobic interactions. A systematic approach, starting with your wash buffer, is the most effective strategy. The goal is to create an environment where only the specific affinity interaction (e.g., His-tag with Ni-NTA) is strong enough to persist.
Follow this workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for non-specific binding.
Q: How do I design and optimize my wash buffers effectively?
A: Your wash buffer is the most powerful tool for removing non-specific binders. A stringent wash buffer must disrupt weak ionic and hydrophobic interactions without disrupting the strong, specific interaction of your affinity tag. This is achieved by modulating salt, pH, competitive agents, and detergents.[7]
Objective: To identify the optimal concentration of salt and a competitive agent (imidazole for His-tags) to minimize non-specific binding.
Methodology:
-
Prepare a matrix of wash buffers with varying concentrations of NaCl and imidazole (see Table 1 for starting points).
-
Equilibrate your affinity column with your standard binding buffer.
-
Load your clarified protein lysate onto the column.
-
Wash the column with a specific buffer from your optimization matrix. Use a sufficient volume (at least 10-20 column volumes) for a thorough wash.
-
Elute the protein using your standard elution buffer.
-
Analyze all eluted fractions by SDS-PAGE to assess purity.
-
Repeat the purification (Steps 2-6) for each wash buffer condition to compare results and identify the most stringent wash that retains your target protein.
| Component | Concentration Range | Purpose | Citation(s) |
| NaCl | 150 mM - 1 M | Reduces non-specific ionic interactions. | [7] |
| Imidazole (for His-tags) | 10 mM - 50 mM | Competes with weakly binding, histidine-rich contaminant proteins. | [7][8] |
| Non-ionic Detergent | > Critical Micelle Conc. (CMC) | Shields the myristoyl group, preventing non-specific hydrophobic interactions. | [9][10] |
| pH (for His-tags) | 7.5 - 8.0 | Maintains the deprotonated state of histidine residues for optimal binding to the metal resin. | [7] |
Q: Which detergent should I choose, and at what concentration?
A: The choice of detergent is critical for keeping the myristoyl group "solubilized" in a micelle, preventing it from interacting with the resin.
-
Guiding Principle: Use a mild, non-denaturing detergent to preserve your protein's structure and function. Non-ionic (e.g., Triton X-100, Tween 20, DDM) or zwitterionic (e.g., CHAPS) detergents are strongly preferred over harsh ionic detergents like SDS.[9][10]
-
Critical Micelle Concentration (CMC): This is the concentration at which detergent molecules aggregate to form micelles. You must always work at a concentration above the CMC in all your buffers (lysis, binding, wash, and elution) to ensure micelles are present to shield the myristoyl group.
-
Implementation: Start by adding the detergent to your lysis buffer and maintain its concentration throughout the entire purification process. This prevents your protein from aggregating or precipitating when buffer conditions change.
| Detergent | Type | Typical Working Conc. | Key Characteristics |
| Triton X-100 | Non-ionic | 0.1% - 1.0% (v/v) | Widely used, effective, but can interfere with UV absorbance at 280 nm. |
| Tween 20 | Non-ionic | 0.05% - 0.1% (v/v) | Very mild, often used to reduce non-specific binding in immunoassays. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.05% - 0.1% (w/v) | Gentle and effective for stabilizing many membrane proteins; good for structural studies.[11] |
| CHAPS | Zwitterionic | 0.5% - 1.0% (w/v) | Effective at breaking protein-protein interactions while maintaining native protein state.[10] |
Part 3: Frequently Asked Questions (FAQs)
Q: My protein is a calcium-myristoyl switch protein. Can I leverage this for purification?
A: Yes, this is an advanced strategy that can be highly effective. The principle is to manipulate the switch to keep the myristoyl group sequestered during binding and washing.
-
Strategy: Perform the lysis, binding, and wash steps in buffers containing a calcium chelator like EGTA. This should favor the Ca²⁺-free state where the myristoyl group is hidden, drastically reducing non-specific hydrophobic binding.[4][12]
-
Critical Caveat: Do NOT use chelators like EDTA or EGTA if you are using Immobilized Metal Affinity Chromatography (IMAC) for a His-tagged protein. The chelator will strip the Nickel or Cobalt ions from your resin, destroying its ability to bind your protein.[13] This strategy is only viable for other affinity systems like GST-tags or Strep-tags.
Q: My protein precipitates immediately after elution. What can I do?
A: This is a classic sign of aggregation driven by the exposed myristoyl group. When the protein is eluted, it is released from the localized, protective environment of the column into the elution buffer. If this buffer lacks detergent, the hydrophobic myristoyl tails of different protein molecules will interact with each other, causing aggregation and precipitation.
-
Solution: Ensure your elution buffer contains the same concentration of detergent used in your wash buffer. This maintains a consistent micellar environment, keeping your purified protein soluble.
Q: I've optimized my buffers, but a few stubborn contaminants remain. What's next?
A: If buffer optimization alone is insufficient, consider these steps:
-
Increase Wash Volume: Instead of 10 column volumes (CV), try washing with 20 or even 30 CV.
-
Use a Gradient Wash: Before elution, apply a linear gradient of your competitive agent (e.g., 20 mM to 100 mM imidazole over 10 CV). This can resolve proteins with slightly different binding affinities.[14]
-
Consider a Different Resin: For His-tags, Cobalt-based resins (Co-NTA) sometimes show lower non-specific binding than Nickel-based resins (Ni-NTA), although they may have a slightly lower binding capacity.[8]
-
Add a Second Purification Step: No single affinity step is perfect. Following your affinity purification with a secondary method based on a different principle, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), is a robust way to achieve high purity.[8][15]
References
- Bhatnagar, R.S., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. [Link]
- Zozulya, S., & Stryer, L. (1992). Calcium-myristoyl protein switch.
- Wikipedia. (2023). Myristoylation. Wikipedia, The Free Encyclopedia. [Link]
- Ames, J.B., et al. (1992). Calcium-myristoyl protein switch.
- Lim, S., et al. (2011). Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli.
- Wang, C., et al. (2000). Purification of myristoylated and nonmyristoylated neuronal calcium sensor-1 using single-step hydrophobic interaction chromatography.
- Ren, C., et al. (2021).
- Lim, S., et al. (2011). Optimized expression and purification of myristoylated human neuronal calcium sensor 1 in E. coli.
- ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)?
- Li, Y., et al. (2012). Requirement of Calcium Binding, Myristoylation, and Protein-Protein Interaction for the Copine BON1 Function in Arabidopsis. PLoS ONE. [Link]
- G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. G-Biosciences Technical Blog. [Link]
- Dell'Orco, D., et al. (2023). Role of myristoylation in modulating PCaP1 interaction with calmodulin. CNR-IRIS Institutional Repository. [Link]
- Prchal, J., et al. (2012). Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements.
- MacLean, D. (2018). Identifying Electrostatic Interactions Controlling pH-switching in Myristoylated Hisactophilin.
- Byrne, D.P., et al. (2013). Method for suppressing non-specific protein interactions observed with affinity resins. bioRxiv. [Link]
- Bestchrom. (n.d.). Overview of Antibody Affinity Chromatography: A Systematic Guide from Binding Principles to Resin Selection. Bestchrom. [Link]
- Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. [Link]
- Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]
- Yonemoto, W., et al. (1994).
- P212121 Store. (n.d.).
- Bowen, J. (2023). Introduction to Detergents for Membrane Protein Solubilisation.
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
- Bio-Rad. (n.d.). Affinity Purification of Tagged Recombinant Proteins. Bio-Rad. [Link]
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. agscientific.com [agscientific.com]
- 11. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 12. Calcium-myristoyl protein switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Optimized Expression and Purification of Myristoylated Human Neuronal Calcium Sensor 1 in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of myristoylated and nonmyristoylated neuronal calcium sensor-1 using single-step hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein N-Myristoylation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein N-myristoylation is paramount. This irreversible lipid modification, the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a critical regulator of protein localization, stability, and function.[1][2][3] Dysregulation of N-myristoylation, governed by N-myristoyltransferase (NMT), has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making NMT a compelling therapeutic target.[2][4] This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating protein N-myristoylation, alongside alternative biochemical approaches, offering the technical insights necessary to make informed experimental decisions.
The Central Role of Mass Spectrometry in N-Myristoylation Analysis
Mass spectrometry (MS) stands as the gold standard for the definitive identification and site-localization of N-myristoylation.[5] Its high sensitivity, specificity, and ability to pinpoint the exact modified residue make it an indispensable tool. The two primary MS-based strategies employed are bottom-up proteomics and, to a lesser extent for this specific modification, top-down proteomics.
Bottom-Up Proteomics: The Workhorse for N-Myristoylome Profiling
Bottom-up proteomics is the most common MS approach for studying N-myristoylation.[6] In this strategy, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the myristoyl group (+210.1987 Da) on an N-terminal peptide provides direct evidence of the modification.
There are two main avenues within bottom-up proteomics for N-myristoylation analysis:
-
Direct Analysis of Endogenous Peptides: This approach relies on the direct detection of naturally occurring myristoylated peptides from a complex protein digest. While conceptually straightforward, the low abundance and hydrophobicity of these peptides present significant analytical challenges.[7]
-
Chemical Proteomics with Metabolic Labeling: To overcome the challenges of direct analysis, chemical proteomic strategies have been developed.[8] These methods involve the metabolic incorporation of a myristic acid analog, often containing a "bio-orthogonal" handle like an alkyne or azide, into proteins in living cells.[9] The tagged proteins can then be selectively enriched, typically via click chemistry, before MS analysis.[7]
A Novel Alternative: Liquid-Liquid Extraction for Endogenous Peptide Enrichment
Recently, a promising method that avoids the potential pitfalls of metabolic labeling has been developed. This technique utilizes liquid-liquid extraction (LLE) to enrich for hydrophobic myristoylated peptides from a protein digest.[7][10] This approach has been shown to identify a greater number of N-myristoylation sites in HeLa cells compared to some chemical proteomics methods and is applicable to in vivo systems like mouse tissues.[7][10]
Comparative Analysis of N-Myristoylation Validation Techniques
The choice of methodology for validating N-myristoylation depends on the specific research question, available resources, and the biological system under investigation. Here, we compare the leading mass spectrometry-based approaches with traditional biochemical methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Direct Bottom-Up MS | Direct LC-MS/MS analysis of protein digests to identify endogenous myristoylated peptides. | Directly observes the native modification; no cellular perturbation with analogs. | Low abundance of myristoylated peptides can lead to poor detection; hydrophobic peptides can be challenging to analyze. | Validation of N-myristoylation on a specific, abundant protein. |
| Chemical Proteomics (Metabolic Labeling) | Cells are incubated with a this compound analog (e.g., YnMyr) which is incorporated into proteins. Tagged proteins are enriched and analyzed by MS.[9] | High sensitivity and specificity for global profiling; enables quantitative analysis (e.g., with SILAC).[11] | Potential for off-target labeling and cellular toxicity; may not perfectly mimic endogenous processes.[7] | Global profiling of the N-myristoylome; identifying novel NMT substrates. |
| Liquid-Liquid Extraction (LLE)-MS | Enrichment of hydrophobic myristoylated peptides from a digest using partitioning between two immiscible liquid phases.[7][10] | No need for metabolic labeling, applicable to tissues; can be more effective than chemical proteomics for site identification.[10] | May not be as comprehensive as affinity enrichment for very low abundance proteins; requires careful optimization. | Global analysis of endogenous N-myristoylation in cells and tissues. |
| Western Blotting | Immunodetection of a target protein. A shift in apparent molecular weight after treatment with an NMT inhibitor can suggest N-myristoylation. | Widely accessible; provides information on protein expression levels. | Indirect evidence of modification; lacks site-specific information; not suitable for global analysis. | Validating the effect of NMT inhibitors on a specific protein. |
| Metabolic Radiolabeling | Cells are incubated with radiolabeled this compound. Labeled proteins are detected by autoradiography after SDS-PAGE. | Highly sensitive. | Use of radioactivity; lacks site-specific information; not quantitative. | Initial screening for N-myristoylation of a protein of interest. |
Experimental Workflows and Protocols
To provide a practical framework, we outline the key steps for the leading mass spectrometry-based workflows for N-myristoylation analysis.
Workflow 1: Chemical Proteomics using Metabolic Labeling
This workflow is ideal for the global and quantitative analysis of N-myristoylation.
Caption: Chemical proteomics workflow for N-myristoylation analysis.
Step-by-Step Protocol:
-
Metabolic Labeling: Culture cells in the presence of a this compound analog, such as 10-alkyne-myristic acid (YnMyr), for 18-24 hours. Include a control culture with this compound to assess competition.
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne handle of the incorporated YnMyr.
-
Protein Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged, myristoylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using a protease like trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the enriched proteins. Utilize software that can account for the mass of the myristoyl group.
Workflow 2: Liquid-Liquid Extraction for Endogenous N-Myristoylation
This workflow is suited for identifying endogenous N-myristoylation sites without metabolic labeling.
Caption: Liquid-liquid extraction workflow for endogenous N-myristoylation.
Step-by-Step Protocol:
-
Sample Preparation: Lyse cells or homogenize tissues and extract proteins.
-
Protein Digestion: Digest the proteins into peptides using a suitable protease (e.g., trypsin, GluC). Using multiple proteases can increase coverage.[7][10]
-
Liquid-Liquid Extraction: Add a mixture of organic and aqueous solvents (e.g., chloroform/methanol/water) to the peptide solution. The hydrophobic, myristoylated peptides will partition into the organic phase.
-
Phase Separation and Collection: Centrifuge to separate the phases and carefully collect the lower organic phase.
-
Solvent Evaporation: Dry the collected organic phase using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a solvent compatible with LC-MS/MS analysis, often with a high percentage of organic solvent.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a specialized LC gradient with a high concentration of acetonitrile to elute the hydrophobic peptides.[7][10]
-
Data Analysis: Search the MS/MS data against a protein database, specifying N-myristoylation of N-terminal glycine as a variable modification.
Bioinformatics Tools for Prediction and Analysis
Prior to extensive experimental validation, bioinformatics tools can be employed to predict potential N-myristoylation sites. These tools are trained on known N-myristoylated proteins and can aid in candidate selection.[12]
-
Myristoylator: A neural network-based predictor that discriminates between myristoylated and non-myristoylated proteins.[13][14]
-
NMT Predictor: Another tool for predicting N-terminal N-myristoylation.[12]
It is crucial to remember that these are prediction tools, and experimental validation by mass spectrometry is essential for confirmation.
Conclusion
Validating protein N-myristoylation requires a robust and well-chosen analytical strategy. Mass spectrometry, particularly when combined with enrichment techniques like metabolic labeling or liquid-liquid extraction, offers unparalleled depth and confidence in identifying and quantifying this critical modification. While traditional biochemical methods have their place, they lack the site-specific and global view provided by MS-based proteomics. For researchers in drug discovery and fundamental biology, a thorough understanding of these comparative methodologies is key to unraveling the complex roles of N-myristoylation in health and disease.
References
- Bologna, G., et al. (2004). Bioinformatics tools to Predict N-myristoylation Site a Comparison Study. ResearchGate.
- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics.
- SIB Swiss Institute of Bioinformatics. (n.d.). Myristoylator. Expasy.
- Takamitsu, E., et al. (2015). Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses. PLOS One.
- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. PMC - NIH.
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications.
- SIB Swiss Institute of Bioinformatics. (n.d.). Expasy.
- Heuckeroth, R. O., et al. (1991). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences.
- Broncel, M., et al. (2015). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. bioRxiv.
- SIB Swiss Institute of Bioinformatics. (n.d.). Myristoylation tool. Expasy.
- MtoZ Biolabs. (n.d.). N-myristoylation Analysis Service.
- Wright, M. H., et al. (2015). Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. Cell Host & Microbe.
- Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. ResearchGate.
- Fairweather, S. J., & Tate, E. W. (2020). Chemical proteomic approaches to investigate N-myristoylation. Methods in Enzymology.
- Utsumi, T., et al. (2013). Detection of protein N-myristoylation in in vitro-synthesized protein... ResearchGate.
- Broncel, M., et al. (2015). Figure 1. Metabolic labelling allows for enrichment and visualisation... ResearchGate.
- Isobe, Y., & Ishihama, Y. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry.
- Environmental Molecular Sciences Laboratory. (n.d.). Bottom-Up (Fragmented) Proteomics.
Sources
- 1. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 2. kinase-insight.com [kinase-insight.com]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. Request Rejected [emsl.pnnl.gov]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Myristoylator - SIB Swiss Institute of Bioinformatics [expasy.org]
- 14. Expasy - Myristoylation tool [web.expasy.org]
comparing the effects of myristic acid versus palmitic acid on protein function
An In-Depth Guide to the Functional Consequences of Protein Myristoylation vs. Palmitoylation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Protein function is not solely dictated by its amino acid sequence; it is intricately modulated by a vast array of post-translational modifications (PTMs). Among the most crucial of these are lipid modifications, which anchor proteins to cellular membranes and orchestrate their involvement in signaling pathways. This guide provides a detailed comparison of two of the most common and functionally significant types of fatty acylation: myristoylation and palmitoylation. We will dissect their fundamental biochemical differences, explore their divergent impacts on protein function, and provide actionable experimental protocols to investigate these critical modifications in your own research.
Part 1: The Foundation: Physicochemical and Biochemical Distinctions
At first glance, myristic acid and palmitic acid are simple saturated fatty acids, differing by only two carbons. However, this subtle structural difference, combined with the distinct enzymatic machinery that attaches them to proteins, results in profoundly different regulatory consequences.
Structural and Physical Properties
This compound is a 14-carbon saturated fatty acid (C14:0), while palmitic acid has a 16-carbon backbone (C16:0).[1][2] This seemingly minor increase in acyl chain length gives palmitic acid a higher melting point and greater hydrophobicity.[3]
| Property | This compound | Palmitic Acid |
| Systematic Name | Tetradecanoic acid[2][4] | Hexadecanoic acid[1] |
| Molecular Formula | C₁₄H₂₈O₂[5] | C₁₆H₃₂O₂[6][7] |
| Carbon Chain | 14:0 | 16:0[1][8] |
| Molar Mass | 228.37 g/mol [5] | 256.42 g/mol [6][7] |
| Melting Point | ~54.4 °C[3] | ~63.1 °C[3] |
The Decisive Factor: Linkage Chemistry and Enzymology
The most critical distinction lies in how these fatty acids are attached to proteins. This process dictates the stability, location, and reversibility of the modification.
Myristoylation is the attachment of myristate to an N-terminal glycine residue via a stable, irreversible amide bond.[9][10] This reaction is catalyzed by N-myristoyltransferase (NMT) and typically occurs co-translationally on the nascent polypeptide chain after the removal of the initiating methionine.[11][12][13] The stability of the amide bond means that myristoylation is a permanent modification for the life of the protein.[14][15]
Palmitoylation (specifically S-palmitoylation, the most common form) is the attachment of palmitate to the thiol group of a cysteine residue via a labile thioester bond.[9][10] This post-translational modification is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which are characterized by a conserved Aspartate-Histidine-Histidine-Cysteine (DHHC) domain.[16][17] Crucially, unlike myristoylation, the thioester linkage is reversible.[12][14] The removal of palmitate is catalyzed by acyl-protein thioesterases (APTs), allowing for dynamic cycling of palmitoylation that can regulate a protein's function and location in real-time.[11][12]
Figure 1. Enzymatic pathways of Myristoylation and S-Palmitoylation.
Part 2: Divergent Impacts on Protein Function
The fundamental differences in linkage chemistry and enzymology translate directly into distinct functional roles within the cell.
Membrane Targeting and Subcellular Trafficking
A primary function of fatty acylation is to increase a protein's hydrophobicity, thereby promoting its association with cellular membranes.[9]
-
Myristoylation as a "First Signal": The myristoyl group alone provides only a weak and transient affinity for membranes. For stable membrane anchoring, myristoylated proteins often require a "second signal". This can be a stretch of basic amino acids that interact with acidic phospholipids in the membrane or, very commonly, subsequent palmitoylation. This "dual acylation" creates a powerful and switchable mechanism for membrane targeting. A classic example is the Src family of kinases, which are myristoylated co-translationally and then palmitoylated post-translationally for stable plasma membrane localization.[12]
-
Palmitoylation as a "Dynamic Switch": The reversibility of palmitoylation makes it a key regulator of protein trafficking.[12] Proteins can be palmitoylated in one compartment (e.g., the Golgi apparatus) to facilitate their transport to another (e.g., the plasma membrane), and then depalmitoylated to be released into the cytosol or internalized. This dynamic cycling is critical for the function of proteins like Ras and G-protein α-subunits, allowing them to move between different membrane domains to engage with various effectors.[10]
Regulation of Protein-Protein Interactions and Conformation
The attached lipid moiety can directly influence a protein's conformation and its ability to interact with other proteins.
-
The Calcium-Myristoyl Switch: In some proteins, the myristoyl group can be sequestered within a hydrophobic pocket in the protein's core. A conformational change, often triggered by ligand binding (like Ca²⁺ binding to recoverin), can expel the myristoyl group, exposing it to interact with membranes or other proteins.[11] This acts as a molecular switch, coupling an external signal to a change in localization or interaction.
-
Palmitoylation-Dependent Complex Formation: By localizing proteins to specific membrane microdomains (like lipid rafts), palmitoylation can concentrate signaling molecules, facilitating the formation of functional protein complexes and enhancing signal transduction efficiency.
Figure 2. Role of dual acylation in the G-protein signaling cycle.
Part 3: Experimental Guide to Analyzing Protein Acylation
Studying myristoylation and palmitoylation requires specialized techniques that can distinguish between these modifications and handle the hydrophobic nature of the modified proteins.
Comparative Overview of Key Methodologies
| Method | Principle | Specificity | Pros | Cons |
| Radioactive Labeling | Metabolic labeling with [³H]myristate or [³H]palmitate, followed by immunoprecipitation and autoradiography. | High | Gold standard for direct detection. | Requires handling of radioactive materials; low throughput. |
| Acyl-Biotin Exchange (ABE) | Blocks free thiols, cleaves thioester bonds (palmitate) with hydroxylamine, and labels the new thiols with biotin for enrichment. | S-acylation (Palmitoylation) | Non-radioactive; enables enrichment and proteomic identification.[18] | Cannot detect myristoylation; can have false positives from other thioester modifications.[18][19] |
| Metabolic Labeling with "Click Chemistry" Analogs | Cells are fed fatty acid analogs with alkyne groups. These are incorporated into proteins and then "clicked" to an azide-tagged reporter (e.g., biotin, fluorophore) for detection/enrichment.[20] | High (depends on analog used) | Non-radioactive, highly sensitive, versatile (works for both modifications), suitable for proteomics and imaging. | Requires cell permeability of analogs; potential for off-target labeling.[19] |
| Mass Spectrometry (MS) | Direct detection and site identification of the lipid modification on peptides. | High | Provides definitive site-specific information. | S-palmitoylation is labile and can be lost during MS analysis; hydrophobic peptides are challenging to analyze.[18] |
Experimental Protocol: Metabolic Labeling and Click Chemistry
This protocol provides a robust workflow for detecting S-palmitoylated proteins using an alkyne analog of palmitic acid (e.g., 15-Yne-Palmitate) followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A similar approach can be used for myristoylation with an appropriate analog (e.g., Yne-Myristate).
Objective: To visualize and enrich palmitoylated proteins from cultured cells.
Materials:
-
15-Yne-Palmitate (alkyne-palmitate analog)
-
Cell culture medium, serum, and appropriate cells (e.g., HCT-116)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and ligand)
-
Azide-reporter (e.g., Biotin-Azide for enrichment, or a fluorescent azide like TAMRA-Azide for in-gel visualization)
-
Streptavidin-coated magnetic beads (for biotin enrichment)
Methodology:
-
Metabolic Labeling:
-
Plate cells and grow to desired confluency (e.g., 80-90%).
-
Prepare labeling medium: supplement normal growth medium with the 15-Yne-Palmitate analog (final concentration typically 25-50 µM).
-
Remove old medium, wash cells with PBS, and incubate with the labeling medium for 4-16 hours. Causality: This allows the cellular machinery, specifically DHHC enzymes, to incorporate the alkyne analog into their native protein substrates.[17]
-
-
Cell Lysis:
-
Wash labeled cells twice with cold PBS to remove excess analog.
-
Lyse cells directly on the plate with cold Lysis Buffer. Scrape cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a standard assay (e.g., BCA).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the azide-reporter of choice (e.g., Biotin-Azide, ~100 µM final concentration).
-
Add the components of the click reaction buffer as per the manufacturer's instructions. This typically involves adding the copper catalyst, a ligand to stabilize the Cu(I) ion, and a reducing agent to convert Cu(II) to the active Cu(I) state.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation. Causality: The Cu(I) catalyst facilitates a highly specific cycloaddition reaction between the alkyne group on the fatty acid and the azide group on the reporter, forming a stable triazole linkage.[17]
-
-
Downstream Analysis:
-
For Visualization: If a fluorescent azide was used, the reaction can be stopped by adding SDS-PAGE sample buffer. Proteins can then be separated by SDS-PAGE and visualized using a fluorescent gel scanner.
-
For Enrichment: If Biotin-Azide was used, proceed to affinity purification. Incubate the "clicked" lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C. Wash the beads extensively to remove non-specifically bound proteins. Elute the enriched palmitoylated proteins by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze the eluted proteins by Western blotting for a specific protein of interest or by mass spectrometry for large-scale proteomic identification of the palmitoyl-proteome.
-
Figure 3. Experimental workflow for the Click Chemistry-based analysis of protein acylation.
Conclusion
While both are forms of fatty acylation, myristoylation and palmitoylation are functionally distinct PTMs that confer unique regulatory properties upon their protein targets. Myristoylation is a permanent, co-translational modification that acts as a stable but weak membrane anchor, often requiring a second signal for full function. In contrast, palmitoylation is a reversible, post-translational modification that functions as a dynamic switch, controlling protein trafficking, localization, and interaction with signaling complexes. Understanding these differences is paramount for researchers in cell biology and drug development, as the enzymes governing these modifications—NMTs, PATs, and APTs—represent promising therapeutic targets for a range of diseases, including cancer and infectious diseases.[11][16] The experimental strategies outlined here provide a validated framework for dissecting the precise roles of these critical lipid modifications.
References
- Shang, S., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy.
- WebMD. (2024). What Is Palmitic Acid?
- Creative Diagnostics. (n.d.). Protein Acylation.
- Wikipedia. (n.d.). Protein acetylation.
- Wikipedia. (n.d.). Palmitic acid.
- Rioux, V., & Legrand, P. (2016). Fatty acid acylation of proteins: Specific roles for palmitic, myristic and caprylic acids. OCL - Oilseeds and fats, Crops and Lipids.
- Indigo Instruments. (n.d.). Palmitic Acid Chemical Structure Fatty Acid Molecular Model.
- Ataman Kimya. (n.d.). This compound.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Bivona, T. G. (2011). Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids. Current Protocols in Chemical Biology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11005, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 985, Palmitic Acid.
- Wikipedia. (n.d.). This compound.
- Pediaa.com. (2021). What is the Difference Between Myristoylation and Palmitoylation.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Brainly.com. (2022). This compound and palmitic acid are two types of fatty acids. Palmitic acid has a higher melting point.
- LIPID MAPS. (2022). This compound.
- Rioux, V., & Legrand, P. (2016). Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids. OCL.
- Unicare Ingredients. (n.d.). Acids & Fatty Acids - this compound.
- Chen, B., et al. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology.
- ResearchGate. (n.d.). Comparison between myristoylation and palmitoylation.
- Yeast Metabolome Database. (n.d.). Palmitic acid (YMDB00069).
- ResearchGate. (n.d.). Protein palmitoylation and myristoylation within tumor, infectious...
- Chen, B., et al. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology.
- Alland, L., Peseckis, S. M., Atherton, R. E., Berthiaume, L., & Resh, M. D. (1994). Analysis of Myristoylated and Palmitoylated Src Family Proteins. Methods in Enzymology.
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. Arteriosclerosis and Thrombosis.
- Rioux, V., Catheline, D., & Legrand, P. (2000). This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes. The Journal of Nutritional Biochemistry.
- Zhang, T., et al. (2012). Direct Detection of S-Palmitoylation by Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- ResearchGate. (n.d.). This compound, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes.
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. Semantic Scholar.
- ResearchGate. (n.d.). The process of S‐palmitoylation and N‐myristoylation.
- Percher, A., et al. (2019). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols.
- Olson, E. N., & Spizz, G. (1986). Fatty Acylation of Cellular Proteins. Temporal and Subcellular Differences Between Palmitate and Myristate Acylation. The Journal of Biological Chemistry.
- Malaria Parasite Metabolic Pathways. (n.d.). N-myristoylation, S-palmitoylation and prenylation of proteins.
- Zock, P. L., de Vries, J. H., & Katan, M. B. (1994). Impact of this compound versus palmitic acid on serum lipid and lipoprotein levels in healthy women and men. Arteriosclerosis and Thrombosis: A Journal of Vascular Biology.
Sources
- 1. Palmitic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Acids & Fatty Acids - this compound [unicareingredients.com]
- 5. This compound | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Is Palmitic Acid? [webmd.com]
- 7. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Orbit fatty acid structures molecular model kit [indigoinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 11. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Fatty acylation of cellular proteins. Temporal and subcellular differences between palmitate and myristate acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. differencebetween.com [differencebetween.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison for Myristoylation Studies: Click Chemistry vs. Radioactive Labeling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Myristoylation
N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is irreversibly attached to the N-terminal glycine of a protein.[1][2] This modification is catalyzed by N-myristoyltransferases (NMTs) and can occur either co-translationally on nascent polypeptide chains or post-translationally.[1][3][4] Myristoylation is fundamental to a vast array of cellular processes, governing protein localization to membranes, modulating protein-protein interactions, and influencing protein stability.[3][4][5] This lipidation event is a key player in signal transduction pathways, vesicular trafficking, and apoptosis.[2][3] Given its integral role, the dysregulation of N-myristoylation is implicated in numerous diseases, including cancer and infectious diseases, making NMTs attractive therapeutic targets.[1][2]
The study of N-myristoylation necessitates robust and sensitive detection methods. Historically, radioactive labeling has been the gold standard. However, the advent of bioorthogonal chemistry, particularly "click chemistry," has provided a powerful, non-radioactive alternative.[6][7] This guide provides an in-depth, objective comparison of these two methodologies for myristoylation studies, offering field-proven insights to aid in experimental design.
The Contenders: A Mechanistic Overview
Radioactive Labeling: The Traditional Approach
Radioactive labeling for myristoylation studies typically involves the metabolic incorporation of a radiolabeled myristic acid analog, most commonly [³H]-myristic acid, into cellular proteins.[8][9] Cells are cultured in the presence of the radiolabeled fatty acid, which is then utilized by endogenous NMTs to myristoylate target proteins.[8] Labeled proteins are subsequently detected by autoradiography or phosphorimaging following separation by SDS-PAGE.[1]
Click Chemistry: The Bioorthogonal Revolution
Click chemistry offers a two-step approach for labeling and detecting myristoylated proteins.[10] First, cells are metabolically labeled with a this compound analog that has been chemically modified to contain a "clickable" functional group, such as a terminal alkyne (e.g., YnMyr) or an azide.[7][11] These bioorthogonal handles are inert to biological processes but can undergo a highly specific and efficient reaction with a complementary probe.[6][12] The second step involves the "click" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which attaches a reporter molecule (e.g., a fluorophore or biotin) to the modified protein for detection or enrichment.[13][14]
Head-to-Head Comparison: Performance and Practicality
| Feature | Radioactive Labeling ([³H]-myristic acid) | Click Chemistry (e.g., YnMyr) |
| Sensitivity | High, but requires long exposure times (weeks to months).[15] | Very high, with some studies reporting a million-fold signal amplification over radiolabeling.[15] |
| Specificity | Can be affected by metabolic conversion of myristate to other fatty acids.[9][16] | High, as the bioorthogonal handle is specific to the click reaction.[12] |
| Safety | Involves handling and disposal of radioactive materials, requiring specialized facilities and training. | Non-radioactive, significantly reducing safety concerns and disposal costs.[17] |
| Ease of Use | Laborious and time-consuming, especially the detection step.[15] | Faster and more streamlined workflow, with detection often completed in hours.[17] |
| Downstream Compatibility | Limited compatibility with mass spectrometry and other proteomic techniques. | Highly compatible with mass spectrometry, fluorescence microscopy, and flow cytometry.[13][18] |
| Versatility | Primarily used for detection via autoradiography. | Enables a wide range of applications including in-gel fluorescence, affinity purification, and cellular imaging.[5][7] |
| Cost | Can be expensive due to the cost of radiolabeled compounds and waste disposal. | Generally more cost-effective, although the initial investment in reagents may be higher. |
In-Depth Analysis: Causality Behind Experimental Choices
The choice between radioactive labeling and click chemistry is not merely a matter of preference but is dictated by the specific experimental question and available resources.
Why Choose Radioactive Labeling?
Despite its drawbacks, radioactive labeling can still be a valuable tool, particularly when:
-
Validating novel findings: As the traditional method, it can be used to confirm results obtained with newer techniques.
-
Limited access to specialized equipment: Basic autoradiography can be performed with relatively simple equipment.
-
Specific metabolic tracing studies: In some contexts, tracking the fate of the radiolabeled carbon backbone of myristate may be of interest.[19]
However, the significant limitations in sensitivity, safety, and downstream applications make it a less desirable choice for most modern myristoylation studies.[15]
Why Click Chemistry is the Preferred Method
Click chemistry has emerged as the superior method for most myristoylation research due to several key advantages:[6]
-
Enhanced Sensitivity and Speed: The ability to attach highly fluorescent probes or biotin tags for enrichment allows for much more sensitive and rapid detection of myristoylated proteins.[13][15] This is particularly crucial for studying low-abundance proteins or dynamic changes in myristoylation.
-
Unparalleled Versatility: The modular nature of click chemistry allows for the attachment of a wide variety of reporter tags, opening the door to a diverse range of downstream applications.[7] Researchers can visualize the subcellular localization of myristoylated proteins using fluorescence microscopy[5][12], quantify myristoylation levels by flow cytometry[17][20], and identify novel myristoylated proteins through affinity purification coupled with mass spectrometry.[13][18]
-
Improved Safety and Convenience: The elimination of radioactivity simplifies experimental workflows, reduces safety risks, and lowers disposal costs.[17] This makes the technique more accessible to a broader range of laboratories.
-
High Specificity: The bioorthogonal nature of the click reaction ensures that the reporter tag is only attached to the modified this compound analog, minimizing off-target labeling.[12]
Experimental Workflows: A Practical Guide
To illustrate the practical application of both techniques, detailed step-by-step protocols are provided below.
Visualizing the Myristoylation Process
Caption: The N-myristoylation pathway.
Experimental Workflow Diagrams
Caption: Comparative experimental workflows.
Protocol 1: Radioactive Labeling of Myristoylated Proteins
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[³H]-myristic acid
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Scintillation fluid and counter (optional, for quantification)
-
Phosphorimager screen and cassette
Procedure:
-
Metabolic Labeling: Plate cells to the desired confluency. Replace the culture medium with fresh medium containing [³H]-myristic acid (typically 10-100 µCi/mL). Incubate for 4-24 hours.[21]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Detection: Expose the PVDF membrane to a phosphorimager screen for several days to weeks, depending on the signal intensity.[15]
-
Analysis: Analyze the resulting image using a phosphorimager.
Protocol 2: Click Chemistry-Based Detection of Myristoylated Proteins
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
YnMyr (alkynyl this compound analog)[11]
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Click chemistry reaction components:
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or streptavidin-HRP and chemiluminescence detection system
Procedure:
-
Metabolic Labeling: Plate cells to the desired confluency. Replace the culture medium with fresh medium containing YnMyr (typically 25-50 µM). Incubate for 4-16 hours.[22]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Click Reaction: a. To a defined amount of protein lysate (e.g., 50 µg), add the azide-fluorophore or azide-biotin. b. Sequentially add the copper ligand, CuSO₄, and freshly prepared sodium ascorbate to initiate the reaction.[14] c. Incubate at room temperature for 30-60 minutes in the dark.[17]
-
Detection (In-gel Fluorescence): a. Add SDS-PAGE sample buffer to the reaction mixture. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Detection (Affinity Purification and Western Blot): a. For biotin-labeled proteins, perform a pulldown using streptavidin-coated beads. b. Elute the captured proteins. c. Separate the eluted proteins by SDS-PAGE and detect by Western blot using an antibody against the protein of interest or streptavidin-HRP.
Conclusion: A Clear Winner for Modern Research
While radioactive labeling has historically been instrumental in advancing our understanding of myristoylation, its limitations in terms of safety, speed, and versatility are significant. Click chemistry has unequivocally surpassed radioactive methods, offering a safer, faster, and more powerful platform for studying protein myristoylation.[6][7] Its compatibility with a wide array of downstream applications, including advanced proteomics and cellular imaging, empowers researchers to ask and answer more complex biological questions.[5][13] For laboratories equipped for modern cell and molecular biology, click chemistry is the clear choice for robust, sensitive, and multifaceted myristoylation studies.
References
- Charron, N. E., Heal, W. P., & Tate, E. W. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Chemical biology, 2(9), 1147-1159.
- Wikipedia. (n.d.). Myristoylation.
- Creative Diagnostics. (n.d.). Protein N-Myristoylation.
- Calve, S., & Tuse, S. E. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of lipid research, 58(9), 1873-1881. [Link]
- Hang, H. C., & Bertozzi, C. R. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Accounts of chemical research, 44(9), 698-708.
- Charron, N. E., Heal, W. P., & Tate, E. W. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Chemical biology, 2(9), 1147-1159. [Link]
- Yi, L., & Chen, P. R. (2009). A bioorthogonal chemistry strategy for probing protein lipidation in live cells. ACS chemical biology, 4(6), 417-422. [Link]
- Everon Bio. (n.d.). Myristoylated Protein Assay.
- Grokipedia. (n.d.). Myristoylation.
- Calve, S., & Tuse, S. E. (2017). Fluorescent imaging of protein myristoylation during cellular differentiation and development. Journal of lipid research, 58(9), 1873-1881. [Link]
- The Macrae Group LLC. (n.d.). Myristoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence.
- Wu, Y., & Song, Y. (2019). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Journal of molecular medicine (Berlin, Germany), 97(2), 149-157. [Link]
- Taton, A., & Tate, E. W. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Methods in molecular biology (Clifton, N.J.), 751, 185-202. [Link]
- Wright, M. H., & Heal, W. P. (2009). Protein myristoylation in health and disease. The FEBS journal, 276(18), 4977-4987. [Link]
- Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature chemical biology, 9(8), 475-484. [Link]
- Jackson, C. S., & Magee, A. I. (2001). Metabolic labeling with fatty acids. Current protocols in cell biology, Chapter 7, Unit 7.4. [Link]
- Goncalves, V., & Beverley, S. M. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 420(1), 58-63. [Link]
- Rounsifer, M. E., & Spector, A. A. (1991). This compound utilization and processing in BC3H1 muscle cells. The Journal of biological chemistry, 266(25), 16567-16572. [Link]
- ResearchGate. (n.d.). Chemical proteomic approaches to investigate N-myristoylation.
- Johnson, D. R., & Cox, A. D. (1994). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. The Journal of biological chemistry, 269(4), 2531-2539. [Link]
- Hemsley, P. A., & Grierson, C. S. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant methods, 12, 43. [Link]
- Gauthier, D., & An, H. J. (2008). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 19(6), 882-886. [Link]
- D'Angelo, S., & Zakeri, Z. (2015). A new, robust, and nonradioactive approach for exploring N-myristoylation. The Journal of biological chemistry, 290(36), 22101-22110. [Link]
- Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell chemical biology, 22(8), 1013-1025. [Link]
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Liang, Y., & Wang, M. (2020). Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling. STAR protocols, 1(3), 100188. [Link]
- Uematsu, S., & Hayakawa, S. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of biochemistry, 174(6), 551-559. [Link]
- ResearchGate. (n.d.). Figure 1. Metabolic labelling allows for enrichment and visualisation....
- Manning, N. J., & Pollitt, R. J. (1990). A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts. Journal of inherited metabolic disease, 13(1), 58-68. [Link]
- Broncel, M., & Foe, I. T. (2020).
- Wright, M. H., & Heal, W. P. (2014). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach.
- ResearchGate. (n.d.). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology.
- Wright, M. H., & Smith, D. F. (2015). Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. Cell host & microbe, 18(1), 106-117. [Link]
- Li, H., & Hang, H. C. (2023). Use of alkyne-tagged this compound to detect N-terminal myristoylation. Methods in enzymology, 687, 237-254. [Link]
- Liu, J., & Li, J. (2014). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Trends in analytical chemistry : TRAC, 54, 39-49. [Link]
- Martin, D. D., & Hayden, M. R. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Journal of immunology research, 2017, 8135892. [Link]
- Chen, B., & Zheng, B. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in oncology, 11, 692036. [Link]
- University of Bristol Research Portal. (n.d.). Benefits of Chemical Sugar Modifications Introduced by Click Chemistry for Glycoproteomic Analyses.
- De, S., & Rotello, V. M. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 26(10), 2201-2213. [Link]
- ResearchGate. (n.d.). Density Dependent Change of Myristoylated Proteins in C3H10T1/2 Fibroblasts and Their Transformants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Myristoylated Protein Assay | Everon Bio [everonbio.com]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myristoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence | The Macrae Group LLC [themacraegroup.com]
- 21. Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
This guide provides an in-depth technical framework for researchers to systematically evaluate the specificity of NMT inhibitors. We will move beyond simple IC50 values to build a comprehensive evidence package, ensuring that the observed biological effects are unequivocally linked to the inhibition of NMT. We will explore a tiered approach, from foundational biochemical assays to cutting-edge, unbiased proteomic methods, explaining the causality behind each experimental choice.
The Central Challenge: N-Myristoylation and the Acyltransferase Family
N-myristoylation is the irreversible, covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine residue of a substrate protein.[3][4] In humans, this is carried out by two enzymes, NMT1 and NMT2. This modification is critical for protein localization, stability, and signal transduction.[5] Given that numerous cellular pathways rely on myristoylated proteins, inhibiting NMT can have profound effects, making it an attractive therapeutic strategy.[6][7]
The primary challenge in developing specific NMT inhibitors lies in the broader family of acyltransferases, many of which also utilize acyl-CoA cofactors. An ideal inhibitor must distinguish NMTs from dozens of other enzymes to avoid confounding off-target effects. This guide outlines a systematic workflow to provide that assurance.
Caption: The N-Myristoylation reaction catalyzed by NMT and the mode of action for competitive inhibitors.
Tier 1: Foundational Biochemical Selectivity Profiling
The first step is to determine the inhibitor's potency against purified NMTs and a panel of related acyltransferases. This provides the fundamental, quantitative baseline for selectivity.
The On-Target Assay: Measuring NMT Inhibition
A robust in vitro assay is required to determine the half-maximal inhibitory concentration (IC50) for NMT1 and NMT2. A widely used method is a fluorescence-based assay that detects the release of Coenzyme A (CoA), a product of the myristoylation reaction.[3][8]
Experimental Protocol: Fluorogenic NMT Activity Assay
-
Reagents & Setup:
-
Recombinant human NMT1 and NMT2 enzymes.
-
Myristoyl-CoA (substrate).
-
A peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src).[3]
-
A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM) which fluoresces upon reacting with the free thiol group of the released CoA.
-
Assay Buffer: Typically a neutral pH buffer (e.g., 20 mM potassium phosphate, pH 8.0) with additives like EDTA and a non-ionic detergent.[8]
-
Test Inhibitor: Serially diluted in DMSO.
-
-
Procedure:
-
Dispense serial dilutions of the inhibitor into a 96- or 384-well black plate.
-
Add NMT enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Myristoyl-CoA and the peptide substrate.
-
Incubate at room temperature for a set period (e.g., 30 minutes).
-
Stop the reaction and add the CPM fluorescent probe.
-
After a short incubation for the probe to react with CoA, measure fluorescence (e.g., Ex/Em ~390/460 nm).
-
Plot the fluorescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
The Off-Target Panel: Probing Related Acyltransferases
The choice of enzymes for the counter-screening panel is critical. It should include other acyltransferases that might plausibly interact with the inhibitor, particularly those that utilize fatty acyl-CoA substrates. While a comprehensive "Acyltransferase-bead" pulldown similar to Kinobeads for kinases is not commercially standard, a rational selection of purified enzymes can provide significant insight.[9][10]
Recommended Panel Members:
-
Other N-Acyltransferases: If available, test against N-acyltransferases with different fatty acid specificities.
-
Lysine Acyltransferases (KATs): While mechanistically distinct, some inhibitors might interact.
-
Ghrelin O-acyltransferase (GOAT): Responsible for octanoylation of ghrelin.
-
Palmitoyl-protein Thioesterases: Involved in the removal of palmitoylation, but worth screening for unexpected interactions.
-
Carnitine Palmitoyltransferases (CPT1/2): Involved in fatty acid metabolism.
The goal is to generate a table of IC50 values. A highly selective compound will show potent, sub-micromolar inhibition of NMT1/2 and IC50 values at least 100-fold higher against all other enzymes in the panel.
Table 1: Example Biochemical Selectivity Profile
| Target Enzyme | NMTi-A (Selective) IC50 [nM] | NMTi-B (Non-Selective) IC50 [nM] |
| HsNMT1 | <1 | 15 |
| HsNMT2 | <1 | 25 |
| Acyltransferase X | >10,000 | 800 |
| Acyltransferase Y | >10,000 | 1,200 |
| Acyltransferase Z | >10,000 | 500 |
Data is illustrative. A selective inhibitor like NMTi-A (modeled after IMP-1088) shows a clear window of selectivity.[4][11]
Tier 2: Confirming On-Target Activity in a Cellular Environment
Biochemical assays are essential but occur in an artificial environment. The next critical step is to verify that the inhibitor engages its intended target (NMT) within the complex milieu of a living cell and produces the expected downstream effect (inhibition of myristoylation).
Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming direct physical binding between an inhibitor and its target protein in intact cells or tissues.[12][13][14] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.
Experimental Workflow: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with the NMT inhibitor at various concentrations (and a vehicle control, e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) in a thermal cycler for a short period (e.g., 3 minutes).
-
Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble NMT1 and NMT2 at each temperature using specific antibodies via Western Blot.
-
Analysis: In vehicle-treated cells, the NMT signal will decrease as the temperature increases. In inhibitor-treated cells, the protein will be stabilized, so the signal will persist at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
For higher throughput, consider Real-Time CETSA (RT-CETSA) or coupling with mass spectrometry in a Thermal Proteome Profiling (TPP) experiment, which we will discuss next.[15][16]
On-Target Validation: Whole-Proteome Profiling of N-Myristoylation
Confirming target engagement is crucial, but it doesn't confirm inhibition. The definitive validation is to show that treatment with the inhibitor leads to a global decrease in protein myristoylation. This can be achieved with two complementary chemical proteomic strategies.[5]
-
Metabolic Tagging (Loss-of-Signal):
-
Principle: Cells are incubated with a myristic acid analogue containing a bio-orthogonal handle, such as an alkyne (e.g., YnMyr). This tag is incorporated onto NMT substrates. After cell lysis, a reporter tag (e.g., biotin-azide) is attached via click chemistry. Myristoylated proteins can then be enriched on avidin beads and identified by mass spectrometry.
-
Validation: A specific NMT inhibitor will prevent the incorporation of YnMyr, leading to a decrease in the signal for known myristoylated proteins.
-
-
Sortase A Labeling (Gain-of-Signal):
-
Principle: This novel method profiles the pool of proteins with un-myristoylated N-terminal glycines.[17][18][19] The bacterial enzyme Sortase A (SrtA) can be used to attach a biotinylated peptide probe specifically to these free N-terminal glycines.
-
Validation: A specific NMT inhibitor increases the pool of un-myristoylated substrates. This leads to a gain of signal in the SrtA-biotin labeling experiment, providing powerful and direct evidence of on-target NMT inhibition in cells.
-
A landmark study used these techniques to validate IMP-366 (DDD85646) and IMP-1088 as highly specific and potent on-target NMT probes, while simultaneously invalidating three other commonly used compounds that showed no effect on global myristoylation despite being cytotoxic.[1]
Tier 3: Unbiased, Proteome-Wide Specificity Profiling
While the first two tiers confirm on-target activity and rule out interactions with a rational panel of related enzymes, they cannot identify unexpected off-targets. Tier 3 employs unbiased, proteome-wide methods to build the highest level of confidence in an inhibitor's specificity.
Thermal Proteome Profiling (TPP)
TPP, also known as MS-CETSA, is the proteome-wide extension of CETSA.[12] Instead of probing for a single protein with an antibody, quantitative mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously.
Workflow Overview:
-
Treatment: Two cell populations are used: one treated with the vehicle and one with the NMT inhibitor.
-
Heating & Fractionation: Aliquots from both populations are heated to different temperatures. After centrifugation, the soluble protein fractions are collected.
-
Sample Prep & MS: Proteins are digested into peptides, labeled with isobaric tags (e.g., TMT) for multiplexed quantification, and analyzed by LC-MS/MS.
-
Data Analysis: For each of the thousands of identified proteins, a "melting curve" is generated. A protein that binds the inhibitor will show a statistically significant shift in its melting curve compared to the vehicle control.
The key output is a list of all proteins that are thermally stabilized (or destabilized) by the compound. For a specific NMT inhibitor, NMT1 and NMT2 should be among the top hits. Any other acyltransferases or unrelated proteins that show a significant thermal shift are potential off-targets that warrant further investigation.
Competitive Chemical Proteomics
Inspired by the "Kinobeads" approach for kinase inhibitor profiling, a competitive affinity-purification mass spectrometry (AP-MS) experiment can be a powerful tool for identifying direct binding partners.[20][21][22]
Conceptual Workflow:
-
Affinity Matrix: An affinity matrix is created by immobilizing a "broad-spectrum" ligand that can bind many acyltransferases. This could be a promiscuous, non-selective inhibitor or an acyl-CoA analogue.
-
Competition: A cell lysate is pre-incubated with increasing concentrations of the test NMT inhibitor (or vehicle).
-
Enrichment: The lysate is then applied to the affinity matrix. Acyltransferases that are bound by the free inhibitor in the lysate will not be able to bind to the beads.
-
MS Analysis: The proteins captured by the beads are identified and quantified by mass spectrometry.
-
Analysis: The abundance of each captured acyltransferase is plotted against the inhibitor concentration. A dose-dependent decrease in binding to the beads indicates that the inhibitor is directly competing for the same binding site.
This method directly assesses binding competition across an entire class of enzymes in a native-like state, providing an unparalleled view of selectivity.
A Final Recommended Workflow
Integrating these methodologies into a tiered screening cascade provides a robust and resource-efficient path to validating NMT inhibitor specificity.
Caption: A tiered workflow for validating the specificity of NMT inhibitors.
By systematically applying these orthogonal methods, researchers can build an unassailable case for the specificity of their NMT inhibitors. This rigorous validation is not merely an academic exercise; it is the bedrock of trustworthy science, ensuring that these powerful molecules can be used to accurately dissect biology and be developed into safe and effective medicines.
References
- Martinez Molina, D., et al. (2013).
- Broncel, M., et al. (2019). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Molecular & Cellular Proteomics. [Link]
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
- Bantscheff, M., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
- Tate, E.W., et al. (2019). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. bioRxiv. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
- Kallemeijn, W.W., et al. (2018). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. bioRxiv. [Link]
- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology. [Link]
- Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- Wikipedia. (2023). IMP-1088. Wikipedia. [Link]
- Sreeramulu, S., et al. (2013). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
- Bolling, A., et al. (2024). Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088: exploring an NMT inhibitor for antimalarial therapy. Acta Crystallographica Section D: Structural Biology. [Link]
- Fairweather, E. E., & Tate, E. W. (2025).
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]
- Patsnap. (2024). What are NMT1 inhibitors and how do they work?.
- Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry. [Link]
- Bolling, A., et al. (2024). Structure of Plasmodium vivax N-myristoyltransferase with inhibitor IMP-1088. IUCr Journals. [Link]
- Giglione, C., et al. (2021). Proteome-wide probing of the dual NMT-dependent myristoylation tradeoff unveils potent, mechanism-based suicide inhibitors. bioRxiv. [Link]
- ResearchGate. (n.d.). Potent inhibitors of human NMTs inhibit RV myristoylation in infected...
- Kumar, A., et al. (2019).
- Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences. [Link]
- Vilcinskas, M., et al. (2019). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases.
- Chen, Y., et al. (2021).
- Ducker, C. B., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. [Link]
- Creative Biolabs. (n.d.). N-myristoyltransferase (NMT).
- Müller, M. M., et al. (2020). Sequence-Based Prediction of Promiscuous Acyltransferase Activity in Hydrolases.
- Georgieva, M. V., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences. [Link]
- Hutton, J. A., et al. (2014). Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. MedChemComm. [Link]
- Valenzuela, C. A., & Tsai, S. C. (2014). Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase. Biochemistry. [Link]
- DiVA. (2024). promiscuous acyltransferases for biosurfactant synthesis. DiVA portal. [Link]
- Schlott, A. C., et al. (2018). Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode. Journal of Medicinal Chemistry. [Link]
- Frearson, J. A., et al. (2010). N-myristoyltransferase inhibitors as new leads to treat sleeping sickness.
- Georgieva, M. V., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. [Link]
- Plouffe, D. M., et al. (2022). Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts.
- Håkansson, M., et al. (2021).
Sources
- 1. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Myristoylome: A Comparative Guide to Myristoylated Proteins in Health and Disease
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Fatty Acid Anchor
Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification that plays a profound role in cellular signaling, protein trafficking, and structural stability.[1][2][3] This seemingly simple lipid modification acts as a molecular switch, governing a protein's ability to interact with membranes and other proteins, thereby dictating its subcellular localization and biological function.[2][4] The reaction is catalyzed by N-myristoyltransferases (NMTs), enzymes that are ubiquitous in eukaryotes.[1][3] Given the fundamental role of myristoylation in cellular processes, it is no surprise that its dysregulation is increasingly implicated in a wide array of human diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][3][5] This guide provides a comparative analysis of myristoylated proteins in healthy versus diseased tissues, offering insights into the experimental methodologies used to uncover these differences and highlighting the potential of targeting myristoylation for therapeutic intervention.
The Myristoylation Machinery: A Tale of Two Enzymes
In humans, two N-myristoyltransferases, NMT1 and NMT2, are responsible for catalyzing the myristoylation of substrate proteins.[6] While they share a significant degree of sequence identity, they exhibit distinct substrate specificities and play non-redundant roles in cellular processes.[3][7] The differential expression and activity of these enzymes in healthy and diseased tissues provide the first layer of evidence for the role of myristoylation in pathology.
NMT Expression in Healthy vs. Cancerous Tissues
A growing body of evidence indicates that the expression levels of NMT1 and NMT2 are frequently altered in cancerous tissues compared to their healthy counterparts. This dysregulation can lead to aberrant myristoylation of key signaling proteins, contributing to tumorigenesis and cancer progression.[1][3]
| Cancer Type | NMT1 Expression in Tumor vs. Normal Tissue | NMT2 Expression in Tumor vs. Normal Tissue | Key Findings and Implications | References |
| Colorectal Cancer | Upregulated | - | Increased NMT activity is observed in early-stage tumors, suggesting a role in tumor initiation. | [1][3] |
| Breast Cancer | Upregulated | Downregulated in a majority of cases | High NMT1 expression correlates with higher tumor grade and proliferation. Detectable NMT2 is associated with poorer overall survival. | [3][8][9][10] |
| Glioblastoma | Upregulated | - | Higher NMT expression is associated with this aggressive brain tumor. | [4] |
| Gallbladder Cancer | Upregulated | - | Elevated NMT levels are observed in gallbladder tumors. | [11] |
This differential expression of NMTs underscores the importance of investigating the myristoylation status of their downstream targets to fully understand their roles in disease.
Unveiling the Myristoylome: Methodologies for Comparative Analysis
The study of myristoylated proteins in complex biological samples like tissues has been revolutionized by the development of chemical proteomics techniques. These methods allow for the specific enrichment and identification of myristoylated proteins, enabling quantitative comparisons between healthy and diseased states.
Metabolic Labeling with Myristic Acid Analogs
A powerful strategy for profiling the myristoylome involves the metabolic incorporation of this compound analogs containing a bioorthogonal handle, such as an alkyne or azide group. The alkyne-containing analog, 13-tetradecynoic acid (YnMyr), is a widely used tool for this purpose.[1]
Experimental Workflow: Quantitative Myristoyl-Proteomics
Caption: Workflow for comparative myristoyl-proteomics.
Step-by-Step Protocol for Metabolic Labeling and Enrichment:
-
Tissue Culture and Labeling: Freshly isolated healthy and diseased tissue explants are cultured in the presence of the this compound analog YnMyr. The analog is taken up by the cells and incorporated into newly synthesized proteins by NMTs.
-
Tissue Lysis: Following labeling, the tissues are lysed to extract the total proteome.
-
Click Chemistry: The alkyne handle on the incorporated YnMyr is then covalently linked to a reporter tag, such as biotin-azide, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".[1]
-
Enrichment of Myristoylated Proteins: The biotinylated proteins are then selectively enriched from the complex lysate using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched myristoylated proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Quantitative proteomics strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or label-free quantification, can be employed to compare the abundance of myristoylated proteins between the healthy and diseased samples.[1][12][13]
Dysregulated Myristoylation in Disease: Key Examples
The application of these powerful proteomic techniques has begun to shed light on the specific myristoylated proteins that are dysregulated in various diseases.
Cancer: Fueling Oncogenic Signaling
In cancer, aberrant myristoylation often affects proteins involved in signal transduction pathways that control cell growth, proliferation, and survival.
-
Src Family Kinases (SFKs): Members of the Src family of non-receptor tyrosine kinases, such as c-Src, are well-known oncoproteins that are frequently hyperactivated in various cancers.[14][15] Myristoylation is an absolute requirement for their localization to the plasma membrane, where they exert their oncogenic functions.[14][15] Studies have shown that increased NMT expression in tumors can lead to enhanced myristoylation and activation of Src, promoting tumor progression.[14][16] Loss of myristoylation of Src kinase has been shown to inhibit its kinase activity and suppress prostate cancer progression.[16][17]
Caption: Myristoylation of Src in healthy vs. cancer cells.
Neurodegenerative Diseases: A New Frontier
Recent studies have begun to uncover the role of myristoylation in neurodegenerative diseases.
-
TMEM106B in Frontotemporal Lobar Degeneration (FTLD): Transmembrane protein 106B (TMEM106B) is a lysosomal membrane protein, and genetic variants that increase its expression are a major risk factor for FTLD.[2][18] Recent research has shown that TMEM106B is myristoylated, and this modification regulates its trafficking and turnover.[2][19] Dysregulation of TMEM106B myristoylation may contribute to the lysosomal dysfunction observed in FTLD and other neurodegenerative conditions.[2][19] Alterations in TMEM106B myristoylation could impact its processing and the formation of amyloid fibrils, which are found in the brains of aged individuals and those with neurodegenerative diseases.[2]
Therapeutic Implications: Targeting the Myristoylation Machinery
The critical role of myristoylation in disease pathogenesis has made NMTs attractive targets for drug development.[1][3] NMT inhibitors have shown promise in preclinical studies for the treatment of cancer and infectious diseases.[1][3][5] By blocking the myristoylation of key disease-driving proteins, these inhibitors can disrupt their localization and function, leading to therapeutic effects. For example, the pan-NMT inhibitor PCLX-001 is currently in clinical development for cancer therapy.[8][9][10]
Future Perspectives
The field of myristoyl-proteomics is rapidly evolving. The continued development of more sensitive and robust quantitative proteomic methods will enable a deeper understanding of the dynamic changes in protein myristoylation in a wider range of diseases. Future studies focusing on the direct comparative analysis of the myristoylome in patient-derived tissues will be crucial for the identification of novel biomarkers and therapeutic targets. Integrating myristoyl-proteomics with other omics data, such as genomics and transcriptomics, will provide a more comprehensive view of the molecular mechanisms underlying disease and pave the way for the development of personalized medicine approaches targeting the myristoylation pathway.
References
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- Feng, T., et al. (2022). Myristoylation of TMEM106B by NMT1/2 regulates TMEM106B trafficking and turnover. bioRxiv. [Link]
- Wang, H., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Drug Targeting, 31(10), 1422-1431. [Link]
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 751. [Link]
- Mackey, J. R., et al. (2021). N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target.
- Beauchamp, E., et al. (2021). N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target.
- Feng, T., et al. (2022). Myristoylation of TMEM106B by NMT1/2 regulates TMEM106B trafficking and turnover. Research Square. [Link]
- Kosciuk, T., et al. (2021). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences, 42(10), 847-859. [Link]
- Liu, C., et al. (2017). Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice. Journal of Biological Chemistry, 292(38), 15765-15775. [Link]
- Kim, M., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research, 77(24), 6950-6962. [Link]
- Sen, B., et al. (2012). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2012, 865819. [Link]
- Mackey, J. R., et al. (2021). N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target.
- Fhu, C. W., & Ali, A. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology, 9, 673647. [Link]
- Shrivastav, A., et al. (2009). N-myristoyltransferase: a novel protein in the regulation of breast cancer. The FASEB Journal, 23(7), 2131-2143. [Link]
- Mackey, J. R., et al. (2021). N-myristoyltransferase proteins in breast cancer: Prognostic relevance and validation as a new drug target.
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- Sen, B., et al. (2012). Regulation of Src Family Kinases in Human Cancers.
- Mackey, J. R., et al. (2021). N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target. springermedizin.de. [Link]
- Hutson, K. H., et al. (2025). Comparative proteomic profiling of glioblastoma and healthy brain cell-derived extracellular vesicles reveals enrichment of cancer-associated proteins. Journal of Proteomics, 316, 105418. [Link]
- Vilas, G. L., & Berthiaume, L. G. (2011).
- Nusinow, D. P., et al. (2020). Quantitative Proteomics of the Cancer Cell Line Encyclopedia. Cell, 180(2), 387–402.e16. [Link]
- Nicholson, A. M., & Rademakers, R. (2016). What we know about TMEM106B in neurodegeneration.
- Kim, M., et al. (2017). Loss of myristoylation in Src kinase inhibits the synergy of Src(WT) with AR in prostate tumorigenesis.
- Wright, M. H., et al. (2010). Protein myristoylation in health and disease.
- Nusinow, D. P., et al. (2020). Quantitative Proteomics of the Cancer Cell Line Encyclopedia. PubMed, 31978347. [Link]
- Yuan, M., et al. (2020). N-myristoylation: from cell biology to translational medicine. Acta Pharmacologica Sinica, 41(8), 1005–1015. [Link]
- Feng, T., et al. (2022). Myristoylation of TMEM106B by NMT1/2 regulates TMEM106B trafficking and turnover. Semantic Scholar. [Link]
- Yang, Y., et al. (2021). Quantitative proteomics characterization of cancer biomarkers and treatment. Signal Transduction and Targeted Therapy, 6(1), 1-15. [Link]
- Long, J. R., et al. (2021). The Big Picture of Glioblastoma Malignancy: A Meta-Analysis of Glioblastoma Proteomics to Identify Altered Biological Pathways. ACS Omega, 6(45), 30233-30243. [Link]
- An, E., et al. (2021). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. Analyst, 146(12), 3785-3804. [Link]
- Giallombardo, M., et al. (2022). Proteomic Profiling of Pre- and Post-Surgery Saliva of Glioblastoma Patients: A Pilot Investigation. International Journal of Molecular Sciences, 23(21), 13354. [Link]
- Davidson, S., et al. (2021). Quantitative proteomics identifies tumour matrisome signatures in patients with non-small cell lung cancer.
- Asif, S., et al. (2019). Comparative Proteogenomic Characterization of Glioblastoma. CNS Oncology, 8(2), CNS37. [Link]
- Bera, S., et al. (2022). Divergent and Convergent TMEM106B Pathology in Murine Models of Neurodegeneration and Human Disease. The Journal of Neuroscience, 42(42), 7949-7964. [Link]
- Hutson, K. H., et al. (2025). Comparative proteomic profiling of glioblastoma and healthy brain cell-derived extracellular vesicles reveals enrichment of cancer-associated proteins.
- Asghari, M., et al. (2024). Proteomics and personalized PDX models identify treatment for a progressive malignancy within an actionable timeframe. bioRxiv. [Link]
- Asghari, M., et al. (2024). Proteomics and personalized patient-derived xenograft models identify treatment opportunities for a progressive malignancy within a clinically actionable timeframe and change care. medRxiv. [Link]
- Asghari, M., et al. (2024). Proteomics and personalized patient-derived xenograft models identify treatment opportunities for a progressive malignancy within a clinically actionable timeframe and change care.
- Close, J. L., et al. (2023). A comparison of anatomic and cellular transcriptome structures across 40 human brain diseases. PLOS Biology, 21(4), e3002068. [Link]
- Drake, J. M., et al. (2019). Proteogenomic Characterization of Patient-Derived Xenografts Highlights the Role of REST in Neuroendocrine Differentiation of Castration-Resistant Prostate Cancer. Clinical Cancer Research, 25(2), 717-729. [Link]
- Roy, D. S., et al. (2024). Distinctive whole-brain cell types predict tissue damage patterns in thirteen neurodegenerative conditions. eLife, 12, RP88737. [Link]
- Close, J. L., et al. (2023). A comparison of anatomic and cellular transcriptome structures across 40 human brain diseases.
- Ntai, I., et al. (2016). Integrated bottom-up and top-down proteomics of patient-derived breast tumor xenografts. Molecular & Cellular Proteomics, 15(1), 45-56. [Link]
- Close, J. L., et al. (2023). A comparison of anatomic and cellular transcriptome structures across 40 human brain diseases. University of Iowa. [Link]
Sources
- 1. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation of TMEM106B by NMT1/2 regulates TMEM106B trafficking and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 6. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencegate.app [sciencegate.app]
- 9. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-myristoyltransferase proteins in breast cancer: prognostic relevance and validation as a new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative proteomics characterization of cancer biomarkers and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. What we know about TMEM106B in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating N-Myristoyltransferase (NMT) Knockdown and Knockout: A Comparative Analysis of Methodologies
For researchers in cellular biology and drug development, understanding the functional consequences of protein N-myristoylation is paramount. This lipid modification, catalyzed by N-myristoyltransferases (NMTs), governs protein localization, stability, and interaction networks, thereby influencing a myriad of cellular processes from signal transduction to oncogenesis.[1][2][3] Consequently, genetic knockdown or knockout of NMTs has become a crucial strategy to elucidate the roles of myristoylated proteins. However, the critical step following genetic perturbation is the rigorous validation of the loss of myristoylation. This guide provides an in-depth comparison of the available experimental approaches to confidently assess the impact of NMT knockdown or knockout, offering field-proven insights to ensure the integrity of your research.
The Central Role of N-Myristoyltransferase (NMT)
N-myristoyltransferase is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a diverse range of substrate proteins.[2][4] This modification is typically co-translational, occurring after the removal of the initiator methionine.[2] The myristoyl group acts as a hydrophobic anchor, facilitating membrane association and mediating protein-protein interactions.[2][5][6] In humans, two isozymes, NMT1 and NMT2, share overlapping yet distinct substrate specificities, adding a layer of complexity to the study of this post-translational modification.[3][4] Given its critical role, dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it an attractive therapeutic target.[3][6]
Strategies for NMT Perturbation: A Prerequisite for Validation
Before delving into validation methods, it is essential to briefly touch upon the common techniques used to reduce or eliminate NMT activity. The choice of perturbation method will influence the experimental design for validation.
-
RNA interference (siRNA/shRNA): This transient or stable knockdown approach reduces NMT mRNA levels, leading to decreased protein expression and, consequently, reduced myristoylation.[7][8]
-
CRISPR/Cas9-mediated knockout: This technique allows for the complete and permanent ablation of NMT gene expression, providing a powerful tool to study the effects of a total loss of myristoylation.[9][10]
-
Chemical Inhibition: While not a genetic approach, the use of specific NMT inhibitors can mimic the effects of knockdown or knockout and is often used in parallel to validate findings.[11][12][13]
Comparative Guide to Validation Methodologies
The following sections provide a detailed comparison of the primary methods used to validate the loss of myristoylation, complete with experimental insights and protocols.
Metabolic Labeling with Myristic Acid Analogs
This powerful technique allows for the direct visualization and identification of myristoylated proteins within the cellular context. The principle involves introducing a modified this compound analog that is incorporated into proteins by NMTs.
Historically, [³H]this compound was the gold standard for detecting myristoylation.[14][15]
-
Workflow: Cells are incubated with [³H]this compound, followed by cell lysis, SDS-PAGE, and autoradiography to visualize radiolabeled proteins.
-
Advantages: Direct and sensitive detection.
-
Disadvantages: Requires handling of radioactive materials, long exposure times (days to months), and does not easily permit protein identification.[16]
A significant advancement in the field has been the development of this compound analogs containing bio-orthogonal functional groups, such as an alkyne or an azide.[17][18][19] These analogs are readily incorporated by NMTs and can be subsequently "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection or enrichment.[20]
-
Workflow:
-
Cells are incubated with an alkyne- or azide-tagged this compound analog (e.g., YnMyr or AzMyr).[16][21]
-
Cells are lysed, and the proteome is subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a corresponding azide- or alkyne-containing reporter tag.[20]
-
Labeled proteins can be visualized by in-gel fluorescence or enriched using a biotin tag for subsequent identification by mass spectrometry.[22]
-
Diagram: Click Chemistry Workflow for Myristoylation Detection
Caption: Workflow for detecting protein myristoylation using click chemistry.
Experimental Protocol: Validating NMT Knockdown using Alkyne-Myristate Labeling
-
Cell Culture: Plate wild-type and NMT knockdown/knockout cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing 25-50 µM of an alkyne-myristate analog (e.g., 13-tetradecynoic acid, YnMyr). Incubate for 4-18 hours. Include a negative control of wild-type cells treated with a known NMT inhibitor (e.g., IMP-1088) to confirm the specificity of the labeling.[11][23]
-
Cell Lysis: Wash cells with PBS and lyse in a buffer containing 1% SDS and protease inhibitors.
-
Click Reaction: To 50 µg of protein lysate, add the click reaction cocktail:
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (1 mM final concentration)
-
Azide-fluorophore (e.g., Azide-TAMRA) or Azide-Biotin (100 µM final concentration)
-
-
Incubate at room temperature for 1 hour in the dark.
-
Analysis:
-
For visualization: Add SDS-PAGE loading buffer, run on a gel, and visualize the fluorescence using an appropriate gel imager. A significant reduction in fluorescence in the NMT knockdown/knockout lanes compared to the wild-type lane validates the loss of myristoylation.
-
For identification: Proceed with biotin-labeled samples for streptavidin-based enrichment followed by on-bead digestion and LC-MS/MS analysis to identify the myristoylated proteome.
-
Comparison of Metabolic Labeling Methods
| Feature | Radioactive Labeling ([³H]myristate) | Non-Radioactive Labeling (Click Chemistry) |
| Sensitivity | High | High |
| Safety | Requires handling of radioisotopes | Non-radioactive, safer |
| Detection Time | Long (days to months) | Rapid (minutes to hours)[16] |
| Protein ID | Not straightforward | Amenable to MS-based identification[1][14] |
| Throughput | Low | High |
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a direct and unbiased approach to identify and quantify myristoylated proteins.[5][24]
In a typical bottom-up proteomics workflow, proteins are digested into peptides, which are then analyzed by LC-MS/MS. Myristoylation can be identified by a characteristic mass shift on the N-terminal peptide.
-
Workflow:
-
Extract proteins from wild-type and NMT knockdown/knockout cells.
-
Digest proteins with an enzyme like trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS data against a protein database, specifying N-myristoylation of N-terminal glycine as a variable modification. A myristoyl group adds 210.1987 Da to the peptide mass.[24]
-
-
Advantages: Provides direct evidence of myristoylation at specific sites and allows for relative quantification (e.g., using label-free quantification or isotopic labeling like SILAC) to compare myristoylation levels between samples.[5]
-
Disadvantages: Myristoylated peptides can be hydrophobic and difficult to detect. The modification can be lost during fragmentation in the mass spectrometer.
For known myristoylated proteins, a targeted MS approach like Parallel Reaction Monitoring (PRM) can be used for precise and sensitive quantification of the myristoylated versus non-myristoylated forms of the N-terminal peptide.
-
Workflow: Similar to shotgun proteomics, but the mass spectrometer is programmed to specifically isolate and fragment the precursor ions corresponding to the myristoylated and unmodified N-terminal peptides of interest.
-
Advantages: High sensitivity and specificity for quantifying changes in myristoylation of specific proteins.
-
Disadvantages: Requires prior knowledge of the myristoylated proteins and their peptide sequences.
Diagram: Mass Spectrometry Workflow for Myristoylation Validation
Caption: Mass spectrometry workflow for validating NMT knockout.
Biochemical Assays for NMT Activity
While metabolic labeling and MS directly assess protein myristoylation, biochemical assays measure the enzymatic activity of NMT in cell lysates. A reduction in NMT activity in knockdown/knockout cells provides strong supporting evidence.
-
Workflow:
-
Prepare cell lysates from wild-type and NMT knockdown/knockout cells.
-
Incubate the lysates with a known peptide substrate for NMT and myristoyl-CoA.
-
Measure the transfer of myristate to the peptide. This can be done using various detection methods, including:
-
Radioactivity-based assays: Using [³H]myristoyl-CoA and measuring the incorporation of radioactivity into the peptide.
-
Fluorescence-based assays: Using a fluorescently labeled peptide or a coupled enzyme assay that produces a fluorescent signal upon CoA release.[25]
-
ELISA-based assays: Using a tagged peptide substrate and an antibody-based detection system.[8][26]
-
-
-
Advantages: Provides a quantitative measure of NMT enzymatic activity.
-
Disadvantages: This is an in vitro measurement and may not perfectly reflect the in vivo myristoylation status of all proteins.
Experimental Protocol: ELISA-based NMT Activity Assay
-
Prepare Lysates: Lyse wild-type and NMT knockdown/knockout cells in a non-denaturing buffer.
-
NMT Reaction: In a microplate well, combine:
-
Cell lysate (as the source of NMT)
-
A biotinylated peptide substrate with an N-terminal glycine.
-
Azido-myristoyl-CoA.
-
-
Incubate to allow the enzymatic reaction to proceed.
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Add a phosphine-HRP conjugate, which will bind to the azide group on the myristoylated peptide via Staudinger ligation.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A decrease in signal in the NMT knockdown/knockout samples indicates reduced NMT activity.[26]
-
A Self-Validating Experimental Design
To ensure the trustworthiness of your findings, a multi-pronged approach is highly recommended. Combining different validation methods creates a self-validating system. For instance:
-
Confirm NMT knockdown/knockout: Use Western blotting or qPCR to verify the reduction or absence of NMT1 and/or NMT2 protein or mRNA.[8][9][27]
-
Global myristoylation analysis: Employ click chemistry-based metabolic labeling to visualize the overall decrease in protein myristoylation.
-
Specific substrate validation: Use targeted mass spectrometry or Western blotting (if an antibody against a known myristoylated protein is available) to confirm the loss of myristoylation on specific, relevant substrates.
-
Functional readout: Correlate the loss of myristoylation with a known cellular phenotype associated with NMT activity, such as altered protein localization or signaling pathway activity.[15]
Conclusion: Choosing the Right Validation Strategy
The choice of validation method will depend on the specific research question, available resources, and the desired level of detail. For a comprehensive and robust validation of NMT knockdown or knockout, a combination of techniques is ideal. Metabolic labeling with click chemistry provides a rapid and visually compelling confirmation of a global reduction in myristoylation. Mass spectrometry offers the most direct and detailed analysis, enabling the identification and quantification of affected proteins. Biochemical assays serve as a valuable complementary approach to measure the enzymatic consequence of NMT depletion. By carefully selecting and combining these powerful techniques, researchers can confidently validate their experimental system and pave the way for a deeper understanding of the critical roles of N-myristoylation in health and disease.
References
- Towler, D. A., Eubanks, S. R., Towery, D. S., Adams, S. P., & Glaser, L. (1987). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of Biological Chemistry, 262(22), 1030-1036.
- MtoZ Biolabs. (n.d.). N-myristoylation Analysis Service.
- Farazi, T. A., Waksman, G., & Gordon, J. I. (2001). The biology and enzymology of protein N-myristoylation. Journal of Biological Chemistry, 276(43), 39501-39504.
- G-Biosciences. (2019). Click chemistry and its application to proteomics.
- Broncel, M., Serwa, R. A., Ciepla, P., Krause, E., Dallman, M. J., Magee, A. I., & Tate, E. W. (2015). Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. PLoS Neglected Tropical Diseases, 9(7), e0003927.
- Martin, D. D. O., Vilas, G. L., Prescher, J. A., Rajaiah, G., Falck, J. R., Bertozzi, C. R., & Berthiaume, L. G. (2008). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 22(3), 797-806.
- Utsumi, T., Nakano, K., Funakoshi, T., & Kayano, H. (2016). Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses. PLOS ONE, 11(6), e0156552.
- Hemsley, P. A., Hurst, C. H., & Grierson, C. S. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods, 12, 44.
- Heal, W. P., Wright, M. H., Thinon, E., & Tate, E. W. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105-117.
- Ducker, C. E., Upson, J. J., & Samelson, L. E. (2005). Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis. Molecular and Cellular Biology, 25(5), 1846-1858.
- Liu, Y., Zhang, Y., & Wang, J. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Cellular and Molecular Medicine, 27(11), 1541-1550.
- Yang, S. H., & Li, W. (2013). A Method to Generate and Analyze Modified Myristoylated Proteins. Journal of Visualized Experiments, (78), e50627.
- CoLab. (n.d.). Chemical proteomic approaches to investigate N-myristoylation.
- ResearchGate. (n.d.). N-myristoyltransferase.
- MDPI. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics.
- ResearchGate. (n.d.). Biochemical and structural evidence for the NMT activity on lysine.
- Kallemeijn, W. W., Lanyon-Hogg, T., Panyain, N., Tautaite, D., Capon, H., Jiménez-Roldán, E., ... & Tate, E. W. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 597-606.e4.
- Wright, M. H., Clough, B., Rackham, M. D., Rangachari, K., Brannigan, J. A., Grainger, M., ... & Tate, E. W. (2014). Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach. Nature Chemistry, 6(2), 112-121.
- Meinnel, T., & Giglione, C. (2008). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 49(7), 1547-1555.
- Goncalves, V., D'Angelo, S., Gria, T., Castrec, B., & Giglione, C. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(19), 11849.
- Kim, Y. H., Choi, M. C., Kim, S. H., Kim, J. H., & Lee, S. H. (2020). TNF-α-induced Inhibition of Protein Myristoylation Via Binding Between NMT1 and Sorbs2 in Osteoblasts. Anticancer Research, 40(1), 209-216.
- Goncalves, V., Brannigan, J. A., Thinon, E., Olaleye, T. O., Serwa, R., De Nève, J., ... & Tate, E. W. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 425(2), 107-114.
- Wang, J., Wu, Y., Li, Y., Wang, Z., Zhang, J., & Wang, Y. (2018). NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway. Cell Death & Disease, 9(11), 1113.
- Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930-2944.
- ResearchGate. (2021). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion.
- ResearchGate. (n.d.). Phenotypes Associated with NMT1 Knockout in the nmt1-1 Line and Rescue....
- genOway. (n.d.). Nmt2 conditional Knockout mouse.
- ResearchGate. (2023). (PDF) Blockade of NMT1 enzymatic activity inhibits N-myristoylation of VILIP3 protein and suppresses liver cancer progression.
- ResearchGate. (n.d.). Scheme of the NMT-azido-ELISA.
- Laughlin, S. T., Agard, N. J., Baskin, J. M., Carrico, I. S., Chang, P. V., Ganguli, A. S., ... & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250.
- ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.
Sources
- 1. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 2. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. kinase-insight.com [kinase-insight.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nmt2 conditional Knockout mouse | Studies on protein modification and signal transduction | genOway [genoway.com]
- 11. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 15. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical proteomic approaches to investigate N-myristoylation | CoLab [colab.ws]
- 23. TNF-α-induced Inhibition of Protein Myristoylation Via Binding Between NMT1 and Sorbs2 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Membrane-Binding Affinity of Myristoylated and Non-Myristoylated Proteins
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Myristoyl Anchor and Its Role in Cellular Signaling
N-myristoylation is a crucial, irreversible lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a target protein.[1][2] This modification occurs in a vast number of eukaryotic and viral proteins and is fundamental to regulating a multitude of cellular processes.[3][4] The addition of the hydrophobic myristoyl group increases the protein's lipophilicity, promoting a weak and reversible association with cellular membranes.[1][5] This membrane targeting is critical for localizing signaling proteins, such as kinases and G-proteins, to the plasma membrane or other organelles, placing them in proximity to their activators and substrates.[6][7][8]
However, the affinity conferred by myristoylation alone is often insufficient for stable membrane anchoring.[9][10] Consequently, many myristoylated proteins rely on a "second signal" to achieve robust membrane localization. This secondary signal can be a cluster of basic amino acids that engage in electrostatic interactions with acidic phospholipids on the membrane surface or a second lipid modification like palmitoylation.[9][10]
Furthermore, the myristoyl group does not always remain exposed. In a regulatory mechanism known as a "myristoyl switch," the lipid moiety can be sequestered within a hydrophobic pocket of the protein, rendering it soluble.[1][9] Conformational changes, often induced by ligand binding or phosphorylation, can expose the myristoyl group, triggering membrane association and downstream signaling events.[3][11] Given this complexity, accurately quantifying the contribution of myristoylation to membrane-binding affinity is essential for understanding protein function and for the development of therapeutics targeting these pathways.[1][8]
This guide provides an in-depth comparison of key methodologies used to measure the difference in membrane-binding affinity between myristoylated proteins and their non-myristoylated counterparts, complete with field-proven insights and detailed experimental protocols.
The Foundational Comparison: Producing Myristoylated vs. Non-Myristoylated Proteins
To compare membrane affinity, one must first generate two versions of the target protein: the wild-type myristoylated form and a non-myristoylated control. This is typically achieved by creating a point mutation in the protein's expression vector. The N-terminal glycine at position 2 (following the initial methionine, which is cleaved) is the attachment site for myristate. Mutating this glycine to an alanine (a G2A mutation) prevents recognition by NMT, resulting in a non-myristoylated protein that serves as the ideal negative control. Both protein variants can be expressed and purified from cellular systems (e.g., E. coli co-expressed with yeast NMT) or synthesized using cell-free systems.[12]
Methodology 1: Liposome Co-sedimentation Assay
The liposome co-sedimentation assay is a robust and widely used in vitro technique to qualitatively and semi-quantitatively assess a protein's ability to bind to a model membrane.[13][14]
Principle of the Assay
The core principle is based on differential sedimentation. Large unilamellar vesicles (LUVs), which serve as a mimic of the cell membrane, are heavy enough to be pelleted by ultracentrifugation.[13][15] The protein of interest is incubated with these liposomes. If the protein binds to the liposomes, it will be co-sedimented and found in the pellet. Conversely, unbound protein will remain in the supernatant.[16] By comparing the amount of myristoylated and non-myristoylated protein in the pellet versus the supernatant, one can directly assess the contribution of the myristoyl group to membrane binding.
Experimental Workflow: Liposome Co-sedimentation
Caption: Workflow for the liposome co-sedimentation assay.
Detailed Protocol:
-
Liposome Preparation : a. Prepare a lipid mixture in chloroform. A common composition to mimic the inner plasma membrane leaflet is a mix of a neutral lipid like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and an acidic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) (e.g., 80:20 molar ratio).[17] The inclusion of acidic lipids is crucial, as they provide the negative charge necessary for electrostatic interactions with polybasic regions often found near myristoylation sites.[10] b. In a glass vial, evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall. Remove residual solvent under vacuum for at least 2 hours.[15] c. Hydrate the lipid film with the desired binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 1 mM. Vortex thoroughly to generate multilamellar vesicles (MLVs).[15] d. To create uniformly sized large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles and then extrude it 15-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[15]
-
Binding Reaction : a. In separate microcentrifuge tubes, mix a fixed concentration of the myristoylated protein and the non-myristoylated control protein (e.g., 1-5 µM) with a range of liposome concentrations (e.g., 0 to 500 µM). b. Include a control with protein alone (no liposomes) to check for protein precipitation. c. Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.[18]
-
Co-sedimentation and Analysis : a. Centrifuge the samples in an ultracentrifuge (e.g., TLA-100 rotor) at ~100,000 x g for 30 minutes at 4°C to pellet the liposomes.[18] b. Carefully collect the supernatant, which contains the unbound protein. c. Resuspend the pellet, which contains the liposome-bound protein, in an equal volume of the same buffer. d. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie staining or Western blotting. e. Quantify the protein bands using densitometry to determine the percentage of protein bound at each liposome concentration.
Causality and Interpretation
For the myristoylated protein, a significant fraction should shift from the supernatant to the pellet as the liposome concentration increases. In contrast, the non-myristoylated (G2A) protein should remain predominantly in the supernatant, demonstrating that the myristoyl group is critical for membrane association.[19] The strength of the interaction can be modulated by changing buffer conditions; for instance, performing the assay at high salt concentrations (e.g., 500 mM KCl) can reveal the contribution of electrostatic interactions versus the hydrophobic insertion of the myristate.[13]
Methodology 2: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[20] It provides quantitative kinetic data, including association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[21][22]
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip.[23] For protein-membrane studies, a lipid bilayer or intact liposomes are immobilized on the chip surface.[24] When the protein (analyte) is flowed over the surface, it binds to the membrane, causing an increase in mass and thus a change in the refractive index, which is detected as a response signal. The rate of this increase relates to kₐ. When the protein solution is replaced with buffer, the protein dissociates, and the rate of signal decrease relates to kₑ. The Kₗ is calculated as kₑ/kₐ.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol:
-
Chip Preparation and Liposome Immobilization : a. Use an L1 sensor chip, which has a lipophilic dextran surface designed for capturing lipid vesicles.[20][25] b. Prepare LUVs as described in the co-sedimentation protocol. c. Inject the LUV suspension over the L1 chip surface at a low flow rate. The vesicles will adsorb and fuse to form a stable, planar lipid bilayer. A successful capture is indicated by a response increase of 5,000-10,000 Response Units (RU). d. Inject a brief pulse of NaOH (e.g., 10 mM) to wash away any loosely bound or multi-layered vesicles, resulting in a stable baseline.[25]
-
Binding Analysis : a. Prepare a dilution series of the myristoylated and non-myristoylated proteins in the running buffer (the same buffer used for liposome preparation). Concentrations should span the expected Kₗ (e.g., from 10 nM to 5 µM). b. Inject each protein concentration over the lipid surface for a set amount of time (association phase, e.g., 180 seconds), followed by an injection of running buffer to monitor the decay of the signal (dissociation phase, e.g., 300 seconds). c. A reference flow cell (e.g., a deactivated surface) should be used to subtract the bulk refractive index effect of the protein solution. d. Between each protein injection cycle, regenerate the chip surface with a pulse of NaOH or another suitable reagent to remove all bound protein.
-
Data Analysis : a. The resulting sensorgrams (RU vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. b. This fitting process yields the kinetic constants kₐ and kₑ, from which the Kₗ is calculated.
Causality and Interpretation
The myristoylated protein is expected to show concentration-dependent binding with measurable association and dissociation rates, yielding a Kₗ value typically in the micromolar to high nanomolar range. The non-myristoylated protein will likely show little to no binding, resulting in a very high or immeasurable Kₗ.[26] This provides a quantitative measure of the increase in affinity—often several orders of magnitude—conferred by the myristoyl group.
Methodology 3: Cellular Localization by Fluorescence Microscopy
While biophysical assays provide quantitative affinity data, it is crucial to validate these findings in a physiological context. Fluorescence microscopy allows for the direct visualization of a protein's subcellular localization, providing qualitative but powerful evidence of its membrane-targeting properties in vivo.
Principle of the Assay
The principle is straightforward: fuse the protein of interest to a fluorescent protein (FP) like GFP. When this fusion construct is expressed in cultured cells, the location of the fluorescence signal reports on the subcellular localization of the protein. By comparing the localization of FP-tagged myristoylated protein to its non-myristoylated (G2A) mutant, one can directly observe the impact of myristoylation on membrane targeting.
Experimental Workflow: Cellular Localization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Modification and Membrane Localization of Proteins in Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
- 15. futaba-zaidan.org [futaba-zaidan.org]
- 16. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
- 18. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 20. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Distinguishing N-myristoylation from Other Lipid Modifications
For researchers, scientists, and drug development professionals, understanding the nuances of protein lipidation is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an in-depth comparison of N-myristoylation and other major lipid modifications, offering the mechanistic insights and experimental frameworks necessary to distinguish these vital post-translational modifications.
Introduction: The Significance of Lipid Anchors in Cellular Function
Lipid modifications are covalent attachments of lipid moieties to proteins, a process that plays a pivotal role in regulating protein localization, stability, and function.[1] These modifications act as hydrophobic anchors, tethering proteins to cellular membranes and facilitating their participation in a vast array of signaling cascades.[2] Dysregulation of these pathways is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the study of protein lipidation a key area of research.[1][3] This guide will focus on four major types of lipid modifications: N-myristoylation, S-palmitoylation, Prenylation, and Glycosylphosphatidylinositol (GPI) anchoring.[2]
N-Myristoylation: A Stable N-terminal Anchor
N-myristoylation is the irreversible, covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[4] This modification typically occurs co-translationally, catalyzed by the enzyme N-myristoyltransferase (NMT).[4][5] The process is highly specific, requiring the removal of the initiating methionine to expose the N-terminal glycine.[6]
Key Characteristics:
-
Lipid: Myristate (C14:0)
-
Linkage: Amide bond to an N-terminal glycine.[4]
-
Reversibility: Irreversible.[5]
-
Enzyme: N-myristoyltransferase (NMT).[4]
-
Consensus Sequence: A recognized motif is GXXXS/T at the N-terminus, though variations exist.[1][5][7] Serine at position 5 is particularly favored.[8]
N-myristoylation is crucial for mediating weak protein-protein and protein-lipid interactions, which are essential for membrane targeting and signal transduction.[4] Many proteins involved in signaling, such as the Src family kinases and the alpha subunits of heterotrimeric G proteins, rely on this modification for their function.[2][9]
S-Palmitoylation: A Dynamic and Reversible Switch
S-palmitoylation, also known as S-acylation, is the reversible attachment of a 16-carbon palmitic acid to the thiol group of a cysteine residue.[10][11] Unlike N-myristoylation, palmitoylation is a post-translational modification catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which typically contain a conserved DHHC domain.[12][13]
Key Characteristics:
-
Lipid: Palmitate (C16:0), though other fatty acids can be attached.[10][12]
-
Linkage: Thioester bond to a cysteine residue.[10]
-
Reversibility: Reversible, with the removal of the palmitoyl group catalyzed by acyl-protein thioesterases (APTs).[10][12]
-
Enzymes: DHHC-containing palmitoyl acyltransferases (PATs) for addition, and acyl-protein thioesterases (APTs) for removal.[11]
-
Consensus Sequence: No strict consensus sequence has been identified, but palmitoylated cysteines are often found near other lipid modifications or transmembrane domains.[13][14]
The dynamic nature of S-palmitoylation allows for rapid regulation of protein localization and function, acting as a molecular switch in response to cellular signals.[15][16] This reversibility is a key feature that distinguishes it from N-myristoylation.
Prenylation: Isoprenoid Modifications at the C-terminus
Prenylation involves the attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues near the C-terminus of proteins.[17][18] This modification is catalyzed by three different enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and Rab geranylgeranyltransferase (GGTase-II).[19]
Key Characteristics:
-
Lipid: Farnesyl pyrophosphate (15-carbon) or geranylgeranyl pyrophosphate (20-carbon).[20]
-
Linkage: Thioether bond to a C-terminal cysteine.[21]
-
Reversibility: Irreversible.[18]
-
Enzymes: Farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II).[19]
-
Consensus Sequence: A "CaaX box" motif at the C-terminus is recognized by FTase and GGTase-I, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' determines the specific isoprenoid attached.[19][22] Rab proteins, modified by GGTase-II, often have a CC or CXC motif at their C-terminus.[19]
Following prenylation, proteins with a CaaX motif undergo further processing, including proteolytic cleavage of the "-aaX" and carboxyl methylation of the now C-terminal cysteine, which increases the hydrophobicity of the protein's C-terminus.[22][23][24] Prenylation is critical for the function of many signaling proteins, most notably the Ras family of small GTPases, which are central to cancer development.[18][19]
GPI Anchors: Complex Glycolipid Mooring
Glycosylphosphatidylinositol (GPI) anchoring is a complex post-translational modification where a pre-assembled GPI glycolipid is attached to the C-terminus of a protein in the endoplasmic reticulum.[25][26] This process involves the cleavage of a C-terminal hydrophobic signal peptide from the protein and the concomitant transfer of the GPI anchor.[27][28]
Key Characteristics:
-
Lipid: A complex structure consisting of a phosphatidylinositol group linked to a carbohydrate core, which is then attached to the protein via a phosphoethanolamine bridge.[25]
-
Linkage: Amide bond between the C-terminal carboxyl group of the protein and the amino group of the phosphoethanolamine bridge.[27]
-
Reversibility: Generally considered irreversible, though the protein can be released from the membrane by the action of specific phospholipases.[28]
-
Enzymes: A multi-subunit enzyme complex called GPI transamidase.[29][30]
-
Consensus Sequence: Proteins destined for GPI anchoring have an N-terminal signal peptide for ER translocation and a C-terminal GPI attachment signal sequence.[27][29] The amino acid at the attachment site (the ω-site) is typically small (e.g., Ser, Asn, Asp, Ala, Gly, Cys).[29]
GPI-anchored proteins are exclusively located on the extracellular face of the plasma membrane and are often found in lipid rafts.[30] They have diverse functions, acting as enzymes, receptors, and adhesion molecules.[25][29]
Comparative Summary of Lipid Modifications
| Feature | N-Myristoylation | S-Palmitoylation | Prenylation | GPI Anchor |
| Lipid Moiety | Myristate (C14)[4] | Palmitate (C16)[10] | Farnesyl (C15) or Geranylgeranyl (C20)[17] | Glycosylphosphatidylinositol[25] |
| Attachment Site | N-terminal Glycine[4] | Internal Cysteine[10] | C-terminal Cysteine(s)[19] | C-terminal amino acid[27] |
| Chemical Linkage | Amide[4] | Thioester[10] | Thioether[21] | Amide[27] |
| Reversibility | Irreversible[5] | Reversible[10] | Irreversible[18] | Irreversible (cleavable by phospholipases)[28] |
| Enzymes | N-Myristoyltransferase (NMT)[4] | DHHC-PATs / APTs[11] | FTase / GGTases[19] | GPI Transamidase[29] |
| Consensus Sequence | N-terminal GXXXS/T[1][5] | None strict[14] | C-terminal CaaX, CXC, CC[19] | C-terminal signal peptide[29][31] |
| Timing | Co-translational[4] | Post-translational[12] | Post-translational[14] | Post-translational[27] |
Experimental Strategies for Distinguishing Lipid Modifications
Differentiating between these lipid modifications requires a combination of biochemical and analytical techniques. The choice of method depends on the specific research question and the available instrumentation.
Biochemical Pathways of Lipid Modifications
The distinct enzymatic pathways provide a basis for experimental differentiation.
Metabolic Labeling with Lipid Analogs
This technique involves incubating cells with modified lipids that can be subsequently detected.
-
Radioactive Labeling: Cells are incubated with radiolabeled lipids (e.g., [³H]myristic acid, [³H]palmitic acid, or [³H]mevalonate for prenylation).[21] Proteins are then separated by SDS-PAGE, and labeled proteins are detected by autoradiography. This method is highly sensitive but requires handling of radioactive materials.
-
Click Chemistry: A more modern approach uses lipid analogs containing a bioorthogonal handle, such as an alkyne or azide.[1] After incorporation into proteins, these handles can be covalently linked to a reporter tag (e.g., biotin or a fluorophore) via a "click" reaction. This allows for subsequent purification and identification by mass spectrometry.[1][3]
Acyl-Biotin Exchange (ABE) for S-Acylated Proteins
ABE is a specific method to identify S-acylated (e.g., palmitoylated) proteins.[32][33] The thioester bond of S-acylation is uniquely sensitive to cleavage by hydroxylamine, which is not the case for the amide bonds of N-myristoylation or the thioether bonds of prenylation.[34][35]
Experimental Workflow:
-
Block free thiols: All free cysteine residues in a protein lysate are blocked with a reagent like N-ethylmaleimide (NEM).
-
Cleave thioester bonds: The sample is treated with hydroxylamine (NH₂OH) to specifically cleave the thioester bonds of S-acylated cysteines, exposing a free thiol group.
-
Label newly exposed thiols: The newly generated thiol groups are then labeled with a thiol-reactive biotin derivative.
-
Purification and Identification: Biotinylated proteins are purified using streptavidin affinity chromatography and identified by mass spectrometry.[36]
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry is a powerful tool for the direct identification and characterization of lipid modifications.[1][37] In a typical "bottom-up" proteomics workflow, proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The mass of the attached lipid group results in a characteristic mass shift in the modified peptide, allowing for its identification.
-
Challenges: The hydrophobicity of lipidated peptides can make them difficult to analyze. Furthermore, the lability of some modifications (especially S-acylation) can be a challenge during sample preparation and MS analysis.[1][38]
-
Advantages: MS can pinpoint the exact site of modification and can be used to quantify changes in modification levels under different conditions.[39]
Site-Directed Mutagenesis
Mutating the target amino acid residue can provide strong evidence for the presence of a specific lipid modification.
-
N-myristoylation: Mutating the N-terminal glycine to an alanine (G2A) will prevent N-myristoylation.
-
S-palmitoylation: Mutating the target cysteine to a serine or alanine will abolish palmitoylation at that site.
-
Prenylation: Mutating the cysteine in the CaaX box will block prenylation.
The functional consequences of these mutations (e.g., altered subcellular localization or loss of function) can then be assessed to confirm the importance of the modification.
Conclusion
Distinguishing between N-myristoylation and other lipid modifications is essential for a precise understanding of protein regulation. Each modification has a unique biochemical signature—the lipid moiety, the attachment site, the chemical linkage, and its reversibility—that can be probed using a combination of metabolic labeling, specific chemical cleavage, mass spectrometry, and genetic manipulation. By carefully selecting and applying these experimental strategies, researchers can confidently identify and characterize the specific lipid modifications governing their protein of interest, paving the way for new discoveries in cell biology and therapeutic development.
References
- Wikipedia. Myristoylation. [URL: https://en.wikipedia.
- Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2009. Chapter 10, Glycophospholipid Anchors. [URL: https://www.ncbi.nlm.nih.gov/books/NBK1908/]
- Wikipedia. Prenylation. [URL: https://en.wikipedia.
- Jiang, H., Wang, J., Zhao, W., & Zhang, H. (2015). CAAX-box protein, prenylation process and carcinogenesis. Journal of Cancer Research and Clinical Oncology, 141(5), 775–785. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4409641/]
- Utsumi, T., Nakano, K., Funakoshi, M., & Ishisaka, R. (2013). The consensus motif for N-myristoylation of plant proteins in a wheat germ cell-free translation system. FEBS Open Bio, 3, 469–474. [URL: https://www.ncbi.nlm.nih.gov/pubmed/24319659]
- Gao, X., & Hannoush, R. N. (2018). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Proteomics, 180, 90–100. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5930119/]
- Main, A., & Fuller, W. (2021). Mechanisms and functions of protein S-acylation. Nature Reviews Molecular Cell Biology, 22(10), 651–669. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7611910/]
- Gao, X., & Hannoush, R. N. (2018). Exploring protein lipidation by mass spectrometry-based proteomics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29656123/]
- Creative Proteomics. S-Prenylation: Function, Signaling, and Analytical Techniques. [URL: https://www.creative-proteomics.com/pronalyse/s-prenylation-function-signaling-and-analytical-techniques.htm]
- Dursina, B., & Hinner, M. J. (2015). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. Bioconjugate Chemistry, 26(3), 373–384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369222/]
- Appels, N. M., Beijnen, J. H., & Schellens, J. H. (2005). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. Nature Protocols, 1(1), 173–183. [URL: https://www.
- Creative Diagnostics. Protein N-Myristoylation. [URL: https://www.creative-diagnostics.
- Linder, M. E., & Deschenes, R. J. (2007). The intracellular dynamic of protein palmitoylation. Nature Reviews Molecular Cell Biology, 8(1), 74–84. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010217/]
- ResearchGate. Prenylation process of the CAAX proteins. [URL: https://www.researchgate.
- Wang, Y., & Wang, H. (2015). Protein prenylation and human diseases: a balance of protein farnesylation and geranylgeranylation. Clinica Chimica Acta, 446, 169–173. [URL: https://pubmed.ncbi.nlm.nih.gov/25869300/]
- Kinoshita, T. (2016). Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling. Journal of Lipid Research, 57(1), 6–15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4689344/]
- He, W., & Wang, Y. (2018). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Journal of Leukocyte Biology, 104(4), 747–758. [URL: https://pubmed.ncbi.nlm.nih.gov/29923631/]
- Castrec, B., Gevaert, K., & Arnesen, T. (2018). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 9, 1563. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2018.01563/full]
- Utsumi, T., & Ishisaka, R. (2012). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. The FEBS Journal, 279(18), 3283–3294. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3440567/]
- Kinoshita, T. (2020). Biosynthesis and biology of mammalian GPI-anchored proteins. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1808), 20190391. [URL: https://royalsocietypublishing.org/doi/10.1098/rstb.2019.0391]
- Creative Proteomics. Proteomics Analysis of N-myristoylation. [URL: https://www.creative-proteomics.
- Wikipedia. Palmitoylation. [URL: https://en.wikipedia.
- Acyl-Biotin Exchange Chemistry Part 1. (2015, January 3). YouTube. [URL: https://www.youtube.
- Liu, S., & Zheng, C. (2021). Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. Frontiers in Immunology, 12, 700073. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2021.700073/full]
- PROSITE. N-myristoylation site. [URL: https://prosite.expasy.org/PDOC00008]
- Zhang, W., Chen, X., & Chen, J. (2023). Recent advances in S-palmitoylation and its emerging roles in human diseases. Cell & Bioscience, 13(1), 161. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484793/]
- ResearchGate. Schematic representation of the acyl biotin exchange reaction. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-acyl-biotin-exchange-reaction-Acyl-biotin-exchange_fig4_221798365]
- Gene Ontology Consortium. CAAX-box protein maturation. [URL: http://amigo.geneontology.org/amigo/term/GO:0010619]
- Creative Biolabs. Biosynthesis of GPI Membrane Anchors. [URL: https://www.creative-biolabs.com/glyco/biosynthesis-of-gpi-membrane-anchors.htm]
- Jiang, H., Wang, J., Zhao, W., & Zhang, H. (2015). CAAX-box protein, prenylation process and carcinogenesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19468759/]
- G-Biosciences. Protein palmitoylation and sulfhydryl chemistry methods to capture palmitoylated proteins. [URL: https://info.gbiosciences.
- CDG Hub. Disorders of GPI Anchor Biosynthesis and Lipid Glycosylation. [URL: https://cdghub.
- ResearchGate. What does S-palmitoylation do to membrane proteins? [URL: https://www.researchgate.
- Wikipedia. Glycosylphosphatidylinositol. [URL: https://en.wikipedia.
- Dowal, L., & Chien, A. S. (2018). Quantitative analysis of protein S-acylation site dynamics using site-specific acyl-biotin exchange (ssABE). Methods in Molecular Biology, 1777, 71–82. [URL: https://eprints.whiterose.ac.uk/128362/]
- Eisenhaber, B., Bork, P., & Eisenhaber, F. (2001). Identification of GPI anchor attachment signals by a Kohonen self-organizing map. Protein Science, 10(1), 1–10. [URL: https://onlinelibrary.wiley.com/doi/full/10.1110/ps.32101]
- ResearchGate. Principles of the acyl-biotin exchange and acyl-resin-assisted capture... [URL: https://www.researchgate.net/figure/Principles-of-the-acyl-biotin-exchange-and-acyl-resin-assisted-capture-methods-The_fig1_260007877]
- ResearchGate. Exploring protein lipidation by mass spectrometry-based proteomics. [URL: https://www.researchgate.net/publication/324578112_Exploring_protein_lipidation_by_mass_spectrometry-based_proteomics]
- Mitchell, D. A., Vasudevan, A., Linder, M. E., & Deschenes, R. J. (2006). Understanding Protein Palmitoylation: Biological Significance and Enzymology. Annual Review of Biochemistry, 75, 355–384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3293237/]
- Creative Proteomics. Comprehensive Analysis of Lipidomics Using Mass Spectrometry. [URL: https://www.creative-proteomics.com/services/comprehensive-analysis-of-lipidomics-using-mass-spectrometry.htm]
- Kumari, P., & Kumar, M. (2019). Identifying residues that determine palmitoylation using association rule mining. Bioinformatics, 35(2), 221–228. [URL: https://academic.oup.
- Minikel, E. V. (2022, February 28). Evidence that PrP GPI signal sequence matters. CureFFI.org. [URL: https://www.cureffi.
- ResearchGate. Deducing the consensus sequence for palmitoylation and design of the... [URL: https://www.researchgate.net/figure/Deducing-the-consensus-sequence-for-palmitoylation-and-design-of-the-Palmito-Tag-A_fig1_343360495]
- Aditya M. (2022, July 13). Predicting Palmitoylation Sites in Protein Sequences. Medium. [URL: https://medium.com/@adityam.compbio/predicting-palmitoylation-sites-in-protein-sequences-e5a95311e9e0]
- Milligan, G. (1995). Membrane Targeting via Protein N-Myristoylation. In Signal Transduction. Humana Press. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4612-2453-2_1]
- Dennis, E. A., & Brown, H. A. (2009). Applications of Mass Spectrometry to Lipids and Membranes. Journal of Biological Chemistry, 284(32), 21105–21109. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742828/]
Sources
- 1. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Exploring protein lipidation by mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROSITE [prosite.expasy.org]
- 8. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoylation - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 12. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intracellular dynamic of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 18. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prenylation - Wikipedia [en.wikipedia.org]
- 20. Protein prenylation and human diseases: a balance of protein farnesylation and geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CAAX-box protein maturation | SGD [yeastgenome.org]
- 25. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biosynthesis of GPI Membrane Anchors - Creative Biolabs [creative-biolabs.com]
- 27. Glycophospholipid Anchors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Glycosylphosphatidylinositol - Wikipedia [en.wikipedia.org]
- 29. royalsocietypublishing.org [royalsocietypublishing.org]
- 30. cdghub.com [cdghub.com]
- 31. academic.oup.com [academic.oup.com]
- 32. youtube.com [youtube.com]
- 33. info.gbiosciences.com [info.gbiosciences.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 37. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 38. researchgate.net [researchgate.net]
- 39. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Myristoylome: A Guide to the Validation of In Silico Myristoylation Predictions
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and interaction with other cellular components. This process, catalyzed by N-myristoyltransferase (NMT), plays a pivotal role in a vast array of signaling pathways, from G protein-coupled receptor (GPCR) signaling to the regulation of oncogenic kinases like Src.[1][2] Given its significance in cellular physiology and its implication in diseases such as cancer and viral infections, the accurate identification of myristoylated proteins is of paramount importance for both basic research and therapeutic development.[3]
The advent of in silico prediction tools has revolutionized our ability to scan entire proteomes for potential myristoylation sites. However, these computational predictions are not infallible and necessitate rigorous experimental validation. This guide provides a comprehensive comparison of commonly used in silico prediction tools and details the experimental workflows required to validate their predictions, empowering researchers to confidently navigate the myristoylome.
The In Silico Landscape: A Comparative Overview of Myristoylation Prediction Tools
A variety of computational tools have been developed to predict N-terminal myristoylation, each employing different algorithms and trained on distinct datasets. The choice of prediction tool can significantly impact the accuracy and reliability of the initial in silico screen. Here, we compare some of the most widely used predictors.
| Prediction Tool | Underlying Algorithm | Key Features | Reported Performance | Accessibility |
| The Myristoylator | Ensemble of Neural Networks | Discriminates between myristoylated and non-myristoylated sequences.[4][5] | Reported false positive error rate of 2.1%, outperforming simple PROSITE pattern searches.[4][5] | [6][7] |
| NMT - The Predictor | Statistical Scoring Scheme | Taxon-specific parameterization (e.g., for fungi vs. other eukaryotes).[4][8] Can predict myristoylation at internal glycines exposed by proteolysis.[4] | High sensitivity (>95%) with a low false positive rate (around 0.5%).[4] | [4][9] |
| MYRbase | Based on the NMT Predictor algorithm | Evaluates the evolutionary conservation of predicted myristoylation motifs within homologous proteins to increase prediction confidence.[10] | Provides a "RELIABLE" or "TWILIGHT ZONE" classification to indicate prediction confidence.[10] | [10] |
| SVM-based Predictors | Support Vector Machines (SVM) | Utilize various physicochemical and biological properties of amino acids for numerical transformation of protein sequences.[8] | Reported accuracies of over 98% in some studies, showing improvement over other methods.[8] | Various implementations, often described in research articles. |
| HMM-based Predictors | Hidden Markov Models (HMM) | Can be trained on taxon-specific datasets (e.g., plants) for improved accuracy within that taxon.[11] | For plant-specific models, reported 100% accuracy on a test set, outperforming other general predictors.[11] | Described in research articles, with some models available through dedicated web servers. |
Expert Insight: The choice of predictor should be guided by the specific research question. For a broad, initial screen, tools like The Myristoylator and the NMT Predictor are excellent starting points. If studying a specific organism for which a specialized predictor exists (e.g., plants), using that tool will likely yield more accurate results. For the highest confidence in a prediction, considering the evolutionary conservation of the myristoylation motif through resources like MYRbase is highly recommended.[10]
From Prediction to Proof: Experimental Validation Workflows
In silico predictions, no matter how sophisticated, must be substantiated by experimental evidence. The following section details the core methodologies for validating predicted myristoylation sites.
The Overall Validation Workflow
A typical workflow for validating a predicted myristoylation site involves a multi-pronged approach, starting with demonstrating the incorporation of myristate or an analog, followed by pinpointing the exact modification site, and finally, elucidating the functional consequence of the modification.
Caption: A generalized workflow for the validation of in silico myristoylation predictions.
Metabolic Labeling with Myristic Acid Analogs
Metabolic labeling is a direct method to demonstrate that a protein of interest is myristoylated in a cellular context. This technique involves introducing a modified this compound analog into cell culture, which is then incorporated into proteins by the cellular machinery.
a) Radioactive Metabolic Labeling:
This traditional approach utilizes [³H]this compound. While highly sensitive, it requires specialized handling of radioactive materials.
b) "Clickable" Metabolic Labeling:
A more modern and versatile approach employs this compound analogs containing a bioorthogonal handle, such as an alkyne (e.g., 12-azidododecanoic acid (AzC12) or yne-myristic acid (YnMyr)).[12] These "clickable" analogs are incorporated into proteins and can then be tagged with a reporter molecule (e.g., biotin or a fluorophore) via a click chemistry reaction.[13] This allows for the enrichment and visualization of myristoylated proteins without the need for radioactivity.[12][14]
This protocol is adapted from methodologies described in the literature.[12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
YnMyr (12-tridecynoic acid) stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Biotin-azide or fluorescent azide probe
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
-
Streptavidin-agarose beads (for biotin-azide)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of labeling.
-
Replace the culture medium with fresh medium containing the desired concentration of YnMyr (typically 25-50 µM).
-
Incubate the cells for 4-16 hours under normal growth conditions.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein), biotin-azide (e.g., 100 µM), and freshly prepared click chemistry reaction mix (pre-mixed CuSO₄, TCEP/ascorbate, and TBTA).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Myristoylated Proteins (for biotin-azide):
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze by Western blotting using an antibody specific to the protein of interest to confirm its enrichment. Alternatively, for fluorescent azide probes, the gel can be directly imaged using an appropriate fluorescence scanner.
-
Mass Spectrometry for Definitive Site Identification
While metabolic labeling confirms myristoylation, mass spectrometry (MS) is the gold standard for unequivocally identifying the modified peptide and pinpointing the exact site of modification.
This protocol provides a general workflow; specific parameters will vary depending on the instrumentation and software used.
Materials:
-
Enriched myristoylated protein sample (from metabolic labeling or immunoprecipitation)
-
SDS-PAGE gel and staining reagents (e.g., Coomassie blue)
-
In-gel digestion reagents:
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT)
-
Alkylation solution (e.g., 55 mM iodoacetamide)
-
Trypsin (or other suitable protease)
-
-
Peptide extraction solutions (e.g., 50% acetonitrile, 5% formic acid)
-
LC-MS/MS system
Procedure:
-
Protein Separation and In-Gel Digestion:
-
Run the enriched protein sample on an SDS-PAGE gel.
-
Excise the protein band corresponding to the protein of interest.
-
Destain, reduce, and alkylate the proteins within the gel piece.
-
Digest the protein overnight with trypsin.
-
-
Peptide Extraction and Preparation:
-
Extract the peptides from the gel piece using a series of extraction solutions.
-
Combine and dry the peptide extracts in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into the LC-MS/MS system.
-
Peptides are separated by reverse-phase liquid chromatography and ionized before entering the mass spectrometer.
-
The mass spectrometer acquires MS1 spectra to determine the mass-to-charge ratio of the peptides and MS2 spectra (fragmentation spectra) of selected peptides. A characteristic neutral loss of 210 Da (the mass of the myristoyl moiety) can be observed in the MS/MS spectra of myristoylated peptides.[15]
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search algorithm (e.g., Mascot, Sequest).
-
Specify myristoylation of N-terminal glycine as a variable modification in the search parameters.
-
The identification of a peptide with a mass shift corresponding to myristoylation at the N-terminal glycine provides definitive evidence of the modification at that site.
-
Site-Directed Mutagenesis for Functional Interrogation
To understand the functional significance of myristoylation, site-directed mutagenesis is employed to create a non-myristoylatable mutant of the protein of interest. Typically, the N-terminal glycine residue is mutated to an alanine (G2A). This mutation prevents NMT from recognizing and modifying the protein.[16]
This protocol outlines a common PCR-based method for site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the G2A mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with the appropriate antibiotic
Procedure:
-
Primer Design:
-
Design a pair of complementary primers that contain the desired mutation (e.g., changing the GGC codon for glycine to a GCC codon for alanine).
-
The mutation should be in the middle of the primers, with approximately 10-15 bases of correct sequence on either side.
-
-
PCR Amplification:
-
Perform a PCR reaction using the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid template, which was isolated from a dam+ E. coli strain. The newly synthesized, mutated plasmid DNA is unmethylated and will not be digested.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Functional Analysis: The validated G2A mutant can then be expressed in cells to assess the functional consequences of the loss of myristoylation. This may involve examining changes in protein localization (e.g., from membrane to cytosol), protein-protein interactions, or downstream signaling events.
Myristoylation in Action: The Case of Src Family Kinases
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are central to numerous signal transduction pathways regulating cell growth, differentiation, and survival.[3] The myristoylation of SFKs, such as c-Src, is essential for their localization to the plasma membrane, which is a prerequisite for their kinase activity and downstream signaling.[1][3]
Caption: The role of myristoylation in Src kinase signaling.
A G2A mutation in c-Src prevents its myristoylation, leading to its mislocalization to the cytosol and a significant reduction in its kinase activity and transforming potential.[3] This exemplifies the power of combining in silico prediction with experimental validation to uncover fundamental biological mechanisms.
Conclusion
The prediction of protein myristoylation has been greatly facilitated by the development of sophisticated in silico tools. However, the journey from a computational prediction to a biologically validated myristoylated protein requires a rigorous and multi-faceted experimental approach. By combining metabolic labeling, mass spectrometry, and site-directed mutagenesis, researchers can confidently confirm myristoylation events and dissect their functional significance. This integrated strategy is essential for advancing our understanding of the myristoylome and for the development of novel therapeutic strategies targeting myristoylation-dependent pathways in human disease.
References
- Podell, S., & Gribskov, M. (2004). Predicting N-terminal myristoylation sites in plant proteins. BMC Genomics, 5(1), 37. [Link]
- Preininger, A. M., et al. (2003). Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution. Biochemistry, 42(25), 7931–7941. [Link]
- Chen, Y. J., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research, 77(24), 6950–6962. [Link]
- JoVE. (2023). Activation and Inactivation of G Proteins. Journal of Visualized Experiments. [Link]
- Bünemann, M., et al. (2003). POTENTIATION OF GPCR-SIGNALING VIA MEMBRANE TARGETING OF G PROTEIN α SUBUNITS. Journal of Receptor and Signal Transduction Research, 23(2-3), 101-115. [Link]
- Patwardhan, P., & Resh, M. D. (2010). Myristoylation and membrane binding regulate c-Src stability and kinase activity. Molecular and Cellular Biology, 30(17), 4094–4107. [Link]
- Maurer-Stroh, S., et al. (2002). N-terminal N-myristoylation of proteins: prediction of substrate proteins from amino acid sequence. Journal of Molecular Biology, 317(4), 541-557. [Link]
- Preininger, A. M., et al. (2008). Receptor-Mediated Changes at the Myristoylated Amino Terminus of Gαi1 Proteins. Biochemistry, 47(45), 11781–11792. [Link]
- Eisenhaber, B., et al. (2008). Experimental testing of predicted myristoylation targets involved in asymmetric cell division and calcium-dependent signalling. Protein Science, 17(12), 2135-2148. [Link]
- Lee, H., et al. (2022). N-myristoyltransferase 1-mediated Src Myristoylation Promotes Non-receptor Tyrosine Kinase Pathways in Oral Squamous Cell Carcinoma. Anticancer Research, 42(1), 135-144. [Link]
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 751. [Link]
- Gallego, C., et al. (1995). Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions. Proceedings of the National Academy of Sciences, 92(25), 11603-11607. [Link]
- Rowe, D. C., et al. (2006). The myristoylation of TRIF-related adaptor molecule is essential for Toll-like receptor 4 signal transduction. Proceedings of the National Academy of Sciences, 103(16), 6299-6304. [Link]
- Bologna, G., et al. (2004). N-Terminal myristoylation predictions by ensembles of neural networks. Proteomics, 4(6), 1626-1632. [Link]
- Broncel, M., et al. (2020).
- Broncel, M., et al. (2020). Figure 1. Metabolic labelling allows for enrichment and visualisation...
- Cao, J. Z., et al. (2011). Prediction of N-myristoylation modification of proteins by SVM.
- Maurer-Stroh, S., & Eisenhaber, F. (2004).
- Taton, A., et al. (2007). Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 18(11), 1974–1983. [Link]
- Maurer-Stroh, S., et al. (2004). MYRbase: analysis of genome-wide glycine myristoylation enlarges the functional spectrum of eukaryotic myristoylated proteins. Genome Biology, 5(4), R21. [Link]
- Eisenhaber, B., et al. (2008). Experimental testing of predicted myristoylation targets involved in asymmetric cell division and calcium-dependent signalling. Protein Science, 17(12), 2135-2148. [Link]
- Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells.
- SIB Swiss Institute of Bioinformatics.
- Zhang, L., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in Molecular Biology, 1584, 137–149. [Link]
- Zha, J., et al. (2000). Posttranslational N-Myristoylation of BID as a Molecular Switch for Targeting Mitochondria and Apoptosis. Science, 290(5497), 1761-1765. [Link]
- Şen Lab. Site-Directed Mutagenesis. Şen Lab Website. [Link]
- Heal, W. P., et al. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- Takamitsu, E., et al. (2015). Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses. PLOS ONE, 10(8), e0136360. [Link]
- IMP. NMT - The Predictor. IMP Website. [Link]
- SIB Swiss Institute of Bioinformatics.
- Heuckeroth, R. O., et al. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of this compound and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 87(21), 8511–8515. [Link]
- Assay Genie. Site Directed Mutagenesis Protocol. Assay Genie Website. [Link]
- Bowdish Lab. Site- Directed Mutagenesis. Bowdish Lab Website. [Link]
- Cuzzolin, A., et al. (2023). Benchmarking Docking Tools on Experimental and Artificial Intelligence-Predicted Protein Structures. bioRxiv. [Link]
- Eisenhaber, B., et al. (2021). Correction: Experimental testing of predicted myristoylation targets involved in asymmetric cell division and calcium-dependent signalling. Cell Cycle, 20(13), 1339. [Link]
Sources
- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Terminal myristoylation predictions by ensembles of neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristoylator - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. Expasy - Myristoylation tool [web.expasy.org]
- 8. Prediction of N-myristoylation modification of proteins by SVM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMT - The Predictor [mendel.imp.ac.at]
- 10. MYRbase - EvOluating proteome-wide predictions of glycine myristoylation [mendel.imp.ac.at]
- 11. Predicting N-terminal myristoylation sites in plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 13. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to N-Myristoyltransferase (NMT) Inhibitors: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic targets is a constant endeavor. N-Myristoyltransferases (NMTs) have emerged as a compelling target in oncology and infectious diseases due to their critical role in protein function and localization. This guide provides an in-depth comparative analysis of the different classes of NMT inhibitors, supported by experimental data, to aid in the selection and application of these powerful research tools.
The Central Role of N-Myristoylation in Cellular Signaling
N-myristoylation is a crucial post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide array of cellular proteins. This process is catalyzed by N-myristoyltransferases (NMTs) and is vital for protein trafficking, signal transduction, and protein-protein interactions. In humans, two isoforms, NMT1 and NMT2, share approximately 77% amino acid sequence similarity but exhibit distinct functional roles.[1]
Elevated NMT expression and activity have been observed in various cancers, including those of the colon, lung, and breast, and are often associated with poor patient outcomes.[1] This has established NMTs as a promising therapeutic target for the development of novel anticancer agents.[2][3]
The Dichotomy of NMT1 and NMT2 Function
A critical aspect for consideration in drug development is the differential roles of the two NMT isoforms. Research has shown that NMT1 is predominantly involved in cellular proliferation. Its inhibition has been linked to the suppression of oncogenic signaling pathways, such as those driven by Src family kinases.[1][4][5] Conversely, NMT2 appears to play a more significant role in apoptosis, with its suppression leading to a more pronounced induction of programmed cell death compared to NMT1 suppression.[4][5] This functional divergence underscores the importance of developing both isoform-selective and dual inhibitors to achieve desired therapeutic outcomes.
Classes of NMT Inhibitors: A Comparative Overview
NMT inhibitors can be broadly categorized based on their chemical scaffolds. The most extensively studied classes include pyrazole-sulfonamides, benzofurans, and myristoyl-CoA analogs.
Pyrazole-Sulfonamide Derivatives
This class includes some of the most potent NMT inhibitors discovered to date. They are generally characterized by a central pyrazole ring linked to a sulfonamide group.
-
DDD85646 (IMP-366): Initially developed as a potent inhibitor of Trypanosoma brucei NMT, DDD85646 also exhibits low nanomolar inhibition of human NMTs.[1][6] It has been instrumental in validating NMT as a drug target in various disease models.
-
IMP-1088: A fragment-based derived inhibitor, IMP-1088, is a highly potent dual inhibitor of human NMT1 and NMT2, with IC50 values in the sub-nanomolar range.[7][8][9] Its potency makes it a valuable tool for studying the cellular consequences of complete NMT inhibition.
-
Zelenirstat (PCLX-001): This orally bioavailable small molecule is a dual inhibitor of NMT1 and NMT2 with IC50 values of 5 nM and 8 nM, respectively.[4][10] Zelenirstat is currently in clinical trials for B-cell lymphomas and advanced solid tumors, showing a tolerable safety profile and early signs of anti-cancer activity.[2][10][11][12] Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells and cause tumor regression in xenograft models.[4][11]
Benzofuran and Benzothiazole Derivatives
These heterocyclic compounds represent another significant class of NMT inhibitors. They have shown promise, particularly as antifungal agents, due to their selectivity for fungal NMT over human isoforms. However, derivatives with potent anti-cancer activity have also been developed.[13]
Myristoyl-CoA Analogs
These inhibitors are designed to mimic the natural substrate, myristoyl-CoA.
-
B13 and its derivatives (e.g., LCL204): These compounds act as small molecule inhibitors of NMT. B13 has been shown to prevent the myristoylation and membrane localization of Src, thereby attenuating its oncogenic signaling.[1]
Quantitative Comparison of NMT Inhibitor Efficacy
The following table summarizes the inhibitory activity of representative compounds from different classes against human NMT1 and NMT2.
| Inhibitor | Chemical Class | Target(s) | IC50 (NMT1) | IC50 (NMT2) | Selectivity | Reference(s) |
| Zelenirstat (PCLX-001) | Pyrazole-Sulfonamide | Dual | 5 nM | 8 nM | NMT1/NMT2 ≈ 0.6 | [4][10] |
| DDD85646 (IMP-366) | Pyrazole-Sulfonamide | Dual | ~4 nM | Not specified | - | [1] |
| IMP-1088 | Pyrazole | Dual | <1 nM | <1 nM | NMT1/NMT2 ≈ 1 | [7][8][9] |
| B13 | Myristoyl-CoA Analog | Not specified | - | - | - | [1] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Mechanistic Insights: The Downstream Consequences of NMT Inhibition
Inhibition of NMT leads to a cascade of cellular events stemming from the inability to myristoylate key proteins. Understanding these downstream effects is crucial for predicting therapeutic efficacy and potential side effects.
NMT1 Inhibition and Proliferation Pathways
The inhibition of NMT1 primarily impacts cell proliferation by disrupting the function of myristoylated oncoproteins.[1][4][5] A key target is the Src family of kinases . Myristoylation is essential for their membrane localization and subsequent activation of downstream signaling pathways that control cell growth and survival.[1][4] NMT1 inhibition leads to a loss of c-Src activation and a reduction in signaling through the Raf/MEK/ERK pathway.[4]
NMT2 Inhibition and Apoptotic Pathways
While NMT1 inhibition primarily affects proliferation, the suppression of NMT2 has a more pronounced effect on inducing apoptosis.[4][5] The precise mechanisms are still under investigation, but it is known that loss of NMT2 shifts the balance of the BCL family of proteins towards a pro-apoptotic state.[4] This suggests that NMT2 may myristoylate key proteins involved in the regulation of apoptosis.
Experimental Protocols for Assessing NMT Inhibitor Efficacy
To facilitate the in-house evaluation of NMT inhibitors, we provide detailed protocols for two commonly used assays.
Fluorescence-Based NMT Inhibition Assay
This assay is well-suited for high-throughput screening and relies on the detection of Coenzyme A (CoA), a product of the myristoylation reaction. The free thiol group of CoA reacts with a maleimide-containing dye, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal.
Materials:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)
-
Myristoyl-CoA
-
CPM dye
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT)
-
384-well microplates
-
Microplate reader with fluorescence capabilities
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control) to each well.
-
Add 20 µL of the NMT enzyme solution (diluted in assay buffer) to each well and mix.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the peptide substrate and Myristoyl-CoA.
-
Immediately add 10 µL of the CPM solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~460 nm).
-
Calculate the percent inhibition relative to the control and determine the IC50 value.
Radioisotope-Based NMT Inhibition Assay
This traditional method directly measures the incorporation of radiolabeled myristate into a peptide substrate and is considered a gold standard for sensitivity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate with an N-terminal glycine
-
[³H]myristoyl-CoA
-
Assay Buffer (as above)
-
Stop Solution (e.g., 10% Trichloroacetic acid - TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Set up the reaction in a microcentrifuge tube containing assay buffer, NMT enzyme, peptide substrate, and the test inhibitor or DMSO.
-
Initiate the reaction by adding [³H]myristoyl-CoA.
-
Incubate the mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by adding cold 10% TCA.
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filter extensively with cold 5% TCA to remove unincorporated [³H]myristoyl-CoA.
-
Dry the filter and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Directions
The field of NMT inhibition is rapidly evolving, with several promising candidates progressing through preclinical and clinical development. The choice of inhibitor will depend on the specific research question, with highly potent dual inhibitors like IMP-1088 being ideal for mechanistic studies and clinically advanced compounds like Zelenirstat providing a translational perspective. The development of isoform-selective inhibitors remains a key challenge and a significant opportunity to dissect the distinct roles of NMT1 and NMT2 in health and disease. This guide provides a foundational understanding of the comparative efficacy of different NMT inhibitor classes and the experimental approaches to evaluate them, empowering researchers to make informed decisions in their pursuit of novel therapeutic strategies.
References
- Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas.
- Chen, Y., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Cellular and Molecular Medicine, 27(10), 1421-1431. [Link]
- Goy, A., et al. (2024). A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. Investigational New Drugs, 42(3), 386-393. [Link]
- Spassov, S. Z., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5489. [Link]
- Pacylex Pharmaceuticals. (2024).
- Spratlin, J. L., et al. (2023). A first-in-human, open-label, phase I trial of daily oral PCLX-001, an NMT inhibitor, in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors. Journal of Clinical Oncology, 41(16_suppl), 3014-3014. [Link]
- Ducker, C. E., et al. (2005). Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis. Molecular and Cellular Biology, 25(5), 1874-1885. [Link]
- DiNardo, C. D., et al. (2025). Oral n-myristoyltransferase inhibitor zelenirstat for adults with Relapsed/Refractory Acute Myeloid Leukemia (AML): A phase 1 trial in progress. Blood, 146(Supplement 1), 2135. [Link]
- Goncalves, V., et al. (2011). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 419(2), 221-227. [Link]
- Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus.
- Fang, T., et al. (2018). NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway.
- Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(7), 1896-1907. [Link]
- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 597-607.e10. [Link]
- Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). [Link]
- Myricx Bio. (2023). N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor regression in solid cancer models. [Link]
- Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?. [Link]
- Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work?. [Link]
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (n.d.). NMT1 (N-myristoyltransferase 1). [Link]
- Bajaj, G., et al. (2004). Inhibitors of NMT: A New Class of Chemotherapeutic Drugs. Drug Design Reviews-Online, 1(4), 347-354. [Link]
Sources
- 1. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Specificity of Myristoylation Antibodies
For researchers in cell biology and drug development, the precise detection of post-translational modifications is paramount. Among these, N-myristoylation, the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, plays a critical role in cellular signaling, protein-protein interactions, and membrane targeting.[1] Antibodies designed to specifically recognize myristoylated proteins are invaluable tools in this endeavor. However, the hydrophobic nature of lipid modifications presents a significant challenge: the potential for cross-reactivity with other acylated proteins. This guide provides an in-depth comparison of methodologies to validate the specificity of myristoylation antibodies, ensuring the integrity and reliability of your experimental data.
The Landscape of Protein Acylation: Beyond Myristoylation
Protein acylation involves the covalent attachment of fatty acids to protein residues. While our focus is on myristoylation, it is crucial to understand its context within the broader family of lipid modifications to appreciate the challenges of antibody specificity.
| Modification | Fatty Acid | Attachment Site | Linkage | Reversibility |
| N-Myristoylation | Myristate (C14) | N-terminal Glycine | Amide | Irreversible[2][3] |
| S-Palmitoylation | Palmitate (C16) | Cysteine | Thioester | Reversible[2][3] |
| Farnesylation | Farnesyl (C15) | C-terminal Cysteine | Thioether | Irreversible |
| Geranylgeranylation | Geranylgeranyl (C20) | C-terminal Cysteine | Thioether | Irreversible |
The key distinction for antibody development lies in the linkage and location. Myristoylation occurs via a stable amide bond to an N-terminal glycine, a feature that anti-myristoyl-glycine antibodies are designed to recognize.[4] In contrast, palmitoylation is a reversible modification occurring on cysteine residues within the polypeptide chain.[2][3] This fundamental difference is the basis for designing experiments to discern true myristoylation-specific antibody binding.
The Promise and Peril of Myristoylation Antibodies
Commercially available "pan-myristoylation" antibodies are typically raised against a synthetic N-myristoyl-glycine moiety.[4][5][6] The intention is to create a reagent that recognizes the myristoylated N-terminus of a protein, irrespective of the downstream amino acid sequence. While powerful in concept, this approach is not without its pitfalls. The hydrophobicity of the myristoyl group can lead to non-specific interactions, and the antibody may inadvertently recognize other acylated structures that present a similar hydrophobic epitope.
Experimental Workflows for Validating Antibody Specificity
A multi-pronged approach is the most robust strategy to confirm the specificity of a myristoylation antibody. Here, we compare several key experimental workflows.
Peptide Competition Assays: The First Line of Defense
This is a fundamental and accessible method to assess the on-target specificity of your antibody.
Principle: The binding of the antibody to its target in a complex sample (e.g., a cell lysate) is competed away by pre-incubation with a peptide corresponding to the myristoylated N-terminus of a known myristoylated protein.
Experimental Protocol:
-
Synthesize Peptides: Obtain two peptides: one with an N-terminal myristoylated glycine (Myr-G...) and an identical, unmodified counterpart (G...).
-
Antibody Pre-incubation: Aliquot your myristoylation antibody. In separate tubes, incubate it with a molar excess of the myristoylated peptide, the unmodified peptide, or a buffer control for 1-2 hours at room temperature.
-
Western Blotting: Perform Western blotting on a cell lysate known to contain myristoylated proteins. Use the pre-incubated antibody solutions for the primary antibody incubation step.
-
Analysis: A specific antibody will show a significantly diminished or absent band in the lane where it was pre-incubated with the myristoylated peptide. The signal should remain unchanged in the lanes with the unmodified peptide or buffer control.
Interpretation of Results:
| Outcome | Interpretation |
| Signal blocked by myristoylated peptide only | High confidence in specificity for the myristoyl-glycine moiety. |
| Signal blocked by both peptides | Antibody may recognize the peptide backbone, not the modification. |
| Signal not blocked by either peptide | The antibody may be non-specific or the target is not the expected protein. |
Workflow for Peptide Competition Assay
Caption: Workflow for validating antibody specificity using a peptide competition assay.
N-Myristoyltransferase (NMT) Inhibition: A Cellular Approach
This method provides in-cell validation by depleting the pool of myristoylated proteins.
Principle: Treatment of cells with a specific N-myristoyltransferase (NMT) inhibitor will prevent the myristoylation of newly synthesized proteins. A specific antibody should show a reduced signal in treated cells compared to control cells.[7][8][9]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat one set with a validated NMT inhibitor (e.g., IMP-1088) at an effective concentration.[2] Treat a control set with a vehicle (e.g., DMSO). The treatment duration should be sufficient to allow for the turnover of existing myristoylated proteins and the synthesis of new, unmodified proteins.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Perform a protein assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Perform Western blotting on lysates from both treated and control cells. Probe with the myristoylation antibody.
-
Loading Control: It is crucial to also probe the blot with a loading control antibody (e.g., anti-GAPDH or anti-tubulin) to confirm equal protein loading.
Interpretation of Results:
| Outcome | Interpretation |
| Reduced signal in NMT inhibitor-treated cells | High confidence that the antibody recognizes myristoylated proteins. |
| No change in signal | The antibody may be cross-reacting with non-myristoylated proteins or the target protein has a very long half-life. |
| Increased signal | Unlikely, but could indicate off-target effects of the inhibitor. |
Workflow for NMT Inhibition Assay
Caption: Workflow for in-cell validation of myristoylation antibody specificity using an NMT inhibitor.
Metabolic Labeling and Immunoprecipitation: The Gold Standard
This is the most rigorous method, combining metabolic labeling with immunoprecipitation to directly assess whether the antibody pulls down proteins that have incorporated a myristate analog.
Principle: Cells are cultured with a myristic acid analog containing a "clickable" chemical handle (e.g., an alkyne or azide).[10][11] This analog is incorporated into newly synthesized myristoylated proteins. The myristoylation antibody is then used to immunoprecipitate its targets, which are subsequently detected via click chemistry.
Experimental Protocol:
-
Metabolic Labeling: Culture cells in the presence of an alkynyl or azido-myristate analog.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysate with your myristoylation antibody, followed by protein A/G beads to pull down the antibody-protein complexes.
-
Click Chemistry: Elute the immunoprecipitated proteins. Perform a click reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the myristate analog.
-
Detection: Analyze the samples by Western blot. For biotin-labeled proteins, probe with streptavidin-HRP. For fluorescently labeled proteins, use an appropriate imaging system.
Interpretation of Results:
| Outcome | Interpretation |
| A strong signal is detected after IP and click chemistry | Highest confidence that the antibody specifically recognizes and enriches for myristoylated proteins. |
| No signal is detected | The antibody may not be suitable for immunoprecipitation, or its target is of very low abundance. |
| Signal is detected in the input but not in the IP | The antibody is not effectively immunoprecipitating its target. |
This method directly links the antibody's binding to the presence of the myristoyl group, providing unambiguous evidence of specificity.
Comparative Summary of Validation Methods
| Method | Principle | Pros | Cons |
| Peptide Competition | Competitive binding with specific peptides | - Simple and quick- Inexpensive | - Does not fully replicate in-vivo conditions- Relies on synthetic peptides |
| NMT Inhibition | Depletion of myristoylated proteins in cells | - In-cell validation- Reflects cellular context | - Potential off-target effects of inhibitors- Dependent on protein turnover rates |
| Metabolic Labeling & IP | Direct detection of myristate on immunoprecipitated proteins | - Gold standard for specificity- Highly sensitive and direct | - Technically more complex- Requires specialized reagents (analogs) |
Conclusion: A Commitment to Rigor
The study of protein myristoylation holds immense potential for understanding cellular physiology and pathology. The use of myristoylation-specific antibodies is a cornerstone of this research. However, the reliability of these tools is contingent upon their thorough validation. By employing a combination of the techniques outlined in this guide—from straightforward peptide competition assays to the more intricate metabolic labeling and immunoprecipitation workflows—researchers can proceed with confidence, knowing their data is built on a foundation of scientific rigor. This commitment to validation is not merely a procedural step; it is an integral part of the scientific process that ensures the integrity and impact of your research.
References
- Pediaa. (2021, August 19). What is the Difference Between Myristoylation and Palmitoylation.
- Chen, B., et al. (2021). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology.
- Creative Biostructure. (n.d.). Fatty Acylation (Myristoylation, Palmitoylation) Specific Antibody Discovery Service.
- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology.
- Hannoush, R. N. (2015). Profiling cellular myristoylation and palmitoylation using ω-alkynyl fatty acids. Methods in Molecular Biology.
- Deng, W., et al. (2009). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal.
- Robbins, S. M., et al. (1995). Myristoylation and differential palmitoylation of the HCK protein-tyrosine kinases govern their attachment to membranes and association with caveolae. Molecular and Cellular Biology.
- Li, Y., et al. (2017). A Method to Generate and Analyze Modified Myristoylated Proteins. Methods in Molecular Biology.
- Maurer-Stroh, S., et al. (2004). Experimental testing of predicted myristoylation targets involved in asymmetric cell division and calcium-dependent signalling. Genome Biology.
- Charron, G., et al. (2009). Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids. Current Protocols in Chemical Biology.
- Shoji, S., et al. (1993). A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells. Biochemical and Biophysical Research Communications.
- ABclonal. (n.d.). Pan Acetyl-Lysine Rabbit pAb.
- Biocompare. (n.d.). Anti-pan-Acetyl Antibody Products.
- antibodies-online. (n.d.). anti-Pan Myristoylation Antibody.
- Tan, M., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLOS ONE.
- Tan, M., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLOS ONE.
- Broncel, M., et al. (2020). Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife.
- Boster Biological Technology. (n.d.). Anti-pan myristoyl Glycine Antibody.
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- St John's Laboratory. (2017, November 1). Anti-Pan-Glycine myristoylation antibody (STJ98666).
- Wikipedia. (n.d.). Myristoylation.
- Hemsley, P. A., et al. (2016). Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry. Plant Methods.
- Clinisciences. (n.d.). NB-22-7896-50 | Anti-Pan-Glycine myristoylation antibody.
- ResearchGate. (2018, December 18). N-myristoylated- Glycine antibodies?.
- Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology.
- ResearchGate. (2020, February 25). Antibody for detecting myristoylated proteins?.
Sources
- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-pan myristoyl Glycine Antibody (A309647) | Antibodies.com [antibodies.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 10. Profiling cellular myristoylation and palmitoylation using ω-alkynyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
validation of myristoylation as a therapeutic target in preclinical models
The development of potent, specific, and drug-like NMT inhibitors like IMP-1088 and PCLX-001, along with their innovative application as ADC payloads, has paved the way for clinical investigation. [8][13]Future research will likely focus on designing isoform-selective inhibitors to potentially fine-tune the therapeutic window and exploring rational combination therapies to enhance efficacy and overcome resistance. [5][7]The body of evidence strongly supports NMT inhibition as a versatile and promising therapeutic strategy with the potential to yield new and effective treatments for a range of challenging diseases. [5]
References
- What are NMT1 inhibitors and how do they work? - Patsnap Synapse. (2024).
- Wright, M. H., Heal, W. P., Mann, D. J., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19–35.
- Gao, C., et al. (n.d.). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. National Institutes of Health.
- Gao, C., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5(1), 38.
- NMT Inhibitors and Next-Gen Nectin-4 ADCs a Field Ripe for Research – Part II. (2024).
- Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. MDPI.
- The role of N-myristoyltransferase 1 in tumour development. (2023). National Institutes of Health.
- Protein palmitoylation and myristoylation within tumor, infectious diseases and neurological diseases in affecting protein-membrane binding. ResearchGate.
- (PDF) Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2023).
- N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor - Myricx Bio. (2023).
- Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega. (2019).
- Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (2022).
- Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies. (2023).
- Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. PubMed Central. (2025).
- Felsted, R. L., Glover, C. J., & Hartman, N. R. (1995). Protein N-myristoylation as a chemotherapeutic target for cancer. Journal of the National Cancer Institute, 87(21), 1571–1573.
- Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening.
- Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology, 26(4), 597-609.e23.
- Gao, C., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5(1), 38.
- Inhibitors Protein Myristoylation as Anticancer Drugs - Robert Geahlen - Grantome.
- Potent inhibitor of N-myristoylation: a novel molecular target for cancer. PubMed.
- Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLoS Pathogens. (2021).
Sources
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein N-myristoylation as a chemotherapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneonline.com [geneonline.com]
- 14. myricxbio.com [myricxbio.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]
A Senior Application Scientist's Guide to Comparative Proteomic Analysis of the Myristoylated Proteome
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Species—The Power of Comparative Myristoyl-Proteomics
N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a critical lipid modification found across a vast range of eukaryotes, from yeast to humans, and is also exploited by viruses.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and is far from a simple lipid anchor.[2][3][4] It governs protein localization, orchestrates protein-protein interactions, and acts as a molecular switch in a multitude of signal transduction pathways.[5][6][7] Myristoylated proteins are key players in cellular signaling, oncogenesis, and the immune response.[2][3][8]
While studying the myristoylated proteome ("myristoylome") of a single organism provides a valuable snapshot, the true power for discovery—especially in drug development—lies in a comparative approach. By analyzing the myristoylomes of different species side-by-side (e.g., human vs. a pathogenic fungus or protozoan), we can dissect evolutionarily conserved core cellular functions from species-specific adaptations. This comparative lens is essential for identifying and validating drug targets, such as NMT, where the goal is to selectively inhibit a pathogen's enzyme without affecting the human host.[9][10][11]
This guide provides an in-depth framework for designing and executing a comparative proteomic analysis of N-myristoylation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from sample preparation to data interpretation.
Pillar 1: Designing a Robust Comparative Myristoyl-Proteomics Workflow
The central challenge in studying myristoylation is the lack of high-quality antibodies that specifically recognize the myristoyl-glycine motif.[12] This limitation necessitates a more sophisticated approach rooted in chemical proteomics. The consensus and most powerful methodology involves metabolic labeling with a bio-orthogonal analog of myristic acid, which contains a "clickable" chemical handle for subsequent enrichment and identification.
The Causality Behind the Workflow:
-
Metabolic Labeling: We introduce a this compound analog, such as alkynyl-myristate (YnMyr), into the cellular metabolism.[12][13] The cell's NMTs recognize this analog and attach it to their substrate proteins. This step is the foundation of our ability to selectively "tag" the myristoylated proteome.
-
Click Chemistry: After cell lysis, the alkyne handle on the incorporated YnMyr is covalently linked to a reporter molecule, typically biotin-azide, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[14][15][16] Biotin is chosen for its extremely high affinity for streptavidin, which will be exploited for enrichment.
-
Enrichment: The biotinylated proteins are then captured from the complex total proteome using streptavidin-coated beads.[12][17] This step is critical for isolating the low-abundance myristoylated proteins for subsequent analysis.
-
Mass Spectrometry: The enriched proteins are digested into peptides, typically while still bound to the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and thus identify the source proteins.[18][19][20]
The Self-Validating Control—NMT Inhibition: A crucial element for trustworthiness is the parallel treatment of cells with a specific NMT inhibitor.[13][21] A true NMT substrate will show robust labeling with the this compound analog in the untreated sample but a significantly diminished signal in the inhibitor-treated sample. This control allows us to confidently distinguish bona fide myristoylated proteins from non-specific background.
Pillar 2: Field-Proven Methodologies
The following protocols are designed to be robust and include the necessary controls for a high-confidence comparative study.
Protocol 1: Metabolic Labeling with YnMyr
Causality: This protocol aims to specifically incorporate the alkyne-tagged this compound analog into the NMT substrate proteome. The NMT inhibitor control is run in parallel to create a self-validating dataset.
Materials:
-
YnMyr (13-tetradecynoic acid) stock solution (e.g., 10 mM in DMSO)
-
NMT inhibitor (e.g., IMP-1002) stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture media and vessels for the species being studied
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture cells (e.g., HeLa for human, BY4741 for S. cerevisiae) to approximately 70-80% confluency or mid-log phase using standard protocols.
-
Labeling Medium Preparation: Prepare fresh culture medium. For the labeling conditions, add YnMyr to a final concentration of 25-50 µM. For the inhibitor control, add both YnMyr (25-50 µM) and the NMT inhibitor (e.g., 1-2 µM IMP-1002).
-
Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the prepared labeling or control medium.
-
Incubation: Incubate the cells for 8-16 hours under their normal growth conditions. This duration is typically sufficient for incorporation into newly synthesized proteins without significant toxicity from the analog.
-
Harvesting: After incubation, place the culture plates on ice. Aspirate the medium, wash the cells twice with ice-cold PBS, and then add 1 mL of ice-cold PBS. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Cell Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellets can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Click Chemistry
Causality: This protocol first solubilizes the cellular proteins and then uses the highly efficient click reaction to attach a biotin tag to the YnMyr-labeled proteins for affinity purification.
Materials:
-
Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors)
-
Click Chemistry Reagents:
-
Biotin-Azide (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)
-
Procedure:
-
Lysis: Resuspend the cell pellet from Protocol 1 in 500 µL of lysis buffer. Sonicate the sample on ice to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine lysate containing 1 mg of protein with the click chemistry reagents in the following order (final concentrations shown):
-
Biotin-Azide (100 µM)
-
TCEP (1 mM) - Reduces the Cu(II) to the catalytic Cu(I) state.
-
TBTA (100 µM) - A ligand that stabilizes the Cu(I) and improves reaction efficiency.
-
-
Initiate Reaction: Add CuSO4 to a final concentration of 1 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: After the reaction, precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour. Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.
Protocol 3: Enrichment and On-Bead Digestion
Causality: This protocol uses the high-affinity biotin-streptavidin interaction to capture the labeled proteins. Digesting the proteins while they are still bound to the beads significantly reduces contamination from non-specific proteins, leading to a cleaner sample for MS analysis.[12]
Materials:
-
Streptavidin agarose resin or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)
-
Reduction Buffer (10 mM DTT in Wash Buffer 2)
-
Alkylation Buffer (55 mM iodoacetamide in Wash Buffer 2)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Resuspend Pellet: Resuspend the precipitated protein pellet from Protocol 2 in 500 µL of Wash Buffer 1.
-
Bead Incubation: Add an appropriate amount of pre-washed streptavidin beads (e.g., 50 µL of slurry) to the protein solution. Incubate for 2 hours at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
2 washes with Wash Buffer 1.
-
3 washes with Wash Buffer 2.
-
3 washes with Digestion Buffer.
-
-
Reduction & Alkylation: Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 37°C. Pellet the beads, remove the supernatant, and resuspend in Alkylation Buffer. Incubate for 20 minutes in the dark at room temperature.
-
On-Bead Digestion: Wash the beads three times with Digestion Buffer. Resuspend the beads in fresh Digestion Buffer and add trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.
-
Peptide Elution: The next day, centrifuge the tubes to pellet the beads. The supernatant now contains the digested peptides. Collect this supernatant. Perform a second elution with a small volume of 80% acetonitrile/0.1% formic acid to recover any remaining peptides.
-
Sample Cleanup: Combine the eluates, dry them down in a vacuum centrifuge, and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
Pillar 3: Data Interpretation and Comparative Insights
Once the LC-MS/MS data is acquired, the analysis phase begins. This is where the comparative power of the study is realized.
Data Analysis and Bioinformatic Validation
-
Protein Identification: Raw MS files are processed using software like MaxQuant. Searches are performed against the appropriate species-specific protein database (e.g., UniProt Human, S. cerevisiae).
-
Filtering for High-Confidence Hits: True myristoylated proteins should be significantly more abundant (e.g., >3-fold) in the YnMyr-labeled sample compared to the YnMyr + NMT inhibitor control sample. This quantitative comparison is the most critical filter for data validation.[13]
-
Cross-Referencing with Prediction Tools: The experimentally identified proteins can be cross-referenced with bioinformatic prediction tools like the Myristoylator.[22][23] While these tools are not perfect, a high prediction score can increase confidence in novel hits.[13][24] It's important to note that prediction algorithms trained on one taxon (e.g., mammals) may have reduced accuracy for another (e.g., plants), underscoring the need for experimental validation.[25]
Comparative Quantitative Analysis
The true strength of this approach is in comparing the datasets from different species.
Table 1: Hypothetical Comparative Analysis of Myristoylated Proteomes
| Feature | Human (HeLa Cells) | Yeast (S. cerevisiae) | P. falciparum (Malaria) |
| Total Proteins Identified | ~110[13][21] | ~60 | ~80 |
| Core Myristoylome (Orthologs) | 35 | 35 | 35 |
| Species-Specific Myristoylome | 75 | 25 | 45 |
| Enriched GO Terms (Core) | Vesicle-mediated transport, Signal transduction, Protein targeting | Vesicle-mediated transport, Signal transduction, Protein targeting | Vesicle-mediated transport, Signal transduction, Protein targeting |
| Enriched GO Terms (Specific) | Regulation of apoptosis, T-cell receptor signaling[2] | Mating projection formation, Asymmetric cell division | Host cell invasion, Protein export to erythrocyte[10][26] |
This comparative view immediately highlights two key areas:
-
The Core Myristoylome: Proteins found across all species (e.g., ARF family GTPases) represent fundamental, evolutionarily conserved processes that are likely essential for eukaryotic cell viability.
-
The Species-Specific Myristoylome: These proteins are often linked to the unique biology of the organism. For a pathogen like P. falciparum, these proteins are of immense interest as they may be involved in virulence and represent potential drug targets whose inhibition would have a minimal effect on the human host.[9][10]
Case Study: Src Family Kinases in Signal Transduction
Many myristoylated proteins are crucial components of signaling pathways. A classic example is the proto-oncogene tyrosine-protein kinase Src. Myristoylation is required for its localization to the plasma membrane, where it can phosphorylate downstream targets and regulate pathways involved in cell proliferation and survival.[1][27] The inhibition of NMT leads to mislocalization of Src, blocking its function, which is a key strategy being explored in cancer therapy.[27]
Conclusion and Applications for Drug Development
Comparative proteomic analysis of the myristoylated proteome is a powerful discovery engine. It provides a systems-level view of how this critical modification has been adapted throughout evolution. For drug development professionals, this approach is invaluable. By identifying myristoylated proteins that are essential for a pathogen's viability but absent in humans, we can pinpoint high-value targets.[9] Furthermore, understanding the differences in substrate specificity between human and pathogen NMTs can guide the rational design of selective inhibitors, a promising strategy for developing new antifungal, antiparasitic, and anticancer therapeutics.[11][28][29] This guide provides the strategic framework and validated protocols to embark on such a comparative journey, turning cross-species differences into therapeutic opportunities.
References
- Thinon, E. et al. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919.
- Utsumi, T. et al. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Proceedings of the Japan Academy, Series B, 85(9), 398-417.
- Patterson, S. D. et al. Mass spectrometry analysis of synthetically myristoylated peptides. Journal of the American Society for Mass Spectrometry, 17(8), 1146-1154.
- Tang, H. et al. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR Protocols, 2(4), 100888.
- Utsumi, T. et al. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Proceedings of the Japan Academy, Series B, 85(9), 398-417.
- D'Souza, K. & Patra, D. Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 1607.
- Wang, M. et al. Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18, 553-563.
- Wikipedia. Myristoylation.
- Thinon, E. et al. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications.
- SIB Swiss Institute of Bioinformatics. Myristoylator. Expasy.
- Bologna, G. et al. Bioinformatics tools to Predict N-myristoylation Site a Comparison Study. ResearchGate.
- SIB Swiss Institute of Bioinformatics. Myristoylator - N-terminal myristoylation prediction tool. Expasy.
- Chen, X. et al. N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5, 33.
- Yang, Y. et al. A Method to Generate and Analyze Modified Myristoylated Proteins. PMC.
- Kummalla, S. & Ankala, K. Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry.
- Chen, Y. et al. Prediction of N-myristoylation modification of proteins by SVM. BMC Bioinformatics, 12(Suppl 1), S2.
- Fiedler, K. et al. A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 52(3), 620-628.
- Parker, C. G. & Pratt, M. R. Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 27(8), 961-976.
- Wright, M. H. et al. N-Myristoylation as a Drug Target in Malaria: Exploring the Role of N-Myristoyltransferase Substrates in the Inhibitor Mode of Action. ACS Infectious Diseases, 4(3), 336-353.
- D'Souza, K. et al. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 6(10), 1635-1646.
- Podell, S. & Gribskov, M. Predicting N-terminal myristoylation sites in plant proteins. BMC Genomics, 5, 37.
- Creative Diagnostics. Protein N-Myristoylation.
- Ameen, A. M. et al. Evidence for the presence of N-myristoyltransferase (NMT) in nematodes... ResearchGate.
- Schlott, A. C. et al. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLOS Biology, 19(9), e3001323.
- Wright, M. H. et al. Protein myristoylation in health and disease. Journal of the Royal Society Interface, 12(113), 20150917.
- Wright, M. H. et al. N-myristoylation as a drug target in malaria: exploring the role of N-myristoyltransferase substrates in inhibitor mode of action. ResearchGate.
- Lanyon-Hogg, T. & Tate, E. W. Chemical proteomic approaches to investigate N-myristoylation. Methods in Molecular Biology.
- D'Souza, K. & Patra, D. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Biochemical Sciences, 43(11), 851-866.
- Shrivastav, A. et al. NMT1 (N-myristoyltransferase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
- Creative Biolabs. N-myristoyltransferase (NMT).
- Spadaro, M. et al. Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Analytica Chimica Acta, 1189, 340011.
- Zhang, Z. et al. Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.
- Erdmann, J. et al. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (103), 53133.
- de Wit, M. et al. Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. bioRxiv.
- Lee, T. D. et al. Analysis of the Yeast Peptidome and Comparison with the Human Peptidome. PLOS ONE, 11(9), e0163312.
- Nikolaev, E. N. et al. High-resolution mass-spectrometry analysis of peptides and proteins. Mass Spectrometry Reviews, 31(2), 239-254.
- Wysocki, V. H. et al. Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Paulo, J. A. et al. Comparative Proteomic Analysis of Two Commonly Used Laboratory Yeast Strains: W303 and BY4742. International Journal of Molecular Sciences, 24(20), 15065.
- Nguyen Ba, A. N. et al. Comparison of disorder rates in the yeast and human proteomes. PLOS Computational Biology, 9(5), e1003030.
- Lehner, B. & Fraser, A. G. Analysis of the human protein interactome and comparison with yeast, worm and fly interaction datasets. Genome Biology, 5(9), R63.
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 12. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Myristoylator - SIB Swiss Institute of Bioinformatics [expasy.org]
- 23. Expasy - Myristoylation tool [web.expasy.org]
- 24. researchgate.net [researchgate.net]
- 25. Predicting N-terminal myristoylation sites in plant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 27. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Myristic Acid
For professionals in research, development, and laboratory sciences, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable scientific enterprise. This guide provides a comprehensive, technically grounded framework for the proper disposal of myristic acid (also known as tetradecanoic acid), moving beyond mere procedural lists to instill a deep understanding of the principles behind safe and compliant waste handling. Our objective is to empower you, our valued colleague, with the expertise to manage this common laboratory reagent with confidence and integrity.
Immediate Safety & Hazard Assessment: The Foundation of Responsible Disposal
Before any disposal protocol is initiated, a thorough understanding of the immediate hazards associated with this compound is paramount. While generally considered to have low acute toxicity, it is not entirely benign.
This compound is a saturated fatty acid that typically presents as a white, crystalline solid.[1][2] Although not regulated as a dangerous good for transport, it is classified as a hazardous substance by OSHA (29 CFR 1910.1200) due to its potential to cause skin, eye, and respiratory irritation.[3][4][5] The primary immediate risks are associated with its physical form as a dust and its combustible nature.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always handle this compound, including its waste, with appropriate PPE. This includes safety glasses or goggles, chemical-resistant gloves (nitrile is a suitable option), and a lab coat.[4][6] In cases where dust generation is likely, a dust mask or respirator should be used.[3]
-
Combustible Dust Hazard: Fine dust from this compound can form explosive mixtures in the air.[3][6] Therefore, it is crucial to avoid generating dust during handling and cleanup. Use non-sparking tools and ensure adequate ventilation.[4][6]
-
Incompatibilities: this compound is incompatible with strong oxidizing agents and bases.[7] Waste streams should be segregated to prevent accidental mixing with these substances.
Waste Characterization: Is this compound a Hazardous Waste?
The cornerstone of proper disposal is determining whether the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[8] For this compound, this determination can be nuanced.
This compound is not a "listed" hazardous waste on the F, K, P, or U lists (40 CFR Part 261).[4][8][9] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four "characteristics" of hazardous waste:
-
Ignitability (D001): this compound has a flashpoint above 140°F and is not readily ignitable, so it does not typically meet this characteristic.[5][6]
-
Corrosivity (D002): As an acid, its pH in solution could potentially be a factor. However, it is a weak acid and generally does not meet the pH criteria (≤ 2 or ≥ 12.5) for corrosivity.[8]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive reactivity.[5][8]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). This compound is not listed as a toxic constituent, and its low solubility in water makes it unlikely to leach at concentrations that would fail the TCLP test.[5][8]
Based on this analysis, pure, uncontaminated this compound is generally not considered a RCRA hazardous waste . Several institutional guidelines for non-hazardous laboratory waste explicitly list other fatty acids like stearic and oleic acid as suitable for disposal as regular solid waste.[10]
However, the "generator" of the waste (i.e., your laboratory) bears the ultimate responsibility for this determination.[4][5] If this compound is mixed with or contaminated by other hazardous chemicals (e.g., solvents, heavy metals), the entire waste mixture must be treated as hazardous.[10]
The following diagram illustrates the decision-making process for characterizing this compound waste.
Sources
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. Saturated fat - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. csn.edu [csn.edu]
A Senior Application Scientist’s Guide to Handling Myristic Acid: Personal Protective Equipment and Safety Protocols
Welcome to a foundational guide on the safe handling of Myristic Acid (also known as Tetradecanoic Acid). As professionals in research and drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This compound, a saturated fatty acid prevalent in both plant and animal fats, is a common reagent in our field, used in everything from the synthesis of esters and salts to an excipient in pharmaceutical formulations.[1][2] While it is not classified as a highly hazardous substance by all authorities, treating it with meticulous care is paramount.[3][4] This guide moves beyond a simple checklist, offering a procedural and causal framework for its handling, ensuring that every step is a self-validating component of a robust safety system.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
The first step in any laboratory procedure is to develop a deep understanding of the reagent's characteristics. This compound typically presents as a white, waxy solid.[5] Its potential hazards are the primary drivers of our safety protocols. While some safety data sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others indicate it can cause skin, eye, and respiratory irritation.[3][4][6][7] One supplier even notes it is suspected of causing cancer and may cause allergic skin reactions.[8]
This variability in classification underscores a critical principle of laboratory safety: always adhere to the most conservative safety information available. Discrepancies can arise from different purity levels or testing standards. Therefore, we base our protocols on the potential for irritation to ensure the highest level of protection.
| Hazard | Description | Potential Effects | Supporting Sources |
| Eye Irritation | Direct contact with dust or solid can cause irritation. Some sources classify it as causing serious eye irritation or damage. | Redness, pain, swelling, tearing, and blurred vision.[9] | [6][7][8][9] |
| Skin Irritation | Prolonged or repeated contact may cause irritation. | Can result in redness and discomfort.[6][7] | [6][7][8] |
| Respiratory Tract Irritation | Inhalation of dust can irritate the nose, throat, and lungs. | May cause coughing and sneezing.[6][7] | [6][7][8] |
| Digestive Tract Irritation | Ingestion can cause gastrointestinal upset. | May lead to nausea, vomiting, and diarrhea.[3][6] | [3][6] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Your PPE is your primary defense against direct exposure. The selection process is not arbitrary; it is a direct response to the hazards identified above. The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Safety glasses with side shields or chemical goggles. | Protects against airborne dust particles and potential splashes if working with molten this compound or solutions. Standard prescription glasses are insufficient.[5][9] |
| Hand Protection | Nitrile rubber gloves. | Prevents direct skin contact and irritation. Nitrile offers good chemical resistance for this application.[10] |
| Minimum Layer Thickness: 0.11 mm | Ensures a durable barrier against incidental contact.[10] | |
| Breakthrough Time: > 480 minutes | Provides long-lasting protection for typical laboratory procedures. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[10] | |
| Body Protection | Long-sleeved lab coat. | Protects skin and personal clothing from dust and spills.[5] |
| Chemical-resistant apron (recommended). | Provides an additional layer of protection, especially when handling larger quantities.[5] | |
| Respiratory Protection | Use in a well-ventilated area. | Engineering controls are the first line of defense. Proper ventilation (e.g., a chemical fume hood) minimizes the concentration of airborne dust.[5][6] |
| NIOSH/MSHA approved dust mask (e.g., N95 or EN 149 P1 filter) | Required if handling procedures are likely to generate significant dust or if adequate ventilation is unavailable. This prevents inhalation and subsequent respiratory tract irritation.[5][10][11] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes exposure and ensures procedural integrity.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling this compound. Ensure the area is clean and emergency equipment (eyewash station, safety shower) is accessible.[9]
-
Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
When weighing, perform the task in a fume hood or a ventilated enclosure to contain any dust.
-
Use a scoop or spatula for transfers. Avoid pouring the solid directly from a large container to minimize dust generation.
-
If transferring from a larger container, gently roll the container before opening rather than shaking it.
-
-
Post-Handling:
Storage Plan:
-
Location: Store in a cool, dry, well-ventilated area.[3][11]
-
Container: Keep in a tightly closed, original container.[6]
-
Incompatibilities: Store away from strong oxidizing agents (e.g., nitrates, peroxides) as reactions can occur.[3][5][6]
Contingency Plan: Spills and Disposal
Accidents can happen. A clear, pre-defined plan for spills and disposal is non-negotiable.
Spill Response Protocol:
-
Minor Spills (Dry):
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently sweep or scoop the material into a suitable, labeled container for disposal.[6]
-
Crucially, avoid actions that create dust clouds. Do not use a dry brush for sweeping.[7]
-
Clean the spill area with soap and water once the solid material is collected.[6]
-
-
Major Spills:
Disposal Plan:
Disposing of chemical waste properly is a legal and ethical responsibility. This compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) must not be disposed of in regular trash or down the drain.[13]
Caption: Logical workflow for the safe disposal of this compound waste.
By internalizing these protocols, we not only protect ourselves and our colleagues but also enhance the quality and reliability of our scientific work. Safety is not a barrier to research; it is the foundation upon which successful discovery is built.
References
- MakingCosmetics Inc. (2024). This compound - SDS (Safety Data Sheet).
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Cayman Chemical Co. (2025). This compound - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99.5+%.
- BenchChem. (2025). Proper Disposal of this compound-d7: A Step-by-Step Guide.
- Acme-Hardesty. (n.d.). This compound 98% FGK Safety Data Sheet.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound Material Safety Data Sheet.
- Spectrum Chemical. (n.d.). Safety Data Sheet - this compound, Reagent.
- Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).
- Burdock, G. A., & Carabin, I. G. (2007). Safety assessment of this compound as a food ingredient. Food and Chemical Toxicology, 45(4), 517–529. [Link]
- Vigon International, Inc. (2015). 500256 this compound natural safety data sheet.
- National Center for Biotechnology Information. (n.d.). This compound.
- Acme-Hardesty. (2013). This compound 98% FGK Safety Data Sheet.
- The United States Pharmacopeial Convention. (n.d.). This compound.
- The United States Pharmacopeial Convention. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (2025). This compound: Description, Preparation method and Main application.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. acme-hardesty.com [acme-hardesty.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
